molecular formula C9H12ClNO2 B045393 Methyl 2-amino-2-phenylacetate hydrochloride CAS No. 15028-40-7

Methyl 2-amino-2-phenylacetate hydrochloride

Cat. No.: B045393
CAS No.: 15028-40-7
M. Wt: 201.65 g/mol
InChI Key: DTHMTBUWTGVEFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-2-phenylacetate hydrochloride (CAS 10148-82-2) is a protected derivative of the non-proteinogenic amino acid phenylglycine, serving as a versatile and crucial chiral building block in synthetic organic and medicinal chemistry. Its primary research value lies in its role as a precursor for the synthesis of complex molecules, particularly in the construction of peptides and peptidomimetics. The methyl ester protects the carboxylic acid functionality, while the hydrochloride salt stabilizes the primary amine, making it an ideal, storable intermediate for amide bond formation. Researchers utilize this compound to incorporate the 2-amino-2-phenylacetyl moiety into larger structures, which is a key pharmacophore in various bioactive compounds, including enzyme inhibitors and receptor ligands. Its mechanism of action in final target molecules is highly context-dependent but often involves mimicking natural amino acids to interfere with protein-protein interactions or enzymatic active sites. This makes it invaluable for developing novel pharmaceutical candidates, probing biological pathways, and studying structure-activity relationships (SAR) in drug discovery programs focused on central nervous system (CNS) disorders, infectious diseases, and beyond.

Properties

IUPAC Name

methyl 2-amino-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-9(11)8(10)7-5-3-2-4-6-7;/h2-6,8H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTHMTBUWTGVEFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Significance of a Well-Characterized Starting Material

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Methyl 2-amino-2-phenylacetate Hydrochloride

This guide provides a comprehensive overview of the essential physical properties of this compound (CAS No: 15028-40-7). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering insights into the causality behind experimental methods and providing robust protocols for in-house characterization.

This compound is a key chiral building block in organic and medicinal chemistry, notably serving as a precursor in the synthesis of various pharmaceuticals. The physical properties of such a starting material are not mere data points; they are critical indicators of identity, purity, and stability. An impurity profile manifesting as a melting point depression or unexpected spectroscopic signals can have profound downstream consequences on reaction yield, purity of the final active pharmaceutical ingredient (API), and even its safety profile.

This guide establishes a framework for the thorough physical characterization of this compound, ensuring that researchers can confidently assess the quality of their materials and maintain reproducibility in their synthetic endeavors.

Chemical Identity and Molecular Structure

A precise understanding of the molecular structure is the foundation upon which all other physical property analysis is built.

  • IUPAC Name: methyl amino(phenyl)acetate hydrochloride

  • Synonyms: D-(-)-α-Phenylglycine methyl ester hydrochloride (for the (R)-enantiomer), Methyl Phenylglycinate HCl

  • CAS Number: 15028-40-7 (for the racemate)

  • Molecular Formula: C₉H₁₂ClNO₂

  • Molecular Weight: 201.65 g/mol [1]

The structure consists of a central chiral carbon bonded to a phenyl group, an amino group (protonated as an ammonium salt), a methyl ester, and a hydrogen atom. The presence of the hydrochloride salt is crucial, as it significantly influences properties like solubility and stability compared to the free base form.

Caption: Structure of this compound

Core Physicochemical Properties

The fundamental physical properties provide a rapid assessment of material identity and purity.

PropertyValueSource(s)
Physical Form Solid / Crystalline Powder
Melting Point 220-223 °C
Appearance White to off-white solid
Solubility Data not available¹

¹While specific quantitative solubility data is not readily found in literature, the hydrochloride salt form is expected to confer moderate to high solubility in polar protic solvents like water and methanol due to the ionic nature of the ammonium chloride group. It is expected to have lower solubility in less polar solvents like dichloromethane and be sparingly soluble in nonpolar solvents like hexanes. A detailed protocol for experimental determination is provided in Section 5.2.

Spectroscopic Characterization Profile

Spectroscopy is indispensable for confirming the molecular structure. While a definitive, publicly archived spectrum for this specific compound is elusive, we can predict the expected signals based on fundamental principles of spectroscopy and data from analogous structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form is particularly influential on the N-H stretching region.

Predicted Wavenumber (cm⁻¹)Functional Group & Vibration ModeRationale
~3100-2800 (broad)N-H⁺ Stretch (Ammonium Salt)The protonation of the amine group to form an ammonium salt results in a very broad and strong absorption band in this region, often overlapping with C-H stretches.
~3050-3010Aromatic C-H StretchCharacteristic sharp, medium-intensity peaks for sp² C-H bonds on the phenyl ring.
~2960-2850Aliphatic C-H StretchSignals corresponding to the methyl (CH₃) and methine (CH) groups.
~1750-1735 C=O Stretch (Ester) This is a key, strong, and sharp signal. The electron-withdrawing effect of the adjacent ammonium group may shift this to a slightly higher frequency compared to a simple alkyl acetate.
~1600, ~1475Aromatic C=C BendingTwo or more bands are characteristic of the phenyl ring.
~1250-1150C-O Stretch (Ester)A strong band corresponding to the C-O single bond of the ester group.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. The solvent of choice (e.g., D₂O or DMSO-d₆) will affect the chemical shifts and the observability of exchangeable protons (NH₃⁺).

Predicted δ (ppm)MultiplicityIntegrationAssignmentRationale
~8.5-9.5Broad singlet3HN H₃⁺The ammonium protons are deshielded and often appear as a broad signal. In D₂O, this signal will exchange and disappear.
~7.4-7.6Multiplet5HAr -HThe five protons of the monosubstituted phenyl ring will appear as a complex multiplet.
~5.0-5.2Singlet1Hα-H (Methine)This proton is adjacent to the phenyl ring, the ester, and the ammonium group, leading to significant deshielding. It appears as a singlet as there are no adjacent protons to couple with.
~3.7-3.8Singlet3HO-CH₃ The methyl ester protons typically appear as a sharp singlet in this region.
Carbon-13 (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule.

Predicted δ (ppm)AssignmentRationale
~168-172C =O (Ester)The ester carbonyl carbon is characteristically found in this downfield region.
~130-135Aromatic Quaternary CThe ipso-carbon of the phenyl ring (the one attached to the chiral center).
~128-130Aromatic C HSignals for the ortho, meta, and para carbons of the phenyl ring. Due to symmetry, the ortho and meta carbons may appear as single, more intense peaks.
~55-60α-C (Methine)The chiral carbon is significantly deshielded by the adjacent electronegative oxygen and nitrogen atoms, as well as the phenyl ring.
~52-54O-CH₃ The methyl ester carbon.

Authoritative Experimental Protocols

Adherence to standardized protocols is essential for generating reliable and reproducible data. The following methodologies are based on established pharmacopeial standards.

G cluster_0 Sample Preparation cluster_1 Property Determination cluster_2 Data Analysis & Verification prep Dry Sample (Vacuum oven, 24h) mp Melting Point (USP <741>) prep->mp Tightly pack capillary sol Solubility (USP <1236>) prep->sol Add excess to solvent spec Spectroscopy (IR, NMR) prep->spec Prepare KBr pellet or NMR solution analysis Compare data to reference/predicted values mp->analysis sol->analysis spec->analysis purity Assess Purity (Sharp MP, no extra peaks) analysis->purity report Generate Certificate of Analysis purity->report

Caption: Workflow for Physical Characterization of a New Material Batch

Melting Point Determination (Capillary Method)

This protocol is adapted from the U.S. Pharmacopeia (USP) general chapter <741>.[2]

  • Sample Preparation: Ensure the sample is finely powdered and thoroughly dried (e.g., in a vacuum desiccator over silica gel for 24 hours) to remove any residual solvent, which can depress the melting point.[2]

  • Capillary Loading: Tap the open end of a capillary tube (0.8-1.2 mm internal diameter) into the powder. Pack the sample into the bottom by tapping or dropping the tube through a long glass tube onto a hard surface. The packed column height should be 2.5-3.5 mm.[2][3]

  • Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.

  • Rapid Scan (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-20 °C/min) to find a rough range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Ramp and Observe: Decrease the heating rate to 1-2 °C per minute.[2]

  • Record Range: Record two temperatures:

    • T₁ (Onset): The temperature at which the first droplet of liquid is observed.

    • T₂ (Clear Point): The temperature at which the last solid particle melts completely.

  • Reporting: Report the result as the range T₁ - T₂. A pure compound should have a sharp range of 1-2 °C.

Aqueous Solubility Determination (Saturation Shake-Flask Method)

This protocol is based on the principles outlined in USP general chapter <1236> for equilibrium solubility.[4][5][6]

  • System Preparation: To a series of glass vials, add a measured volume of the desired solvent (e.g., purified water, 0.1 M HCl, phosphate buffer pH 7.4).

  • Addition of Solute: Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is critical to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a sufficient time to reach equilibrium. A 24-hour period is common, but 48 or 72 hours may be necessary and should be confirmed by sampling at different time points until the concentration plateaus.

  • Phase Separation: Allow the vials to stand undisturbed at the same constant temperature to let the excess solid settle. Alternatively, centrifuge the samples.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a chemically inert filter (e.g., PTFE) may be required, but first ensure the compound does not adsorb to the filter material.

  • Analysis: Accurately dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L. Repeat the experiment at least in triplicate to ensure precision.

Safety, Handling, and Storage

Proper handling is paramount for laboratory safety and maintaining the integrity of the compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), and causes skin (H315), eye (H319), and respiratory irritation (H335). The corresponding GHS pictogram is GHS07 (Exclamation Mark).

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. Storage at room temperature is generally acceptable.

Conclusion

The physical properties of this compound define its identity and quality. A melting point of 220-223 °C, coupled with spectroscopic data that aligns with the predicted profiles for its ester, aromatic, and ammonium hydrochloride functionalities, provides strong evidence of the material's integrity. While quantitative solubility data requires experimental determination via robust methods like the shake-flask protocol, its salt form implies suitability for use in aqueous reaction media. By employing the standardized methodologies outlined in this guide, researchers can ensure the quality of this critical synthetic building block, leading to more reliable and reproducible scientific outcomes.

References

  • U.S. Pharmacopeia. General Chapter <1236> Solubility Measurements. [Link][6][7]
  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link][8]
  • Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. [Link][3]
  • Chemistry LibreTexts. (2022). 6.
  • University of Alberta. (n.d.).
  • Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride. Product Page for CAS 15028-39-4. [Link][2]

Sources

An In-Depth Technical Guide to Methyl 2-amino-2-phenylacetate hydrochloride (CAS: 15028-40-7) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Core Introduction and Strategic Importance

Methyl 2-amino-2-phenylacetate hydrochloride is a pivotal chemical intermediate, recognized for its role as a primary building block in the synthesis of a wide array of pharmaceutical compounds. As the methyl ester of the non-proteinogenic amino acid phenylglycine, its structure incorporates both a chiral center and versatile functional groups—an amine and an ester—making it highly valuable in synthetic organic chemistry. This guide provides an in-depth examination of its properties, synthesis, analytical validation, and applications, tailored for researchers and professionals in drug development. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice for laboratory and industrial applications. Its most notable use is in the synthesis of semi-synthetic β-lactam antibiotics, including cephalosporins like Cefaclor.[1]

Section 2: Physicochemical Properties and Structural Characterization

The utility of a chemical reagent is fundamentally dictated by its physical and chemical properties. This compound is a white to off-white solid, whose properties are well-documented.[2] The CAS number 15028-40-7 typically refers to the racemic mixture, while specific enantiomers, such as the (S)-form (CAS 15028-39-4) and the (R)-form (CAS 19883-41-1), are crucial for stereospecific syntheses.[1][3]

PropertyValueSource(s)
CAS Number 15028-40-7[4][5]
Molecular Formula C₉H₁₁NO₂ · HCl[4][5]
Molecular Weight 201.65 g/mol [6]
Appearance Solid[2]
Melting Point 220-223 °C
IUPAC Name methyl 2-amino-2-phenylacetate;hydrochloride[5]
Synonyms Phenylglycine Methyl Ester Hydrochloride, H-DL-Phg-OMe·HCl[5]
Storage Temperature Room Temperature[5]
Section 3: Synthesis and Purification Workflow

The synthesis of this compound is most commonly achieved via Fischer esterification of DL-phenylglycine. This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its directness and use of readily available materials.

The workflow involves the esterification of the carboxylic acid group of phenylglycine using methanol, with hydrogen chloride acting as both the catalyst and the agent for forming the final salt. This dual role is highly efficient, as it drives the reaction equilibrium towards the product while simultaneously converting the amine to a more stable and easily isolatable ammonium salt.

cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Purification A DL-Phenylglycine D Fischer Esterification (Reflux) A->D B Methanol (Reagent & Solvent) B->D C Hydrogen Chloride (Catalyst & Salt Former) C->D E Precipitation & Filtration D->E F Recrystallization E->F G High-Purity Methyl 2-amino-2- phenylacetate hydrochloride F->G

Caption: Generalized workflow for the synthesis of this compound.

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add DL-Phenylglycine (1 mole equivalent).

  • Reagent Addition: Add anhydrous methanol (5-10 volume equivalents). The phenylglycine will not fully dissolve, forming a slurry.

  • Catalysis and Salt Formation: Cool the flask in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the slurry with vigorous stirring for approximately 30-45 minutes, or until the solution is saturated. Causality: The HCl protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. It also protonates the amino group, preventing it from engaging in side reactions and rendering the final product as its hydrochloride salt.

  • Reaction: Remove the flask from the ice bath and heat the mixture to reflux. Continue refluxing for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 1-2 hours to induce precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold diethyl ether to remove residual impurities. The crude product can be further purified by recrystallization from a methanol/ether solvent system to yield a high-purity crystalline solid.

Section 4: Core Applications in Pharmaceutical Synthesis

The primary value of this compound lies in its role as a chiral synthon. The presence of the α-amino acid moiety allows for its incorporation into peptide-like structures, and it is a critical side-chain precursor for several blockbuster drugs.

A prominent application is in the semi-synthesis of cephalosporin antibiotics, such as Cefaclor.[1] In this context, the D-(-)-enantiomer (D-(-)-α-Phenylglycine methyl ester hydrochloride) is acylated and subsequently attached to the 7-aminocephalosporanic acid (7-ACA) core. This side chain is crucial for the antibiotic's spectrum of activity and its stability against bacterial β-lactamase enzymes.

A Methyl 2-amino-2-phenylacetate HCl (Key Building Block) B Acylating Agent / Protecting Group Chemistry A->B C Activated Phenylglycine Side Chain B->C E Coupling Reaction C->E D Core Pharmaceutical Scaffold (e.g., 7-ACA) D->E F Final Active Pharmaceutical Ingredient (API) (e.g., Cefaclor Precursor) E->F

Caption: Role as a key building block in pharmaceutical synthesis.

Section 5: Analytical Methodologies for Quality Control

Ensuring the purity and identity of this compound is critical for its use in GMP (Good Manufacturing Practice) environments. A combination of chromatographic and spectroscopic techniques is employed.

HPLC is the definitive method for quantifying the purity of this compound and detecting any related impurities. Due to the lack of a strong chromophore outside of the phenyl ring, pre-column derivatization is often employed to enhance detection sensitivity and improve chromatographic resolution.[7]

Detailed HPLC Protocol:

  • Method: Reversed-Phase HPLC with UV detection.

  • Column: C18 stationary phase (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 3.5 µm).[7]

  • Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM sodium acetate, pH 7.2) and an organic modifier (e.g., acetonitrile or methanol).

  • Derivatization (Pre-column): Automated online derivatization with o-phthalaldehyde (OPA) is ideal for this primary amine.[7] OPA reacts rapidly with the primary amine in the presence of a thiol to form a highly fluorescent isoindole derivative, which can be detected at 338 nm.[7] Causality: This derivatization step is crucial for achieving low limits of detection (LOD) and quantification (LOQ), which is essential for impurity profiling.

  • Procedure:

    • Prepare a standard solution of the reference material and a sample solution of the batch to be tested in the mobile phase.

    • Use an autosampler to mix the sample with the OPA reagent just prior to injection.

    • Inject the derivatized sample onto the HPLC system.

    • The purity is calculated by comparing the peak area of the main component to the total area of all peaks.

  • ¹H NMR: The proton NMR spectrum provides unambiguous structural confirmation. Expected signals include a singlet for the methyl ester protons (~3.7 ppm), a singlet for the α-proton (~5.0 ppm), multiplets for the aromatic protons of the phenyl group (~7.4 ppm), and a broad signal for the ammonium protons.

  • Mass Spectrometry (MS): ESI-MS will show the molecular ion peak for the free base [M+H]⁺ at m/z 166.07, confirming the molecular weight of the organic component.

Section 6: Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard InformationGHS Classification and Precautionary StatementsSource(s)
Pictogram GHS07 (Harmful/Irritant)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3]
Precautionary Statements P261: Avoid breathing dust. P264: Wash hands thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Personal Protective Equipment (PPE):

  • Always handle this compound in a well-ventilated area or a chemical fume hood.[2][8]

  • Wear appropriate PPE, including nitrile gloves, safety glasses with side-shields, and a lab coat.[2][9]

  • Avoid generating dust.[10] Avoid contact with skin, eyes, and clothing.[9]

Storage and Stability:

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][8][11]

  • Keep the container tightly closed to prevent moisture absorption.[2][8] The compound is stable when stored under these conditions.

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with all federal, state, and local regulations.[2][9]

Section 7: Conclusion

This compound (CAS 15028-40-7) is more than a simple chemical; it is an enabling tool for complex pharmaceutical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and critical role as a chiral building block underscore its importance to the drug development industry. A thorough understanding of its handling, analysis, and application is essential for any researcher or scientist aiming to leverage its synthetic potential. This guide serves as a comprehensive technical resource to support those endeavors, grounded in established scientific protocols and safety practices.

References

  • Hebei Weibang Biotechnology Co., Ltd. (n.d.). High-Quality (R) -Methyl 2-Amino-2-Phenylacetate Hydrochloride Factory, Supplier.
  • Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride.
  • Sinfoo BIOCHEM. (n.d.). This compound,(CAS# 15028-40-7).
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

"Methyl 2-amino-2-phenylacetate hydrochloride" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Material Safety Data Sheet for Methyl 2-amino-2-phenylacetate hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Proactive Approach to Laboratory Safety

In the fast-paced environment of research and drug development, a thorough understanding of the chemical reagents we handle is not merely a regulatory formality but a cornerstone of scientific integrity and personal safety. This guide provides a comprehensive analysis of the Material Safety Data Sheet (MSDS) for this compound (CAS No: 15028-39-4). As a key building block in synthetic chemistry, its safe handling is paramount. This document moves beyond a simple recitation of safety data, offering a senior application scientist's perspective on the causality behind safety protocols and the logic of experimental design when working with this compound.

Section 1: Chemical and Physical Identity

The first step in a robust safety assessment is to confirm the identity and fundamental properties of the material. This compound is the hydrochloride salt of the methyl ester of phenylglycine.[1][2] This information is critical as the salt form can influence properties like solubility and stability compared to the free base.

Property Value Source(s)
CAS Number 15028-39-4; 15028-40-7[1][2][3]
Molecular Formula C₉H₁₂ClNO₂[1][2]
Molecular Weight 201.65 g/mol [1][3]
Appearance Solid
Melting Point 220-223 °C
Storage Temperature Room Temperature, in a dry, cool, and well-ventilated place.[1][4][5][6]

Understanding these properties is foundational. For instance, its solid form and high melting point indicate that the primary exposure risk at room temperature will be through inhalation of dust particles rather than volatile vapors. This directly informs the requirement for specific engineering controls and personal protective equipment, which we will discuss later.

Section 2: Hazard Identification and Toxicological Profile

This compound is classified under the Globally Harmonized System (GHS) with the GHS07 pictogram, indicating that it is harmful.[7] The signal word is "Warning".[7][8][9]

The specific hazard statements associated with this compound are:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][7][8][9]

  • H335: May cause respiratory irritation.[2]

This profile necessitates a careful approach to handling. The irritation potential for skin, eyes, and the respiratory system suggests that the compound can readily interact with biological tissues.[2] Ingestion may lead to gastrointestinal irritation, nausea, and vomiting.

Caption: GHS Hazard Profile for this compound.

Section 3: First-Aid and Emergency Response Protocols

In the event of an exposure, immediate and correct action is critical. The following protocols are based on established first-aid principles for chemicals with this hazard profile.

Experimental Protocol: Emergency First-Aid Response

  • Inhalation:

    • Action: Immediately move the affected individual to fresh air.[1][2]

    • Causality: This removes the person from the source of exposure, preventing further inhalation of the irritant dust.

    • Follow-up: If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[1][3] Seek immediate medical attention.[1][2]

  • Skin Contact:

    • Action: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1]

    • Causality: Prompt and thorough washing is necessary to remove the chemical from the skin surface and mitigate irritation.

    • Follow-up: If skin irritation develops or persists, seek medical advice.

  • Eye Contact:

    • Action: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[1] If present, remove contact lenses after the initial flushing.[8]

    • Causality: Extensive irrigation is crucial to dilute and remove the irritant, preventing serious eye damage.

    • Follow-up: Seek immediate medical attention, especially if irritation persists.[8]

  • Ingestion:

    • Action: Rinse the mouth thoroughly with water.[1][8] Do not induce vomiting.[1][3]

    • Causality: Inducing vomiting can cause further damage to the esophagus. Rinsing the mouth helps to remove any remaining chemical.

    • Follow-up: Never give anything by mouth to an unconscious person. Call a poison control center or a doctor immediately.[1][3]

Emergency_Response_Workflow cluster_routes Exposure Route cluster_actions Immediate Actions cluster_followup Medical Follow-up Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Wash_Skin Remove Contaminated Clothing Wash with Soap & Water Skin_Contact->Wash_Skin Flush_Eyes Flush Eyes with Water (15 min) Eye_Contact->Flush_Eyes Rinse_Mouth Rinse Mouth Do NOT Induce Vomiting Ingestion->Rinse_Mouth Medical_Attention Seek Immediate Medical Attention Fresh_Air->Medical_Attention Wash_Skin->Medical_Attention Flush_Eyes->Medical_Attention Rinse_Mouth->Medical_Attention

Caption: Workflow for First-Aid Emergency Response.

Section 4: Safe Handling, Storage, and Engineering Controls

Proactive safety measures are always preferable to reactive responses. Adherence to proper handling and storage protocols is non-negotiable.

  • Handling: Always handle this compound in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhaling dust.[1][4] Avoid the formation of dust and aerosols.[1][8] Use non-sparking tools to prevent ignition sources.[1] Standard laboratory practice dictates that you should wash your hands thoroughly after handling and before eating, drinking, or smoking.[4][8]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][4] Keep it away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.

  • Engineering Controls: A properly functioning ventilation system is essential. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of any workstation where this chemical is handled.[10]

Section 5: Personal Protective Equipment (PPE) Protocol

Engineering controls are the first line of defense, but a robust PPE protocol is the final barrier between the researcher and the chemical.

  • Eye and Face Protection: Wear safety glasses with side-shields or goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11] If there is a risk of splashing, a face shield should also be worn.

  • Hand Protection: Wear suitable, impervious chemical-resistant gloves that comply with EC Directive 89/686/EEC and the related standard EN374.[1] The choice of glove material (e.g., nitrile, neoprene) should be based on permeation and breakthrough time data for the specific laboratory conditions.

  • Skin and Body Protection: Wear a laboratory coat or other suitable protective clothing to prevent skin contact.[1][8] Contaminated clothing should be removed and washed before reuse.[8]

  • Respiratory Protection: Under normal use with adequate ventilation, respiratory protection may not be required. However, if dust is generated and exposure limits are exceeded, a fit-tested NIOSH-approved N95 or P100 particulate respirator should be used.[12]

PPE_Protocol cluster_ppe Personal Protective Equipment cluster_exposure Routes of Exposure Eyes Eye Protection (Goggles/Face Shield) Eye_Contact Eye Contact Eyes->Eye_Contact Hands Hand Protection (Impervious Gloves) Skin_Contact Skin Contact Hands->Skin_Contact Body Body Protection (Lab Coat) Body->Skin_Contact Respiratory Respiratory Protection (As Needed) Inhalation Inhalation Respiratory->Inhalation

Caption: PPE to Mitigate Routes of Exposure.

Section 6: Accidental Release and Disposal Procedures

  • Accidental Release: In the event of a spill, ensure adequate ventilation and evacuate unnecessary personnel from the area.[1] Avoid creating dust.[1] Use personal protective equipment.[1] Sweep up the spilled solid material and place it into a suitable, closed container for disposal.[2] Do not let the chemical enter drains.[1]

  • Disposal: This material and its container must be disposed of as hazardous waste.[2] Disposal should be carried out by an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

Section 7: Fire and Explosion Hazard Data

  • Extinguishing Media: Use extinguishing media appropriate for the surrounding fire. Suitable options include dry chemical, carbon dioxide, or alcohol-resistant foam.[1][8]

  • Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon monoxide, carbon dioxide, and nitrogen oxides.[11]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][11]

Conclusion

A comprehensive understanding and diligent application of the information contained within the Material Safety Data Sheet for this compound are essential for maintaining a safe and productive research environment. By moving beyond mere compliance and embracing a culture of safety that questions and understands the causality behind each protocol, we can effectively mitigate the risks associated with this and other chemical reagents.

References

  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • CAS NO. 15028-39-4 | L-PHENYLGLYCINE METHYL ESTER HYDROCHLORIDE - Arctom. (n.d.).
  • Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. (n.d.).
  • (S)-Methyl 2-amino-2-phenylacetate hydrochloride - Lead Sciences. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2011, February 9).
  • (S)-Methyl 2-amino-2-phenylacetate hydrochloride - Oakwood Chemical. (n.d.).
  • Personal protective equipment in your pharmacy. (2019, October 30).
  • First-aid kits: Stock supplies that can save lives - Mayo Clinic. (n.d.).

Sources

An In-depth Technical Guide to the Thermal Properties of Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the thermal properties of Methyl 2-amino-2-phenylacetate hydrochloride (CAS No: 15028-40-7), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. A critical understanding of its melting point and thermal stability is paramount for its effective use in research and development, ensuring process safety and product purity. This document details the experimentally determined melting point, discusses the theoretical considerations regarding its boiling point and thermal decomposition, and provides robust methodologies for the experimental determination of these properties.

Introduction: The Significance of Thermal Properties in Pharmaceutical Intermediates

This compound is a crucial building block in organic synthesis. Its physical properties, particularly its melting point and thermal stability, are not merely data points but critical parameters that influence reaction kinetics, purification strategies, and storage conditions. A precise melting point is a primary indicator of purity, while an understanding of its thermal decomposition profile is essential for preventing the formation of impurities and ensuring the safety of manufacturing processes. This guide delves into these characteristics to provide a foundational understanding for scientists and professionals working with this compound.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueSource(s)
CAS Number 15028-40-7
Molecular Formula C₉H₁₂ClNO₂
Molecular Weight 201.65 g/mol
Appearance Solid
Melting Point 220-223 °C
Boiling Point Decomposes before boilingInferred from general knowledge of salts

Melting Point: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The observed melting point of 220-223 °C for this compound is indicative of its identity and can be used as a reliable measure of its purity. Impurities present in the sample will typically lead to a depression and broadening of the melting point range.

Scientific Principles Influencing the Melting Point

The relatively high melting point of this compound is a direct consequence of its ionic nature. As a hydrochloride salt, the compound exists as a crystal lattice held together by strong electrostatic interactions between the protonated amino group (R-NH₃⁺) and the chloride anion (Cl⁻). Significant thermal energy is required to overcome these ionic bonds and disrupt the crystal structure, resulting in a high melting point compared to its free base counterpart.

Experimental Protocol for Melting Point Determination

A standard and reliable method for determining the melting point of a solid crystalline compound is the capillary melting point technique.

Instrumentation:

  • Melting point apparatus (e.g., Mel-Temp or similar digital instrument)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of finely powdered, dry this compound is introduced into a capillary tube to a depth of 2-3 mm. The tube is then gently tapped to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

  • Initial Rapid Heating: The apparatus is heated at a rapid rate (e.g., 10-20 °C/minute) to quickly determine an approximate melting range.

  • Accurate Determination: A fresh sample is prepared, and the apparatus is allowed to cool to at least 20 °C below the approximate melting point. The sample is then heated at a slow rate (1-2 °C/minute) through the expected melting range.

  • Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Melting Point Analysis A Grind Sample B Load Capillary Tube A->B C Pack Sample B->C D Place in Apparatus C->D Transfer E Rapid Heating (Approx. MP) D->E F Slow Heating (Accurate MP) E->F G Record T1 and T2 F->G H Melting Point: T1 - T2 G->H Report as Range TGA_Workflow A Weigh Sample (5-10 mg) B Place in TGA Furnace A->B C Set Temperature Program (e.g., 25-300°C at 10°C/min) B->C D Start Analysis under N₂ Flow C->D E Record Mass vs. Temperature D->E F Analyze TGA Curve E->F G Determine: - Onset of Decomposition - % Mass Loss F->G

Caption: Workflow for Thermogravimetric Analysis (TGA).

Conclusion

This technical guide has established that this compound is a crystalline solid with a melting point of 220-223 °C. It does not exhibit a boiling point under standard atmospheric pressure but instead undergoes thermal decomposition at elevated temperatures. The provided experimental protocols for melting point determination and thermogravimetric analysis offer robust methods for the characterization of this important pharmaceutical intermediate. A thorough understanding and experimental verification of these thermal properties are crucial for ensuring the quality, safety, and efficiency of processes involving this compound.

References

  • RSC Publishing. Theoretical and experimental study of pharmaceutical salts: a case of trimethoprim. [Link]
  • Veeprho. Thermogravimetric Analysis in Pharmaceuticals. [Link]

Spectroscopic Characterization of Methyl 2-amino-2-phenylacetate hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-amino-2-phenylacetate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, is a chiral α-amino acid ester whose purity and structural integrity are paramount for drug development and manufacturing. Its chemical structure, comprising a phenyl group and a methyl ester attached to a stereocenter, with the amino group protonated as a hydrochloride salt, gives rise to a distinct spectroscopic fingerprint. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The focus is on not only presenting the spectral data but also elucidating the rationale behind the observed signals, thereby offering a comprehensive resource for researchers and scientists in the field.

The structural elucidation of this compound is fundamental to quality control and reaction monitoring in synthetic processes. Spectroscopic techniques provide a non-destructive and highly sensitive means to confirm the identity, purity, and structure of the molecule. This guide will delve into the practical aspects of acquiring and interpreting this crucial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound typically exhibits four distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl ester protons.

Table 1: ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.4-7.6Multiplet5HAromatic protons (C₆H₅)
~5.2Singlet1HMethine proton (α-CH)
~3.7Singlet3HMethyl ester protons (OCH₃)
Broad SignalSinglet3HAmmonium protons (NH₃⁺)

Note: The chemical shift of the ammonium protons can be variable and may exchange with residual water in the solvent.

Interpretation and Experimental Rationale:

The downfield chemical shift of the aromatic protons (~7.4-7.6 ppm) is a direct consequence of the deshielding effect of the benzene ring's π-system. The methine proton, directly attached to the stereocenter, appears as a singlet around 5.2 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing phenyl, ester, and ammonium groups. The methyl ester protons are observed as a sharp singlet at approximately 3.7 ppm, a characteristic region for such functional groups. The protons of the ammonium group (NH₃⁺) are often seen as a broad singlet due to rapid chemical exchange and quadrupolar broadening from the nitrogen atom. The integration of these signals (5:1:3:3) is a key diagnostic feature that confirms the relative number of protons in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule.

Table 2: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~169Carbonyl carbon (C=O)
~135Quaternary aromatic carbon (ipso-C)
~129-130Aromatic carbons (CH)
~57Methine carbon (α-C)
~53Methyl ester carbon (OCH₃)

Interpretation and Experimental Rationale:

The carbonyl carbon of the ester group is the most deshielded, appearing at approximately 169 ppm. The aromatic carbons resonate in the typical downfield region of 129-135 ppm. The methine carbon, attached to the nitrogen, oxygen, and phenyl group, is found around 57 ppm. The methyl carbon of the ester group appears at a characteristic chemical shift of about 53 ppm. The number and chemical shifts of these signals are in perfect agreement with the proposed structure.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterium Oxide (D₂O)). The choice of solvent is critical as it influences the chemical shifts and the observation of exchangeable protons. DMSO-d₆ is often preferred as it can slow down the exchange of the NH₃⁺ protons, allowing for their observation.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

    • Shim the magnetic field to achieve good homogeneity, which is essential for sharp spectral lines.

  • Data Acquisition:

    • For ¹H NMR:

      • Acquire a standard one-pulse experiment.

      • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

      • Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • For ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to single lines for each carbon.

      • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

      • A larger number of scans will be required due to the lower natural abundance of ¹³C (e.g., 1024 or more).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain a pure absorption lineshape.

    • Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~3000-3300Strong, BroadN-H stretching (of NH₃⁺)
~1740Strong, SharpC=O stretching (of ester)
~1600, ~1490MediumC=C stretching (of aromatic ring)
~1220StrongC-O stretching (of ester)
~700-750StrongC-H out-of-plane bending (monosubstituted benzene)

Interpretation and Experimental Rationale:

The most prominent feature in the IR spectrum is the strong, broad absorption in the 3000-3300 cm⁻¹ region, which is characteristic of the N-H stretching vibrations of the ammonium salt (NH₃⁺). The sharp and intense peak around 1740 cm⁻¹ is a clear indicator of the carbonyl (C=O) group of the methyl ester. The presence of the aromatic ring is confirmed by the C=C stretching vibrations around 1600 and 1490 cm⁻¹. The strong absorption at approximately 1220 cm⁻¹ corresponds to the C-O stretching of the ester linkage. Finally, the strong bands in the 700-750 cm⁻¹ region are indicative of the out-of-plane C-H bending of a monosubstituted benzene ring.

Experimental Protocol: IR Spectroscopy

The following protocol outlines the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

    • Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition:

    • Apply pressure to the sample using the ATR pressure arm to ensure good contact between the sample and the crystal.

    • Acquire the IR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is invaluable for confirming the molecular weight and deducing structural features. For a hydrochloride salt like this compound, the analysis is typically performed on the free base, as the HCl is usually lost during the ionization process. The mass spectrum of the free base, Methyl 2-amino-2-phenylacetate, is therefore highly relevant.[1]

Expected Fragmentation Pattern:

The molecular ion of the free base (C₉H₁₁NO₂) has a molecular weight of 165.19 g/mol .[1] Under electron ionization (EI), the molecular ion ([M]⁺˙) will undergo fragmentation.

Table 4: Expected Key Fragments in the Mass Spectrum of Methyl 2-amino-2-phenylacetate

m/zProposed Fragment
165[C₉H₁₁NO₂]⁺˙ (Molecular Ion)
106[C₇H₈N]⁺ (Loss of ˙COOCH₃)
77[C₆H₅]⁺ (Phenyl cation)

Interpretation and Rationale:

The molecular ion peak at m/z 165 confirms the molecular formula of the free base. A major fragmentation pathway for α-amino esters is the cleavage of the bond between the α-carbon and the ester group. This results in the loss of a methoxycarbonyl radical (˙COOCH₃, mass 59), leading to the formation of a stable benzylic iminium ion at m/z 106. This fragment is often the base peak in the spectrum.[1] Further fragmentation of the phenyl-containing fragments can lead to the phenyl cation at m/z 77.

Experimental Protocol: Mass Spectrometry (GC-MS)

The following is a general protocol for acquiring a mass spectrum of the free base using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.

  • Sample Preparation:

    • Prepare a dilute solution of the free base (Methyl 2-amino-2-phenylacetate) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The hydrochloride salt can be converted to the free base by neutralization with a mild base and extraction.

    • Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.

  • GC Separation:

    • Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the analyte from any impurities.

    • Employ a temperature program that allows for the elution of the compound as a sharp peak.

  • MS Detection:

    • The eluent from the GC column is introduced into the ion source of the mass spectrometer.

    • Use a standard electron ionization energy of 70 eV.

    • Scan a mass range that includes the expected molecular ion and fragment masses (e.g., m/z 40-200).

  • Data Analysis:

    • Identify the peak corresponding to Methyl 2-amino-2-phenylacetate in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and the major fragment ions. Compare the obtained spectrum with library spectra for confirmation.

Workflow for Spectroscopic Analysis

The logical flow for the complete spectroscopic characterization of this compound is outlined below.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Methyl 2-amino-2-phenylacetate hydrochloride Sample NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy (ATR or KBr) Sample->IR MS Mass Spectrometry (GC-MS of free base) Sample->MS NMR_Data ¹H & ¹³C Spectra: Chemical Shifts, Multiplicity, Integration NMR->NMR_Data IR_Data IR Spectrum: Characteristic Absorptions IR->IR_Data MS_Data Mass Spectrum: Molecular Ion, Fragmentation MS->MS_Data Conclusion Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers unique and complementary information that, when considered together, confirms the molecular structure, the presence of key functional groups, and the molecular weight. The protocols and interpretations provided in this guide serve as a valuable resource for scientists and researchers, ensuring the accurate identification and quality assessment of this important pharmaceutical intermediate. Adherence to rigorous experimental procedures and a thorough understanding of the principles behind spectral interpretation are essential for maintaining the highest standards of scientific integrity in drug development and manufacturing.

References

  • PubChem. D-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 12247453. [Link]
  • PubChem. This compound. PubChem Compound Summary for CID 12247454. [Link]
  • PubChem. (S)-(+)-2-Phenylglycine methyl ester hydrochloride. PubChem Compound Summary for CID 2827638. [Link]
  • Wiley-VCH. Supporting Information for Asymmetric Synthesis of α-Substituted α-Amino Acids. [Link]
  • ResearchGate. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]
  • ACS Publications. Synthesis and Structural Analysis of Palladium(II) Complexes Containing Neutral or Anionic C2-Symmetric Bis(oxazoline) Ligands. ACS Omega 2017, 2, 7, 3444–3455. [Link]
  • PubChem. Methyl phenylglycine. PubChem Compound Summary for CID 117324. [Link]
  • Chem LibreTexts.

Sources

A Researcher's Guide to Sourcing and Utilizing Methyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals and Research Scientists on the Procurement, Quality Assessment, and Application of a Key Synthetic Building Block.

Introduction: The Versatility of Methyl 2-amino-2-phenylacetate hydrochloride in Synthetic Chemistry

This compound is a pivotal chiral building block in the landscape of pharmaceutical research and development. As a derivative of phenylglycine, its structural motif is a cornerstone in the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth analysis for researchers on sourcing this critical reagent, validating its quality, and effectively incorporating it into synthetic workflows. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base, making it a preferred choice in many laboratory settings.

The primary utility of this compound lies in its application as a precursor for more complex molecules. It is notably used in the synthesis of various pharmaceutical agents, including antiplatelet drugs and potential antibiotic adjuvants.[1][2][3] The presence of a chiral center makes it an invaluable asset in the stereoselective synthesis of enantiomerically pure compounds, a critical consideration in modern drug design where the biological activity often resides in a single enantiomer.

Given its role as a foundational element in multi-step syntheses, the purity and proper characterization of the starting material are paramount. Impurities can lead to unforeseen side reactions, complicate purification processes, and ultimately impact the yield and biological activity of the final compound. Therefore, a thorough understanding of supplier qualifications, quality control procedures, and proper handling techniques is essential for any researcher utilizing this compound.

Part 1: Strategic Sourcing of Research-Grade this compound

Selecting a reliable commercial supplier is the first and one of the most critical steps in the research workflow. The quality of the starting material directly influences the reproducibility and success of experimental outcomes. Researchers should consider factors beyond mere price, including purity specifications, the availability of different enantiomeric forms, and the comprehensiveness of the accompanying documentation.

Key Commercial Suppliers

A number of reputable chemical suppliers offer this compound for research purposes. The table below provides a comparative overview of offerings from several prominent vendors. Researchers are encouraged to visit the specific product pages to obtain the most current information and to request certificates of analysis for specific lots.

SupplierProduct NameCAS NumberPurityAvailable Forms
Sigma-Aldrich (S)-2-Phenylglycine methyl ester hydrochloride15028-40-7-(S)-enantiomer, Racemate (DL)
Thermo Fisher Scientific (S)-(+)-2-Phenylglycine methyl ester hydrochloride15028-39-4≥97%(S)-enantiomer
Thermo Fisher Scientific D-(-)-2-Phenylglycine methyl ester hydrochloride19883-41-196%(R)-enantiomer
AstaTech Inc. (via Neta Scientific) This compound15028-40-797%Racemate (DL)[4]
ChemScene (via BIOZOL) This compound15028-40-7-Racemate (DL)[5]
Toronto Research Chemicals (via Fisher Scientific) (R)-(-)-2-Phenylglycine Methyl Ester Hydrochloride-High Purity(R)-enantiomer[6]

Note: Purity specifications and available forms are subject to change and may vary by lot. Always consult the supplier's documentation for the most accurate information.

The Decision-Making Workflow for Supplier Selection

The process of selecting a supplier should be systematic and guided by the specific requirements of the research project. The following diagram illustrates a logical workflow for this process.

G cluster_0 Supplier Selection Workflow Define Requirements Define Requirements Identify Potential Suppliers Identify Potential Suppliers Define Requirements->Identify Potential Suppliers Purity, Enantiomer, Quantity Request Documentation Request Documentation Identify Potential Suppliers->Request Documentation CofA, SDS Evaluate Quality & Purity Evaluate Quality & Purity Request Documentation->Evaluate Quality & Purity Analyze Data Assess Logistics & Support Assess Logistics & Support Evaluate Quality & Purity->Assess Logistics & Support Compare Specs Final Selection Final Selection Assess Logistics & Support->Final Selection Lead Time, Cost, Support

Caption: A workflow diagram for selecting a commercial supplier.

Part 2: Quality Control and In-House Verification

While suppliers provide a Certificate of Analysis (CofA), it is often prudent for researchers to perform in-house quality control to verify the identity and purity of the received material. This is especially critical for long-term studies or when synthesizing compounds for sensitive biological assays.

Interpreting the Certificate of Analysis (CofA)

A comprehensive CofA is a hallmark of a reputable supplier. It should provide, at a minimum, the following information:

  • Identity Confirmation: Typically verified by ¹H NMR and/or Mass Spectrometry. The data should be consistent with the known structure of this compound.

  • Purity Assessment: Often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The purity level should meet or exceed the requirements of the intended application.

  • Physical Properties: Appearance, melting point, and in the case of chiral compounds, specific rotation.

  • Residual Solvents: Information on the presence of any residual solvents from the synthesis and purification process.

  • Date of Analysis and Lot Number: Essential for traceability.

Experimental Protocol: In-House Purity Verification by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method to assess the purity of a sample and to monitor the progress of reactions. For amino esters like this compound, a polar solvent system is generally effective.

Materials:

  • Silica gel TLC plates (e.g., Silica gel 60 F254)

  • TLC developing chamber

  • Mobile Phase: A common system for amino esters is a mixture of n-butanol, acetic acid, and water (e.g., 4:1:1 v/v/v).[7] An alternative is a mixture of chloroform and methanol (e.g., 9:1 v/v).

  • Visualization Reagent: Ninhydrin stain is effective for visualizing amino groups.

  • Sample of this compound

  • Micropipette or capillary tube

Procedure:

  • Prepare the mobile phase by mixing the solvents in the specified ratio and pour it into the TLC chamber to a depth of about 0.5 cm. Close the chamber and allow the atmosphere to saturate for at least 15 minutes.

  • Dissolve a small amount of the this compound in a suitable solvent (e.g., methanol).

  • Using a micropipette or capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

  • Spray the plate with the ninhydrin solution and gently heat it with a heat gun until colored spots appear.

  • A single spot indicates a high degree of purity. The presence of multiple spots suggests the presence of impurities. Calculate the Retention Factor (Rf) for the main spot for your records.

Experimental Protocol: Melting Point Determination

The melting point is a key physical property that can indicate the purity of a crystalline solid. Pure compounds typically have a sharp melting point range (0.5-1.0°C), while impurities will broaden and depress the melting point range.[4][8]

Materials:

  • Melting point apparatus

  • Capillary tubes (one end sealed)

  • Sample of this compound

Procedure:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into the closed end of a capillary tube to a height of 2-3 mm.

  • Place the capillary tube into the heating block of the melting point apparatus.

  • If the approximate melting point is known (literature value is around 200-223°C), rapidly heat the block to about 15-20°C below this temperature.

  • Then, decrease the heating rate to 1-2°C per minute to allow for accurate observation.[6]

  • Record the temperature at which the first drop of liquid appears (T1).

  • Record the temperature at which the entire sample has melted into a clear liquid (T2).

  • The melting point range is T1-T2. Compare this to the literature value and the supplier's specification. A broad or depressed range may indicate the presence of impurities.

Part 3: Safe Handling, Storage, and Solution Preparation

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. The preparation of accurate stock solutions is fundamental to obtaining reliable and reproducible experimental data.

Safety and Handling

Based on available Safety Data Sheets (SDS), this compound should be handled with care. It may cause eye and skin irritation.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[4]

  • Spill Response: In case of a spill, avoid generating dust. Scoop the solid material into a suitable container for disposal.

Storage Recommendations

To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[4] Some suppliers recommend storage at room temperature under an inert atmosphere.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

For many biological assays, a stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) is required.

Materials:

  • This compound (MW: 201.65 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Volumetric flask

  • Pipettes

Procedure:

  • Calculate the required mass:

    • Desired Concentration (C) = 10 mM = 0.01 mol/L

    • Desired Volume (V) = 10 mL = 0.01 L

    • Molecular Weight (MW) = 201.65 g/mol

    • Mass (m) = C x V x MW

    • Mass (m) = 0.01 mol/L x 0.01 L x 201.65 g/mol = 0.020165 g = 20.17 mg

  • Accurately weigh approximately 20.17 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed solid into a 10 mL volumetric flask.

  • Add a portion of DMSO to the flask (e.g., 5-7 mL) and gently swirl to dissolve the solid. Sonication may be used to aid dissolution.[9]

  • Once the solid is completely dissolved, add DMSO to the calibration mark of the volumetric flask.

  • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Store the stock solution in appropriately labeled, small-volume aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Part 4: Applications in Pharmaceutical Synthesis

The true value of this compound is demonstrated in its application as a key intermediate in the synthesis of high-value pharmaceutical compounds.

Synthesis of Metallo-β-lactamase Inhibitors

In the quest for new drugs to combat antibiotic resistance, researchers have utilized (R)-methyl 2-amino-2-phenylacetate hydrochloride in the synthesis of novel inhibitors of metallo-β-lactamases (MBLs). In one reported synthesis, the compound is coupled with a carboxylic acid precursor using standard peptide coupling reagents.[2][10]

Reaction Scheme: (R)-methyl 2-amino-2-phenylacetate hydrochloride is coupled with 1-(benzyloxy)-6-oxo-1,6-dihydropyridine-3-carboxylic acid in the presence of EDC·HCl, HOBt, and DIPEA in DMF to yield the corresponding amide.[2] This reaction highlights the utility of the amino acid ester in forming amide bonds, a fundamental transformation in medicinal chemistry.

G cluster_1 Synthesis of an MBL Inhibitor Precursor Reactant_A (R)-methyl 2-amino-2-phenylacetate hydrochloride Reagents EDC, HOBt, DIPEA DMF, Room Temp Reactant_A->Reagents Reactant_B Carboxylic Acid Precursor Reactant_B->Reagents Product Amide Product Reagents->Product

Caption: A simplified workflow for the synthesis of a metallo-β-lactamase inhibitor precursor.

Precursor to Antiplatelet Agents

This compound also serves as a building block in the synthesis of clopidogrel, a widely used antiplatelet medication. While not a direct precursor in all synthetic routes, its structural analogs are key intermediates.[1] The chemistry involved often revolves around the stereoselective introduction of the amino-phenylacetate moiety.

Conclusion

This compound is more than just a chemical on a shelf; it is a gateway to novel therapeutic agents. For the researcher, a successful outcome begins with the judicious selection of a high-quality starting material. This guide has outlined a comprehensive framework for sourcing this key reagent, from evaluating suppliers and interpreting quality documentation to performing in-house verification. By adhering to rigorous standards of quality control and employing sound experimental techniques for handling and solution preparation, scientists can confidently build upon this foundational molecule to advance their research and drug discovery programs. The provided protocols and workflows serve as a practical resource to empower researchers in their synthetic endeavors.

References

  • Astatech Inc. (n.d.). This compound; 5G; Purity 97%; MDL-MFCD01436195. Neta Scientific.
  • Chemistry LibreTexts. (2023, August 20). 4.3: Melting Point Determination Procedure.
  • Google Patents. (2010, March 19). Patent Application Publication (10) Pub. No.: US 2014/0128392 A1.
  • Krysiak, J., et al. (2018). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.
  • SSERC. (n.d.). Melting point determination.
  • Google Patents. (n.d.). US11491146B2 - Therapeutic methods and combinations.
  • Google Patents. (n.d.). AU2008291823B2 - Substituted-quinoxaline-type-piperidine compounds and the uses thereof.
  • Google Patents. (n.d.). US20050245530A1 - Monocyclic heterocycles as kinase inhibitors.
  • Google Patents. (n.d.). EA036446B1 - Compounds and compositions for inhibiting the activity of shp2.
  • ResearchGate. (2023, May 4). What is the best solvent system for amino acid thin layer chromatography?.
  • Google Patents. (n.d.). WO2017106279A1 - Synthesis of cyclohexane ester derivatives useful as sensates in consumer products.
  • Google Patents. (n.d.). WO2017158151A1 - Pyrimidone derivatives and their use in the treatment, amelioration or prevention of a viral disease.
  • Google Patents. (n.d.). US8846929B2 - Substituted-quinoxaline-type piperidine compounds and the uses thereof.
  • Google Patents. (n.d.). EP3564240B1 - Piperidine intermediates.
  • Google Patents. (n.d.). CN102656163B - 抑制pask的杂环化合物.

Sources

The Evolving Landscape of Phenylglycine Derivatives: A Technical Guide to the Biological Activity of Methyl 2-amino-2-phenylacetate Hydrochloride Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the dynamic field of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. The structural scaffold of α-amino acids has long served as a fertile ground for the design and synthesis of biologically active molecules. Among these, derivatives of phenylglycine, and specifically "Methyl 2-amino-2-phenylacetate hydrochloride," represent a promising class of compounds with a diverse and largely untapped therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of these derivatives, offering a roadmap for researchers and drug development professionals navigating this exciting chemical space.

The Core Moiety: Methyl 2-amino-2-phenylacetate as a Versatile Starting Point

Methyl 2-amino-2-phenylacetate, the methyl ester of phenylglycine, is a chiral building block that has been instrumental in the synthesis of various pharmaceuticals, including antibiotics like cefaclor.[1] Its simple yet elegant structure, featuring a primary amine, a carboxylic ester, and a phenyl ring, offers multiple points for chemical modification. This versatility allows for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug discovery. The hydrochloride salt form enhances the compound's stability and solubility, making it an ideal starting material for synthetic transformations.

Antimicrobial Frontiers: Engineering Novel Phenylglycine-Based Antibacterials

The rise of antimicrobial resistance necessitates the development of new classes of antibiotics. Derivatives of amino acids are being increasingly investigated for their antimicrobial properties. By modifying the core structure of Methyl 2-amino-2-phenylacetate, it is possible to design novel compounds with potent activity against both Gram-positive and Gram-negative bacteria.

Design and Synthesis of Antimicrobial Derivatives

The primary amine of the phenylglycine scaffold is a key handle for derivatization. Acylation of the amine with various substituted phenoxyacetic acids can yield a library of N-acylated derivatives. This approach has been successfully employed in the synthesis of other amino acid derivatives with significant antimicrobial activity.[2][3] Furthermore, the incorporation of heterocyclic moieties, such as thiazoles or quinazolinones, known for their antibacterial effects, can lead to hybrid molecules with enhanced potency.[4][5][6]

A general synthetic workflow for preparing N-acylated Methyl 2-amino-2-phenylacetate derivatives is outlined below:

Synthesis of N-acylated Derivatives Methyl 2-amino-2-phenylacetate HCl Methyl 2-amino-2-phenylacetate HCl Reaction Mixture Reaction Mixture Methyl 2-amino-2-phenylacetate HCl->Reaction Mixture Substituted Phenoxyacetic Acid Substituted Phenoxyacetic Acid Substituted Phenoxyacetic Acid->Reaction Mixture Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC) Coupling Agent (e.g., DCC, EDC)->Reaction Mixture Base (e.g., TEA, DIPEA) Base (e.g., TEA, DIPEA) Base (e.g., TEA, DIPEA)->Reaction Mixture Reaction Solvent (e.g., DCM, DMF) Reaction Solvent (e.g., DCM, DMF) N-acylated Derivative N-acylated Derivative Reaction Solvent Reaction Solvent Reaction Mixture->Reaction Solvent Dissolve Stir at RT Stir at RT Reaction Solvent->Stir at RT Reaction Conditions Work-up & Purification Work-up & Purification Stir at RT->Work-up & Purification Quench, Extract, Chromatograph Work-up & Purification->N-acylated Derivative Isolate Product

Caption: Synthetic workflow for N-acylated derivatives.

Evaluation of Antimicrobial Activity and Structure-Activity Relationship (SAR)

The antimicrobial efficacy of the synthesized derivatives should be evaluated against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Gram-negative pathogens. The minimum inhibitory concentration (MIC) is a key quantitative measure of antibacterial potency.

Table 1: Hypothetical Antimicrobial Activity Data for Phenylglycine Derivatives

Compound IDR-group on Phenoxyacetyl MoietyS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
PGD-14-Chloro832
PGD-22,4-Dichloro416
PGD-34-Nitro1664
PGD-44-Methoxy>64>64

From such data, SAR can be established. For instance, electron-withdrawing groups on the phenyl ring of the phenoxyacetyl moiety may enhance antibacterial activity, while electron-donating groups could diminish it. The length and nature of the alkyl chain in amide derivatives also play a crucial role in their antimicrobial action.[7]

Targeting Cancer: Phenylglycine Derivatives in Oncology

The development of novel anticancer agents with improved selectivity and lower toxicity remains a high priority in cancer research. The structural features of Methyl 2-amino-2-phenylacetate derivatives can be tailored to interact with various biological targets implicated in cancer progression.

Rationale for Anticancer Activity

Derivatives of various heterocyclic systems, which can be appended to the phenylglycine core, have demonstrated significant antiproliferative activity. For example, benzimidazole derivatives are known to interact with nucleic acids and inhibit enzymes crucial for cancer cell survival.[8] The incorporation of such moieties could impart anticancer properties to the phenylglycine scaffold. Furthermore, modifications that enhance cellular uptake and target specific cancer-associated proteins are a key strategy in the design of these novel agents.

Experimental Protocols for Anticancer Evaluation

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized phenylglycine derivatives for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Further mechanistic studies can include cell cycle analysis, apoptosis assays, and investigation of interactions with specific cellular targets like methionine aminopeptidase-2 (MetAP-2), a known target for anti-angiogenic cancer therapies.[9]

Neuroprotection: A New Avenue for Phenylglycine Derivatives

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by progressive neuronal loss. There is a critical need for neuroprotective agents that can slow or halt this process. The chemical space around Methyl 2-amino-2-phenylacetate offers opportunities for the design of novel neuroprotective compounds.

Design Principles for Neuroprotective Agents

The design of neuroprotective agents often focuses on modulating neurotransmitter systems or mitigating oxidative stress and excitotoxicity. For instance, derivatives of 4-methylthiazole have shown neuroprotective effects, in part, by potentiating GABA(A) receptors.[10] By incorporating such pharmacophores into the phenylglycine backbone, it may be possible to create novel neuroprotective agents.

Neuroprotection Strategy cluster_0 Methyl 2-amino-2-phenylacetate Core cluster_1 Neuroprotective Pharmacophore Phenylglycine Scaffold Phenylglycine Scaffold Hybrid Molecule Hybrid Molecule Phenylglycine Scaffold->Hybrid Molecule Linker Thiazole Moiety Thiazole Moiety Thiazole Moiety->Hybrid Molecule Enhanced Neuroprotection Enhanced Neuroprotection Hybrid Molecule->Enhanced Neuroprotection

Caption: Hybrid molecule design for neuroprotection.

Evaluating Neuroprotective Efficacy

The neuroprotective potential of the synthesized derivatives can be assessed using in vitro models of neuronal damage, such as oxygen-glucose deprivation (an in vitro model of ischemia) or glutamate-induced excitotoxicity in primary neuronal cultures.[10] Key outcome measures include neuronal viability, reduction in apoptotic markers, and preservation of synaptic function.

Conclusion and Future Directions

The derivatives of this compound represent a versatile and promising platform for the discovery of new therapeutic agents. By leveraging rational drug design and systematic SAR studies, it is possible to develop novel compounds with potent antimicrobial, anticancer, and neuroprotective activities. The insights and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry and addressing unmet medical needs. The continued exploration of this chemical scaffold holds the potential to yield the next generation of innovative medicines.

References

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. [Link]
  • (PDF) Synthesis and Biological Evaluation of a Novel Series of 2-(2'-Isopropyl-5'-methylphenoxy)acetyl Amino Acids and Dipeptides.
  • (PDF) Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile.
  • Relationship of Chemical Structure and Antimicrobial Activity of Alkyl Amides and Amines. PMC. [Link]
  • Synthesis, Characterization, and Biological Evaluation of N-Methyl Deriv
  • Design and synthesis of neuroprotective methylthiazoles and modification as NO-chimeras for neurodegener
  • Synthesis and Biological Evaluation of a Novel Series of 2-(4-Chloro-3methylphenoxy) acetyl Amino Acids and Peptides.
  • Design, Synthesis and Biological Evaluation of 1-Phenyl-2-(phenylamino) Ethanone Derivatives as Novel MCR-1 Inhibitors. PubMed. [Link]
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiprolifer
  • Design and Synthesis of Brain Penetrant Glycopeptide Analogues of PACAP With Neuroprotective Potential for Traumatic Brain Injury and Parkinsonism. PubMed Central. [Link]
  • Synthesis and antimicrobial activity of novel (1-phenyl-1H-1,2,3-triazo-4-yl) methyl-2-acetamido-1-phenyl-1H-benzo[f]chromene-3-carboxylate and 2-amino-octahydro-4-phenyl-2H-chromene-3-. Open Research@CSIR-NIScPR. [Link]
  • Identification of Methionine Aminopeptidase-2 (MetAP-2) Inhibitor M8891: A Clinical Compound for the Treatment of Cancer.
  • Methyl 2-(methylamino)
  • Metal-based anticancer agents. Lippard Lab. [Link]
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI. [Link]
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • CID 11389612. PubChem. [Link]

Sources

The Strategic Application of Methyl 2-amino-2-phenylacetate Hydrochloride in the Enantioselective Synthesis of R-(-)-Epinephrine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of a strategic approach to the asymmetric synthesis of the vital biogenic amine and pharmaceutical, R-(-)-Epinephrine. Central to this discourse is the pivotal role of Methyl 2-amino-2-phenylacetate hydrochloride, a derivative of phenylglycine, employed as a chiral auxiliary to command stereochemical outcomes. We will dissect the mechanistic underpinnings of chiral induction, present a plausible and robust synthetic pathway from commercially available precursors, and offer detailed experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis, offering both theoretical insights and practical, actionable methodologies.

Introduction: The Imperative for Stereochemically Pure R-(-)-Epinephrine

Epinephrine, a catecholamine hormone and neurotransmitter, plays a critical role in the "fight-or-flight" response, regulating heart rate, blood pressure, and metabolism.[1][2] Its physiological activity is highly dependent on its stereochemistry. The naturally occurring and pharmacologically potent enantiomer is R-(-)-Epinephrine, which is estimated to be 15 to 40 times more active than its S-(+)-counterpart. Consequently, the synthesis of enantiomerically pure R-(-)-Epinephrine is of paramount importance for therapeutic applications, which include the treatment of anaphylaxis, cardiac arrest, and as an adjunct to local anesthetics.

Traditional synthetic routes often yield a racemic mixture of epinephrine, necessitating a challenging and often inefficient resolution step.[3] Modern asymmetric synthesis seeks to circumvent this by establishing the desired stereocenter in a controlled manner, thereby improving overall yield and purity. This guide focuses on a strategy that employs a recoverable chiral auxiliary, specifically this compound, to achieve this goal.

Foundational Principles: The Role of Chiral Auxiliaries in Asymmetric Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity.[4] The auxiliary is then removed to reveal the enantiomerically enriched product and can, in principle, be recovered and reused. Phenylglycine and its derivatives have emerged as powerful chiral auxiliaries in various asymmetric transformations, including the synthesis of α-amino acids.[5][6]

The underlying principle of this strategy in the context of R-(-)-Epinephrine synthesis is the diastereoselective reduction of an α-amino ketone precursor. By attaching the chiral auxiliary, Methyl 2-amino-2-phenylacetate, to the nitrogen atom of the adrenalone precursor, two diastereomers are formed. The steric and electronic properties of the chiral auxiliary then create a biased environment, favoring the approach of a reducing agent from a specific face of the ketone, leading to the preferential formation of one diastereomer of the corresponding β-amino alcohol.

Proposed Synthetic Pathway: A Stepwise Elucidation

The proposed synthesis of R-(-)-Epinephrine leveraging this compound as a chiral auxiliary can be delineated into four key stages:

  • Synthesis of the Adrenalone Precursor: Preparation of 3',4'-dihydroxy-2-(methylamino)acetophenone (adrenalone).

  • Attachment of the Chiral Auxiliary: Formation of a diastereomeric mixture of imines or related adducts.

  • Diastereoselective Reduction: The key stereochemistry-defining step to form the β-amino alcohol.

  • Removal of the Chiral Auxiliary and Deprotection: Liberation of R-(-)-Epinephrine.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Chiral Auxiliary Attachment cluster_2 Stage 3: Diastereoselective Reduction cluster_3 Stage 4: Deprotection Catechol Catechol ChloroacetylChloride Chloroacetyl Chloride Catechol->ChloroacetylChloride Friedel-Crafts Acylation Adrenalone Adrenalone ChloroacetylChloride->Adrenalone Amination with Methylamine Adrenalone_2 Adrenalone PGA_Me_HCl Methyl 2-amino-2-phenylacetate Hydrochloride Adrenalone_2->PGA_Me_HCl Condensation Diastereomeric_Adduct Diastereomeric Adduct PGA_Me_HCl->Diastereomeric_Adduct Diastereomeric_Adduct_2 Diastereomeric Adduct Reduced_Intermediate Reduced Intermediate (Desired Diastereomer) Diastereomeric_Adduct_2->Reduced_Intermediate Stereoselective Reduction (e.g., NaBH4) Reduced_Intermediate_2 Reduced Intermediate Epinephrine R-(-)-Epinephrine Reduced_Intermediate_2->Epinephrine Hydrolysis/Hydrogenolysis

Caption: Proposed synthetic workflow for R-(-)-Epinephrine.

Detailed Experimental Protocols & Mechanistic Insights

Stage 1: Synthesis of Adrenalone

The synthesis of the key intermediate, adrenalone, typically begins with catechol and chloroacetyl chloride via a Friedel-Crafts acylation, followed by amination with methylamine.

Protocol:

  • Friedel-Crafts Acylation: To a solution of catechol in a suitable solvent (e.g., nitrobenzene or a less hazardous alternative), a Lewis acid catalyst (e.g., AlCl₃) is added. Chloroacetyl chloride is then added dropwise at a controlled temperature. The reaction mixture is stirred until completion and then quenched with dilute acid.

  • Amination: The resulting α-chloroacetophenone derivative is treated with an excess of methylamine in a suitable solvent (e.g., ethanol) to yield adrenalone.

Causality: The choice of a Friedel-Crafts reaction is a classic and effective method for acylating aromatic rings. The subsequent amination is a standard nucleophilic substitution reaction.

Stage 2 & 3: Chiral Auxiliary Attachment and Diastereoselective Reduction

This is the core of the asymmetric synthesis. The (R)- or (S)-enantiomer of this compound is condensed with the adrenalone precursor. For the synthesis of R-(-)-Epinephrine, the (R)-enantiomer of the auxiliary would typically be employed, though the optimal choice may require empirical determination.

Protocol:

  • Condensation: Adrenalone and (R)-Methyl 2-amino-2-phenylacetate hydrochloride are refluxed in a suitable solvent (e.g., toluene with a Dean-Stark trap) to form the corresponding imine or a related adduct.

  • Diastereoselective Reduction: The crude adduct is dissolved in a protic solvent (e.g., methanol) and cooled to a low temperature (e.g., -78 °C). A reducing agent, such as sodium borohydride, is added portion-wise. The reaction is monitored by TLC for the disappearance of the starting material.

Mechanistic Rationale: The phenyl group of the chiral auxiliary is expected to sterically hinder one face of the imine or ketone, forcing the hydride to attack from the less hindered face. This leads to the preferential formation of one diastereomer of the resulting β-amino alcohol. The low temperature is crucial for enhancing the diastereoselectivity of the reduction.

Caption: Control of stereochemistry by the chiral auxiliary.

Stage 4: Removal of the Chiral Auxiliary and Deprotection

The final stage involves the cleavage of the chiral auxiliary and any protecting groups to yield the target molecule.

Protocol:

  • Hydrolysis/Hydrogenolysis: The diastereomerically enriched amino alcohol is subjected to conditions that cleave the N-C bond of the auxiliary, such as acidic hydrolysis or catalytic hydrogenolysis. If protecting groups were used for the catechol hydroxyls, they would be removed in this step as well.

  • Purification: The final R-(-)-Epinephrine is purified by crystallization or chromatography.

Data Presentation: Reagent and Reaction Parameters

Step Reagents Solvent Temperature (°C) Key Parameters
1. Acylation Catechol, Chloroacetyl Chloride, AlCl₃Nitrobenzene0-10Dropwise addition of acyl chloride
2. Amination α-chloroacetophenone deriv., MethylamineEthanolRoom Temp.Excess methylamine
3. Condensation Adrenalone, (R)-PGA Me Ester HClTolueneRefluxDean-Stark trap
4. Reduction Imine Adduct, NaBH₄Methanol-78Slow addition of reducing agent
5. Deprotection Reduced Intermediate, H₂/Pd-C or HClMethanol/H₂ORoom Temp.Catalyst loading/Acid concentration

Conclusion

The use of this compound as a chiral auxiliary presents a viable and strategic pathway for the asymmetric synthesis of R-(-)-Epinephrine. This approach offers the potential for high stereochemical control, thereby obviating the need for classical resolution of a racemic mixture. The principles and protocols outlined in this guide provide a solid foundation for further research and process development in the synthesis of this and other chiral β-amino alcohols of pharmaceutical significance.

References

  • Asymmetric Synthesis of Biologically Active Compounds Using Chiral Auxiliaries.Chirality, 2019, 31(10), 776-812. URL: https://pubmed.ncbi.nlm.nih.gov/31418552/
  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides.ResearchGate. URL: https://www.researchgate.net/figure/Examples-of-b-Amino-Alcohol-containing-Chiral-Ligands-and-Auxiliaries_fig3_331368943
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.Organic Letters, 2001, 3(8), 1121-1124. URL: https://pubmed.ncbi.nlm.nih.gov/11444654/
  • Chiral auxiliary.Wikipedia. URL: https://en.wikipedia.org/wiki/Chiral_auxiliary
  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions.Tetrahedron Letters, 2007, 48(33), 5841-5844. URL: https://www.sciencedirect.com/science/article/pii/S004040390701369X
  • New Approach Facilitates Chiral Amino Alcohol Synthesis.Westlake University News. URL: https://www.westlake.edu.cn/news_events/news/202310/t20231012_30533.shtml
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.ResearchGate. URL: https://www.researchgate.net/publication/11839211_Asymmetric_Strecker_Synthesis_of_a-Amino_Acids_via_a_Crystallization-Induced_Asymmetric_Transformation_Using_R-Phenylglycine_Amide_as_Chiral_Auxiliary
  • Synthesizing Ephedrine from Sugar in Saccharomyces cerevisiae.McMaster University. URL: https://macsphere.mcmaster.ca/handle/11375/28556
  • The Synthesis and Pharmacology of Ephedrine Analogues.University of Canterbury. URL: https://ir.canterbury.ac.nz/server/api/core/bitstreams/a015e128-4065-420a-8d77-626a5c102b37/content
  • Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.Nature Communications, 2021, 12, 646. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7843477/
  • Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system.Microbial Cell Factories, 2021, 20(1), 1-13. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8204282/
  • Biosynthesis of Catecholamines.Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. URL: https://www.ncbi.nlm.nih.gov/books/NBK27940/
  • Catecholamine.Wikipedia. URL: https://en.wikipedia.
  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Derivatives.The Journal of Organic Chemistry, 1999, 64(8), 2910-2911. URL: https://pubs.acs.org/doi/10.1021/jo982404x
  • Chemical method for synthesizing ephedrine.Google Patents. URL: https://patents.google.

Sources

The Strategic Repurposing of Methyl 2-amino-2-phenylacetate hydrochloride: A Precursor for Novel Smooth Muscle Relaxants

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Untapped Potential of a Versatile Building Block

In the landscape of modern drug discovery, the efficient and strategic utilization of precursor molecules is paramount. Methyl 2-amino-2-phenylacetate hydrochloride, a derivative of the non-proteinogenic amino acid phenylglycine, stands out as a versatile and economically viable starting material for the synthesis of a wide array of pharmacologically active compounds.[1][2][3] Its inherent structural features—a chiral center, a reactive amino group, and an ester functionality—provide a rich scaffold for chemical modification. This guide delves into the core principles and practical methodologies for leveraging this precursor in the development of a new generation of smooth muscle relaxants, compounds of critical importance in treating conditions such as vasospasm, hypertension, and gastrointestinal disorders.

We will explore a rational, multi-step synthesis of a potent smooth muscle relaxant, detail the intricate molecular mechanisms underpinning its therapeutic action, and provide a robust experimental framework for its preclinical evaluation. This document is designed to serve as a comprehensive resource for researchers, offering both theoretical insights and actionable protocols to accelerate the journey from precursor to promising therapeutic candidate.

Chemical Profile: this compound

A thorough understanding of the precursor's properties is the foundation of any successful synthetic endeavor.

PropertyValueSource
CAS Number 15028-40-7[4]
Molecular Formula C₉H₁₂ClNO₂[4]
Molecular Weight 201.65 g/mol [4]
Appearance White to off-white crystalline solid[4]
Melting Point 220-223 °C[4]
Solubility Soluble in water

Synthetic Pathway: From Precursor to a Cetiedil-Analog Smooth Muscle Relaxant

The following section outlines a plausible and chemically sound synthetic route for the transformation of this compound into a potent smooth muscle relaxant, structurally analogous to Cetiedil. This proposed pathway is constructed from established chemical transformations, providing a robust framework for laboratory synthesis.

Overview of the Synthetic Strategy

Our strategy involves a three-stage process:

  • Stage 1: Conversion of the Amino Group. The primary amino group of the precursor will be converted to a hydroxyl group via a diazotization reaction. This is a classic and efficient method for the transformation of α-amino acids.

  • Stage 2: Introduction of the Cyclohexyl Moiety. The resulting α-hydroxy ester will be alkylated with a cyclohexyl group at the α-carbon.

  • Stage 3: Esterification to Yield the Final Product. The modified ester will be hydrolyzed to the corresponding carboxylic acid, which will then be esterified with 2-(hexahydro-1H-azepin-1-yl)ethanol to yield the target molecule.

Synthesis_Workflow Precursor Methyl 2-amino-2-phenylacetate hydrochloride Intermediate1 Methyl 2-hydroxy-2-phenylacetate Precursor->Intermediate1 Diazotization (NaNO₂, H₂SO₄) Intermediate2 Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate Intermediate1->Intermediate2 Alkylation (Cyclohexyl bromide, NaH) Intermediate3 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid Intermediate2->Intermediate3 Hydrolysis (NaOH, H₂O) FinalProduct Cetiedil-Analog Intermediate3->FinalProduct Esterification (2-(hexahydro-1H-azepin-1-yl)ethanol, DCC)

Caption: Proposed synthetic workflow for a Cetiedil-analog from this compound.

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 2-hydroxy-2-phenylacetate

Rationale: This step utilizes a diazotization reaction to replace the amino group with a hydroxyl group. This is a well-established method for the conversion of α-amino acids to α-hydroxy acids.[5]

Protocol:

  • Dissolve this compound (1.0 eq) in 1 M sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 2-hydroxy-2-phenylacetate.

Stage 2: Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Rationale: Introduction of the cyclohexyl group is achieved through alkylation of the α-carbon. The hydroxyl group activates the α-proton, facilitating its removal by a strong base like sodium hydride.

Protocol:

  • Dissolve Methyl 2-hydroxy-2-phenylacetate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (1.2 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add cyclohexyl bromide (1.5 eq) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate.[6]

Stage 3: Synthesis of 2-(Hexahydro-1H-azepin-1-yl)ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (Cetiedil-Analog)

Rationale: The final step involves hydrolysis of the methyl ester followed by esterification with the desired amino alcohol. Dicyclohexylcarbodiimide (DCC) is a common coupling agent for this type of esterification.

Protocol:

  • Hydrolysis: Dissolve Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl to pH 2-3.

  • Extract the carboxylic acid product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Esterification: Dissolve the carboxylic acid (1.0 eq), 2-(hexahydro-1H-azepin-1-yl)ethanol (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM).

  • Add a solution of DCC (1.2 eq) in DCM dropwise at 0 °C.

  • Stir the reaction at room temperature overnight.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final Cetiedil-analog.

Mechanism of Action: A Multi-pronged Approach to Smooth Muscle Relaxation

The synthesized Cetiedil-analog is expected to exhibit smooth muscle relaxant properties through a combination of mechanisms, primarily acting as a phosphodiesterase (PDE) inhibitor and a potassium channel opener. This dual action provides a robust and synergistic effect on vasodilation and spasmolysis.

Phosphodiesterase Inhibition and the cAMP/cGMP Pathway

Smooth muscle contraction is critically dependent on the intracellular concentration of calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺ leads to the activation of myosin light-chain kinase (MLCK), which in turn phosphorylates myosin light chains, initiating muscle contraction.

Our synthesized compound is designed to inhibit phosphodiesterases, enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[7][8] By inhibiting PDEs, the intracellular levels of these second messengers increase, leading to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively.[9] These kinases phosphorylate various downstream targets that collectively reduce intracellular Ca²⁺ levels and decrease the sensitivity of the contractile machinery to Ca²⁺, resulting in smooth muscle relaxation.[7][9]

PDE_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP converts ATP ATP ATP->AC GTP GTP GTP->GC PDE Phosphodiesterase cAMP->PDE PKA Protein Kinase A (Active) cAMP->PKA activates cGMP->PDE PKG Protein Kinase G (Active) cGMP->PKG activates AMP AMP PDE->AMP degrades GMP GMP PDE->GMP degrades Ca_Influx ↓ Ca²⁺ Influx PKA->Ca_Influx Ca_Sequestration ↑ Ca²⁺ Sequestration (SR/ER) PKA->Ca_Sequestration PKG->Ca_Influx MLCP ↑ Myosin Light Chain Phosphatase Activity PKG->MLCP Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Ca_Sequestration->Relaxation MLCP->Relaxation Cetiedil_Analog Cetiedil-Analog Cetiedil_Analog->PDE inhibits

Caption: Signaling pathway of smooth muscle relaxation via phosphodiesterase inhibition.

Potassium Channel Opening and Hyperpolarization

The membrane potential of vascular smooth muscle cells is a key determinant of their contractile state. Depolarization of the cell membrane leads to the opening of voltage-gated Ca²⁺ channels, resulting in Ca²⁺ influx and contraction.

Our target compound is also designed to act as a potassium channel opener. By opening ATP-sensitive potassium (K-ATP) channels, it increases the efflux of potassium ions (K⁺) from the cell.[1][2] This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation.[5][10]

K_Channel_Opening_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol K_Channel ATP-sensitive K⁺ Channel K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Ca_Channel Voltage-gated Ca²⁺ Channel Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->Ca_Channel Relaxation Smooth Muscle Relaxation Ca_Influx->Relaxation Cetiedil_Analog Cetiedil-Analog Cetiedil_Analog->K_Channel opens

Caption: Signaling pathway of smooth muscle relaxation via potassium channel opening.

Experimental Evaluation: In Vitro Assessment of Smooth Muscle Relaxant Activity

To validate the efficacy of the synthesized compound, a robust in vitro assay is essential. The isolated aortic ring assay is a widely accepted and reliable method for studying the effects of vasoactive compounds on vascular smooth muscle.

Protocol for Isolated Aortic Ring Vasorelaxation Assay

Rationale: This ex vivo model allows for the direct measurement of isometric tension changes in response to pharmacological agents in a controlled environment, providing quantitative data on the compound's relaxant properties.

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1)

  • Phenylephrine (PE)

  • Synthesized Cetiedil-analog

  • Organ bath system with isometric force transducers

Procedure:

  • Tissue Preparation: Euthanize the rat and carefully excise the thoracic aorta. Place the aorta in ice-cold Krebs-Henseleit solution.

  • Clean the aorta of adhering connective and adipose tissue and cut it into 2-3 mm wide rings.

  • Suspend the aortic rings between two stainless steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37 °C and continuously gassed with 95% O₂ and 5% CO₂.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2 g, replacing the buffer every 15 minutes.

  • Contraction: After equilibration, induce a sustained contraction with phenylephrine (1 µM).

  • Relaxation Response: Once the contraction has reached a stable plateau, add the synthesized Cetiedil-analog in a cumulative concentration-dependent manner (e.g., 1 nM to 100 µM).

  • Record the relaxant response as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: Calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal relaxation) from the concentration-response curve.

Data Presentation: Hypothetical Dose-Response Data

The following table presents hypothetical data for the vasorelaxant effect of the synthesized Cetiedil-analog on phenylephrine-precontracted rat aortic rings.

Concentration (log M)% Relaxation (Mean ± SEM)
-92.5 ± 0.8
-815.2 ± 2.1
-748.9 ± 3.5
-685.7 ± 2.9
-598.1 ± 1.5

From this data, an EC₅₀ value can be calculated, providing a quantitative measure of the compound's potency.

Conclusion: A Promising Avenue for Drug Development

This compound represents a highly valuable and underutilized precursor for the synthesis of novel smooth muscle relaxants. The synthetic pathway outlined in this guide, coupled with a deep understanding of the dual mechanisms of action, provides a clear roadmap for the development of potent therapeutic agents. The robust in vitro evaluation protocol ensures the reliable assessment of these compounds, paving the way for further preclinical and clinical development. By embracing a strategy of rational design and efficient synthesis, the full potential of this versatile building block can be unlocked, leading to the discovery of new and improved treatments for a range of smooth muscle-related disorders.

References

  • Nelson, M. T., & Quayle, J. M. (1995). Physiological roles and properties of potassium channels in arterial smooth muscle. American Journal of Physiology-Cell Physiology, 268(4), C799-C822.
  • Organic Syntheses. dl-α-AMINOPHENYLACETIC ACID.
  • Cook, N. S. (1988). The pharmacology of potassium channels and their therapeutic potential. Trends in pharmacological sciences, 9(1), 21-28.
  • Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366-398.
  • Jackson, W. F. (2000). Ion channels and vascular tone. Hypertension, 35(1), 173-178.
  • Ajoy, K. P., & Animesh, K. G. (2014). Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. International Journal of ChemTech Research, 6(7), 3737-3741.
  • O'Donnell, M. J., & Polt, R. L. (1982). A mild and efficient method for the deamination of α-amino acids. The Journal of Organic Chemistry, 47(13), 2663-2666.
  • JoVE. Measurement of Endothelium-Dependent Vasorelaxation in the Mouse Thoracic Aorta Using Tensometric Small Volume Chamber Myography.
  • PubChem. Cetiedil.
  • Bender, A. T., & Beavo, J. A. (2006). Cyclic nucleotide phosphodiesterases: molecular regulation to clinical use. Pharmacological reviews, 58(3), 488-520.
  • Gurney, A. M. (1994). Mechanisms of drug-induced vasodilation. Journal of pharmacy and pharmacology, 46(4), 242-251.
  • Lincoln, T. M., & Cornwell, T. L. (1993). Intracellular cyclic GMP receptor proteins. The FASEB journal, 7(2), 328-338.
  • Watts, S. W., & Webb, R. C. (1994). Mechanism of ergonovine-induced contraction in the rat aorta. Journal of cardiovascular pharmacology, 24(2), 255-261.
  • PubChem. Methyl 2-amino-2-phenylacetate.

Sources

Methodological & Application

Enzymatic synthesis of cefaclor using "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Shift Towards Greener Antibiotic Production

Cefaclor, a second-generation cephalosporin antibiotic, is a vital tool in combating a wide range of bacterial infections.[1] Traditionally, its synthesis has relied on chemical methods that, while effective, often involve harsh reagents and generate significant waste. The pharmaceutical industry is increasingly embracing enzymatic synthesis as a more sustainable and efficient alternative.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic synthesis of cefaclor, focusing on the kinetically controlled condensation of 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) with D-(-)-phenylglycine methyl ester (PGME), derived from its hydrochloride salt, "Methyl 2-amino-2-phenylacetate hydrochloride".[4][5]

The core of this process lies in the use of an immobilized penicillin acylase (PA) or a similar hydrolase.[4][6] This enzyme catalyzes the formation of the amide bond between the β-lactam nucleus (7-ACCA) and the acyl donor (PGME).[7] The enzymatic route offers several advantages, including milder reaction conditions, higher specificity, and reduced environmental impact.[8] This guide will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and offer insights into process optimization for achieving high yields and purity.

Reaction Mechanism and Key Considerations

The enzymatic synthesis of cefaclor is a kinetically controlled process.[6] This means the reaction is driven by the initial rates of synthesis and hydrolysis rather than thermodynamic equilibrium. The enzyme, typically an immobilized penicillin G acylase (PGA), first reacts with the acyl donor, D-phenylglycine methyl ester (PGME), to form an acyl-enzyme intermediate.[7] This intermediate can then undergo one of two competing reactions: aminolysis by the β-lactam nucleus (7-ACCA) to form cefaclor, or hydrolysis by water to yield D-phenylglycine.[4][7]

To favor the synthesis of cefaclor, it is crucial to optimize the ratio of the synthesis rate to the hydrolysis rate (S/H ratio).[9] Several factors influence this ratio, including the choice of enzyme, pH, temperature, and substrate concentrations.[4][8] For instance, a slightly acidic pH (typically between 6.0 and 7.0) generally favors the synthesis reaction, while higher pH values can lead to increased hydrolysis of the PGME.[4][9] Low temperatures, often between 5°C and 20°C, are also commonly employed to suppress the hydrolysis side reaction and improve the overall yield.[10][11][12]

The use of an activated form of D-phenylglycine, such as the methyl ester, is critical for the kinetically controlled synthesis.[9] this compound serves as a stable and readily available source of PGME. In the reaction medium, the hydrochloride salt dissociates, providing the free ester for the enzymatic reaction.

Visualizing the Enzymatic Synthesis Pathway

The following diagram illustrates the key steps in the enzymatic synthesis of cefaclor.

G cluster_enzyme Enzyme cluster_intermediates Intermediate cluster_products Products PGME D-(-)-Phenylglycine Methyl Ester (PGME) AcylEnzyme Acyl-Enzyme Intermediate PGME->AcylEnzyme Acylation ACCA 7-Amino-3-chloro-3-cephem- 4-carboxylic acid (7-ACCA) Cefaclor Cefaclor ACCA->Cefaclor Enzyme Immobilized Penicillin Acylase Enzyme->AcylEnzyme AcylEnzyme->Cefaclor Aminolysis PG D-Phenylglycine (Hydrolysis Byproduct) AcylEnzyme->PG Hydrolysis Methanol Methanol AcylEnzyme->Methanol

Caption: Enzymatic synthesis of cefaclor pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the batch and continuous-feed enzymatic synthesis of cefaclor.

Protocol 1: Batch Enzymatic Synthesis of Cefaclor

This protocol outlines a standard batch process for cefaclor synthesis.

Materials:

  • 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA)

  • This compound (PGME·HCl)

  • Immobilized Penicillin G Acylase (e.g., from Escherichia coli or Alcaligenes faecalis)[6][9]

  • Ammonia solution (for pH adjustment)

  • Hydrochloric acid solution (for pH adjustment)

  • Deionized water

  • Sodium sulfite[13]

Equipment:

  • Jacketed glass reactor with overhead stirrer and pH probe

  • Temperature-controlled water bath

  • HPLC system for reaction monitoring

Procedure:

  • Reactor Setup: In a jacketed glass reactor, dissolve 13.9 g (58.1 mmol) of 7-ACCA and 0.1 g of sodium sulfite in 81 g of deionized water.[13]

  • Temperature and pH Adjustment: Cool the reactor to the desired temperature (e.g., 10-20°C) using the circulating water bath.[9][13] Adjust the pH of the solution to 7.0 with an ammonia solution.[8][13]

  • Enzyme Addition: Add 5.0 g of immobilized Penicillin G Acylase to the reactor.[8][13]

  • Initiation of Reaction: Add 12.9 g (63.8 mmol) of this compound to the reactor to start the enzymatic reaction.[13]

  • Reaction Monitoring: Maintain the pH at 7.0 by the controlled addition of ammonia solution.[13] Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of cefaclor, 7-ACCA, and PGME by HPLC.

  • Reaction Termination and Product Isolation: Once the reaction has reached the desired conversion (typically when the concentration of 7-ACCA is minimal), stop the reaction by lowering the pH to around 5.0 with hydrochloric acid.[13] The solid cefaclor product can then be separated from the immobilized enzyme by filtration.[13]

Protocol 2: Enzymatic Synthesis with Continuous Acyl Donor Feeding

This protocol describes an optimized method to improve the yield by continuously feeding the acyl donor, which can help to maintain a high S/H ratio and achieve higher conversion of the expensive 7-ACCA nucleus.[14][15]

Materials:

  • Same as Protocol 1, with the addition of methanesulfonic acid (MSA) salt of D-phenylglycine methyl ester (PGME) for the feed solution.[8]

Equipment:

  • Same as Protocol 1, with the addition of a peristaltic pump for continuous feeding.

Procedure:

  • Reactor Setup: To a reactor equipped with a sieve bottom, add 10.0 g of immobilized Penicillin G Acylase mutant (e.g., Phe-B24-Ala).[8]

  • Initial Charge: Add 13.9 g (58.1 mmol) of 7-ACCA and 52.5 g of water to the reactor at 10°C and adjust the pH to 7.0 with ammonia.[8]

  • Acyl Donor Feed Solution: Prepare a solution of D-phenylglycine methyl ester (PGME) by dissolving the corresponding methanesulfonic acid (MSA) salt in water at 10°C.[8]

  • Continuous Feeding: Dose the PGME solution into the reactor at a constant rate over a period of 90 minutes using a peristaltic pump.[8][9]

  • Reaction Monitoring and Termination: Monitor the reaction and terminate it as described in Protocol 1. The continuous feeding strategy has been shown to improve the conversion of 7-ACCA to over 90%.[14][15]

Data Presentation and Process Optimization

The efficiency of the enzymatic synthesis of cefaclor is influenced by several critical parameters. Optimization of these factors is crucial for achieving high yields and purity.[8]

ParameterTypical RangeRationale and Impact on Yield
Enzyme Source E. coli, A. faecalis, K. citrophilaDifferent enzymes exhibit varying S/H ratios; selection is key for maximizing synthesis over hydrolysis.[6][11]
pH 6.0 - 8.0Optimal pH balances enzyme activity and substrate stability; deviations can increase hydrolysis.[9][12]
Temperature 5°C - 20°CLower temperatures generally favor the synthesis pathway by reducing the rate of hydrolysis.[10][11][12]
Substrate Molar Ratio (PGME:7-ACCA) 1.1:1 to 3:1A slight excess of the acyl donor drives the reaction towards product formation, but a large excess can lead to increased byproduct formation.[8][11]
Acyl Donor Feeding Strategy Batch vs. ContinuousContinuous feeding can maintain a low, steady concentration of the acyl donor, improving the S/H ratio and overall conversion.[14][15]
In Situ Product Removal (ISPR) OptionalRemoving cefaclor as it is formed can shift the reaction equilibrium towards the product, further enhancing the yield.[10][14][15]

Workflow Visualization

The following diagram outlines the general workflow for the enzymatic synthesis of cefaclor.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Control cluster_downstream Downstream Processing Reagents Reagent Preparation (7-ACCA, PGME·HCl, Buffers) Reactor Enzymatic Reaction (Controlled pH and Temp) Reagents->Reactor Enzyme_Prep Immobilized Enzyme Preparation/Activation Enzyme_Prep->Reactor HPLC In-Process Monitoring (HPLC) Reactor->HPLC Sampling Separation Enzyme Separation (Filtration) Reactor->Separation HPLC->Reactor Feedback Feeding Continuous Feeding (Optional) Feeding->Reactor Purification Product Purification (Crystallization) Separation->Purification Analysis Final Product Analysis Purification->Analysis

Caption: General workflow for enzymatic cefaclor synthesis.

Conclusion

The enzymatic synthesis of cefaclor using this compound as a precursor for the acyl donor represents a significant advancement in sustainable pharmaceutical manufacturing. By carefully selecting the enzyme and optimizing reaction parameters such as pH, temperature, and substrate feeding strategies, researchers can achieve high yields and purity of this important antibiotic. The protocols and insights provided in this application note serve as a valuable resource for scientists and engineers working to develop and implement greener and more efficient processes for the production of life-saving medicines.

References

  • Zhang, Y., Wei, D., Li, D., Liu, S., & Song, Q. (2007). Optimisation of enzymatic synthesis of cefaclor with in situ product removal and continuous acyl donor feeding.
  • Wei, D., Zhang, Y., Li, D., & Liu, S. (2008). Enzymatic preparation of cefaclor with immobilized penicillin acylase. Preparative Biochemistry and Biotechnology, 38(2), 129-138.
  • Zhang, Y., Wei, D., Li, D., Liu, S., & Song, Q. (2007). Optimisation of enzymatic synthesis of cefaclor with in situ product removal and continuous acyl donor feeding. Taylor & Francis Online.
  • Wei, D., Zhang, Y., Li, D., & Liu, S. (2008). Enzymatic Preparation of Cefaclor with Immobilized Penicillin Acylase. Taylor & Francis Online.
  • Yang, Y., Wei, D., Zhang, Y., & Chu, J. (2004). Enhanced enzymatic synthesis of a semi-synthetic cephalosprin, cefaclor, with in situ product removal. Biotechnology Letters, 26(14), 1131-1134.
  • BenchChem. (n.d.). The Pivotal Role of 7-ACCA in Cefaclor Synthesis: A Technical Guide. BenchChem.
  • Ospina, S. S. (2011). Process for the synthesis of cefaclor. U.S.
  • Ye, L. J., Yue, P., & Cao, Y. (2014). Two plate-based colorimetric assays for screening α-amino acid ester hydrolase with high synthesis/hydrolysis ratio. Journal of Industrial Microbiology & Biotechnology, 41(10), 1555-1563.
  • Cheng, T., Wu, J., & Wei, D. (2006). Kinetically Controlled Synthesis of Cefaclor with Immobilized Penicillin Acylase in the Presence of Organic Cosolvents. Chemical and Biochemical Engineering Quarterly, 20(4), 379-384.
  • Zhang, Y. W., Wei, D. Z., & Yang, Y. L. (2005). Effect of Substrate Concentration on the Synthesis of Cefaclor by Penicillin Acylase with in Situ Product Removal. Chinese Journal of Chemical Engineering, 13(2), 268-272.
  • Ospina, S. S. (2011). Process for cefaclor synthesis and process for obtaining cefaclor.
  • Patsnap. (2024, July 17). What is the mechanism of Cefaclor?
  • van der Wielen, L. A. M., & Straathof, A. J. J. (2005). Process for the synthesis of cefaclor.
  • BenchChem. (n.d.). Application Notes and Protocols for the Enzymatic Synthesis of Cefaclor using 7-ACCA. BenchChem.
  • Brakhage, A. A., & Üzüm, Z. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. Journal of Fungi, 8(5), 450.
  • Brakhage, A. A., & Üzüm, Z. (2022). A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum. PubMed.

Sources

Protocol for penicillin acylase-mediated synthesis with "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for Penicillin Acylase-Mediated Synthesis of β-Lactam Antibiotics with Methyl 2-amino-2-phenylacetate hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Pivotal Role of Penicillin Acylase in Sustainable Antibiotic Synthesis

The escalating demand for environmentally benign and efficient pharmaceutical manufacturing processes has propelled the adoption of enzymatic catalysts in drug synthesis. Penicillin G acylase (PGA) (EC 3.5.1.11) stands out as a paradigm of industrial biotechnology, primarily for its role in the production of semi-synthetic β-lactam antibiotics like ampicillin and cephalexin.[1][2] These antibiotics are cornerstones in treating bacterial infections. Traditionally, their synthesis involves harsh chemical methods that require extremely low temperatures, anhydrous conditions, and the use of toxic reagents.[1] The enzymatic route, catalyzed by penicillin acylase, offers a greener alternative, proceeding under mild aqueous conditions with high specificity, thus obviating the need for complex protection and deprotection steps of functional groups.[1]

This application note provides a comprehensive guide to the synthesis of ampicillin using penicillin G acylase, with a specific focus on utilizing this compound, also known as D-phenylglycine methyl ester (PGME), as the acyl donor and 6-aminopenicillanic acid (6-APA) as the β-lactam nucleus. We will delve into the mechanistic underpinnings of this kinetically controlled synthesis, provide a detailed experimental protocol, and discuss critical parameters for process optimization.

The Scientific Bedrock: Understanding the Enzymatic Reaction

The synthesis of ampicillin via penicillin acylase is a kinetically controlled process.[3] This means the formation of the desired product, ampicillin, is favored under conditions that promote the aminolysis of an acyl-enzyme intermediate over its hydrolysis. The reaction proceeds through a two-step mechanism:

  • Acylation: The enzyme's active site, which contains a crucial N-terminal serine residue, attacks the acyl donor (PGME).[4][5] This results in the formation of a covalent acyl-enzyme intermediate and the release of methanol.

  • Deacylation: The acyl-enzyme intermediate can then be attacked by one of two nucleophiles:

    • Aminolysis (Synthesis): The amino group of 6-aminopenicillanic acid (6-APA) attacks the acyl-enzyme complex, leading to the formation of ampicillin. This is the desired synthetic reaction.

    • Hydrolysis (Side-reaction): Water molecules can also attack the acyl-enzyme intermediate, leading to the hydrolysis of the acyl group and the formation of D-phenylglycine. This is a competing and undesirable side-reaction.[3]

The ratio of synthesis to hydrolysis (S/H ratio) is a critical parameter for maximizing the yield of the antibiotic.[6] This ratio is influenced by several factors, including pH, temperature, substrate concentrations, and the nature of the enzyme (soluble or immobilized).[1][3][6]

cluster_acylation Acylation Step cluster_deacylation Deacylation Step Enzyme Enzyme Acyl_Enzyme Acyl-Enzyme Intermediate Enzyme->Acyl_Enzyme + PGME PGME Methyl 2-amino-2-phenylacetate (PGME) Methanol Methanol Acyl_Enzyme->Methanol Acyl_Enzyme_Deacyl Acyl-Enzyme Intermediate 6-APA 6-Aminopenicillanic Acid (6-APA) Ampicillin Ampicillin (Product) Water Water Phenylglycine D-Phenylglycine (Byproduct) Acyl_Enzyme_Deacyl->Ampicillin + 6-APA (Aminolysis) Acyl_Enzyme_Deacyl->Phenylglycine + Water (Hydrolysis)

Caption: Kinetically controlled synthesis of ampicillin.

Materials and Reagents

Material/Reagent Supplier Grade Notes
Penicillin G Acylase (Immobilized)Sigma-Aldrich, etc.Industrial/Enzyme GradeImmobilized enzyme is preferred for reusability and process stability.
This compound (PGME)Sigma-Aldrich, etc.≥98%The acyl donor.
6-Aminopenicillanic acid (6-APA)Sigma-Aldrich, etc.≥98%The β-lactam nucleus.
Sodium Phosphate MonobasicFisher ScientificACS GradeFor buffer preparation.
Sodium Phosphate DibasicFisher ScientificACS GradeFor buffer preparation.
Hydrochloric Acid (HCl), 2NFisher ScientificACS GradeFor pH adjustment.
Sodium Hydroxide (NaOH), 2NFisher ScientificACS GradeFor pH adjustment.
Deionized WaterIn-houseHigh PurityUsed for all solutions and reactions.
High-Performance Liquid Chromatography (HPLC) systemAgilent, Waters, etc.-For reaction monitoring and product quantification.
C18 Reverse-Phase HPLC ColumnAgilent, Waters, etc.-For separation of reactants and products.
AcetonitrileFisher ScientificHPLC GradeMobile phase component for HPLC analysis.
Trifluoroacetic Acid (TFA)Sigma-AldrichHPLC GradeMobile phase additive for HPLC analysis.
pH meterMettler Toledo, etc.-For accurate pH adjustment and monitoring.
Temperature-controlled reaction vessel/shaker--To maintain constant temperature and agitation.

Experimental Protocol: A Step-by-Step Guide

This protocol is a general guideline and may require optimization based on the specific characteristics of the enzyme preparation and desired reaction scale.

1. Preparation of Reagents

  • Phosphate Buffer (0.1 M, pH 6.5): Prepare a 0.1 M solution of sodium phosphate monobasic and a 0.1 M solution of sodium phosphate dibasic. Titrate the monobasic solution with the dibasic solution until the pH reaches 6.5.

  • Substrate Solutions:

    • 6-APA Solution (100 mM): Dissolve the appropriate amount of 6-APA in the phosphate buffer. Gentle warming may be required for complete dissolution. Adjust the pH back to 6.5 with 2N NaOH if necessary.

    • PGME Solution (300 mM): Dissolve this compound in the phosphate buffer. Adjust the pH to 6.5 with 2N NaOH.

2. Enzymatic Synthesis Reaction

  • Reaction Setup: In a temperature-controlled reaction vessel, add the 100 mM 6-APA solution.

  • Enzyme Addition: Add the immobilized penicillin G acylase to the 6-APA solution. The amount of enzyme will depend on its specific activity (typically 15 U/100 μg of immobilized enzyme is a good starting point).[6]

  • Equilibration: Equilibrate the mixture to the desired reaction temperature (e.g., 35°C) with gentle agitation (e.g., 200 rpm).[6]

  • Initiation of Reaction: Start the synthesis by adding the 300 mM PGME solution to the reaction mixture.

  • pH Control: Maintain the pH of the reaction mixture at 6.5 by the controlled addition of 2N HCl.[6] The consumption of 6-APA and the formation of ampicillin will cause a slight increase in pH.

  • Reaction Monitoring: At regular time intervals (e.g., every 15-30 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the enzymatic reaction by adding an equal volume of a stop solution (e.g., 1% trifluoroacetic acid in acetonitrile) or by heat inactivation.

  • Analysis: Analyze the quenched samples by HPLC to determine the concentrations of 6-APA, PGME, ampicillin, and the byproduct D-phenylglycine.

3. HPLC Analysis

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm.

  • Quantification: Use standard curves for 6-APA, PGME, and ampicillin to quantify the concentrations in the reaction samples.

Caption: Experimental workflow for ampicillin synthesis.

Key Parameters for Optimization

The efficiency of the enzymatic synthesis is highly dependent on several parameters:

Parameter Typical Range Rationale and Impact on S/H Ratio References
pH 6.0 - 7.5The pH affects the ionization state of the enzyme's active site residues and the substrates. A slightly acidic pH (around 6.0-6.5) generally favors the synthesis reaction over hydrolysis.[1][7][1][7][8]
Temperature 25 - 40°CHigher temperatures increase the reaction rate, but can also lead to enzyme denaturation and may favor the hydrolysis side-reaction. An optimal temperature needs to be determined for the specific enzyme being used.[1][7][1][7][8]
Substrate Ratio (PGME:6-APA) 2:1 to 5:1A higher concentration of the acyl donor (PGME) can increase the rate of acylation of the enzyme, thereby increasing the probability of the acyl-enzyme intermediate reacting with 6-APA rather than water, leading to a higher S/H ratio.[6][6][7]
Enzyme Immobilization -Immobilization enhances enzyme stability, allows for easy separation from the reaction mixture, and enables continuous processing. However, immobilization can sometimes lead to mass transfer limitations.[3][6][9]

Troubleshooting and Advanced Considerations

  • Low Yield: If the yield of ampicillin is low, consider optimizing the pH, temperature, and substrate ratio. Also, ensure the enzyme is active and not inhibited by any components in the reaction mixture.

  • Product Inhibition: High concentrations of the product (ampicillin) and the byproduct (D-phenylglycine) can inhibit the enzyme.[10][11] In-situ product removal techniques can be explored for continuous processes to alleviate this inhibition.[12]

  • Enzyme Stability: For long-term or repeated use, especially with immobilized enzymes, monitor the enzyme activity over time. If a significant decrease in activity is observed, the enzyme may need to be replaced or regenerated.

Conclusion

The penicillin acylase-mediated synthesis of ampicillin using this compound offers a robust and sustainable alternative to traditional chemical methods. By understanding the underlying enzymatic mechanism and carefully controlling key reaction parameters, researchers and drug development professionals can achieve high yields of this vital antibiotic. The protocol provided here serves as a solid foundation for developing and optimizing this green manufacturing process.

References

  • Biosciences Biotechnology Research Asia. (n.d.). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E. coli.
  • SciELO. (2008). Improving selectivity and productivity of the enzymatic synthesis of ampicillin with immobilized penicillin G acylase.
  • Brieflands. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase.
  • PubMed. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics.
  • PubMed. (1998). Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media.
  • PubMed. (2002). Substrate specificity of penicillin acylase from Streptomyces lavendulae.
  • National Center for Biotechnology Information. (2000). The kinetics of acylation and deacylation of penicillin acylase from Escherichia coli ATCC 11105: evidence for lowered pKa values of groups near the catalytic centre.
  • Google Books. (n.d.). Structure, Processing and Catalytic Action of Penicillin Acylase.
  • ResearchGate. (2004). Optimization of Enzymatic Synthesis of Ampicillin Using Cross-Linked Aggregates of Penicillin G Acylase.
  • PubMed. (2002). Effect of pH on high-temperature production of bacterial penicillin acylase in Escherichia coli.
  • ResearchGate. (n.d.). Clarification of pencillin G acylase reaction mechanism.
  • Tripod. (n.d.). PenicillinAcylase.
  • PubMed. (1984). Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells.
  • Frontiers. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects.
  • ACS Publications. (2014). Catalytic Cycle of Penicillin Acylase from Escherichia coli: QM/MM Modeling of Chemical Transformations in the Enzyme Active Site upon Penicillin G Hydrolysis.
  • National Center for Biotechnology Information. (2021). Exploitation of E. coli for the production of penicillin G amidase: a tool for the synthesis of semisynthetic β-lactam antibiotics.

Sources

Application Notes and Protocols for the Integration of Methyl 2-amino-2-phenylacetate hydrochloride in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-proteinogenic amino acids into peptide structures is a pivotal strategy in modern medicinal chemistry for enhancing therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. Methyl 2-amino-2-phenylacetate, a derivative of the unnatural amino acid phenylglycine, presents a unique building block for introducing steric bulk and aromatic interactions directly at the peptide backbone. This document provides a comprehensive guide for the successful application of its hydrochloride salt in Fmoc-based solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, from resin selection and initial coupling to chain elongation and final cleavage, with a focus on mitigating common challenges like steric hindrance and potential racemization.

Introduction: The Significance of Phenylglycine Derivatives in Peptide Design

Phenylglycine and its derivatives are α,α-disubstituted amino acids characterized by the direct attachment of a bulky phenyl group to the α-carbon.[1] This structural feature imparts significant conformational constraints on the peptide backbone, which can be leveraged to stabilize specific secondary structures, such as turns or extended conformations.[2] The use of Methyl 2-amino-2-phenylacetate allows for the synthesis of peptides with a C-terminal phenylglycine methyl ester. This modification can serve multiple purposes:

  • Prodrug Strategies: The C-terminal ester can enhance lipophilicity and membrane permeability, with subsequent hydrolysis by intracellular esterases releasing the active peptide acid.[3]

  • Intermediate for Segment Condensation: Peptide methyl esters can be converted into hydrazides, which are essential for azide-mediated fragment ligation to build larger proteins.

  • Structure-Activity Relationship (SAR) Studies: Esterification of the C-terminus allows for systematic investigation into the role of the terminal carboxylate in biological activity.[3]

This guide will focus on the practical integration of Methyl 2-amino-2-phenylacetate hydrochloride into standard Fmoc-SPPS workflows.

Core Principles and Strategic Considerations

The successful incorporation of this compound hinges on addressing three key challenges: its steric bulk, its hydrochloride salt form, and the inherent propensity of phenylglycine to racemize.[4][5]

Handling the Hydrochloride Salt

The amino acid is supplied as a hydrochloride salt to improve its stability and handling. However, the protonated α-amino group is unreactive in the amide bond formation. Therefore, neutralization is a mandatory first step before coupling. A non-nucleophilic organic base is required to liberate the free amine without initiating unwanted side reactions.

  • Recommended Base: N,N-Diisopropylethylamine (DIPEA) is the base of choice due to its steric bulk, which minimizes side reactions like N-acylation. An in-situ neutralization approach is typically employed.[6]

Overcoming Steric Hindrance in Coupling Reactions

The α,α-disubstitution of phenylglycine presents significant steric hindrance, which can lead to slow and incomplete coupling reactions. To drive the reaction to completion, highly efficient coupling reagents are necessary.

  • Recommended Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient. More potent uronium or phosphonium salt-based reagents are recommended.[7]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

    • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)

Double coupling, the process of repeating the coupling step with fresh reagents, is often advisable to ensure a high yield.[8]

Mitigating Racemization Risk

Phenylglycine is known to be susceptible to racemization, particularly during the base-catalyzed coupling step.[4][5] The acidity of the α-proton, enhanced by the adjacent phenyl group, facilitates epimerization.

  • Causality: The combination of a strong activating agent and an organic base can create conditions conducive to the abstraction of the α-proton, leading to a loss of stereochemical integrity.

  • Mitigation Strategy: The choice of coupling reagent and base is critical. Studies have shown that using COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) in combination with a hindered base like 2,4,6-trimethylpyridine (TMP) can significantly reduce racemization levels.[4]

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. The Fmoc/tBu strategy is employed.[9]

Protocol 1: Loading Methyl 2-amino-2-phenylacetate onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride (2-CTC) resin is ideal for this application as it allows for the attachment of the first amino acid under mild conditions and subsequent cleavage of the final peptide while preserving the C-terminal methyl ester.[10]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the 2-CTC resin (e.g., 1 g) in DCM (10 mL) for 30-60 minutes in a synthesis vessel.

  • Amino Acid Preparation: In a separate vial, dissolve this compound (2.5 equivalents relative to resin capacity) in a minimal amount of DMF. Add DIPEA (5.0 equivalents) to neutralize the hydrochloride salt and generate the free amine.[3] Vortex briefly.

  • Loading: Drain the DCM from the swollen resin. Immediately add the prepared amino acid solution to the resin. Add more DCM if necessary to ensure the resin is fully submerged.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Capping: To quench any unreacted chlorotrityl groups, add MeOH (1 mL per gram of resin) to the vessel and agitate for an additional 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

  • Loading Determination (Optional): The loading efficiency can be determined by Fmoc quantification. A known amount of the dried resin is treated with a 20% piperidine in DMF solution, and the absorbance of the released dibenzofulvene-piperidine adduct is measured at ~301 nm.

Diagram: Loading Workflow Below is a diagram illustrating the key steps for loading the first amino acid onto the 2-CTC resin.

loading_workflow Resin 2-CTC Resin Swell Swell in DCM Resin->Swell Load Combine and React (2-4 hours) Swell->Load Drained Resin AA_Prep Neutralize Amino Acid (DIPEA in DMF/DCM) AA_Prep->Load Free Amine Solution Cap Cap with MeOH (30 mins) Load->Cap Wash Wash and Dry Cap->Wash Loaded_Resin Loaded Resin Wash->Loaded_Resin

Caption: Workflow for immobilizing Methyl 2-amino-2-phenylacetate on 2-CTC resin.

Protocol 2: Standard Fmoc-SPPS Elongation Cycle

This protocol outlines a single cycle of deprotection and coupling for the subsequent amino acids in the peptide sequence.

Materials:

  • Loaded resin from Protocol 3.1

  • Fmoc-protected amino acids

  • Coupling Reagent (e.g., HATU)

  • DIPEA

  • Deprotection solution: 20% Piperidine in DMF

  • Solvents: DMF, DCM

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 3 minutes.

    • Drain and add a fresh portion of the deprotection solution. Agitate for 10-15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Coupling:

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq) and HATU (2.9 eq) in DMF.

    • Add DIPEA (6 eq) to the vial to begin pre-activation (1-2 minutes).

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered couplings, this time can be extended, or a second coupling can be performed.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative test results in yellow beads).[2] If the test is positive (blue beads), repeat the coupling step.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Repeat: Repeat steps 2-4 for all remaining amino acids in the sequence.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol uses a standard trifluoroacetic acid (TFA) cocktail to cleave the peptide from the 2-CTC resin and remove acid-labile side-chain protecting groups. The C-terminal methyl ester remains intact under these conditions.[1]

Materials:

  • Final, dried peptide-resin

  • Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

    • Note: Scavenger composition may need to be adjusted based on the peptide sequence (e.g., add ethanedithiol (EDT) for peptides containing Arg).

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Place the dry peptide-resin in a suitable reaction vessel.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA filtrate into a centrifuge tube.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.

    • Add the combined TFA solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the peptide.

    • Decant the ether and wash the pellet 2-3 times with cold ether.

    • Dry the crude peptide pellet under vacuum.

    • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Diagram: Overall SPPS Strategy This diagram outlines the complete synthesis strategy from resin loading to final peptide product.

spss_strategy cluster_loading Step 1: Loading cluster_elongation Step 2: Elongation (Iterative) cluster_cleavage Step 3: Cleavage Start Methyl 2-amino-2- phenylacetate HCl + 2-CTC Resin Load_AA1 Neutralize (DIPEA) Couple to Resin Start->Load_AA1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Load_AA1->Deprotect Loaded Resin Couple_AAn Couple Fmoc-AA-OH (HATU/DIPEA) Deprotect->Couple_AAn Free N-terminus Couple_AAn->Deprotect Repeat for next AA Cleave Cleave from Resin & Deprotect Side Chains (TFA/TIS/H2O) Couple_AAn->Cleave Full-length Peptide-Resin End Final Peptide with C-Terminal Methyl Ester Cleave->End

Caption: Overall strategy for SPPS incorporating a C-terminal phenylglycine methyl ester.

Data Summary and Troubleshooting

ParameterRecommendationRationale
Resin Choice 2-Chlorotrityl chlorideMild loading conditions and allows for cleavage while retaining the C-terminal ester.[10]
Neutralization 2 eq. DIPEA per eq. of HCl saltEfficiently generates the free amine without causing side reactions.[3]
Coupling Reagent HATU, HBTU, or PyBOP (2.9 eq)Overcomes steric hindrance of the α,α-disubstituted amino acid.[7]
Racemization Control Consider COMU/DEPBT with TMPMinimizes epimerization risk during the critical coupling step of phenylglycine.[4]
Monitoring Kaiser Test after each couplingEnsures complete acylation before proceeding to the next cycle.[2]
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)Standard for Fmoc/tBu strategy; does not cleave the methyl ester.[1]
Incomplete Coupling Perform a second couplingDrives the reaction to completion, especially for sterically demanding residues.[8]

Conclusion

The incorporation of this compound into peptides via SPPS is a robust method for creating C-terminally esterified peptide analogues with unique conformational properties. By understanding the inherent challenges—namely, steric hindrance and potential racemization—and selecting the appropriate reagents and conditions, researchers can successfully synthesize these valuable molecules. The protocols outlined in this guide provide a validated framework for achieving high-yield and high-purity synthesis, enabling further exploration in drug discovery and development.

References

  • Atherton, E., Fox, H., Harkiss, D., Logan, C. J., Sheppard, R. C., & Williams, B. J. (1978). A mild procedure for solid phase peptide synthesis: use of fluorenylmethoxycarbonylamino-acids.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Darstellung von Peptid-Säure-Fragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946.
  • Behnam, M. A. M., Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2883-2886.
  • Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404-3409.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical biochemistry, 34(2), 595-598.
  • Liang, C., Behnam, M. A. M., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(29), 2883-2886.
  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149-2154.
  • Pavone, V., Lombardi, A., Saviano, M., De Simone, G., Nastri, F., Maglio, O., ... & Yamada, T. (2000). Conformational behavior of Cα, α-diphenyl glycine: extended conformation in tripeptides containing consecutive DφG residues. Biopolymers: Original Research on Biomolecules, 53(2), 161-168.
  • Starr, D. A., & Spell, R. M. (2012). Synthesis of peptides containing C-terminal esters using trityl side-chain anchoring. Organic letters, 14(21), 5648-5651.
  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of peptide research, 65(2), 153-166.
  • Vazquez, M. E. (2015). Comment on "Are double couplings in SPPS interesting for purity of short peptides?".
  • Vedejs, E., & Lin, S. (1994). A User-Friendly Synthesis of N-Methyl Amino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 59(7), 1602-1603.
  • White, P., & Collins, J. (2013). Advances in Fmoc solid-phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1047, 9-25.
  • BenchChem. (2025).
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin.
  • Nowick, J.S. et al. (2020).
  • Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(5), 302-311.
  • ResearchGate. (2015). Are double couplings in SPPS interesting for purity of short peptides?

Sources

Application Notes & Protocols: Methyl 2-amino-2-phenylacetate Hydrochloride as a Premier Chiral Building Block in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foundational Insights: The Strategic Value of α-Aryl-α-Amino Esters

In the landscape of modern synthetic chemistry, the quest for enantiomerically pure molecules is paramount, particularly in the development of pharmaceuticals and agrochemicals where stereochemistry dictates biological activity. Chiral α-amino acids and their derivatives stand as one of the most versatile and readily available sources of stereochemical information. Among these, methyl 2-amino-2-phenylacetate hydrochloride, a derivative of phenylglycine, has emerged as a powerhouse building block.

Its strategic value lies in a unique combination of structural features:

  • A Pro-Stereogenic Center: The α-carbon provides a defined stereocenter, serving as the foundation for chirality transfer in subsequent transformations.

  • An Aromatic Moiety: The phenyl group is not merely a spectator. It imparts conformational rigidity, participates in π-stacking interactions, and can be electronically tuned, all of which are critical for controlling facial selectivity in reactions. Furthermore, it serves as a key structural element in the target molecule, as seen in the synthesis of tetrahydroisoquinolines.

  • Reactive Handles: The primary amine and the methyl ester are versatile functional groups that allow for a wide array of chemical modifications, from peptide couplings to the formation of complex heterocyclic systems.

This guide provides an in-depth exploration of the applications of this compound, moving beyond simple procedural descriptions to elucidate the underlying principles that govern its reactivity and stereochemical control. The protocols herein are designed to be robust and reproducible, serving as a reliable starting point for researchers in drug discovery and process development.

Initial Activation: The Gateway N-Acylation Reaction

The journey into the synthetic utility of this compound almost invariably begins with the functionalization of its primary amine. N-acylation is a critical first step that not only protects the amine but also introduces a diverse range of functionalities that can direct subsequent reactions or become an integral part of the final molecular architecture.

The reaction proceeds via a nucleophilic acyl substitution, where the nitrogen atom of the amino ester attacks the electrophilic carbonyl of an acylating agent (e.g., an acyl chloride or anhydride).[1] A non-nucleophilic base, such as triethylamine (TEA), is essential for two reasons: it neutralizes the hydrochloride salt to liberate the free amine, and it scavenges the acidic byproduct (e.g., HCl) generated during the reaction.[2] A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added to accelerate the reaction, especially with less reactive acylating agents like anhydrides.[2]

Protocol 1: General N-Acylation of this compound

This protocol provides a robust method for the N-acylation using an acyl chloride.

Workflow Diagram:

N_Acylation_Workflow sub Dissolve Substrate & Base in DCM cool Cool to 0 °C sub->cool add Add Acyl Chloride (dropwise) cool->add react Warm to RT & Stir (2-16 h) add->react workup Aqueous Workup & Extraction react->workup purify Purify (Column Chromatography) workup->purify char Characterize (NMR, MS) purify->char Pictet_Spengler_Workflow sub Dissolve N-Acyl Amino Ester & Aldehyde acid Add Acid Catalyst (e.g., TFA) sub->acid react Heat Reaction (e.g., Reflux) acid->react monitor Monitor by TLC/LCMS react->monitor workup Neutralize, Extract, & Concentrate monitor->workup purify Purify (Column Chromatography) workup->purify char Analyze Diastereomeric Ratio (NMR) purify->char Oxazolone_Workflow sub Combine N-Acyl Amino Acid, Aldehyde, & NaOAc reagent Add Acetic Anhydride sub->reagent react Heat Mixture (e.g., 100 °C) reagent->react cool Cool and Add Ethanol react->cool precip Precipitate Product (Cool in Ice Bath) cool->precip isolate Filter, Wash, & Dry Product precip->isolate char Characterize (NMR, IR) isolate->char Ugi_Workflow amine Prepare Free Amine (if starting from HCl salt) mix Combine Amine, Aldehyde, & Carboxylic Acid in MeOH amine->mix add Add Isocyanide mix->add react Stir at RT (24-48 h) add->react concentrate Remove Solvent in vacuo react->concentrate purify Purify (Column Chromatography or Recrystallization) concentrate->purify char Characterize (NMR, MS) purify->char

Sources

Application Notes & Protocols: Enantioselective Synthesis Featuring Methyl 2-Amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Role of Phenylglycine Derivatives in Asymmetric Synthesis

Methyl 2-amino-2-phenylacetate hydrochloride, the methyl ester of the non-proteinogenic amino acid phenylglycine, stands as a cornerstone chiral building block in modern organic synthesis. Its utility is particularly pronounced in the field of medicinal chemistry and drug development, where the stereochemical identity of a molecule is inextricably linked to its pharmacological activity. The presence of a stereogenic center at the α-carbon, combined with the synthetic versatility of the amino and ester functionalities, renders this compound an invaluable precursor for the construction of complex, enantiomerically pure molecules.

This guide provides an in-depth exploration of enantioselective synthesis protocols involving this compound. We will move beyond a mere recitation of procedural steps to dissect the underlying principles of stereocontrol, the rationale behind reagent selection, and the analytical validation of chiral purity. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile synthon in their quest for novel, stereochemically defined therapeutic agents.

Core Application: Chiral Ligand Synthesis for Asymmetric Catalysis

One of the most powerful applications of enantiopure Methyl 2-amino-2-phenylacetate is its use as a scaffold for the synthesis of chiral ligands. These ligands, when complexed with a metal center, form catalysts that can induce high levels of enantioselectivity in a wide range of chemical transformations. A prime example is the synthesis of Trost ligands, which are widely used in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions.

Protocol 1: Synthesis of a (R,R)-Trost-like Ligand Precursor

This protocol outlines the synthesis of a key intermediate in the preparation of a C2-symmetric diphosphine ligand, starting from (R)-Methyl 2-amino-2-phenylacetate hydrochloride. The fundamental principle of this synthesis is the formation of an amide bond, which preserves the stereochemical integrity of the starting material.

Experimental Workflow:

G cluster_0 Step 1: Free Base Generation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Purification A (R)-Methyl 2-amino-2-phenylacetate hydrochloride B Aqueous NaHCO3 A->B Dissolution C Extraction with CH2Cl2 B->C Neutralization D Drying over Na2SO4 C->D E Free (R)-Methyl 2-amino-2-phenylacetate D->E F Free Amine (E) in CH2Cl2 E->F I Amide Product F->I G 2-Diphenylphosphinobenzoyl chloride G->I H Triethylamine (Et3N) H->I Base J Crude Amide Product I->J K Silica Gel Chromatography J->K L Pure Ligand Precursor K->L

Caption: Workflow for the synthesis of a chiral amide from Methyl 2-amino-2-phenylacetate.

Detailed Methodology:

  • Free Base Generation:

    • Suspend (R)-Methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) in a biphasic mixture of dichloromethane (CH₂Cl₂, 10 mL/g) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃, 10 mL/g).

    • Stir vigorously until all solids have dissolved and the evolution of CO₂ has ceased.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL/g).

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine. Note: This free base is often used immediately without further purification.

  • Amide Coupling:

    • Dissolve the crude free amine in anhydrous CH₂Cl₂ (15 mL/g) under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 1.2 eq) to the solution, followed by the dropwise addition of a solution of 2-diphenylphosphinobenzoyl chloride (1.1 eq) in anhydrous CH₂Cl₂.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, quench the reaction with water.

    • Separate the organic layer, and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure amide ligand precursor.

Rationale and Insights:

  • Choice of Base: Triethylamine is a non-nucleophilic organic base that effectively scavenges the HCl generated during the amide coupling reaction, driving the reaction to completion without competing in the nucleophilic attack on the acid chloride.

  • Inert Atmosphere: The phosphine moiety in the acid chloride is susceptible to oxidation. Conducting the reaction under an inert atmosphere is crucial to prevent the formation of the corresponding phosphine oxide byproduct, which can complicate purification and reduce the yield of the desired ligand.

  • Stereochemical Integrity: The reaction conditions are mild and do not affect the stereogenic center of the phenylglycine moiety, ensuring that the chirality is transferred to the final ligand precursor.

Application in Diastereoselective Synthesis: Chiral Auxiliaries

Enantiopure Methyl 2-amino-2-phenylacetate can also serve as a chiral auxiliary. In this approach, the chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be cleaved and recovered.

Protocol 2: Diastereoselective Aldol Addition

This protocol illustrates the use of a chiral imine derived from (S)-Methyl 2-amino-2-phenylacetate as a chiral auxiliary in a diastereoselective aldol reaction. The steric bulk of the phenylglycine moiety effectively shields one face of the enolate, leading to a preferential attack from the less hindered face.

Reaction Scheme:

G A (S)-Methyl 2-amino-2-phenylacetate C Chiral Imine A->C B Propanal B->C + F Aldol Adduct C->F 1. LDA 2. PhCHO D LDA, THF, -78 °C D->C E Benzaldehyde E->F + H Chiral Aldol Product F->H I Recovered Auxiliary F->I Hydrolysis G Mild Acidic Hydrolysis G->F

Caption: Diastereoselective aldol reaction using a chiral auxiliary derived from Methyl 2-amino-2-phenylacetate.

Detailed Methodology:

  • Imine Formation:

    • To a solution of (S)-Methyl 2-amino-2-phenylacetate free base (1.0 eq) in toluene (10 mL/g), add propanal (1.1 eq).

    • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux for 4-6 hours to remove water azeotropically.

    • Cool the reaction and concentrate under reduced pressure to yield the crude chiral imine, which is used directly in the next step.

  • Diastereoselective Aldol Reaction:

    • Prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium (1.05 eq) to a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Add the crude chiral imine (1.0 eq) in anhydrous THF to the LDA solution at -78 °C and stir for 30 minutes to form the corresponding lithium enolate.

    • Add benzaldehyde (1.2 eq) to the enolate solution at -78 °C and stir for 2-3 hours.

    • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Auxiliary Cleavage and Product Isolation:

    • Dissolve the crude aldol adduct in a mixture of THF and 1 M HCl.

    • Stir the mixture at room temperature for 2-4 hours to hydrolyze the imine.

    • Neutralize the reaction with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate.

    • The aqueous layer contains the hydrochloride salt of the recovered (S)-Methyl 2-amino-2-phenylacetate.

    • The organic layer contains the chiral aldol product. Purify by flash column chromatography on silica gel.

Data Summary:

Reaction StepKey ReagentsTemperature (°C)Typical Diastereomeric Ratio (dr)
Imine FormationToluene, PropanalRefluxN/A
Enolate FormationLDA, THF-78N/A
Aldol AdditionBenzaldehyde-78>95:5
Auxiliary Cleavage1 M HCl, THFRoom TempN/A

Analytical Validation of Enantiopurity

The success of any enantioselective synthesis is contingent upon the accurate determination of the enantiomeric purity of the product. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the most common and reliable method for this analysis.

General HPLC Protocol:

  • Column Selection: Choose a chiral column appropriate for the class of compound being analyzed (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of hexanes and isopropanol is a common mobile phase. The ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Prepare a dilute solution of the analyte in the mobile phase.

  • Analysis: Inject the sample onto the HPLC system and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm for aromatic compounds).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the synthetic organic chemist. Its application as a precursor for chiral ligands and as a chiral auxiliary provides reliable pathways for the construction of enantiomerically enriched molecules. The protocols detailed in this guide serve as a practical starting point for researchers seeking to harness the stereodirecting potential of this valuable chiral building block. A thorough understanding of the underlying mechanistic principles, coupled with rigorous analytical validation, is paramount to achieving success in the challenging yet rewarding field of asymmetric synthesis.

References

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]
  • Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). The SAMP/RAMP-Hydrazone Methodology in Asymmetric Synthesis. Tetrahedron, 58(12), 2253–2329. [Link]
  • Ager, D. J. (1999). The Synthesis and Applications of Non-proteinogenic α-Amino Acids. In Topics in Current Chemistry (Vol. 204, pp. 1–39). Springer, Berlin, Heidelberg. [Link]

Application Notes & Protocols: Methyl 2-amino-2-phenylacetate Hydrochloride as a Versatile Chiral Auxiliary in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis

In the landscape of pharmaceutical and fine chemical development, the synthesis of enantiomerically pure compounds is a paramount objective. Most biological targets are chiral, meaning they interact differently with the two enantiomers of a chiral drug molecule. Asymmetric synthesis, therefore, is not a niche discipline but a foundational requirement for creating safe and effective therapeutics. Among the strategies available to chemists, the use of chiral auxiliaries remains a robust, reliable, and predictable method for controlling stereochemistry.[1][2][]

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent reaction to form one diastereomer preferentially over the other.[4] After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. This methodology offers a powerful alternative to chiral catalysis, particularly in cases where a suitable catalyst is unavailable or when absolute stereochemical outcomes must be rigorously predictable.[1]

This guide focuses on Methyl 2-amino-2-phenylacetate hydrochloride , a derivative of the readily available amino acid phenylglycine.[5] Its rigid structure, featuring a stereogenic center flanked by a bulky phenyl group, makes it an excellent candidate for inducing high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. We will explore its mechanism of action and provide detailed protocols for its application in key transformations, such as the Asymmetric Strecker Synthesis and the construction of β-lactams.

Section 1: Principle of Stereochemical Induction

The efficacy of Methyl 2-amino-2-phenylacetate as a chiral auxiliary stems from its ability to create a sterically biased environment around a reactive center. When coupled to a prochiral molecule, typically through the formation of an imine, the bulky phenyl group effectively shields one of the two faces of the π-system. An incoming nucleophile is thereby directed to attack from the less hindered face, resulting in the preferential formation of one diastereomer.

The predictability of this facial bias is a key advantage. For instance, in reactions involving imines derived from the (R)-enantiomer of the auxiliary, the phenyl group typically directs nucleophilic attack to the Si-face of the imine carbon. This reliable stereocontrol is fundamental to its application in complex molecule synthesis.

Caption: Facial shielding by the phenyl group of the auxiliary directs nucleophilic attack.

Section 2: Core Application: Asymmetric Strecker Synthesis of α-Amino Acids

One of the most powerful applications of phenylglycine-derived auxiliaries is in the asymmetric synthesis of non-proteinogenic α-amino acids via the Strecker reaction. This one-pot, three-component reaction combines an aldehyde, an amine (the chiral auxiliary), and a cyanide source to produce an α-aminonitrile, which can then be hydrolyzed to the desired α-amino acid.

A remarkable feature of this specific application is the phenomenon of Crystallization-Induced Asymmetric Transformation (CIAT) .[6][7] In solution, the two diastereomeric α-aminonitriles can equilibrate. However, one diastereomer is often significantly less soluble and selectively crystallizes from the reaction mixture. This selective precipitation shifts the equilibrium, ultimately converting the entire mixture into the single, solid, diastereomerically pure product, often achieving diastereomeric ratios (dr) greater than 99:1.[7][8]

Detailed Protocol: Asymmetric Strecker Synthesis of (S)-tert-Leucine

This protocol is adapted from the work of Boesten et al., demonstrating the synthesis of (S)-tert-leucine using (R)-phenylglycine amide as the auxiliary. The principle is directly translatable to the methyl ester derivative.[7]

Workflow Overview:

Caption: Workflow for the Asymmetric Strecker Synthesis utilizing CIAT.

Step-by-Step Methodology:

  • Imine Formation and Cyanide Addition:

    • To a solution of (R)-Methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) and pivaldehyde (1.1 eq) in a methanol/water mixture (e.g., 6:1 v/v), add sodium cyanide (1.2 eq) as a 30% aqueous solution.

    • Causality: The hydrochloride salt is neutralized in situ. The aqueous methanol provides sufficient solubility for the reactants while facilitating the subsequent crystallization of the less soluble aminonitrile diastereomer.[7]

    • Stir the mixture vigorously at room temperature for 24-96 hours. The diastereomerically pure product will precipitate as a white solid.

  • Isolation of the Diastereomerically Pure Aminonitrile:

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold methanol to remove soluble impurities.

    • Dry the solid under vacuum. A typical isolated yield for this step is 75-95% with a diastereomeric ratio >99:1.[7]

  • Cleavage of the Chiral Auxiliary:

    • The aminonitrile can be converted to the target amino acid in several ways. One common method is a multi-step process involving cleavage and hydrolysis.

    • For cleavage via hydrogenolysis, dissolve the aminonitrile in a suitable solvent like methanol or acetic acid.

    • Add a palladium on carbon catalyst (Pd/C, 10 mol%).

    • Subject the mixture to a hydrogen atmosphere (2-4 atm) and stir until the reaction is complete (monitored by TLC or LC-MS). This step cleaves the C-N bond to the auxiliary.[7]

    • Causality: The benzylic C-N bond is susceptible to hydrogenolysis, which reductively cleaves the auxiliary, leaving the newly formed amino group intact.

  • Hydrolysis and Final Product Isolation:

    • After filtering off the catalyst, concentrate the solution.

    • Hydrolyze the resulting amino amide intermediate by heating in 6N aqueous HCl at 100°C for several hours.[7]

    • Cool the solution and isolate the final amino acid hydrochloride product, typically by crystallization or ion-exchange chromatography. The enantiomeric excess (ee) of the final product is generally >98%.

Data Summary: Representative Results
Aldehyde/KetoneProduct Amino AcidYield (%)Diastereomeric Ratio (dr)Ref.
Pivaldehyde(S)-tert-Leucine73 (overall)>99:1[7]
3,4-Dimethoxyphenylacetone(S)-α-Methyl-DOPA analog76 (nitrile)>99:1[7]

Section 3: Application in Asymmetric β-Lactam Synthesis

The synthesis of β-lactams (2-azetidinones) is of immense importance due to their prevalence in antibiotic structures (e.g., penicillins, cephalosporins). The ester enolate-imine cycloaddition, a variant of the Staudinger synthesis, is a primary method for constructing this ring system. Using an imine derived from Methyl 2-amino-2-phenylacetate provides excellent stereocontrol over the two new stereocenters formed in the reaction.

Detailed Protocol: Diastereoselective Synthesis of a trans-β-Lactam

This protocol is based on the principles described by van der Steen et al., who demonstrated that zinc enolates react with imines derived from phenylglycine to produce trans-2-azetidinones with high diastereoselectivity.[9]

Step-by-Step Methodology:

  • Preparation of the Chiral Imine:

    • In a flask equipped with a Dean-Stark trap, dissolve (R)-Methyl 2-amino-2-phenylacetate hydrochloride (1.0 eq) and the desired aldehyde (e.g., benzaldehyde, 1.0 eq) in toluene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture until water evolution ceases, indicating complete imine formation.

    • Remove the solvent under reduced pressure. The crude imine is often used directly in the next step.

  • Lewis Acid Complexation and Enolate Addition:

    • Dissolve the crude imine in a dry, aprotic solvent such as THF and cool to -78 °C.

    • Add a solution of zinc chloride (ZnCl₂, 1.1 eq) in THF. Stir for 30 minutes.

    • Causality: Complexation of the imine to the Lewis acid (ZnCl₂) is crucial. It activates the imine towards nucleophilic attack and helps organize the transition state for high stereoselectivity. Without it, reactivity is poor.[9]

    • In a separate flask, prepare the zinc enolate by treating an ester (e.g., ethyl bromoacetate) with a suitable base (like LDA) followed by transmetalation with ZnCl₂.

    • Slowly add the pre-formed zinc enolate to the imine-ZnCl₂ complex solution at -78 °C.

  • Cycloaddition and Product Isolation:

    • Allow the reaction to stir at low temperature for several hours before warming slowly to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The resulting trans-β-lactam is typically purified by column chromatography. Diastereoselectivity is often very high (>97% de).[9]

  • Auxiliary Cleavage:

    • The N-substituent (the chiral auxiliary) can be removed under various conditions. A common method is oxidative cleavage using ceric ammonium nitrate (CAN).

    • Dissolve the β-lactam in acetonitrile/water at 0 °C and add CAN portion-wise until the starting material is consumed.

    • This procedure cleaves the N-aryl bond, yielding the N-unsubstituted β-lactam, a valuable synthetic intermediate.

Section 4: General Procedures and Considerations

Choosing the Right Auxiliary Enantiomer: The (R)-enantiomer of the auxiliary generally leads to the (S)-configuration at the newly formed stereocenter in Strecker and related additions, while the (S)-auxiliary yields the (R)-product. This predictable relationship is essential for targeted synthesis.

Cleavage Conditions: The choice of cleavage method is critical and must be compatible with the functionality of the synthesized molecule.

Cleavage MethodReagentsSubstrate CompatibilityNotes
Hydrogenolysis H₂, Pd/CGood for robust molecules; cleaves other benzylic groups.Mild, but not suitable for molecules with reducible groups (alkenes, alkynes).[7]
Oxidative Cleavage Ceric Ammonium Nitrate (CAN)Effective for N-aryl bonds; sensitive to electron-rich aromatics.Common for cleaving phenylglycine-derived auxiliaries from nitrogen.
Acid Hydrolysis Strong acid (e.g., 6N HCl), heatHarsh conditions; can epimerize sensitive stereocenters.Primarily used for robust final products like simple amino acids.[7]

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary. Its derivation from an inexpensive amino acid, coupled with its ability to induce high levels of diastereoselectivity through a predictable, sterically controlled mechanism, makes it a valuable tool for researchers in organic synthesis and drug development. The capacity to leverage crystallization-induced asymmetric transformation in Strecker-type syntheses is a particularly powerful feature, enabling the straightforward production of enantiomerically pure α-amino acids with exceptional stereochemical fidelity. The protocols and principles outlined in this guide provide a solid foundation for the successful application of this auxiliary in achieving complex stereochemical goals.

References

  • Diastereoselective alkylation and methods for chiral auxiliary removal.
  • Novel Chiral Thiourea Derived from Hydroquinine and l-Phenylglycinol: An Effective Catalyst for Enantio- and Diastereoselective Aza-Henry Reaction. ACS Omega. [Link]
  • (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace. [Link]
  • Highly diastereoselective diels-alder reaction mediated by a chiral auxiliary derived from amino indanol. Princeton University. [Link]
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary.
  • Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
  • Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
  • Chiral auxiliary. Wikipedia. [Link]

Sources

Application Notes and Protocols for Amide Bond Formation with Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Phenylglycine Derivatives in Amide Synthesis

Methyl 2-amino-2-phenylacetate, the methyl ester of phenylglycine, is a critical building block in the synthesis of a wide array of pharmaceuticals and bioactive molecules. Its structure, featuring a chiral center adjacent to both an amine and a phenyl group, presents unique challenges in amide bond formation, a cornerstone reaction in medicinal chemistry.[1][2] The primary amine offers a nucleophilic site for coupling with carboxylic acids, but the molecule's inherent properties demand careful consideration of reaction conditions to achieve high yields and, most critically, to preserve stereochemical integrity.

This guide provides an in-depth analysis and detailed protocols for the successful formation of amide bonds using Methyl 2-amino-2-phenylacetate hydrochloride. As this amine is typically supplied as a hydrochloride salt, the initial neutralization step is a crucial prerequisite for any coupling reaction. Furthermore, phenylglycine derivatives are notoriously susceptible to racemization at the α-carbon, a phenomenon exacerbated by basic conditions and elevated temperatures.[3][4] The phenyl group can stabilize the corresponding carbanion or enolate intermediate, significantly increasing the rate of epimerization compared to other amino acids like alanine.[3]

Therefore, the selection of coupling reagents, additives, bases, and reaction parameters is not merely a matter of efficiency but a critical determinant of the final product's optical purity. We will explore two robust and widely applicable methodologies: the classic carbodiimide-mediated coupling facilitated by 1-hydroxybenzotriazole (HOBt), and a more modern approach utilizing the highly efficient uronium salt HATU.

Core Principles: The Mechanism of Amide Bond Formation

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that is not spontaneous and requires the "activation" of the carboxylic acid.[5][6] Coupling reagents achieve this by converting the carboxyl group's hydroxyl into a better leaving group, rendering the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.

G RCOOH R-COOH (Carboxylic Acid) CouplingReagent Coupling Reagent ActiveIntermediate R-CO-X (Activated Intermediate) RCOOH->ActiveIntermediate Amine H₂N-R' (Amine) Amide R-CONH-R' (Amide Bond) ActiveIntermediate->Amide + Byproducts Byproducts Amide->Byproducts +

Caption: General workflow of amide bond formation.

Different classes of coupling reagents generate distinct activated intermediates. Carbodiimides like EDC form highly reactive O-acylisourea intermediates, while uronium/aminium salts like HATU produce activated esters.[5][7] The choice of reagent directly impacts reaction kinetics, efficiency, and the propensity for side reactions such as racemization and, in the case of some uronium reagents, guanidinylation of the amine.[7][8]

Methodology Comparison: Selecting the Optimal Coupling Strategy

The choice between different coupling protocols depends on the specific substrates, scale, and purity requirements. Below is a comparative summary of the two detailed protocols.

ParameterMethod 1: EDC/HOBtMethod 2: HATU
Reagent Type CarbodiimideUronium/Aminium Salt
Mechanism Forms O-acylisourea, then HOBt esterForms HOAt-activated ester
Relative Speed Moderate to FastVery Fast[9]
Racemization Risk Low with HOBt additive[9]Very Low[9]
Key Advantage Cost-effective, water-soluble byproductsHigh efficiency, even for hindered couplings[7]
Potential Issue Formation of N-acylurea byproduct[7]Potential for amine guanidinylation if not pre-activated[8][10]
Work-up Aqueous wash removes urea byproduct[9][11]Standard aqueous work-up

Protocol 1: Carbodiimide-Mediated Coupling using EDC and HOBt

This method is a workhorse in peptide synthesis, valued for its reliability and cost-effectiveness. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide, simplifying purification as the resulting urea byproduct can be removed with an aqueous wash.[9][11] The addition of 1-hydroxybenzotriazole (HOBt) is crucial; it acts as a scavenger for the highly reactive O-acylisourea intermediate, converting it to an HOBt-activated ester. This new intermediate is stable enough to reduce racemization but reactive enough to couple efficiently with the amine.[5][9]

Scientific Rationale:
  • Neutralization: this compound must be neutralized to its free amine form to act as a nucleophile. A non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is used. One equivalent neutralizes the HCl salt, and an additional equivalent ensures the reaction medium remains basic enough for the coupling.[1][7]

  • Solvent: Anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are ideal as they effectively dissolve the reactants without participating in the reaction.[12]

  • Temperature Control: The reaction is initiated at 0 °C. This is critical to control the initial, highly exothermic activation step and to minimize the risk of racemization and the formation of the stable N-acylurea byproduct, which can occur with carbodiimides at higher temperatures.[7][12]

Experimental Protocol: Step-by-Step
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the desired carboxylic acid (1.0 eq.) and this compound (1.1 eq.).

  • Dissolution: Add anhydrous DMF (or DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the carboxylic acid. Stir the mixture until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (2.2 eq.) dropwise to the stirred solution. Stir for 10-15 minutes at 0 °C to ensure complete neutralization of the amine salt.

  • Activator Addition: Add HOBt (1.2 eq.) to the mixture, followed by the portion-wise addition of EDC hydrochloride (1.2 eq.).

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours. Then, remove the ice bath and let the reaction warm to room temperature. Continue stirring for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[1]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G cluster_prep Preparation & Neutralization (0 °C) cluster_activation Activation & Coupling cluster_workup Work-up & Purification A 1. Dissolve Carboxylic Acid & Amine HCl Salt in DMF B 2. Add DIPEA (2.2 eq.) Stir for 15 min A->B C 3. Add HOBt (1.2 eq.) then EDC.HCl (1.2 eq.) B->C D 4. Stir at 0 °C for 2h C->D E 5. Warm to RT Stir for 12-18h D->E F 6. Dilute with EtOAc E->F G 7. Aqueous Washes (HCl, NaHCO₃, Brine) F->G H 8. Dry, Concentrate G->H I 9. Column Chromatography H->I

Caption: Workflow for EDC/HOBt mediated amide coupling.

Protocol 2: High-Efficiency Coupling using HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium/aminium-based coupling reagent.[7] It is derived from HOAt (1-hydroxy-7-azabenzotriazole), which provides superior reaction rates and lower racemization levels compared to its HOBt-based analogue, HBTU.[9][13] HATU is particularly effective for coupling sterically hindered amino acids and is a preferred choice for challenging syntheses.

Scientific Rationale:
  • Pre-activation: Unlike some coupling methods, it is highly recommended to pre-activate the carboxylic acid with HATU before adding the amine.[8][10] If HATU is present in the mixture with the free amine before the acid is fully activated, it can react with the amine to form an undesired tetramethylguanidinium byproduct, effectively capping the amine and reducing the yield.[7][8]

  • Base: A non-nucleophilic base like DIPEA is required to deprotonate the carboxylic acid, facilitating its reaction with HATU to form the active ester, and to neutralize the amine hydrochloride salt.

  • Reaction Time: HATU-mediated couplings are typically much faster than carbodiimide methods, often reaching completion within a few hours at room temperature.[9]

Experimental Protocol: Step-by-Step
  • Amine Preparation: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) to neutralize the salt, creating a solution of the free amine. Set aside.

  • Acid Activation: In the main reaction flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.

  • Cooling: Cool the carboxylic acid solution to 0 °C in an ice-water bath.

  • Base and Reagent Addition: Add DIPEA (2.0 eq.) to the carboxylic acid solution. Stir for a minute, then add HATU (1.1 eq.).

  • Pre-activation: Stir the mixture at 0 °C for 15-20 minutes. During this time, the solution may change color as the HOAt-activated ester is formed.

  • Amine Addition: Add the prepared free amine solution (from step 1) dropwise to the activated acid mixture at 0 °C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G cluster_amine_prep Amine Preparation cluster_acid_prep Acid Activation (0 °C) cluster_coupling Coupling & Work-up Amine_A 1. Dissolve Amine HCl Salt in DMF Amine_B 2. Add DIPEA (1.1 eq.) to form free amine Amine_A->Amine_B Acid_A 3. Dissolve Carboxylic Acid in DMF Acid_B 4. Add DIPEA (2.0 eq.) then HATU (1.1 eq.) Acid_A->Acid_B Acid_C 5. Stir for 20 min (Pre-activation) Acid_B->Acid_C Coup_A 6. Add free amine solution Acid_C->Coup_A Coup_B 7. Stir at RT for 2-4h Coup_A->Coup_B Coup_C 8. Standard Aqueous Work-up & Purification Coup_B->Coup_C

Caption: Workflow for HATU mediated amide coupling with pre-activation.

Conclusion and Best Practices

The successful synthesis of amides from this compound hinges on a strategy that prioritizes the suppression of racemization. Both the EDC/HOBt and HATU methods are excellent choices when executed correctly. For routine syntheses, the EDC/HOBt protocol offers a balance of cost and effectiveness. For more challenging couplings involving sterically hindered partners or when maximum efficiency and speed are required, HATU is the superior reagent.

Key Takeaways for Success:

  • Always use a base: At least two equivalents of a non-nucleophilic base are required to both neutralize the amine hydrochloride and facilitate the coupling reaction.

  • Control the temperature: Initiating reactions at 0 °C is a critical step to minimize side reactions and epimerization.

  • Pre-activate with HATU: To avoid the formation of guanidinium byproducts, always activate the carboxylic acid with HATU before introducing the amine.

  • Use anhydrous conditions: Moisture can hydrolyze activated intermediates and reduce yields. Ensure solvents and glassware are dry.

  • Monitor diligently: Use TLC or LC-MS to track the reaction's progress to determine the optimal reaction time and avoid prolonged exposure to basic conditions.

By understanding the chemical principles behind these protocols and adhering to the detailed steps, researchers can confidently and reproducibly synthesize chiral amides using Methyl 2-amino-2-phenylacetate with high yield and stereochemical fidelity.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Organic Chemistry Portal. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. https.://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZPk5tEt77iq1lF8eNK2SGKSkx9uc2ghGhFjlgzr7KuKh8Ml2oCC6fMmw49K0U6ttUvJ6JbDmJLhfgusJVwlXiXEPW4E2mLauxvjgcWuZQMhkDgDeZkjBPXRbHemxuBcgPSVWLWS4l_TOH-IHvihBUfg8UweWbRvRxgfMsq_XqMzKK5RT_jYQvfZ5pzxQ=
  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
  • BenchChem. (2025).
  • Govindarajan, S., et al. (n.d.). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU.
  • National Center for Biotechnology Information. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PubMed Central.
  • Royal Society of Chemistry. (2015).
  • Growing Science. (2022).
  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt).
  • Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.
  • Semantic Scholar. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.
  • Reddit. (2024).
  • Reddit. (2023). HATU/PyBOP coupling procedure question. Reddit.

Sources

Protecting group strategies for the amino group of "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for the Amino Group of Methyl 2-amino-2-phenylacetate Hydrochloride

For researchers and professionals in drug development and organic synthesis, the strategic manipulation of functional groups is paramount. The amino group of Methyl 2-amino-2-phenylacetate, a key building block for many pharmaceuticals, often requires protection to prevent unwanted side reactions during synthetic transformations. This guide provides a detailed overview of common and effective protecting group strategies, offering practical, field-proven insights and step-by-step protocols.

The Critical Role of Amine Protection for Methyl 2-amino-2-phenylacetate

This compound is a valuable chiral building block. Its primary amino group is a potent nucleophile and base, which can interfere with a wide range of chemical reactions. Protecting this amine as a carbamate is a common and effective strategy to temporarily mask its reactivity. The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps and the required conditions for its eventual removal. This guide focuses on three of the most widely used amine protecting groups: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

The tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction, general stability to a wide range of reaction conditions (including basic and nucleophilic reagents, as well as catalytic hydrogenation), and its facile removal under acidic conditions.[1][2]

Mechanism of Boc Protection

The protection of an amine with di-tert-butyl dicarbonate (Boc₂O) proceeds via nucleophilic acyl substitution. The amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[3] The resulting tetrahedral intermediate collapses, releasing tert-butanol and carbon dioxide, which drives the reaction forward.[3] When starting with an amine hydrochloride salt, a base such as triethylamine (TEA) is required to neutralize the salt and liberate the free amine for reaction.[3][4]

cluster_protection Boc Protection Workflow Start Methyl 2-amino-2-phenylacetate HCl Neutralize Neutralize with Et3N Start->Neutralize Liberates free amine React React with Boc₂O Neutralize->React Nucleophilic attack Product N-Boc-Methyl 2-amino-2-phenylacetate React->Product

Caption: Workflow for Boc protection.

Protocol for Boc Protection of this compound

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in dichloromethane (DCM).

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (Et₃N) (1.1 eq) dropwise to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization.

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions.[1] Trifluoroacetic acid (TFA) in DCM or hydrogen chloride (HCl) in an organic solvent like methanol or dioxane are commonly used. The mechanism involves protonation of the carbonyl oxygen, followed by fragmentation to generate a stable tert-butyl cation and a carbamic acid, which then decarboxylates to the free amine.[1]

cluster_deprotection Boc Deprotection Workflow Start N-Boc-Methyl 2-amino-2-phenylacetate React Treat with strong acid (e.g., TFA or HCl) Start->React Acid-catalyzed cleavage Product Methyl 2-amino-2-phenylacetate salt React->Product Formation of amine salt

Caption: Workflow for Boc deprotection.

Protocol for Boc Deprotection

Materials:

  • N-Boc-Methyl 2-amino-2-phenylacetate

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure using TFA:

  • Dissolve N-Boc-Methyl 2-amino-2-phenylacetate (1.0 eq) in DCM.

  • Add trifluoroacetic acid (TFA) (10-20 eq) and stir at room temperature for 1-2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add cold diethyl ether to precipitate the amine salt.

  • Collect the solid by filtration and wash with cold diethyl ether.

The Benzyloxycarbonyl (Cbz) Group: Removable by Hydrogenolysis

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[5] It is stable to acidic and basic conditions, making it orthogonal to the Boc and Fmoc groups, respectively.[5] The Cbz group is typically removed by catalytic hydrogenolysis.[5]

Mechanism of Cbz Protection

Cbz protection is achieved by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[5] The amine attacks the electrophilic carbonyl carbon of Cbz-Cl, leading to the formation of the carbamate and liberation of HCl, which is neutralized by a base.[5]

cluster_protection Cbz Protection Workflow Start Methyl 2-amino-2-phenylacetate HCl Neutralize Neutralize with base (e.g., NaHCO₃) Start->Neutralize React React with Benzyl Chloroformate (Cbz-Cl) Neutralize->React Product N-Cbz-Methyl 2-amino-2-phenylacetate React->Product

Caption: Workflow for Cbz protection.

Protocol for Cbz Protection of this compound

Materials:

  • This compound

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water (or a similar solvent system)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (NaHCO₃) (2.2 eq).

  • Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify by column chromatography if necessary.

Deprotection of the Cbz Group

The most common method for Cbz deprotection is catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) as the catalyst and hydrogen gas (H₂) as the hydrogen source.[5][6] This process cleaves the benzylic C-O bond, releasing toluene and an unstable carbamic acid, which decarboxylates to the free amine.[7] An alternative, often more convenient method, is catalytic transfer hydrogenation, which uses a hydrogen donor like ammonium formate or cyclohexene in the presence of a palladium catalyst.[8][9]

cluster_deprotection Cbz Deprotection Workflow Start N-Cbz-Methyl 2-amino-2-phenylacetate React Catalytic Hydrogenolysis (H₂, Pd/C) Start->React Cleavage of benzylic C-O bond Product Methyl 2-amino-2-phenylacetate React->Product Liberation of free amine

Caption: Workflow for Cbz deprotection.

Protocol for Cbz Deprotection by Catalytic Hydrogenolysis

Materials:

  • N-Cbz-Methyl 2-amino-2-phenylacetate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • Dissolve N-Cbz-Methyl 2-amino-2-phenylacetate (1.0 eq) in methanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Flush the reaction vessel with hydrogen gas (using a balloon or a hydrogenation apparatus).

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

The 9-Fluorenylmethoxycarbonyl (Fmoc) Group: Base-Labile Protection

The Fmoc group is extensively used in solid-phase peptide synthesis (SPPS) due to its facile removal under mild basic conditions, typically with a secondary amine like piperidine.[10][11] It is stable to acidic conditions, making it orthogonal to the Boc group.[10]

Mechanism of Fmoc Protection

Fmoc protection is generally carried out using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[10][12] The amine attacks the electrophilic carbonyl, leading to the formation of the Fmoc-protected amine.

cluster_protection Fmoc Protection Workflow Start Methyl 2-amino-2-phenylacetate HCl Neutralize Neutralize with base Start->Neutralize React React with Fmoc-Cl or Fmoc-OSu Neutralize->React Product N-Fmoc-Methyl 2-amino-2-phenylacetate React->Product

Caption: Workflow for Fmoc protection.

Protocol for Fmoc Protection of this compound

Materials:

  • This compound

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of dioxane and water.

  • Cool the solution to 0 °C.

  • Add sodium bicarbonate (NaHCO₃) (2.2 eq).

  • Add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography if necessary.

Deprotection of the Fmoc Group

Fmoc deprotection is achieved by treatment with a mild base, most commonly a solution of piperidine in an organic solvent like dimethylformamide (DMF).[11] The base abstracts the acidic proton on the fluorenyl ring, initiating an elimination reaction that liberates the free amine and dibenzofulvene, which is trapped by the excess amine base.[13]

cluster_deprotection Fmoc Deprotection Workflow Start N-Fmoc-Methyl 2-amino-2-phenylacetate React Treat with piperidine in DMF Start->React Base-mediated elimination Product Methyl 2-amino-2-phenylacetate React->Product Liberation of free amine

Caption: Workflow for Fmoc deprotection.

Protocol for Fmoc Deprotection

Materials:

  • N-Fmoc-Methyl 2-amino-2-phenylacetate

  • Piperidine

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve N-Fmoc-Methyl 2-amino-2-phenylacetate (1.0 eq) in DMF.

  • Add piperidine to make a 20% (v/v) solution.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or other suitable methods to remove the piperidine-dibenzofulvene adduct.

Comparative Overview of Protecting Group Strategies

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following table provides a comparative summary of the key features of the Boc, Cbz, and Fmoc protecting groups.

FeatureBoc (tert-butyloxycarbonyl)Cbz (Benzyloxycarbonyl)Fmoc (9-Fluorenylmethoxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)Benzyl chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Cleavage Conditions Strong Acid (e.g., TFA, HCl)[1]Catalytic Hydrogenolysis (H₂/Pd/C)[5][6]Base (e.g., 20% piperidine in DMF)[11]
Stability Stable to base, nucleophiles, and hydrogenolysis[1]Stable to acid and base[5]Stable to acid and hydrogenolysis[10]
Orthogonality Orthogonal to Cbz and Fmoc[1]Orthogonal to Boc and Fmoc[5]Orthogonal to Boc and Cbz[10]
Byproducts of Deprotection Isobutylene and CO₂[1]Toluene and CO₂[7]Dibenzofulvene-piperidine adduct[13]

Conclusion

The protection of the amino group of Methyl 2-amino-2-phenylacetate is a fundamental step in its utilization as a synthetic building block. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the specific requirements of the synthetic route, taking into account the stability of each group to the planned reaction conditions and the orthogonality required for selective deprotection. The protocols and comparative data provided in this guide serve as a valuable resource for researchers and drug development professionals in making informed decisions for their synthetic endeavors.

References

  • Vertex AI Search.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
  • Gowda, D. C., Rajesh, B., & Gowda, S. (1998). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 39(3), 203-206.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Dzubeck, V., & Schneider, J. P. (2000). One-Pot Conversion of Benzyl Carbamates into Fluorenylmethyl Carbamates. Tetrahedron Letters, 41(51), 9953–9956.
  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • BenchChem. (2025). The Chemistry of the Boc Protecting Group.
  • BenchChem. (2025). A Comparative Guide to Reagents for Boc Protection of Amines.
  • BenchChem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group.
  • PMC - NIH. On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.
  • Suzhou Highfine Biotech.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis.
  • BenchChem. (2025). Technical Support Center: Cbz Deprotection via Hydrogenolysis.
  • Springer Nature Experiments. A Shortcut to the Synthesis of Peptide Thioesters.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups.
  • Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
  • Aapptec Peptides. N-Terminal Deprotection - Fmoc removal.
  • WordPress.com. (2012).
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group.
  • ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines | Request PDF.
  • Aapptec Peptides. Amino Acid Sidechain Deprotection.
  • Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz).
  • PMC - PubMed Central. Practical N-to-C peptide synthesis with minimal protecting groups.
  • PMC - NIH.
  • Technical Disclosure Commons. (2025).
  • Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.
  • AAPPTec. Planning a Peptide Synthesis.
  • Beilstein Journals. EXPERIMENTAL PROCEDURES.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis.
  • GenScript. Terminology of Antibody Drug for Fmoc Deprotection.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • The Royal Society of Chemistry. Experimental Procedures.
  • Organic Syntheses. (2015).
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection.
  • Google Patents. (2013). Process for producing N-protected amino acid.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros.
  • The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • ChemPep. Fmoc Solid Phase Peptide Synthesis.
  • BenchChem. (2025). A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis.
  • Der Pharma Chemica. Scholars Research Library.

Sources

Application Note: Chiral Resolution Methods for Racemic Methyl 2-Amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of established methods for the chiral resolution of racemic Methyl 2-amino-2-phenylacetate hydrochloride. As a critical chiral building block for numerous pharmaceuticals, the efficient separation of its enantiomers is of paramount importance. This document outlines three field-proven methodologies: Diastereomeric Salt Formation, Enzymatic Kinetic Resolution, and Preparative Chiral Chromatography. Each section explains the core scientific principles, provides step-by-step experimental protocols, and discusses key parameters for successful implementation.

Introduction: The Significance of Chiral Phenylglycine Derivatives

Methyl 2-amino-2-phenylacetate, a derivative of the non-proteinogenic amino acid phenylglycine, is a cornerstone in synthetic organic chemistry. Its enantiomers are vital intermediates in the production of semi-synthetic antibiotics like ampicillin, cephalexin, and other pharmacologically active molecules[1]. The stereochemistry at the α-carbon is critical, as different enantiomers of a drug can exhibit vastly different therapeutic effects, metabolic pathways, and toxicological profiles. Consequently, the ability to isolate a single, desired enantiomer from a racemic mixture is a mandatory step in modern drug development and fine chemical synthesis.

This guide explores three robust and widely adopted strategies to achieve this separation, providing both the theoretical foundation and practical protocols to empower researchers in their synthetic endeavors.

Method 1: Diastereomeric Salt Formation

Principle of Resolution

This classical method remains one of the most economical and scalable approaches for chiral resolution.[2][3] The core principle involves the reaction of the racemic amine (liberated from its hydrochloride salt) with an enantiomerically pure chiral resolving agent, typically a chiral acid. This acid-base reaction forms a pair of diastereomeric salts.

(±)-Amine + (+)-Acid → [(+)-Amine·(+)-Acid] + [(-)-Amine·(+)-Acid]

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physicochemical characteristics, most notably different solubilities in a given solvent system[3]. This difference allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. The crystallized salt is then isolated, and the chiral resolving agent is removed to yield the enantiomerically enriched amine. Tartaric acid is a popular, cost-effective, and highly effective resolving agent for amines and α-amino acids[3][4].

Visual Workflow: Diastereomeric Salt Formation

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Isolation & Liberation racemate Racemic Methyl 2-amino-2-phenylacetate (Free Amine) mix Mix in Solvent (e.g., Methanol) racemate->mix resolver Enantiopure (+)-Tartaric Acid resolver->mix salts Mixture of Diastereomeric Salts (R,R') and (S,R') in Solution mix->salts cool Cool & Age (24h at RT) salts->cool crystals Precipitate of Less Soluble Diastereomeric Salt cool->crystals liquor Mother Liquor with More Soluble Salt cool->liquor filter Filter & Wash Crystals crystals->filter basify Basify with Aq. NaOH to liberate free amine filter->basify extract Extract with Organic Solvent (e.g., DCM) basify->extract final Enantiomerically Enriched Methyl 2-amino-2-phenylacetate extract->final G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Reaction Progress (Ideal 50% Conversion) cluster_2 Step 3: Separation & Isolation racemate Racemic Methyl 2-amino-2-phenylacetate reaction Reaction in Organic Solvent (e.g., t-butanol) with Ammonium Carbamate racemate->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction outcome Mixture of: (R)-Phenylglycine Amide (S)-Methyl 2-amino-2-phenylacetate reaction->outcome filter Filter to Remove Immobilized Enzyme outcome->filter separation Chromatographic Separation or Acid/Base Extraction filter->separation product1 (R)-Phenylglycine Amide separation->product1 product2 (S)-Methyl 2-amino-2-phenylacetate separation->product2

Caption: Workflow for Enzymatic Kinetic Resolution via ammonolysis.

Detailed Protocol (Ammonolysis)

This protocol is based on lipase-catalyzed enantioselective ammonolysis, which has shown high activity and selectivity. [5][6] Materials:

  • Racemic Methyl 2-amino-2-phenylacetate (free amine)

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Ammonium carbamate (as ammonia source)

  • tert-Butanol (t-butanol) or other suitable organic solvent

  • Standard laboratory glassware, magnetic stirrer, incubator/shaker

Procedure:

  • Reaction Setup: To a 50 mL flask, add 1.0 g of racemic Methyl 2-amino-2-phenylacetate, 20 mL of t-butanol, and 80 mM of ammonium carbamate.[6]

  • Enzyme Addition: Add 100 mg of Novozym 435 to the mixture. The enzyme is often recycled, demonstrating its stability.[1]

  • Incubation: Seal the flask and place it in an incubator shaker set to 30-40°C and 200 rpm.[6]

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining substrate and the formed product. The ideal reaction is stopped at or near 50% conversion to achieve the highest possible e.e. for both components.

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and reused.

  • Product Separation: Concentrate the filtrate to remove the solvent. The resulting mixture contains the unreacted (e.g., S)-ester and the newly formed (e.g., R)-amide. These two compounds have different chemical properties and can be separated using standard techniques such as column chromatography or acid-base extraction. For instance, the remaining ester can be extracted from an acidic aqueous solution, while the amide might precipitate or be extracted under different conditions.

  • Analysis: Confirm the enantiomeric purity of the separated ester and the amide product via chiral HPLC.

Method 3: Preparative Chiral Chromatography

Principle of Separation

Preparative chiral chromatography is a powerful, direct method for separating enantiomers. [7]The technique relies on a Chiral Stationary Phase (CSP), which is a solid support material that has been modified with an enantiomerically pure chiral selector. As the racemic mixture passes through the column, the two enantiomers interact differently with the CSP. These differential interactions—based on hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric hindrance—cause one enantiomer to be retained longer on the column than the other, resulting in their separation into two distinct bands.

Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally versatile and widely used for separating a broad range of chiral compounds, making them an excellent choice for this application. [8][9][10]

Visual Workflow: Preparative Chiral HPLC

G cluster_0 Step 1: Preparation cluster_1 Step 2: Injection & Separation cluster_2 Step 3: Detection & Collection cluster_3 Step 4: Post-Processing sample Dissolve Racemic Compound in Mobile Phase inject Inject Sample onto Column hplc Equilibrate Preparative Chiral HPLC Column separation Enantiomers Separate Based on Differential Interaction with CSP inject->separation detect UV Detector Monitors Elution separation->detect collect Fraction Collector Collects Enantiomer 1 and Enantiomer 2 detect->collect evap Evaporate Solvent from Collected Fractions collect->evap product1 Pure Enantiomer 1 evap->product1 product2 Pure Enantiomer 2 evap->product2

Caption: Workflow for preparative chiral HPLC separation.

Detailed Protocol

Materials:

  • Racemic this compound

  • HPLC-grade solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH))

  • Amine additive (e.g., Diethylamine, DEA)

  • Preparative HPLC system with a UV detector and fraction collector

  • Preparative chiral column (e.g., a cellulose or amylose-based CSP like Chiralpak® AS-H or Lux® Cellulose-1) [7][8] Procedure:

  • Method Development (Analytical Scale): Before scaling up, develop an effective separation method on an analytical scale (e.g., 250 x 4.6 mm column). Screen different mobile phases (e.g., Hexane/IPA, Hexane/EtOH) and additives. For a basic compound like an amine, adding a small amount of an amine additive (e.g., 0.1% DEA) to the mobile phase is often necessary to improve peak shape and prevent tailing.

  • Sample Preparation: Neutralize the this compound to its free amine form as described in Method 1, Protocol Step 1. Dissolve the resulting free amine in the mobile phase at a high concentration (e.g., 15-20 mg/mL).[7] Filter the solution through a 0.45 µm filter.

  • Column Equilibration: Equilibrate the preparative chiral column with the optimized mobile phase until a stable baseline is achieved.

  • Injection and Elution: Inject a large volume of the prepared sample onto the column. The exact volume will depend on the column dimensions and the loading capacity determined during method development.

  • Fraction Collection: Monitor the column eluent with the UV detector. Collect the eluting peaks corresponding to each enantiomer into separate vessels using the fraction collector.

  • Solvent Removal: Combine the fractions for each respective enantiomer and remove the solvent using a rotary evaporator to yield the two pure enantiomers.

  • Purity Analysis: Re-inject a small amount of each isolated enantiomer onto an analytical chiral HPLC column to confirm its enantiomeric purity (>99% e.e. is often achievable).

Summary and Method Comparison

The choice of resolution method depends on factors such as the required scale, cost, available equipment, and desired enantiomeric purity.

Parameter Diastereomeric Salt Formation Enzymatic Kinetic Resolution (EKR) Preparative Chiral Chromatography
Principle Differential solubility of diastereomersEnzyme stereoselectivityDifferential interaction with a CSP
Max. Yield Theoretically 50% (per cycle)50% for substrate, 50% for productTheoretically ~100% (minus handling losses)
Enantiopurity Good to excellent; often requires recrystallizationTypically very high (>95% e.e.)Excellent (>99% e.e. is common)
Scalability Excellent; well-suited for industrial scaleGood; suitable for lab and industrial scaleModerate to good; can be costly at very large scales
Pros Low cost, simple equipment, robustHigh selectivity, mild conditions, reusable catalystDirect separation of both enantiomers, high purity, fast development
Cons Trial-and-error for conditions, may not work for all compoundsMax 50% yield for a single product, requires separation of product/substrateHigh initial capital cost, high solvent consumption

References

  • ResearchGate. (n.d.). Enzymic resolution of DL-phenylglycine.
  • Du, W., Zong, M., Guo, Y., He, J., Zhang, Y., & Xie, Z. (2002). [Lipase-catalyzed enantioselective ammonolysis of racemic phenylglycine methyl ester in organic solvent]. Sheng Wu Gong Cheng Xue Bao, 18(2), 242-245.
  • Du, W., Zong, M., Guo, Y., & Liu, D. (2003). Improving lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester in organic solvent by in situ racemization. Biotechnology Letters, 25(6), 461-464.
  • Synoradzki, L., Bernas, A., & Ruszkowski, P. (n.d.). OPPI 37/2.
  • Chen, J., et al. (2018). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. Frontiers in Bioengineering and Biotechnology.
  • AIR Unimi. (n.d.). Synthesis of enantiomerically pure polyfluorobenzo[d]sultams.
  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Costa, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron, 62(47), 11048-11055.
  • ResearchGate. (n.d.). Mechanism of Optical Resolutions via Diastereoisomeric Salt Formation. Part 7 Role of the solvents in the optical resolution of α-phenylethylamine by 2R,3R-tartaric acid.
  • NIH. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase.
  • ResearchGate. (n.d.). (PDF) Recent Developments in Optical Resolution.
  • The University of Liverpool Repository. (n.d.). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES.
  • NIH. (n.d.). Discovery of 1-hydroxypyridine-2(1H)-thiones-6-carboxylic acid as a low-cytotoxic, nanomolar metallo β-lactamase inhibitor.
  • Google Patents. (n.d.). US11491146B2 - Therapeutic methods and combinations.
  • PubMed. (2024). Computational mechanistic investigation of the kinetic resolution of α-methyl-phenylacetaldehyde by norcoclaurine synthase.
  • KTH Diva. (n.d.). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines.
  • Sousa, M. E., et al. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1893.
  • ResearchGate. (n.d.). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol....
  • The Chiral Notebook. (n.d.). The Chiral Notebook.
  • Phenomenex. (n.d.). Pick the RIGHT CHIRAL COLUMN The FIRST Time EVERY Time RISK-FREE.
  • MDPI. (n.d.). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates.
  • PubChem. (n.d.). CID 11389612 | C9H11NO2.
  • Afonso, C., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. Molecules, 26(18), 5519.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Google Patents. (n.d.). WO2008110529A1 - Process for the preparation of amino acid methyl esters.

Sources

Synthesis of Novel β-Lactam Antibiotics from Methyl 2-amino-2-phenylacetate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Legacy and Future of β-Lactam Antibiotics

The β-lactam ring, a four-membered cyclic amide, is the cornerstone of the most clinically significant class of antibiotics, including penicillins and cephalosporins.[1] Their mechanism of action, the inhibition of bacterial cell wall biosynthesis, has saved countless lives. However, the rise of antibiotic resistance necessitates the continuous development of novel β-lactam derivatives with enhanced potency, broader spectrum of activity, and resistance to bacterial β-lactamase enzymes.

This guide provides a comprehensive overview of synthetic strategies for generating novel β-lactam antibiotics, utilizing the readily available and versatile starting material, Methyl 2-amino-2-phenylacetate hydrochloride . This compound, a derivative of the non-proteinogenic amino acid phenylglycine, offers a chiral backbone that is a common feature in many semi-synthetic penicillins and cephalosporins.[1] We will explore both classical chemical methods, centered around the powerful Staudinger cycloaddition, and modern chemoenzymatic approaches, reflecting the growing demand for greener and more efficient synthetic routes.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just procedural steps, but also the underlying chemical principles and strategic considerations essential for successful synthesis and innovation in this critical field of medicinal chemistry.

Part 1: Chemical Synthesis of the β-Lactam Core via Staudinger Cycloaddition

The cornerstone of chemical synthesis for the β-lactam ring is the Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition reaction.[2][3][4] This powerful transformation allows for the construction of the strained four-membered ring with a high degree of stereocontrol. The general workflow, starting from this compound, involves three key stages: N-acylation, imine formation, and the final cycloaddition.

Logical Workflow for Staudinger Cycloaddition

Staudinger_Workflow start Methyl 2-amino-2-phenylacetate hydrochloride nacylation Step 1: N-Acylation (Schotten-Baumann Reaction) start->nacylation Acyl Chloride, Base intermediate1 N-Acylated Phenylglycine Methyl Ester nacylation->intermediate1 imine_formation Step 2: Imine Formation intermediate1->imine_formation Aldehyde/Ketone, Dehydrating Agent intermediate2 Imine Intermediate imine_formation->intermediate2 staudinger Step 3: Staudinger [2+2] Cycloaddition intermediate2->staudinger Ketene (in situ) product Novel β-Lactam Derivative staudinger->product

Caption: Workflow for the chemical synthesis of novel β-lactams.

Step 1: N-Acylation of Methyl 2-amino-2-phenylacetate

The initial step involves the acylation of the primary amino group of the starting material. This is crucial as the nature of the acyl group (the "R" group) will ultimately become the side chain of the final β-lactam antibiotic, significantly influencing its biological activity. The Schotten-Baumann reaction is a classic and reliable method for this transformation.[5][6][7][8][9]

Causality of Experimental Choices:

  • Reaction Conditions: The Schotten-Baumann reaction is typically performed in a biphasic system (e.g., dichloromethane and water) with a base.[9] The aqueous base (e.g., sodium hydroxide) neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the amide.[8]

  • Reagents: A wide variety of acyl chlorides or acid anhydrides can be used to introduce diverse side chains. The choice of the acylating agent is the primary determinant of the "novelty" of the resulting antibiotic.

  • Protecting Groups: While the methyl ester protects the carboxylic acid, it's important to note that phenylglycine derivatives can be prone to racemization under certain conditions.[1] Careful control of pH and temperature is necessary to maintain stereochemical integrity. For more sensitive substrates, alternative protecting group strategies might be considered.[10][11][12]

Detailed Protocol 1: N-Acylation via Schotten-Baumann Reaction

Reagent Molecular Weight ( g/mol ) Equivalents Amount
Methyl 2-amino-2-phenylacetate HCl201.661.05.0 g (24.8 mmol)
Dichloromethane (DCM)--100 mL
1 M Sodium Hydroxide (NaOH) solution40.002.562 mL (62.0 mmol)
Phenylacetyl Chloride154.611.14.2 g (27.3 mmol)
For Work-up
1 M Hydrochloric Acid (HCl)--As needed
Saturated Sodium Bicarbonate (NaHCO₃) solution--~50 mL
Brine (Saturated NaCl solution)--~50 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Procedure:

  • Suspend this compound in dichloromethane (100 mL) in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Add the 1 M sodium hydroxide solution and stir the biphasic mixture vigorously for 10 minutes at room temperature.

  • Cool the flask to 0 °C in an ice bath.

  • Dissolve phenylacetyl chloride in 20 mL of dichloromethane and add it dropwise to the reaction mixture over 30 minutes, maintaining vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acylated product.

  • Purify the product by recrystallization or column chromatography.

Step 2: Imine Formation

The N-acylated intermediate is then converted to an imine (also known as a Schiff base) by condensation with an aldehyde or ketone.[13][14][15] The choice of the carbonyl compound will determine the substituent at the C4 position of the final β-lactam ring.

Causality of Experimental Choices:

  • Dehydration: The formation of an imine is a condensation reaction that liberates water.[13] To drive the reaction to completion, a dehydrating agent (e.g., anhydrous magnesium sulfate, molecular sieves) or azeotropic removal of water (using a Dean-Stark apparatus) is typically employed.

  • Catalysis: The reaction is often catalyzed by a mild acid.

Detailed Protocol 2: Synthesis of Imine from N-Acylated Phenylglycine Methyl Ester

Reagent Equivalents Notes
N-Acylated Phenylglycine Methyl Ester1.0From Protocol 1
Aldehyde (e.g., Benzaldehyde)1.1Determines the C4-substituent
Toluene-Solvent for azeotropic water removal
Anhydrous Magnesium Sulfate (MgSO₄)ExcessDehydrating agent
p-Toluenesulfonic acid (p-TsOH)CatalyticAcid catalyst

Procedure:

  • Dissolve the N-acylated phenylglycine methyl ester (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus.

  • Add the aldehyde (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected.

  • Alternatively, for smaller scale reactions, stir the reactants with an excess of anhydrous magnesium sulfate in a suitable solvent like dichloromethane at room temperature until TLC analysis indicates complete conversion.

  • Once the reaction is complete, cool the mixture, filter off any drying agent, and concentrate under reduced pressure to obtain the crude imine. This is often used in the next step without further purification.

Step 3: Staudinger [2+2] Cycloaddition

This is the crucial ring-forming step where the imine reacts with a ketene to form the β-lactam.[2][4] Ketenes are generally unstable and are typically generated in situ from an acyl chloride and a tertiary amine base (e.g., triethylamine).[3][16]

Causality of Experimental Choices:

  • Ketene Generation: The choice of acyl chloride for ketene generation determines the substituents at the C3 position of the β-lactam ring. For example, using azidoacetyl chloride will lead to a 3-azido-β-lactam, which can be further functionalized.

  • Stereoselectivity: The Staudinger reaction proceeds through a zwitterionic intermediate.[2] The stereochemical outcome (cis vs. trans) is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. Generally, the reaction of (E)-imines tends to yield cis-β-lactams.[17]

  • Temperature: These reactions are often carried out at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity of the ketene and improve selectivity.

Detailed Protocol 3: Staudinger Cycloaddition for β-Lactam Formation

Reagent Equivalents Notes
Imine Intermediate1.0From Protocol 2
Dichloromethane (DCM), anhydrous-Solvent
Triethylamine (Et₃N), distilled2.0Base for ketene generation and HCl scavenging
Azidoacetyl Chloride1.2Ketene precursor for a 3-azido-β-lactam

Procedure:

  • Dissolve the crude imine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon) in a flame-dried flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylamine (2.0 eq).

  • In a separate flask, dissolve azidoacetyl chloride (1.2 eq) in anhydrous dichloromethane.

  • Add the azidoacetyl chloride solution dropwise to the imine solution at -78 °C over 30-60 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude β-lactam by column chromatography on silica gel to isolate the desired product.

Part 2: Chemoenzymatic Synthesis of Ampicillin Derivatives

An alternative, "greener" approach to synthesizing certain β-lactam antibiotics like ampicillin involves the use of enzymes. Penicillin G acylase (PGA) is a widely used enzyme that can catalyze the acylation of the 6-aminopenicillanic acid (6-APA) nucleus with an activated side chain donor, such as D-phenylglycine methyl ester.[1] This method operates in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents.

Enzymatic Acylation Workflow

Enzymatic_Workflow start1 D-Phenylglycine Methyl Ester acylation Enzymatic Acylation (Penicillin G Acylase) start1->acylation start2 6-Aminopenicillanic Acid (6-APA) start2->acylation product Ampicillin acylation->product Aqueous Buffer, Controlled pH

Caption: Chemoenzymatic synthesis of Ampicillin.

Causality of Experimental Choices:

  • Enzyme Specificity: Penicillin G acylase exhibits high specificity for the D-enantiomer of phenylglycine derivatives, ensuring the formation of the biologically active stereoisomer of ampicillin.

  • Reaction Equilibrium: The enzymatic synthesis is a kinetically controlled process. The desired synthesis reaction competes with the hydrolysis of the activated side chain donor (phenylglycine methyl ester) and the newly formed ampicillin. Careful control of pH, temperature, and substrate concentrations is crucial to maximize the yield of the antibiotic.

  • Immobilization: Using immobilized PGA can simplify product purification and allow for the reuse of the enzyme, making the process more cost-effective and sustainable.

Detailed Protocol 4: Enzymatic Synthesis of Ampicillin

Component Concentration Notes
6-Aminopenicillanic Acid (6-APA)50-100 mMThe β-lactam nucleus
D-Phenylglycine Methyl Ester (D-PGME)150-300 mMAcyl donor
Immobilized Penicillin G Acylase (PGA)10-20 U/mLBiocatalyst
Phosphate Buffer0.1 M, pH 6.5-7.0Reaction medium
For pH control
1 M Sodium Hydroxide (NaOH)-To maintain constant pH

Procedure:

  • Prepare a phosphate buffer solution (0.1 M) and adjust the pH to the optimal range for the enzyme (typically 6.5-7.0).

  • In a temperature-controlled reaction vessel, dissolve 6-APA and D-PGME in the buffer.

  • Add the immobilized Penicillin G Acylase to initiate the reaction.

  • Maintain the pH of the reaction mixture at the setpoint by the controlled addition of a base (e.g., 1 M NaOH) using a pH-stat, as the reaction produces protons.

  • Monitor the formation of ampicillin over time using High-Performance Liquid Chromatography (HPLC).

  • Once the maximum yield is reached (before significant hydrolysis of the product occurs), stop the reaction by filtering off the immobilized enzyme.

  • The product can be isolated and purified from the aqueous solution by crystallization or chromatographic methods.

Part 3: Generation of Novelty and Structural Diversity

The protocols described above provide a framework for the synthesis of β-lactam structures. The generation of novel antibiotics with potentially improved properties lies in the strategic variation of the substituents at different positions of the β-lactam ring.

  • N1-Substituent: The nature of the substituent on the nitrogen of the β-lactam ring can be varied by using different primary amines in the imine formation step (Protocol 2). This can influence the stability and activity of the resulting antibiotic.

  • C3-Side Chain: The acyl chloride used for the in situ generation of the ketene in the Staudinger cycloaddition (Protocol 3) determines the C3-substituent. A wide array of acyl chlorides can be synthesized or are commercially available, allowing for the introduction of diverse functional groups.

  • C4-Substituent: The choice of the aldehyde or ketone in the imine formation step (Protocol 2) dictates the substituent at the C4 position.

By systematically modifying these positions, libraries of novel β-lactam compounds can be generated for biological screening and structure-activity relationship (SAR) studies.

Conclusion

The synthesis of novel β-lactam antibiotics from this compound is a versatile endeavor that can be approached through both robust chemical methods and elegant enzymatic strategies. The Staudinger cycloaddition remains a cornerstone of β-lactam construction, offering a reliable path to the core structure, while enzymatic synthesis provides a green and highly selective alternative for the production of established antibiotics like ampicillin. A thorough understanding of the underlying reaction mechanisms, the role of protecting groups, and the factors influencing stereoselectivity is paramount for success. By strategically varying the building blocks used in these synthetic routes, the medicinal chemist can continue to innovate and develop the next generation of β-lactam antibiotics to combat the ever-evolving threat of bacterial resistance.

References

  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. European Journal of Organic Chemistry, 1999(12), 3223-3235.
  • Ojima, I. (2012). Advances in the chemistry of β-lactam and its medicinal applications. Tetrahedron, 68(52), 10537-10563.
  • Organic Chemistry Portal. (n.d.). Staudinger Synthesis.
  • Grokipedia. (n.d.). Schotten–Baumann reaction.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (1999). Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction. Synlett, 1999(12), 1813-1824.
  • Al-Toma, R., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural Product Reports, 32(8), 1205-1233.
  • Wegman, M. A., Janssen, M. H. A., van Rantwijk, F., & Sheldon, R. A. (2001). Towards biocatalytic synthesis of β-lactam antibiotics.
  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • Wikipedia. (2023, December 1). Staudinger synthesis. In Wikipedia.
  • Sunderhaus, J. D., & Martin, S. F. (2009). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. European Journal of Organic Chemistry, 2009(21), 3535-3552.
  • Palomo, C., Aizpurua, J. M., Ganboa, I., & Oiarbide, M. (2004). Asymmetric Synthesis of β-Lactams by the Staudinger Reaction. In Organic Reactions (Vol. 64, pp. 1-205). John Wiley & Sons, Inc.
  • Cambridge University Press. (n.d.). Schotten-Baumann Reaction. In Name Reactions in Organic Synthesis.
  • ResearchGate. (n.d.). Scheme 16 Synthesis of b-lactam antibiotics ampicillin, amoxicillin and... [Image].
  • Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction.
  • Wikipedia. (2023, October 29). Schotten–Baumann reaction. In Wikipedia.
  • Banik, B. K. (2012). Novel and Recent Synthesis and Applications of β-Lactams. Current Medicinal Chemistry, 19(25), 4294-4321.
  • Singh, R., & Kumar, D. (2014). Novel β-Lactam derivative: Synthesis and application. IOSR Journal of Applied Chemistry, 7(7), 16-20.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry.
  • Gist-Brocades B.V. (2009). Production of beta-lactam antibiotics.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement.
  • de Kimpe, N., & Stevens, C. (2004). Product Class 7: Imines. In Science of Synthesis (Vol. 27, pp. 313-364). Thieme.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by C-C coupling.
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127.
  • Khan, I., et al. (2022).
  • Varma, R. S. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35.
  • Smith, M. B. (1993). A New Lactam Protecting Group.
  • L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. (2020). Enzyme and Microbial Technology, 138, 109536.

Sources

Application Notes & Protocols: Strategic Derivatization of Methyl 2-amino-2-phenylacetate Hydrochloride for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Non-Natural Scaffold

In the landscape of medicinal chemistry, the strategic selection of starting scaffolds is paramount to the success of a drug discovery campaign. Methyl 2-amino-2-phenylacetate, a non-natural α-amino acid ester, represents a privileged scaffold. Its structure combines a chiral α-carbon, an aromatic phenyl ring for potential π-stacking interactions, and two key reactive handles—an amine and an ester—for vectorial diversification. The hydrochloride salt form ensures stability and ease of handling.

Derivatization of this core is not merely a synthetic exercise; it is a critical strategy for systematically exploring the chemical space around the scaffold. By modifying the primary amine, researchers can profoundly influence a molecule's physicochemical properties (such as lipophilicity, polarity, and basicity), metabolic stability, and its ability to form key hydrogen bonds with biological targets. This guide provides detailed protocols for three fundamental and high-impact derivatization strategies: N-acylation, N-alkylation via reductive amination, and peptide coupling. The causality behind experimental choices is emphasized to empower researchers to adapt and troubleshoot these methods for their specific molecular designs.

Core Derivatization Strategies: A Workflow Overview

The primary amine of Methyl 2-amino-2-phenylacetate hydrochloride is the focal point for diversification. Before any reaction, the free amine must be liberated from its hydrochloride salt, typically by using a suitable base. The choice of derivatization pathway depends on the desired final structure and its intended role in interacting with a biological target.

G cluster_start Starting Material cluster_products Derivative Classes Start Methyl 2-amino-2-phenylacetate HCl Liberation Base Addition (e.g., Et3N, DIPEA, aq. NaOH) Liberates Free Amine Start->Liberation Amide N-Acyl Derivatives (Amides) SecAmine N-Alkyl Derivatives (Secondary Amines) Peptide Peptidomimetics (Dipeptides) Acylation N-Acylation (Acyl Halide, Anhydride) Liberation->Acylation Alkylation Reductive Amination (Aldehyde/Ketone + Reducing Agent) Liberation->Alkylation Coupling Peptide Coupling (Protected Amino Acid + Coupling Agent) Liberation->Coupling Acylation->Amide Forms robust amide bond Alkylation->SecAmine Forms secondary amine Coupling->Peptide Forms peptide bond

Caption: General workflow for the derivatization of Methyl 2-amino-2-phenylacetate.

Protocol 1: N-Acylation via Schotten-Baumann Conditions

Principle: N-acylation is a fundamental transformation that converts the primary amine into an amide. This is a powerful method to introduce a wide variety of substituents, modulate hydrogen bonding capabilities, and enhance metabolic stability. The Schotten-Baumann reaction is a robust method using an acyl chloride under biphasic or basic conditions to trap the HCl byproduct.[1] The lone pair on the nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.

Materials:

  • This compound

  • Acetyl Chloride (or other desired acyl chloride)

  • Dichloromethane (DCM)

  • 1 M Sodium Hydroxide (NaOH) aqueous solution

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine (Saturated NaCl aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in DCM (approx. 15 mL per gram of substrate). Add 1 M NaOH solution (2.5 eq.).

  • Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 10-15 minutes. This ensures the free amine is generated in the organic layer and the reaction is kept cold.

  • Addition of Acyl Chloride: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq.) dropwise to the rapidly stirring mixture via a dropping funnel over 15-20 minutes. Ensure the internal temperature does not rise above 10 °C.

    • Scientist's Note: Slow, controlled addition is critical. A rapid addition can lead to an uncontrolled exotherm and potential side reactions, including hydrolysis of the acyl chloride and the product ester.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture like ethyl acetate/hexanes. The product should have a higher Rf value than the starting amine.

  • Workup - Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer.

  • Workup - Washing:

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to reduce the amount of water in the organic layer).

    • Rationale: The bicarbonate wash is crucial to remove any unreacted acyl chloride and HCl. Failure to do so can result in an impure product and potential degradation during solvent evaporation.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude N-acylated product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

Principle: Reductive amination is a highly efficient and versatile one-pot method for forming carbon-nitrogen bonds, converting the primary amine into a secondary amine.[2][3] The reaction proceeds through the initial formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild hydride-based reducing agent.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is selective for the iminium ion over the starting aldehyde/ketone, preventing reduction of the carbonyl starting material.[4]

G Amine Free Amine (from hydrochloride salt) Imine Imine Intermediate [R-N=C(R')R'']+ Amine->Imine Condensation (-H2O) Aldehyde Aldehyde / Ketone R'-C(=O)-R'' Aldehyde->Imine Product N-Alkyl Product (Secondary Amine) Imine->Product Hydride Attack Reducer NaBH(OAc)3 (Reducing Agent) Reducer->Product

Caption: Mechanism of the reductive amination reaction.

Materials:

  • This compound

  • An aldehyde or ketone (e.g., Benzaldehyde, 1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.)

  • Triethylamine (Et₃N, 1.2 eq.)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated Sodium Bicarbonate (NaHCO₃) aqueous solution

  • Brine, Anhydrous MgSO₄

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq.) in DCE (approx. 20 mL per gram).

  • Amine Liberation: Add triethylamine (1.2 eq.) and stir for 10 minutes at room temperature to generate the free amine in solution.

  • Imine Formation: Add the aldehyde or ketone (1.1 eq.) to the mixture and stir for 30-60 minutes at room temperature.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq.). The reaction is often mildly exothermic.

    • Scientist's Note: NaBH(OAc)₃ is moisture-sensitive, so it should be weighed and added quickly. Unlike other borohydrides, it does not react violently with the protic byproducts of the condensation, making the one-pot procedure efficient.

  • Reaction Monitoring: Stir the reaction at room temperature for 3-12 hours. Monitor by TLC or LC-MS until the starting amine is consumed.

  • Workup - Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Stir for 15-20 minutes until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with DCM or ethyl acetate. Combine the organic layers.

  • Workup - Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Peptide Coupling

Principle: This protocol integrates the Methyl 2-amino-2-phenylacetate scaffold into a peptide chain, forming a dipeptide. Peptide bond formation requires the activation of a carboxylic acid to make it susceptible to nucleophilic attack by an amine.[5] Modern coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient and suppress racemization.[6] The reaction requires a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the ammonium salts formed during the reaction and to liberate the free amine from the starting material.

Materials:

  • This compound

  • N-protected amino acid (e.g., Boc-Alanine, 1.0 eq.)

  • HATU (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether, 1M HCl, Saturated NaHCO₃, Brine, Anhydrous MgSO₄

Detailed Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF (approx. 10 mL per gram of amino acid). Stir for 5-10 minutes.

    • Rationale: Pre-activation of the carboxylic acid by forming the active ester with HATU can improve coupling efficiency.

  • Addition of Amine: Add this compound (1.05 eq.) to the solution.

  • Base Addition: Cool the flask in an ice-water bath. Slowly add DIPEA (3.0 eq.).

    • Scientist's Note: Two equivalents of DIPEA are needed to neutralize the hydrochloride salt and the proton generated from the carboxylic acid. An additional equivalent is often used to ensure the reaction medium remains basic, facilitating the coupling.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by TLC or LC-MS.

  • Workup - Precipitation/Extraction: Pour the reaction mixture into a larger volume of cold water or 1M HCl to precipitate the product or begin the extraction. Extract the aqueous phase three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with:

    • 1 M HCl (to remove excess DIPEA)

    • Saturated NaHCO₃ (to remove unreacted N-protected amino acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting dipeptide by flash column chromatography.

Comparative Summary of Protocols

ParameterProtocol 1: N-AcylationProtocol 2: N-AlkylationProtocol 3: Peptide Coupling
Key Reagents Acyl Chloride, aq. NaOHAldehyde/Ketone, NaBH(OAc)₃N-Boc-Amino Acid, HATU, DIPEA
Solvent DCM / H₂O (biphasic)DCE or THFAnhydrous DMF
Base NaOH (stoichiometric)Et₃N (catalytic/stoichiometric)DIPEA (stoichiometric)
Temperature 0 °C to Room TempRoom Temperature0 °C to Room Temp
Typical Yield 75-95%60-90%70-95%
Purification Recrystallization or ColumnColumn ChromatographyColumn Chromatography
Product Class AmideSecondary AmineDipeptide

References

  • Vertex AI Search. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. PubMed - NIH. [Link]
  • Hunt, I. Ch27: Peptide synthesis. University of Calgary. [Link]
  • El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. SciSpace. [Link]
  • LibreTexts. 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]
  • Wikipedia.
  • LibreTexts. 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]
  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
  • Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A Conventional New Procedure for N-acylation of Unprotected Amino Acids. Chemical & Pharmaceutical Bulletin, 55(1), 124-127. [Link]
  • Organic Chemistry Tutor. (2020). Peptide Coupling Reagents. YouTube. [Link]
  • AAPPTEC. Coupling Reagents for Solid Phase Peptide Synthesis Archives. [Link]
  • Katritzky, A. R., & Rogovoy, B. V. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. [Link]
  • Fickers, P., et al. (2020). N-acylation of L-amino acids in aqueous media: Evaluation of the catalytic performances of Streptomyces ambofaciens aminoacylases. Enzyme and Microbial Technology, 138, 109536. [Link]

Sources

Application Notes and Protocols: The Pivotal Role of Methyl 2-amino-2-phenylacetate Hydrochloride in Cardiovascular Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Phenylacetate Scaffolds in Cardiovascular Medicine

In the landscape of cardiovascular drug discovery and development, the strategic selection of starting materials is paramount to achieving efficient, scalable, and stereochemically pure active pharmaceutical ingredients (APIs). Among the myriad of available precursors, α-amino esters, particularly those with a phenylacetate backbone, have emerged as critical building blocks. This guide focuses on a key variant, Methyl 2-amino-2-phenylacetate hydrochloride , and its direct derivatives, which are instrumental in the synthesis of potent antiplatelet agents. The inherent structural motif of this compound—a chiral center adjacent to both an amine and a phenyl group—provides a versatile scaffold for constructing complex heterocyclic systems that define the therapeutic efficacy of several cardiovascular drugs.

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists. It elucidates the application of this compound and its analogues in the synthesis of thieno[3,2-c]pyridine-based cardiovascular drugs, with a primary focus on the blockbuster antiplatelet agent, Clopidogrel. We will delve into the mechanistic underpinnings of the synthetic transformations, provide detailed, field-tested protocols, and present data in a clear, actionable format. The aim is to not only provide a "how-to" but also a "why," empowering scientists to troubleshoot, optimize, and innovate upon these foundational synthetic strategies.

The Pharmacological Significance of Thienopyridines: The Case of Clopidogrel

Clopidogrel is a thienopyridine-class antiplatelet agent widely prescribed to reduce the risk of myocardial infarction and stroke in patients with atherosclerosis.[1] Its mechanism of action involves the irreversible inhibition of the P2Y12 subtype of adenosine diphosphate (ADP) receptors on the surface of platelets.[2][3][4] This inhibition prevents ADP-mediated activation of the glycoprotein IIb/IIIa complex, a critical step in platelet aggregation and thrombus formation.[5]

Clopidogrel is a prodrug, meaning it is administered in an inactive form and must be metabolized in the liver by cytochrome P450 enzymes (primarily CYP2C19) to its active thiol metabolite.[2][5][6] This active metabolite then forms a disulfide bridge with the P2Y12 receptor, leading to its irreversible blockade for the lifespan of the platelet (approximately 7-10 days).[6] The stereochemistry of Clopidogrel is crucial for its therapeutic activity; only the (S)-enantiomer possesses the desired antiplatelet effect.[7]

Mechanism of Action: A Visual Representation

The following diagram illustrates the metabolic activation of Clopidogrel and its inhibitory effect on platelet aggregation.

clopidogrel_moa cluster_blood Bloodstream cluster_liver Liver cluster_platelet Platelet Surface clopidogrel Clopidogrel (Prodrug) cyp450 CYP450 Enzymes (e.g., CYP2C19) clopidogrel->cyp450 Metabolism platelet Platelet active_metabolite Active Thiol Metabolite cyp450->active_metabolite p2y12 P2Y12 Receptor active_metabolite->p2y12 Irreversible Inhibition gpiib_iiia GPIIb/IIIa Activation p2y12->gpiib_iiia Activation adp ADP adp->p2y12 Binding aggregation Platelet Aggregation gpiib_iiia->aggregation

Caption: Metabolic activation of Clopidogrel and its mechanism of action on the P2Y12 receptor.

Synthetic Strategy: From Phenylacetate to Clopidogrel

The synthesis of (S)-Clopidogrel from its chiral precursor, (S)-methyl-2-amino-2-(2-chlorophenyl)acetate hydrochloride, is a multi-step process that involves the formation of a key intermediate followed by a cyclization reaction. The overall workflow is depicted below.

clopidogrel_synthesis start (S)-Methyl 2-amino-2- (2-chlorophenyl)acetate HCl step1 Step 1: N-Alkylation start->step1 intermediate (S)-Methyl 2-((2-(thiophen-2-yl)ethyl)amino)- (2-chlorophenyl)acetate step1->intermediate Reacts with activated 2-thiophene-ethanol step2 Step 2: Cyclization (Mannich-type reaction) intermediate->step2 clopidogrel_base (S)-Clopidogrel (base) step2->clopidogrel_base Reacts with formaldehyde step3 Step 3: Salt Formation clopidogrel_base->step3 final_product (S)-Clopidogrel Bisulfate step3->final_product Reacts with H₂SO₄

Caption: Overall synthetic workflow for (S)-Clopidogrel from its chiral amino ester precursor.

Detailed Protocols and Experimental Insights

The following protocols are based on established synthetic routes and have been consolidated to provide a clear, step-by-step guide.

Protocol 1: Synthesis of (S)-Methyl 2-((2-(thiophen-2-yl)ethyl)amino)(2-chlorophenyl)acetate (Intermediate)

This step involves the N-alkylation of the chiral amino ester with an activated form of 2-thiophene ethanol. A common activating group is a tosylate, which is a good leaving group, facilitating the nucleophilic substitution by the amino group of the phenylacetate derivative.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )PurityNotes
(S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride141109-19-5236.10>98%The key chiral starting material.
2-(Thiophen-2-yl)ethyl 4-methylbenzenesulfonate (Thiophene tosylate)40969-35-7284.38>97%The alkylating agent.
Triethylamine (TEA)121-44-8101.19>99%Acts as a base to neutralize HCl.
Toluene108-88-392.14AnhydrousReaction solvent.
Ethyl acetate141-78-688.11ACS GradeFor work-up and extraction.
Deionized Water7732-18-518.02-For washing.
Anhydrous Sodium Sulfate7757-82-6142.04-For drying the organic phase.

Procedure:

  • Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride (10.0 g, 0.042 mol) and 2-(thiophen-2-yl)ethyl 4-methylbenzenesulfonate (12.0 g, 0.042 mol).

  • Solvent and Base Addition: Add anhydrous toluene (100 mL) to the flask, followed by the slow addition of triethylamine (12.8 mL, 0.092 mol) at room temperature. The triethylamine serves to neutralize the hydrochloride salt of the starting material and the tosyl acid formed during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Add ethyl acetate (100 mL) and stir for 15 minutes.

  • Filtration and Washing: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with deionized water (2 x 50 mL) and then with brine (50 mL). The aqueous washes remove any remaining salts and water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification (Optional): The crude product can be purified by column chromatography on silica gel if necessary, although for the subsequent step, the crude material is often of sufficient purity.

Expected Yield: Approximately 80-90%.

Spectroscopic Data (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 4H, Ar-H), 6.90-7.00 (m, 2H, Thiophene-H), 6.80-6.85 (m, 1H, Thiophene-H), 4.60 (s, 1H, CH-N), 3.70 (s, 3H, OCH₃), 2.80-3.00 (m, 4H, CH₂-CH₂).

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₁₅H₁₆ClNO₂S: 323.06, found 323.1.

Protocol 2: Synthesis of (S)-Clopidogrel

This step involves a cyclization reaction of the intermediate with formaldehyde, which is a type of Pictet-Spengler or Mannich-type reaction, to form the thieno[3,2-c]pyridine ring system.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )PurityNotes
(S)-Methyl 2-((2-(thiophen-2-yl)ethyl)amino)(2-chlorophenyl)acetate-323.83>95%Intermediate from Protocol 1.
Formaldehyde solution50-00-030.0337% in H₂OThe cyclizing agent.
Dichloromethane (DCM)75-09-284.93ACS GradeReaction solvent.
Sodium bicarbonate144-55-884.01Saturated aq. soln.For neutralization.

Procedure:

  • Reaction Setup: Dissolve the crude intermediate from Protocol 1 (e.g., ~0.035 mol) in dichloromethane (70 mL) in a round-bottom flask.

  • Addition of Formaldehyde: Add aqueous formaldehyde solution (37%, 10 mL) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (around 40 °C) and stir for 4-6 hours. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and unreacted formaldehyde. Separate the organic layer.

  • Extraction and Washing: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers and wash with deionized water (50 mL) and then brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-Clopidogrel base as an oil.

Expected Yield: Approximately 70-80%.

Protocol 3: Formation of (S)-Clopidogrel Bisulfate

The final step is the formation of the pharmaceutically acceptable bisulfate salt, which improves the stability and handling of the API.

Materials and Reagents:

ReagentCAS No.Molecular Weight ( g/mol )PurityNotes
(S)-Clopidogrel base113665-84-2321.82>95%From Protocol 2.
Acetone67-64-158.08ACS GradeCrystallization solvent.
Sulfuric acid (H₂SO₄)7664-93-998.0898%For salt formation.

Procedure:

  • Dissolution: Dissolve the crude (S)-Clopidogrel base in acetone (100 mL) at room temperature.

  • Acidification: Cool the solution in an ice bath. Slowly add a stoichiometric amount of concentrated sulfuric acid (98%) dropwise with vigorous stirring.

  • Crystallization: The bisulfate salt will precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration and wash with cold acetone.

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight.

Expected Yield: >90% for the salt formation step.

Spectroscopic Data of (S)-Clopidogrel Bisulfate:

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 7.65-7.75 (m, 1H, Ar-H), 7.40-7.55 (m, 3H, Ar-H), 7.00 (d, 1H, Thiophene-H), 6.85 (d, 1H, Thiophene-H), 4.90 (s, 1H, CH-N), 3.80 (s, 3H, OCH₃), 3.60-3.80 (m, 2H, CH₂), 2.90-3.10 (m, 4H, CH₂-CH₂).[8][9]

  • IR (KBr, cm⁻¹): ~3400 (O-H stretch from HSO₄⁻), ~1750 (C=O stretch, ester), ~1200 (S=O stretch).[8][9]

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ (of the free base) calculated for C₁₆H₁₆ClNO₂S: 321.06, found 321.1.[8][9]

Conclusion: A Cornerstone of Cardiovascular Synthesis

This compound and its derivatives are undeniably crucial intermediates in the synthesis of life-saving cardiovascular drugs like Clopidogrel. The synthetic pathways, while well-established, require careful control of reaction conditions and stereochemistry to ensure the production of a safe and effective API. The protocols and insights provided in this guide are intended to equip scientists with the necessary knowledge to successfully utilize these building blocks in their research and development endeavors. As our understanding of cardiovascular diseases evolves, the foundational chemistry discussed herein will continue to be a springboard for the innovation of next-generation therapeutics.

References

  • Clopidogrel: a review of its mechanism of action. (n.d.). PubMed.
  • What is the mechanism of Clopidogrel besylate? (2024, July 17). Patsnap Synapse.
  • Mechanism of Action of Clopidogrel (Antiplatelet Agent). (2025, June 23). Pharmacy Freak.
  • Mechanism of action of clopidogrel. Clopidogrel is a pro-drug that is... (n.d.). ResearchGate.
  • What is the mechanism of Clopidogrel Resinate? (2024, July 17). Patsnap Synapse.
  • An efficient and large scale synthesis of Clopidogrel: Antiplatelet drug. (n.d.). Der Pharma Chemica.
  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (n.d.). Semantic Scholar.
  • Process for preparing clopidogrel. (n.d.). Google Patents.
  • An improved process for the preparation of clopidogrel. (n.d.). Google Patents.
  • GC/MS, FTIR and NMR Studies for the Identification and Characterization of Clopidogrel Bisulfate Degradation Products. (2015, February 9). Indian Journal of Pharmaceutical Education and Research.
  • A Novel Process For The Preparation Of (S) Methyl 2 Amino 2 (2 Chlorophenyl) Acetate Hydrochloride. (n.d.). Quick Company.

Sources

Application Notes & Protocols: Investigating Methyl 2-amino-2-phenylacetate hydrochloride as a Novel Scaffold for Allergy Medication Development

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential utility of Methyl 2-amino-2-phenylacetate hydrochloride as a foundational scaffold for the synthesis and evaluation of novel anti-allergic agents. This document outlines the scientific rationale, detailed synthetic and screening protocols, and data interpretation frameworks necessary to explore this chemical entity in the context of allergy medication development.

Introduction and Scientific Rationale

Allergic diseases, such as allergic rhinitis and urticaria, are prevalent chronic conditions that significantly impact the quality of life.[1] The pathophysiology of these conditions is largely driven by the release of histamine from mast cells and basophils, which then binds to histamine receptors (primarily H1 receptors) on various cells, leading to the classic symptoms of an allergic reaction.[2][3][4][5] Antihistamines, which block the action of histamine at these receptors, are a cornerstone of allergy treatment.[3][4][6]

While numerous antihistamines are available, the search for novel chemical scaffolds continues in pursuit of compounds with improved efficacy, selectivity, and safety profiles. This compound, a phenylglycine methyl ester derivative[7], presents an interesting starting point for medicinal chemistry exploration. Its structure contains a phenyl group and an amino acid-like moiety, features that can be strategically modified to interact with the histamine H1 receptor. This document outlines a hypothetical research program to investigate the potential of this compound as a precursor for a new class of antihistamines.

The central hypothesis is that derivatives of this compound can be synthesized to act as competitive antagonists or inverse agonists at the H1 histamine receptor, thereby inhibiting the downstream signaling cascade that leads to allergic symptoms.

Core Concepts: The Allergic Response and Histamine Receptor Blockade

The allergic cascade is initiated when an allergen cross-links Immunoglobulin E (IgE) antibodies on the surface of mast cells and basophils.[8] This triggers a signaling cascade leading to the degranulation of these cells and the release of various inflammatory mediators, most notably histamine.[8][9]

Histamine exerts its effects by binding to four different G-protein coupled receptors: H1, H2, H3, and H4.[5] In the context of allergy, the H1 receptor is the primary target.[2][4] Activation of the H1 receptor leads to effects such as vasodilation, increased vascular permeability, smooth muscle contraction, and sensory nerve stimulation, which manifest as the familiar symptoms of allergy: runny nose, sneezing, itching, and hives.[4][5]

Antihistamines function by competitively binding to H1 receptors, preventing histamine from activating them.[2][3] Many modern antihistamines are also inverse agonists, meaning they stabilize the inactive conformation of the receptor, further reducing its activity even in the absence of histamine.[2][4]

Proposed Synthetic Strategy: From Scaffold to Candidate Compounds

The following is a proposed synthetic workflow to generate a library of compounds derived from this compound for screening.

G A This compound B N-Alkylation/Acylation A->B Introduce diverse R1 groups C Ester Hydrolysis B->C Generate carboxylic acid intermediate D Amide Coupling C->D Introduce diverse R2 groups E Library of Candidate Compounds D->E Final products for screening

Figure 1: Proposed synthetic workflow for generating a library of candidate compounds from this compound.

Protocol 3.1: N-Alkylation/Acylation of this compound
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq), to neutralize the hydrochloride salt and facilitate the reaction.

  • Reagent Addition: Introduce the desired alkylating or acylating agent (e.g., an alkyl halide or acyl chloride) (1.1 eq) dropwise at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 3.2: Ester Hydrolysis
  • Reaction Setup: Dissolve the N-substituted methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add lithium hydroxide (LiOH) (2.0 eq) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Acidify the reaction mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid intermediate.

Protocol 3.3: Amide Coupling
  • Reaction Setup: Dissolve the carboxylic acid intermediate (1.0 eq) in DCM or DMF.

  • Coupling Agent Addition: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq).

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) and a base like DIPEA (2.5 eq).

  • Reaction Monitoring and Work-up: Stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS. Dilute with water and extract with an organic solvent.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

In Vitro Screening Cascade

The following tiered approach is recommended for the in vitro evaluation of the synthesized compound library.

G A Primary Screening: H1 Receptor Binding Assay B Secondary Screening: Functional Assays A->B Identify compounds with high affinity C Tertiary Screening: Selectivity and Safety Assays B->C Confirm antagonist/inverse agonist activity D Lead Candidate Identification C->D Assess off-target effects and cytotoxicity

Sources

Troubleshooting & Optimization

Overcoming low yield in cefaclor synthesis with "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Overcoming Low Yield in Cefaclor Synthesis with "Methyl 2-amino-2-phenylacetate hydrochloride"

Introduction

Cefaclor, a second-generation cephalosporin antibiotic, is a cornerstone in treating a variety of bacterial infections. Its synthesis is a multi-step process where the acylation of the 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA) nucleus with a D-phenylglycine side chain is the pivotal step.[1] A common starting material for this side chain is this compound, also known as D-Phenylglycine methyl ester hydrochloride (D-PGME HCl).[2][3]

While theoretically straightforward, this synthesis is frequently plagued by low yields, presenting a significant challenge for researchers and drug development professionals. This guide provides in-depth troubleshooting strategies and technical insights to diagnose and overcome common obstacles in cefaclor synthesis, ensuring higher efficiency, purity, and reproducibility in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary strategy for attaching the D-phenylglycine side chain to the 7-ACCA core?

A: The most common chemical strategy involves protecting the nucleophilic amino group of the D-phenylglycine derivative to prevent self-polymerization and ensure selective acylation at the 7-amino position of the 7-ACCA nucleus. This is typically achieved by converting the Methyl 2-amino-2-phenylacetate into a "Dane salt," which is a stable enamine protecting group.[1][4] This protected side chain is then activated and reacted with a carboxyl-protected 7-ACCA intermediate.

Q2: Why is this compound used instead of D-phenylglycine directly?

A: The methyl ester form is used to protect the carboxylic acid group of the D-phenylglycine. This prevents it from interfering with the activation and acylation steps. The hydrochloride salt form enhances the stability and solubility of the compound.[2] The ester group is later removed during the final hydrolysis (deprotection) steps.

Q3: What are the most critical stages impacting the overall yield of cefaclor synthesis?

A: There are three primary stages where yield is most critically affected:

  • Dane Salt Formation: Incomplete formation or instability of the enamine protecting group leads to reactive free amino groups, causing side reactions.

  • Acylation/Condensation: This is the C-N bond-forming step. Competing side reactions, such as hydrolysis of the activated side chain, are a major source of yield loss.[5]

  • Purification and Isolation: Cefaclor must be carefully precipitated and crystallized from a complex mixture of reactants, by-products, and solvents, where significant product loss can occur.[4]

Q4: Is there an alternative to the chemical Dane salt method?

A: Yes, enzymatic synthesis is a widely used and often preferred alternative due to its high specificity and milder reaction conditions.[1] This method typically employs an immobilized enzyme, such as penicillin G acylase, to catalyze the acylation of 7-ACCA with D-PGME.[6][7] While this guide focuses on troubleshooting the chemical route, it's important to note that enzymatic methods also face challenges, primarily the competing hydrolysis of the acyl-enzyme intermediate.[5]

Troubleshooting Guide for Low Cefaclor Yield

This section addresses specific experimental failures. Each issue is analyzed based on its underlying chemical principles, providing diagnostic steps and validated solutions.

Problem 1: Low Conversion of 7-ACCA (Poor Acylation Efficiency)

You observe a significant amount of unreacted 7-ACCA in your reaction mixture by HPLC analysis.

Potential Cause A: Inefficient Protection of the Side Chain (Poor Dane Salt Formation)

  • Causality: Methyl 2-amino-2-phenylacetate is reacted with a β-dicarbonyl compound (like methyl acetoacetate) and a base (like potassium methoxide) to form the potassium Dane salt. This is an equilibrium-driven reaction. If the equilibrium is not shifted sufficiently towards the enamine product, free Methyl 2-amino-2-phenylacetate remains. This unprotected amine can react with the activated side chain, reducing the amount available for 7-ACCA and creating impurities.

  • Diagnostic Steps:

    • After the Dane salt formation step, take an aliquot of the reaction mixture.

    • Quench it carefully and analyze by TLC or LC-MS to check for the presence of starting Methyl 2-amino-2-phenylacetate.

  • Recommended Solutions:

    • Anhydrous Conditions: Ensure all reagents and solvents (especially methanol) are strictly anhydrous. Water can hydrolyze the reagents and shift the equilibrium away from the desired product.

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the β-dicarbonyl compound and base to drive the reaction to completion.

    • Reaction Time & Temperature: Allow sufficient time for the reaction to complete. Typically, 1-2 hours at room temperature is adequate. Monitor by TLC until the starting amine spot disappears.

cluster_0 Dane Salt Formation Equilibrium Amine Methyl 2-amino-2-phenylacetate DaneSalt Protected Dane Salt (Stable Enamine) Amine->DaneSalt Desired Reaction Ketoester Methyl Acetoacetate + Base (KOMe) Ketoester->DaneSalt DaneSalt->Amine Undesired Hydrolysis (Reversible) Water Water (By-product) Water->Amine

Caption: Equilibrium in Dane Salt formation.

Potential Cause B: Ineffective Activation of the Side Chain

  • Causality: The Dane salt must be activated before it can acylate the 7-ACCA. This is often done by creating a mixed anhydride using a chloroformate, such as ethyl chloroformate.[8] If this activation is incomplete or the mixed anhydride decomposes (it is often thermally unstable), the subsequent acylation will be inefficient.

  • Diagnostic Steps:

    • This step is difficult to monitor directly due to the instability of the intermediate. The primary indicator is the downstream failure of the acylation step.

    • Ensure the quality and dryness of the chloroformate reagent.

  • Recommended Solutions:

    • Strict Temperature Control: Perform the activation at very low temperatures, typically between -20°C and -40°C, to prevent decomposition of the mixed anhydride.

    • Rapid Use: Use the activated side chain immediately in the next step. Do not let it warm up or stand for extended periods.

Potential Cause C: Suboptimal Silylation of 7-ACCA

  • Causality: The 7-ACCA nucleus is often poorly soluble in organic solvents. To facilitate a homogeneous reaction and protect the carboxyl group, it is silylated using agents like N,N-dimethylaminotrimethylsilane (TMS-DMA) or hexamethyldisilazane (HMDS).[1] Incomplete silylation results in suspended, unreactive 7-ACCA particles, drastically lowering the effective concentration and yield.

  • Diagnostic Steps:

    • Visually inspect the silylation mixture. A successful reaction should result in a clear, homogeneous solution. The presence of suspended white solids indicates incomplete silylation.

  • Recommended Solutions:

    • Solvent Choice: Use a dry, appropriate solvent like dichloromethane (DCM).[1]

    • Silylating Agent Stoichiometry: Use a sufficient excess of the silylating agent (e.g., 2.2-2.5 equivalents of TMS-DMA) to ensure both the carboxylic acid and the 7-amino group are silylated.

    • Temperature and Time: Gently refluxing the mixture (e.g., in DCM at ~40°C) can drive the silylation to completion. Ensure the reaction proceeds until the solution is clear.

Problem 2: High Levels of Impurities and By-products

Your final product shows poor purity by HPLC, with significant side peaks, making crystallization difficult and reducing isolated yield.

Potential Cause A: Hydrolysis of Activated Side Chain

  • Causality: The activated mixed anhydride of the Dane salt is highly electrophilic. If any water is present in the reaction, it will compete with the silylated 7-ACCA as a nucleophile, leading to hydrolysis of the side chain back to the Dane salt and releasing CO2 and ethanol. This is a primary cause of both low yield and the formation of D-phenylglycine by-products after workup.[5]

  • Diagnostic Steps:

    • Analyze the crude product by HPLC for a peak corresponding to D-phenylglycine.

  • Recommended Solutions:

    • Rigorous Anhydrous Technique: Dry all glassware, solvents (especially DCM), and reagents meticulously. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Low Temperature: The condensation reaction should be carried out at low temperatures (e.g., -10°C to -20°C) to slow the rate of competing hydrolysis.[1]

Potential Cause B: Incorrect Molar Ratio of Reactants

  • Causality: Using a large excess of the side chain derivative (PGa) relative to 7-ACCA can lead to the formation of by-products and create significant challenges during purification.[9][10] While a slight excess is needed to drive the reaction, a large excess is costly and counterproductive.

  • Diagnostic Steps:

    • Review your experimental plan and calculations. Ensure the molar ratio is appropriate.

  • Recommended Solutions:

    • Optimize Molar Ratio: The optimal molar ratio of the activated side chain (PGa) to 7-ACCA is typically below 2.0, and ideally in the range of 1.2 to 1.5.[10] This provides a sufficient driving force without introducing excessive impurities.

cluster_1 Acylation Step: Competing Reactions ActivatedSideChain Activated Dane Salt (Mixed Anhydride) ProtectedCefaclor Protected Cefaclor ActivatedSideChain->ProtectedCefaclor Desired Acylation HydrolyzedSideChain Hydrolyzed Side Chain (Yield Loss) ActivatedSideChain->HydrolyzedSideChain Undesired Hydrolysis Silyl7ACCA Silylated 7-ACCA Silyl7ACCA->ProtectedCefaclor Water Trace Water Water->HydrolyzedSideChain

Caption: Key competing reactions during the acylation step.

Problem 3: Difficulty in Product Isolation and Crystallization

The reaction appears successful by in-process controls, but the final isolated yield after crystallization is very low.

Potential Cause A: Incorrect pH for Hydrolysis and Precipitation

  • Causality: After the condensation reaction, the silyl and enamine protecting groups must be removed by acid hydrolysis. The pH must then be carefully adjusted to the isoelectric point of cefaclor to induce crystallization and maximize precipitation. If the pH is too low or too high, cefaclor will remain soluble in the aqueous phase, leading to dramatic yield loss.

  • Diagnostic Steps:

    • Check the pH of the mother liquor after filtering the crystallized product. If it is far from the target range, significant product has been lost.

  • Recommended Solutions:

    • Controlled Hydrolysis: Add acid (e.g., HCl) slowly at a low temperature (0-5°C) to hydrolyze the protecting groups.

    • Precise pH Adjustment: After hydrolysis and layer separation, slowly add a base (e.g., ammonia) to the aqueous layer containing the cefaclor salt. The target pH for cefaclor precipitation is typically between 4.0 and 6.0.[11] Use a calibrated pH meter and add the base dropwise with vigorous stirring as you approach the target pH.

    • Crystallization Time & Temperature: Allow sufficient time for crystallization to complete. Cooling the mixture (e.g., to 0-5°C) will further decrease the solubility of cefaclor and improve the isolated yield.[11]

Data Summary and Key Protocols

Table 1: Impact of Key Parameters on Cefaclor Acylation
ParameterSub-Optimal ConditionConsequenceRecommended ConditionRationale
Temperature > 0°CIncreased rate of side-chain hydrolysis, decomposition of intermediates.-20°C to -10°CMinimizes rates of competing side reactions, enhancing selectivity for the desired acylation.[1]
pH (Precipitation) < 3.5 or > 6.5Cefaclor remains in solution as a soluble salt.4.0 - 6.0This is the isoelectric point range where cefaclor has minimum solubility, maximizing precipitation.[11]
Molar Ratio (PGa:7-ACCA) > 2.0Increased by-product formation, difficult purification.< 1.5Provides sufficient excess to drive the reaction without complicating downstream processing.[10]
Water Content > 0.1%Hydrolysis of silylating agents, Dane salt, and activated side chain.< 0.05% (Anhydrous)Prevents nucleophilic attack by water on highly reactive intermediates, maximizing yield.[5]
Protocol 1: Chemical Synthesis of Cefaclor via Dane Salt Method

This is a representative protocol and should be adapted and optimized for specific laboratory conditions.

  • Silylation of 7-ACCA: Suspend 1 equivalent of 7-ACCA in anhydrous dichloromethane (DCM). Add 2.3 equivalents of N,N-dimethylaminotrimethylsilane (TMS-DMA). Heat the mixture to a gentle reflux (~40°C) under a nitrogen atmosphere until a clear solution is obtained (approx. 1-2 hours). Cool the solution to -20°C.[1]

  • Acylation/Condensation: In a separate flask, add the pre-formed and activated Dane salt solution dropwise to the cold, silylated 7-ACCA solution, maintaining the temperature below -10°C. Stir the reaction mixture at this temperature for 2-3 hours.

  • Hydrolysis: Slowly add a 1N HCl solution to the reaction mixture, keeping the temperature below 5°C, until the pH is approximately 1.5-2.0. Stir for 30-60 minutes to ensure complete deprotection.

  • Workup: Allow the layers to separate. Collect the aqueous layer, which contains the cefaclor hydrochloride salt. Wash the aqueous layer with a solvent like methyl isobutyl ketone to remove organic impurities.

  • Crystallization and Isolation: Cool the aqueous layer to 0-5°C. Slowly add aqueous ammonia dropwise with vigorous stirring to adjust the pH to ~5.0. A white precipitate of cefaclor will form. Continue stirring in the cold for 1-2 hours to maximize crystallization. Filter the solid, wash with cold water, followed by acetone, and dry under vacuum.[1][11]

Overall Synthesis Workflow

Start_SideChain Methyl 2-amino-2- phenylacetate HCl Dane_Salt 1. Dane Salt Formation (Enamine Protection) Start_SideChain->Dane_Salt Start_Nucleus 7-ACCA Silylation 3. Silylation of 7-ACCA (Carboxyl Protection) Start_Nucleus->Silylation Activation 2. Activation (Mixed Anhydride Formation) Dane_Salt->Activation Condensation 4. Condensation (Acylation Reaction) Activation->Condensation Silylation->Condensation Hydrolysis 5. Hydrolysis (Deprotection) Condensation->Hydrolysis Isolation 6. Crystallization & Isolation (pH Adjustment) Hydrolysis->Isolation Final_Product Cefaclor Isolation->Final_Product

Caption: General workflow for chemical synthesis of Cefaclor.

References

  • BenchChem. The Pivotal Role of 7-ACCA in Cefaclor Synthesis: A Technical Guide.
  • ResearchGate. Synthesis of cefaclor by AEHs.
  • ResearchGate. Kinetically Controlled Synthesis of Cefaclor with Immobilized Penicillin Acylase in the Presence of Organic Cosolvents.
  • PubMed. Enzymatic preparation of cefaclor with immobilized penicillin acylase.
  • Google Patents. US8071330B2 - Process for the synthesis of cefaclor.
  • Google Patents. WO2006069984A2 - Process for the synthesis of cefaclor.
  • CymitQuimica. CAS 19883-41-1: D-Phenylglycine methyl ester hydrochloride.
  • Google Patents.
  • European Patent Office. PROCESS FOR THE SYNTHESIS OF CEFACLOR - EP 1831390 B1.
  • CymitQuimica. 86-MM0605.
  • Google Patents.

Sources

Technical Support Hub: Strategies for Mitigating Side Reactions with Methyl 2-amino-2-phenylacetate hydrochloride in Peptide Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for peptide synthesis utilizing Methyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are incorporating this sterically hindered and epimerization-prone amino acid derivative into their synthetic workflows. Our goal is to provide you with a deep understanding of the potential side reactions and to offer field-proven, actionable strategies to ensure high yield and stereochemical purity in your final product.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the fundamental chemical principles that make Methyl 2-amino-2-phenylacetate a challenging building block.

Q1: What are the primary side reactions I should be concerned about when using this compound?

When using this compound as the amine (N-terminal) component in a peptide coupling reaction, you will face three primary challenges:

  • Epimerization (Racemization): This is the most significant risk. The stereochemical integrity at the α-carbon is easily lost under standard coupling conditions, leading to a mixture of diastereomers that are often difficult to separate.[1][2]

  • Low or Incomplete Coupling Yields: The bulky phenyl group directly attached to the α-carbon creates significant steric hindrance.[3][4] This can dramatically slow down the reaction rate, leading to incomplete conversion and low yields, especially when coupling to an equally hindered carboxylic acid partner.[5][6]

  • Diketopiperazine (DKP) Formation: After successfully coupling the first amino acid to form a dipeptide ester, the subsequent N-terminal deprotection step creates a reactive intermediate. This dipeptide ester is highly prone to intramolecular cyclization, where the newly freed amine attacks the methyl ester, forming a stable six-membered diketopiperazine ring and terminating the peptide chain growth.[7][8]

Q2: Why is epimerization such a pronounced risk with this specific amino acid derivative?

The high risk of epimerization stems from the electronic properties of the phenyl group. The α-proton (the hydrogen on the carbon bearing the amine and phenyl groups) is unusually acidic. During the activation and coupling steps, the base present in the reaction mixture can easily abstract this proton.[1] The resulting planar carbanion is highly stabilized by resonance with the adjacent phenyl ring. Re-protonation of this planar intermediate can occur from either face, leading to a loss of the original stereochemistry.[1][3] This process is the most common source of racemization for phenylglycine-containing peptides.[9]

Caption: Base-catalyzed abstraction of the acidic α-proton leads to a planar anion, which can be re-protonated from either face, causing epimerization.

Q3: How do modern coupling reagents help overcome steric hindrance and epimerization?

Modern onium-salt coupling reagents (uronium/aminium or phosphonium types) are superior to traditional carbodiimides (like DCC/EDC) for this application.[5][10]

  • High Reactivity: Reagents like HATU and COMU convert the carboxylic acid into a highly reactive active ester (OAt- or Oxyma-ester, respectively).[11] This high level of activation accelerates the rate of the desired peptide bond formation, allowing it to outcompete the rate of epimerization.[12]

  • Advanced Additives: The leaving groups in these reagents—HOAt in HATU and OxymaPure in COMU—are not only excellent leaving groups but are also less basic and act as catalysts themselves, further suppressing racemization compared to the older HOBt additive.[13][14] COMU is particularly advantageous due to its high solubility, safety profile (non-explosive), and water-soluble byproducts that simplify purification.[13][15]

Part 2: Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to diagnosing and solving common problems encountered during the coupling reaction.

Problem Observed Potential Cause(s) Recommended Solutions & Rationale
Low Coupling Yield (Confirmed by LC-MS analysis showing unreacted starting material)1. Insufficient Reagent Potency: The activation energy barrier caused by steric hindrance is too high for the chosen reagent.[6][16] 2. Suboptimal Reaction Conditions: Low temperature or insufficient reaction time is preventing the reaction from reaching completion.1. Switch to a More Powerful Reagent: Upgrade from carbodiimide-based methods to an onium salt. COMU or HATU are the top recommendations for sterically demanding couplings.[5][17] 2. Optimize Conditions: Increase the reaction time (e.g., from 2 hours to 4-6 hours or overnight at room temperature). For extremely difficult couplings, microwave-assisted synthesis can be employed to overcome the activation energy barrier.[16][17]
Presence of Diastereomers (Detected as a second peak with identical mass in HPLC/LC-MS)1. Excess or Strong Base: The base (e.g., DIPEA) is abstracting the acidic α-proton faster than the coupling is occurring.[1][9] 2. Prolonged Pre-activation: Activating the carboxylic acid for too long before adding the amine component allows time for the activated ester to epimerize.[18][19]1. Change the Base: Replace DIPEA with a weaker or more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-trimethylpyridine (collidine) .[17][20] Ensure no more than 2 equivalents of base are used. 2. Modify Addition Protocol: Add the coupling reagent to the carboxylic acid and immediately add the solution to the amine component. Avoid pre-activation steps.[19] Maintain the reaction at 0°C to further suppress epimerization.
Major Byproduct with M-32 Da (Mass corresponding to cyclized dipeptide, observed after second coupling attempt)1. Diketopiperazine (DKP) Formation: After forming the dipeptide ester, the N-terminal protecting group was removed, and the resulting free amine cyclized onto the methyl ester before the next amino acid could be coupled.[7][21]1. Immediate Subsequent Coupling: After N-terminal deprotection of the dipeptide, proceed immediately to the coupling of the third amino acid without delay. This "in-situ trapping" minimizes the time available for cyclization.[21][22] 2. Use a Pre-formed Dipeptide: If possible, synthesize a protected dipeptide (e.g., Fmoc-AA-Phg-OH) and couple it to your resin or next fragment, avoiding the dipeptide ester intermediate altogether.[8]
Part 3: Recommended Protocols & Reagent Selection

Success with this compound requires an optimized protocol. Below is a validated, high-efficiency method designed to maximize yield while minimizing epimerization.

Protocol: High-Efficiency, Low-Epimerization Coupling Using COMU

This protocol assumes the coupling of an Nα-protected amino acid (e.g., Fmoc-Ala-OH) to this compound in solution phase.

Materials:

  • Nα-Fmoc-Amino-Acid (1.0 eq.)

  • This compound (1.05 eq.)

  • COMU (1.1 eq.)

  • N-Methylmorpholine (NMM) (2.2 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the Nα-Fmoc-Amino-Acid (1.0 eq.) and COMU (1.1 eq.) in anhydrous DMF.

  • Cooling: Cool the solution to 0°C in an ice-water bath.

  • Amine Addition: In a separate flask, dissolve this compound (1.05 eq.) in anhydrous DMF. Add N-Methylmorpholine (NMM) (2.2 eq.) to this solution to neutralize the hydrochloride salt and provide the necessary base for the coupling.

  • Coupling Initiation: Add the amine/base solution from step 3 to the activated acid solution from step 2 at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography.

Data Presentation: Comparison of Recommended Coupling Reagents

The choice of reagent is critical. This table summarizes the key performance indicators for coupling hindered amino acids like phenylglycine derivatives.

Reagent SystemRelative CostCoupling Efficiency (Hindered)Epimerization RiskKey Advantages
COMU / NMM High★★★★★★☆☆☆☆ (Very Low)High efficiency, excellent safety profile, water-soluble byproducts, low epimerization.[13][15]
HATU / Collidine High★★★★★★☆☆☆☆ (Very Low)Considered the gold standard for difficult couplings; forms highly reactive OAt esters.[5][11]
HBTU / DIPEA Medium★★★☆☆★★★☆☆ (Moderate)Good general-purpose reagent, but less effective than HATU/COMU for this specific challenge.[11][23]
EDC / OxymaPure Low★★☆☆☆★★☆☆☆ (Low-Moderate)Cost-effective carbodiimide method; Oxyma is a safer and effective alternative to HOBt.[14][24]
Experimental Workflow Visualization

Peptide_Coupling_Workflow Diagram 2: Recommended Workflow for Phenylglycine Coupling Start Start: Prepare Reactants (Fmoc-AA-OH, Phg-OMe.HCl) Setup Dissolve Fmoc-AA-OH & COMU in anhydrous DMF at 0°C Start->Setup Combine Add Amine Solution to Activated Acid at 0°C Setup->Combine AminePrep Prepare Amine Solution: Dissolve Phg-OMe.HCl in DMF, add NMM (2.2 eq) AminePrep->Combine React Stir at 0°C (30 min), then RT for 4-6h Combine->React Monitor Monitor by LC-MS React->Monitor Monitor->React Incomplete Workup Aqueous Workup (Citric Acid, NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Flash Chromatography Workup->Purify End End: Purified Dipeptide Purify->End

Caption: A logical workflow for minimizing side reactions, emphasizing controlled temperature and reagent addition.

References
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.
  • Subirós-Funosas, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. PMC, NIH.
  • Jube, S.S., et al. (2022). Epimerisation in Peptide Synthesis. PMC, PubMed Central, NIH.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peptide Synthesis with O-Methyl-D-tyrosine. BenchChem.
  • Gunn, D. E., et al. (1995). Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrap. RSC Publishing.
  • Gunn, D. E., et al. (1995). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. RSC Publishing.
  • BenchChem. (2025).
  • Gong, K., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • Taha, M., et al. (2020). TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B. PMC, NIH.
  • BenchChem. (2025). A Comparative Analysis of Oxyma and COMU Coupling Reagents in Peptide Synthesis. BenchChem.
  • Patent WO2022097540A1. (2022). Peptide synthesis method for suppressing defect caused by diketopiperazine formation. Google Patents.
  • Postal, D. L., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid-Phase Peptide Synthesis. Journal of the American Chemical Society.
  • Creative Peptides. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Postal, D. L., et al. (2012). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC, NIH.
  • Hopemax. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Hopemax.
  • BenchChem. (2025).
  • Kuipers, K., et al. (2003). Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics.
  • Hopemax. (2026). Choosing the Right Coupling Reagent for Peptide Synthesis. Hopemax.
  • BenchChem. (2025). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. BenchChem.
  • BenchChem. (2025). A Comparative Guide to the Efficiency of Common Activators in Ala-Ala-OMe Coupling. BenchChem.
  • ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.
  • BenchChem. (2025). Troubleshooting guide for peptide coupling reactions with hindered amino acids. BenchChem.
  • BenchChem. (2025). HATU vs. HBTU: A Comparative Guide to Peptide Coupling Efficiency. BenchChem.
  • ResearchGate. (2014). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides.
  • Süssmuth, R. D., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing.
  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.
  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec.
  • Fields, G. B. (2006). A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. University of Minnesota.
  • Fridkin, M., et al. (1971). Active esters and resins in peptide synthesis: the role of steric hindrance. RSC Publishing.
  • Kusumi, T., et al. (1998). Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. The Journal of Organic Chemistry.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • Varkey, J. T. (2015). Introduction to Peptide Synthesis. PMC, NIH.
  • Slideshare. (2016). Spps and side reactions in peptide synthesis. Slideshare.
  • Aapptec. (n.d.).

Sources

Optimizing reaction conditions (pH, temperature) for enzymatic reactions of "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the enzymatic processing of Methyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing and troubleshooting enzymatic reactions for this key chiral intermediate. Here, we move beyond simple protocols to explain the underlying principles, helping you make informed decisions to enhance reaction efficiency, yield, and enantioselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that arise during the enzymatic kinetic resolution of this compound.

Getting Started & Initial Setup

Q1: What are the primary factors I need to consider when setting up an enzymatic reaction for this compound?

A1: The efficiency of an enzymatic reaction is governed by a combination of interconnected parameters. The most critical factors include the choice of enzyme, substrate concentration, pH, temperature, and the reaction medium (solvent).[1] For the kinetic resolution of an amino ester like methyl 2-amino-2-phenylacetate, the goal is to leverage an enzyme that can selectively hydrolyze one enantiomer, leaving the other unreacted. Lipases and proteases are the most commonly employed enzymes for this type of resolution.[2] Initial experiments should aim to establish a baseline activity before fine-tuning each parameter.

Q2: Which types of enzymes are most effective for the kinetic resolution of amino esters like this one?

A2: Proteases and lipases are the workhorses for the kinetic resolution of amino acids and their esters.[2]

  • Lipases: Enzymes like Candida antarctica Lipase B (CALB), often immobilized as Novozym 435, Pseudomonas cepacia Lipase (PCL), and Pseudomonas fluorescens Lipase (PFL) are renowned for their high enantioselectivity in resolving a wide range of chiral compounds, including esters.[3][4] They are particularly effective in organic solvents, which can be advantageous.

  • Proteases: Enzymes such as α-chymotrypsin and subtilisin have a natural affinity for amino acid derivatives and are frequently used for the enantioselective hydrolysis of amino acid esters in aqueous buffer systems.[2][5]

The selection is empirical; a screening of several commercially available enzymes is the most effective starting point.

Troubleshooting Poor Performance

Q3: My reaction conversion is very low or has stopped completely. What are the most common causes and how can I address them?

A3: Low or stalled conversion is a frequent issue that can typically be traced back to one of several factors. A systematic approach is key to diagnosing the problem.

  • Sub-optimal pH: The pH of the reaction medium is critical. It directly affects the ionization state of the enzyme's catalytic residues and the substrate itself. An unfavorable pH can lead to a drastic drop in activity.[6] The amino group of your substrate is protonated due to the hydrochloride salt, which will make the starting solution acidic. This must be adjusted.

    • Solution: Measure the pH of your reaction mixture after all components are added. Adjust it to the known optimal range for your chosen enzyme (typically pH 7-9 for many lipases and proteases in hydrolysis).[7] Use a suitable buffer (e.g., phosphate or borate buffer) to maintain a stable pH throughout the reaction.

  • Incorrect Temperature: While higher temperatures increase reaction rates, they can also lead to enzyme denaturation and loss of activity.[8][9] Each enzyme has an optimal temperature at which it exhibits maximum activity without significant degradation over the desired timeframe.

    • Solution: Consult the supplier's datasheet for the recommended temperature range. If this information is unavailable, start with a moderate temperature (e.g., 30-40°C) and optimize from there.[10] Be aware that temperatures above 40-50°C can rapidly denature many common enzymes.[8][9]

  • Poor Substrate Solubility: this compound has limited solubility in some organic solvents. If the substrate cannot efficiently interact with the enzyme's active site, the reaction rate will be limited.[1]

    • Solution: Consider adding a co-solvent to improve solubility. Ensure the chosen co-solvent is compatible with your enzyme and does not cause inactivation.[1] Alternatively, performing the reaction in a buffered aqueous system where the hydrochloride salt is more soluble may be effective.

  • Enzyme Inactivation: Several factors can lead to the inactivation of your enzyme.

    • Solution: Ensure all reagents and solvents are of high purity. Some impurities can act as enzyme inhibitors.[11] If using an immobilized enzyme, be mindful of mechanical agitation that could damage the support. Always store enzymes at the recommended temperature (typically ≤4°C) to maintain their activity over time.[8]

Q4: I'm achieving good conversion, but the enantiomeric excess (ee) of my product and/or remaining substrate is low. How can I improve enantioselectivity?

A4: Poor enantioselectivity (expressed as the Enantiomeric ratio, E) indicates that the enzyme is not discriminating effectively between the two enantiomers.

  • Temperature Optimization: Temperature can have a profound effect on enantioselectivity. Often, lowering the reaction temperature reduces the flexibility of the enzyme's active site, which can enhance its ability to distinguish between enantiomers, leading to a higher E value. This is often a trade-off, as a lower temperature will also decrease the reaction rate.

    • Solution: Try running the reaction at a lower temperature (e.g., decrease from 40°C to 25°C or 30°C).[12]

  • Choice of Solvent: For reactions in organic media, the solvent plays a crucial role. The solvent can influence the enzyme's conformation and the way the substrate binds in the active site.

    • Solution: Screen a variety of solvents with different properties (e.g., polarity, hydrophobicity) such as diisopropyl ether, tert-butanol, or acetonitrile.[1]

  • Water Content (for organic media): The amount of water present in an organic solvent system is critical for lipase activity. While some water is essential for the enzyme's catalytic function, excess water can lead to reduced enantioselectivity.

    • Solution: Minimize the water content in the reaction. Consider using molecular sieves to sequester excess water that may be introduced with substrates or the enzyme preparation.[1]

  • Enzyme Choice: Fundamentally, enantioselectivity is an inherent property of the enzyme.

    • Solution: If optimization efforts do not yield sufficient improvement, the best course of action is to screen a different set of enzymes. Different lipases or proteases can exhibit dramatically different selectivities for the same substrate.[4]

Workflow & Logic Diagrams

The following diagrams illustrate the logical flow for troubleshooting and optimizing your enzymatic reaction.

G cluster_start Initial Setup cluster_eval Evaluation cluster_decision Optimization Path start Define Reaction: Kinetic Resolution of Methyl 2-amino-2-phenylacetate HCl screen Screen Enzymes (e.g., CALB, PCL, Subtilisin) start->screen params Set Initial Conditions: - Temp: 30-40°C - pH: 7-8 (adjusted) - Solvent: Buffer or Toluene screen->params run Run Small-Scale Reaction (4-24h) params->run analyze Analyze Conversion & ee% (e.g., Chiral HPLC) run->analyze decision Results Acceptable? analyze->decision opt_conv Optimize Conversion decision->opt_conv No (Low Conversion) opt_ee Optimize Enantioselectivity decision->opt_ee No (Low ee%) end_node Scale-Up Reaction decision->end_node Yes

Caption: General workflow for establishing and optimizing an enzymatic resolution.

Troubleshooting cluster_solutions_conv Solutions for Low Conversion cluster_solutions_ee Solutions for Low Enantioselectivity start Problem Identified low_conversion Low Conversion Check: - pH Drift? - Temperature Too Low/High? - Substrate Solubility? - Enzyme Denatured? start->low_conversion Rate is slow/stalled low_ee Low Enantioselectivity (ee) Check: - Temperature Too High? - Incorrect Solvent? - Enzyme Choice? - Water Content (in organic media)? start->low_ee Rate is good, selectivity is poor sol_ph Use Buffer / Re-adjust pH low_conversion->sol_ph sol_temp_conv Optimize Temperature (e.g., 25-50°C range) low_conversion->sol_temp_conv sol_solubility Add Co-solvent / Change Medium low_conversion->sol_solubility sol_enzyme Use Fresh Enzyme Batch low_conversion->sol_enzyme sol_temp_ee Lower Reaction Temperature low_ee->sol_temp_ee sol_solvent Screen Different Solvents low_ee->sol_solvent sol_new_enzyme Screen Different Enzymes low_ee->sol_new_enzyme sol_water Add Molecular Sieves low_ee->sol_water

Caption: Troubleshooting logic for common enzymatic reaction issues.

Experimental Protocols
Protocol 1: Systematic pH Optimization

This protocol details a method to determine the optimal pH for the enzymatic hydrolysis of this compound.

  • Prepare Buffer Solutions: Prepare a series of buffers (e.g., 0.1 M sodium phosphate) covering a pH range from 6.0 to 9.0 in 0.5 unit increments (i.e., 6.0, 6.5, 7.0, 7.5, 8.0, 8.5, 9.0).

  • Set Up Reactions: In separate reaction vessels, add a fixed concentration of the substrate (e.g., 50 mg) to each buffer solution (e.g., 5 mL).

  • Temperature Control: Place all vessels in a shaking incubator or water bath set to a constant, moderate temperature (e.g., 35°C).

  • Initiate Reaction: Add a fixed amount of your enzyme (e.g., 5 mg of free lipase powder or a specific number of immobilized beads) to each vessel to start the reaction.

  • Sampling: Withdraw aliquots from each reaction at set time intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Quench Reaction: Immediately quench the reaction in the aliquot to stop enzymatic activity. This can be done by adding a solvent like acetonitrile, which denatures the enzyme.[1]

  • Analysis: Analyze the samples using a suitable method, such as chiral HPLC, to determine the conversion rate and the enantiomeric excess (ee) of the product and remaining substrate.

  • Data Interpretation: Plot the reaction rate (or conversion at a fixed time point) against pH. The pH that corresponds to the highest rate is the optimum for activity. Also, plot the enantioselectivity (E-value) against pH to ensure the chosen pH provides the best balance of activity and selectivity.

Protocol 2: Systematic Temperature Optimization

This protocol is used to identify the optimal temperature for the reaction once the optimal pH has been determined.

  • Prepare Reaction Mixture: Prepare a master batch of the substrate dissolved in the optimal buffer determined from Protocol 1.

  • Set Up Reactions: Aliquot the reaction mixture into several separate, sealed vessels.

  • Temperature Gradient: Place each vessel in a separate incubator or water bath set to a different temperature. A typical range to investigate would be 25°C, 30°C, 35°C, 40°C, 45°C, and 50°C.[10]

  • Initiate Reaction: Add the same amount of enzyme to each vessel simultaneously to start the reactions.

  • Sampling and Analysis: Follow steps 5-7 from the pH optimization protocol, taking samples at regular intervals.

  • Data Interpretation: Plot the initial reaction rate and the final enantioselectivity against temperature. The optimal temperature is the one that gives the highest reaction rate without compromising enzyme stability or enantioselectivity.[8][13] Note that enantioselectivity often increases at lower temperatures.[12]

Data Summary Table

The table below summarizes typical optimal conditions for commonly used enzymes in the resolution of esters. These are starting points and should be optimized for your specific substrate.

Enzyme TypeCommon ExamplesTypical Optimal pH RangeTypical Optimal Temperature (°C)
Lipases Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase (PCL)7.0 - 9.0[7]30 - 60[10]
Proteases Subtilisin, α-Chymotrypsin7.5 - 8.525 - 45
Archaeal Lipases Pyrococcus furiosus Lipase (PFUL)7.0 - 10.0[12]70 - 90 (Highly thermostable)[12]
References
  • Benchchem. (n.d.). Technical Support Center: Optimizing Enzyme Concentration for Efficient Enzymatic Synthesis of Amino Esters.
  • ElectronicsAndBooks. (n.d.). Lipase-catalyzed hydrolysis of methyl-3-phenylglycidate.
  • ResearchGate. (n.d.). The effect of reaction temperature on enzymatic synthesis of β-amino acid esters in continuous-flow microreactors.
  • ResearchGate. (n.d.). The influence of the temperature on the enzymatic resolution of (R,S).
  • ResearchGate. (n.d.). Optimal pH for LipMRD lipase activity.
  • PubMed. (1999). Enzymatic Resolution of Amino Acids via Ester Hydrolysis.
  • PubMed. (2003). Kinetic study on the enzymatic resolution of homophenylalanine ester using ionic liquids.
  • TU Delft Research Portal. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif.
  • Abcam. (n.d.). TROUBLESHOOTING GUIDE FOR ENZYMATIC ASSAY KITS.
  • ResearchGate. (n.d.). Optimal pH for lipase activity.
  • Creative Enzymes. (n.d.). Effect of Temperature on Enzymatic Reaction.
  • PMC. (n.d.). Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization.
  • Save My Exams. (2025). Limiting Factors Affecting Enzymes: Temperature (AQA A Level Biology): Revision Note.
  • Save My Exams. (2025). The Effect of Temperature on Enzyme Reactions (Edexcel International A Level (IAL) Biology): Revision Note.

Sources

Troubleshooting guide for peptide synthesis with sterically hindered amino acid esters

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Overcoming Challenges with Sterically Hindered Amino Acid Esters

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth, experience-driven answers to common (and uncommon) problems encountered during the solid-phase peptide synthesis (SPPS) of sequences containing sterically hindered amino acids. Our goal is to move beyond simple protocols and explain the underlying science, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)
Part 1: Diagnosis & Initial Troubleshooting

Q1: My coupling reaction with a hindered amino acid (e.g., Aib, Val, Ile) is showing a positive Kaiser test. What does this mean and what are my immediate steps?

A positive Kaiser test, which detects primary amines, indicates that the N-terminal amine of the resin-bound peptide is still free and has not successfully coupled with the incoming amino acid. This signifies an incomplete or failed coupling reaction.

The Underlying Science: Steric hindrance is the primary cause. The bulky side chains of certain amino acids physically obstruct the approach of the reacting amino and carboxyl groups, dramatically slowing the rate of peptide bond formation.[1][2] This can be exacerbated by peptide aggregation on the resin, which further blocks reactive sites.[3]

Immediate Troubleshooting Workflow:

Before attempting more advanced solutions, verify the failure and take these initial steps:

  • Confirm the Result: A very intense blue color on both the beads and in the solution suggests a significant failure.[4] If the result is ambiguous (e.g., light blue), consider a re-test, ensuring your reagents are fresh and the resin is washed thoroughly to remove any interfering substances.[5]

  • For N-terminal Secondary Amines (e.g., Proline): The Kaiser test is unreliable for secondary amines, often giving a reddish-brown or false-negative result.[5][6] Use a specific test like the Chloranil test for a clear blue positive result indicating a free secondary amine.[4][5]

  • Perform a "Double Coupling": This is the most straightforward first response to an incomplete coupling. Simply repeat the coupling step with a fresh solution of the activated amino acid and reagents.[2][7] This strategy effectively increases the reaction time and drives the sluggish reaction closer to completion.

  • Capping (If Recoupling Fails): If a second coupling still results in a positive Kaiser test, it's often best to terminate the unreacted chains to prevent the formation of deletion peptide impurities. This is done by "capping" the free amines with a highly reactive acetylating agent like acetic anhydride.[4] After capping, a final Kaiser test should be negative before proceeding to the next deprotection step.[3]

dot

Caption: Initial workflow for addressing an incomplete coupling.

Part 2: Optimizing Your Coupling Chemistry

Q2: My standard carbodiimide coupling (DCC/DIC) failed for a hindered residue. Why is this, and what should I use instead?

Standard carbodiimide reagents are often insufficiently reactive for sterically demanding couplings.[1][2]

The Underlying Science: Carbodiimides like DCC or DIC react with the carboxylic acid to form an O-acylisourea intermediate. While reactive, this intermediate is susceptible to a side reaction where it rearranges to a stable N-acylurea, terminating the reaction. With slow, sterically hindered couplings, this side reaction has more time to occur, leading to low yields. Additives like HOBt are used to convert the O-acylisourea to a more reactive OBt-ester, but even this may not be potent enough for difficult cases.[8]

Recommended Solution: Switch to a More Powerful Coupling Reagent.

For hindered systems, onium-salt-based reagents (aminium/uronium or phosphonium salts) are the preferred choice.[1][9] These reagents rapidly convert the carboxylic acid into a highly reactive ester intermediate that is less prone to side reactions and can overcome the steric barrier.[2][9]

Comparison of High-Efficiency Coupling Reagents:

Reagent FamilyExample(s)Active Ester FormedRelative ReactivityKey Advantages & Considerations
Aminium/Uronium HATU , HBTU, HCTUOAt-ester (HATU)[9]Very High (HATU)HATU is a gold standard for difficult couplings due to the anchimeric assistance from the pyridine nitrogen in its HOAt leaving group, which stabilizes the transition state.[10][11] HCTU is more reactive than HBTU.[2]
Phosphonium PyAOP , PyBOPOAt-ester (PyAOP)[9]Very High (PyAOP)PyAOP is comparable in efficiency to HATU.[12] Phosphonium reagents are generally associated with very low levels of racemization.[1] Solutions in DMF are less stable than uronium reagents.[9]
Oxyma-Based COMU , PyOximOxyma-ester[9]High to Very HighCOMU's performance is comparable to HATU, but its byproducts are more soluble and it is based on the non-explosive Oxyma Pure additive, enhancing safety.[8]

dot

Sources

Technical Support Center: Purification of Products from Methyl 2-Amino-2-Phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with derivatives of Methyl 2-amino-2-phenylacetate hydrochloride. This resource is designed to provide practical, in-depth guidance on overcoming common purification challenges encountered during the synthesis of novel compounds from this versatile starting material. As a chiral α-amino ester, Methyl 2-amino-2-phenylacetate is a valuable building block in medicinal chemistry and organic synthesis. However, the inherent reactivity of the amino and ester functionalities can lead to a variety of impurities, making the isolation of the desired product a critical and often challenging step.

This guide moves beyond simple procedural lists to explain the underlying chemical principles behind common purification issues and their solutions. By understanding the "why" behind each step, you will be better equipped to troubleshoot unexpected results and optimize your purification strategies. We will cover common impurities, troubleshooting strategies for low purity and yield, and provide detailed protocols for key purification techniques.

Common Synthesis Pathways and Potential Impurities

Products derived from this compound are typically synthesized through reactions involving the amino group (e.g., acylation, alkylation, reductive amination) or the ester group (e.g., hydrolysis, amidation). Depending on the specific reaction, a range of impurities can arise.

Common Impurities Include:

  • Unreacted Starting Material: Residual this compound.

  • Byproducts from Side Reactions: These are highly dependent on the specific reaction but can include products of over-alkylation, hydrolysis of the ester, or rearrangement products.

  • Diastereomers or Enantiomers: If the reaction introduces a new chiral center, the product may be a mixture of stereoisomers.

  • Reagents and Catalysts: Residual coupling agents, bases, or catalysts used in the reaction.

  • Solvent Residues: Trapped solvent molecules in the final product.

A study on the synthesis of methamphetamine from related precursors highlighted the formation of various impurities, including methyl ester equivalents of previously reported impurities and products of transesterification due to the reaction solvent.[1][2] This underscores the importance of careful solvent selection and reaction condition control.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems encountered during the purification of products synthesized from this compound.

Problem 1: My crude product shows significant amounts of unreacted starting material.

Initial Diagnosis: The presence of starting material in your crude product indicates an incomplete reaction. This can be due to several factors, including insufficient reaction time, inadequate temperature, or issues with reagent stoichiometry or activity.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure that all reagents, especially the coupling partners for the amine, are of high purity and have been stored correctly.

  • Optimize Reaction Conditions:

    • Time: Extend the reaction time and monitor the progress by a suitable analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Temperature: Gradually increase the reaction temperature. Some reactions may require heating to proceed to completion.[3][4]

    • Stoichiometry: Consider using a slight excess (1.1-1.2 equivalents) of the coupling partner.

  • Purification Strategy:

    • Acid-Base Extraction: If your product is neutral, you can often remove the basic starting material by washing the organic layer with a dilute acid solution (e.g., 1M HCl). The protonated amine of the starting material will partition into the aqueous layer. Conversely, if your product is acidic, you can use a dilute base wash.[5]

    • Column Chromatography: Silica gel chromatography is often effective for separating the more polar starting material from the less polar product. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is a good starting point.

Problem 2: My purified product is a mixture of diastereomers that are difficult to separate.

Initial Diagnosis: The formation of diastereomers is common when a new stereocenter is created in a molecule that already contains one. The separation of diastereomers can be challenging due to their similar physical properties.

Troubleshooting Steps:

  • Optimize Reaction Stereoselectivity:

    • Chiral Catalysts/Auxiliaries: Investigate the use of chiral catalysts or auxiliaries to favor the formation of one diastereomer over the other. Recent advances in photoredox catalysis with chiral cobalt complexes have shown high enantioselectivity in the alkylation of related α-imino esters.[6]

    • Temperature: Lowering the reaction temperature can sometimes improve diastereoselectivity.

  • Purification Strategy:

    • Column Chromatography: This is the most common method for separating diastereomers.

      • Solvent System Optimization: A systematic screening of different solvent systems is crucial. Hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone are common solvent systems to try.

      • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a chiral stationary phase may be necessary.[7]

    • Recrystallization: If the product is crystalline, fractional crystallization can be a powerful technique for separating diastereomers. The success of this method depends on the differential solubility of the diastereomers in a particular solvent or solvent mixture.

Problem 3: My final product has a low yield after purification.

Initial Diagnosis: Low yield can be attributed to an incomplete reaction, product loss during workup and purification, or product decomposition.

Troubleshooting Steps:

  • Reaction Optimization: As with unreacted starting material, optimizing reaction time, temperature, and stoichiometry is the first step.

  • Workup Procedure Review:

    • Extraction Efficiency: Ensure you are using the appropriate solvent for extraction and performing a sufficient number of extractions to recover all of the product from the aqueous layer.

    • Drying Agent: Use an appropriate amount of a suitable drying agent (e.g., Na₂SO₄, MgSO₄) to remove all water from the organic phase before solvent evaporation, as residual water can sometimes lead to product degradation upon concentration.

  • Purification Technique Assessment:

    • Column Chromatography: Product can be lost on the column if it is too polar and irreversibly adsorbs to the silica gel. Using a less polar solvent system or deactivating the silica gel with a small amount of triethylamine can sometimes mitigate this.

    • Recrystallization: Significant product loss can occur in the mother liquor. Minimizing the amount of solvent used for recrystallization and cooling the solution slowly to allow for maximum crystal formation can improve recovery.

Frequently Asked Questions (FAQs)

Q1: How do I remove the hydrochloride salt from my starting material before the reaction?

To use this compound in a reaction, the free amine often needs to be generated. This is typically done by neutralizing the hydrochloride salt with a base. A common procedure is to dissolve the hydrochloride salt in a suitable organic solvent (like dichloromethane or ethyl acetate) and wash it with an aqueous solution of a mild base such as sodium bicarbonate or potassium carbonate.[5] The organic layer containing the free amine can then be dried and used directly in the next step.

Q2: What is the best way to monitor the progress of my reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor most reactions. By spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material and the appearance of the product. For more quantitative analysis, especially for complex reaction mixtures, LC-MS is a powerful tool that can provide information about the masses of the components in the mixture, helping to identify products and byproducts.

Q3: I am struggling to find a good recrystallization solvent for my product. What should I do?

The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic approach to finding a good solvent involves testing the solubility of a small amount of your crude product in various solvents (e.g., hexane, ethyl acetate, ethanol, water, or mixtures thereof) at room and elevated temperatures. A patent for a method of producing amino acid ester hydrochlorides suggests that the product can be purified by recrystallization.[3][4]

Q4: My NMR spectrum shows broad peaks. What could be the cause?

Broad peaks in an NMR spectrum can be due to several factors, including:

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.

  • Chemical Exchange: If your molecule is undergoing a chemical exchange process on the NMR timescale (e.g., proton exchange of an amine or conformational changes), this can lead to broad signals.

  • Aggregation: The sample may be too concentrated, leading to aggregation and restricted molecular tumbling. Diluting the sample may help.

Experimental Protocols

Protocol 1: General Procedure for Neutralization of this compound
  • Dissolve this compound in dichloromethane (DCM).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.

  • Allow the layers to separate and drain the organic layer.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free amine.

Protocol 2: General Procedure for Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (a non-polar solvent or a mixture of a non-polar and a slightly more polar solvent).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system, gradually increasing the polarity if necessary to elute the product.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Workflow for Troubleshooting Product Purity

G start Crude Product Analysis (TLC, LC-MS, NMR) impurity_check Impurities Identified? start->impurity_check no_impurities Product is Pure impurity_check->no_impurities No impurity_type Identify Impurity Type impurity_check->impurity_type Yes starting_material Unreacted Starting Material impurity_type->starting_material byproducts Reaction Byproducts impurity_type->byproducts diastereomers Diastereomers impurity_type->diastereomers optimize_reaction Optimize Reaction Conditions (Time, Temp, Stoichiometry) starting_material->optimize_reaction acid_base_extraction Acid-Base Extraction starting_material->acid_base_extraction column_chromatography Column Chromatography starting_material->column_chromatography byproducts->column_chromatography recrystallization Recrystallization byproducts->recrystallization diastereomers->column_chromatography optimize_stereoselectivity Optimize Stereoselectivity diastereomers->optimize_stereoselectivity diastereomers->recrystallization end Pure Product Obtained optimize_reaction->end acid_base_extraction->end column_chromatography->end optimize_stereoselectivity->end recrystallization->end

Caption: A decision-making workflow for troubleshooting common purity issues.

Data Presentation

Table 1: Common Solvents for Recrystallization
Solvent ClassExamplesPolarityTypical Use
Non-polar Hexane, CyclohexaneLowFor non-polar to moderately polar compounds
Ethers Diethyl ether, THFLow-MediumGood for a wide range of compounds
Esters Ethyl acetateMediumVersatile solvent for many organic compounds
Alcohols Methanol, Ethanol, IsopropanolHighFor polar compounds
Aqueous WaterVery HighFor highly polar or ionic compounds

References

  • Impurity profiling of methamphetamine synthesized from methyl α-acetylphenylacetate. (2022). Drug Testing and Analysis.
  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016). ResearchGate.
  • Method for producing amino acid ester hydrochloride. (n.d.). Google Patents.
  • Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. (2000). The Journal of Organic Chemistry.
  • Synergizing Mn(IV)/Mn(III) Dual-Excitable Complexes and Chiral Cobalt Catalysis for Divergent Asymmetric Transformations. (2024). Journal of the American Chemical Society.
  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. (n.d.). ResearchGate.

Sources

Technical Support Center: Managing the Solubility of Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for managing the solubility of Methyl 2-amino-2-phenylacetate hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in their synthetic workflows. The inherent challenge with this reagent lies in its salt form, which dictates its solubility profile and often requires specific strategies to ensure successful reaction outcomes. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format.

Section 1: Understanding the Fundamentals of Solubility

This section addresses the core principles governing the solubility of this compound. A firm grasp of these concepts is essential for effective troubleshooting.

Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM) or Toluene?

The poor solubility is a direct consequence of its chemical structure. The compound is the hydrochloride salt of an amine.[1][2] This means it is an ionic compound, possessing a full positive charge on the protonated ammonium group (-NH3+) and a negative charge on the chloride counter-ion.[3]

  • Causality: Ionic compounds have very strong intermolecular forces (ion-ion interactions). Solvents like DCM, THF, and Toluene are non-polar or have low polarity. According to the principle of "like dissolves like," a highly polar, ionic solute will not dissolve readily in a low-polarity solvent because the solvent molecules cannot overcome the strong ionic lattice energy of the salt.[4][5]

Q2: How does pH fundamentally alter the solubility of this compound?

The pH of the medium is the most critical factor controlling the solubility of amino acid salts.[6][7] By adjusting the pH, you can reversibly switch the compound between its highly polar salt form and its less polar free amine form.

  • Low pH (Acidic): In the presence of acid (as in the hydrochloride salt itself), the amine group is protonated (R-NH3+ Cl-). This ionic form is soluble in polar protic solvents like water but insoluble in most organic solvents.[1]

  • High pH (Basic): Adding a base neutralizes the hydrochloride, deprotonating the ammonium ion to yield the free amine (R-NH2). This free base is significantly less polar and, therefore, much more soluble in common organic solvents like DCM, ethyl acetate, and THF.[8]

  • Isoelectric Point: At a specific intermediate pH, the molecule may exist as a zwitterion, which often exhibits minimum solubility in aqueous systems.[9][10]

This pH-dependent transformation is the key to manipulating the compound's solubility for chemical reactions.

G Salt Methyl 2-amino-2-phenylacetate HCl (R-NH3+ Cl-) - Ionic, Polar - Soluble in Water - Insoluble in Organics FreeBase Free Amine (R-NH2) - Covalent, Less Polar - Soluble in Organics - Insoluble in Water Salt->FreeBase Add Base (e.g., TEA, K2CO3) (Deprotonation) FreeBase->Salt Add Acid (e.g., HCl) (Protonation)

Caption: pH-driven equilibrium between the salt and free base forms.

Section 2: Troubleshooting Guide & Frequently Asked Questions

This section tackles common problems encountered during experiments and provides actionable solutions.

Scenario 1: Homogeneous Reaction Systems
Q3: My starting material, this compound, won't dissolve in my reaction solvent (e.g., DCM, THF). What is the primary solution?

The most direct and common solution is to convert the salt to its organic-soluble free amine form in situ. This is achieved by adding a suitable base directly to the reaction mixture.

  • Mechanism: The added base neutralizes the hydrochloride salt. The resulting free amine dissolves in the organic solvent, allowing the reaction to proceed in a homogeneous phase. A salt byproduct is also formed.

  • Recommended Bases:

    • Organic Bases: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are frequently used.[8] They are non-nucleophilic and the resulting ammonium salt byproduct often has different solubility characteristics that can be managed.

    • Inorganic Bases: Mild inorganic bases like potassium carbonate (K2CO3) or sodium bicarbonate (NaHCO3) can also be used, especially if the reaction is not sensitive to water. These are often used in biphasic systems.

See Protocol 1 for a detailed experimental workflow.

Q4: I added a base to my reaction, but it is still sluggish or appears incomplete. What are the possible causes?

Several factors could be at play:

  • Insufficient Base: Ensure you have added at least one full molar equivalent of the base relative to the hydrochloride salt to ensure complete neutralization. It is common practice to add a slight excess (e.g., 1.1 equivalents).

  • Base Strength: The chosen base may not be strong enough to deprotonate the ammonium salt effectively. While TEA is usually sufficient, a stronger base might be needed in some contexts.

  • Byproduct Precipitation: The salt formed from your added base (e.g., triethylammonium chloride) might be precipitating and coating the surface of your reactants, hindering the reaction. Improved stirring or a slight increase in temperature can sometimes mitigate this.

  • Solvent Choice: Even the free amine may have limited solubility in highly non-polar solvents like hexane. Ensure your chosen solvent is appropriate for the free amine form (DCM, THF, and Ethyl Acetate are good starting points).

Q5: After adding triethylamine (TEA), a white solid immediately crashed out of my solution. What is it and is this a problem?

This is a very common and expected observation. The white precipitate is almost certainly triethylammonium chloride (TEA·HCl), the salt byproduct from the neutralization reaction.

  • What to do: In most cases, this is not a problem. The reaction can often proceed effectively in the presence of this suspended salt. Vigorous stirring is recommended to ensure the mixture remains well-agitated. The salt is typically removed during the aqueous workup at the end of the reaction.

G Reactants R-NH3+ Cl- (s) Et3N (l) In Organic Solvent (e.g., DCM) Products R-NH2 (dissolved) Et3N-H+ Cl- (s) Homogeneous Reaction Possible Reactants->Products Neutralization

Caption: In-situ free-basing generates the soluble amine and a salt byproduct.

Scenario 2: Heterogeneous / Biphasic Reaction Systems
Q6: How can I efficiently react the water-soluble this compound with a substrate that is only soluble in an organic solvent?

This is a classic scenario for Phase-Transfer Catalysis (PTC) . PTC is a powerful technique that facilitates the reaction between reactants in two immiscible phases (e.g., aqueous and organic).[11][12]

  • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is added to the biphasic mixture.[11][13] The catalyst effectively transports the water-soluble reactant (or a reactive anion) across the phase boundary into the organic phase, where it can react with the organic-soluble substrate.[14]

Q7: How do I choose the right Phase-Transfer Catalyst?

The choice of catalyst depends on the nature of the reaction. For many applications involving amine hydrochlorides, quaternary ammonium salts are highly effective.

Catalyst TypeExamplesKey Characteristics
Quaternary Ammonium Salts Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate (TBAHS), Aliquat 336Most common and versatile. The lipophilicity of the alkyl groups helps carry the ion pair into the organic phase.[12][13]
Quaternary Phosphonium Salts Tetrabutylphosphonium bromideMore thermally stable than ammonium salts, useful for higher temperature reactions.[11]
Crown Ethers 18-Crown-6Excellent for complexing alkali metal cations (e.g., from K2CO3) and making the associated anion more 'naked' and nucleophilic. Use with caution due to toxicity and cost.
Q8: My PTC reaction is failing. What are the common troubleshooting steps?
  • Inadequate Mixing: Vigorous stirring is absolutely critical for PTC. The reaction occurs at the interface between the two phases, and a larger surface area (from rapid stirring) leads to a faster reaction.

  • Wrong Catalyst: The lipophilicity of the catalyst is key. If the catalyst is too water-soluble, it won't enter the organic phase. If it's too organic-soluble, it won't return to the aqueous phase. TBAB is often a good starting point.

  • Catalyst Poisoning: Some anions, particularly large, soft ones like iodide or tosylate, can bind very strongly to the catalyst and "poison" it, preventing it from cycling.[12]

  • Incorrect pH: The aqueous phase must have the correct pH to generate the reactive species. For example, if you are using an inorganic base like K2CO3, the pH must be sufficiently high.

Section 3: Experimental Protocols

Protocol 1: General Procedure for In-situ Free-Basing in a Homogeneous Reaction

This protocol describes the acylation of Methyl 2-amino-2-phenylacetate as a representative example.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a suitable anhydrous organic solvent (e.g., Dichloromethane, 5-10 mL per mmol of starting material). A slurry will form.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

  • Cooling: Cool the slurry to 0 °C in an ice-water bath. This helps to control any exotherm from the neutralization and subsequent reaction.

  • Base Addition: Slowly add triethylamine (1.1 eq) dropwise to the stirring slurry. Stir for 15-20 minutes at 0 °C. The slurry may thin out as the soluble free amine is formed, although some triethylammonium chloride may precipitate.

  • Reagent Addition: Slowly add your reaction partner (e.g., Acetyl Chloride, 1.05 eq) dissolved in a small amount of the reaction solvent.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion.

  • Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.

Protocol 2: General Procedure for a Biphasic Reaction using a Phase-Transfer Catalyst

This protocol describes an illustrative alkylation reaction.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), your organic-soluble alkylating agent (e.g., Benzyl Bromide, 1.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.05 - 0.1 eq).

  • Solvent Addition: Add Toluene (5-10 mL per mmol) as the organic phase.

  • Aqueous Base: Add an aqueous solution of potassium carbonate (e.g., 2 M solution, 2-3 eq) as the aqueous phase and base.

  • Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) with very vigorous stirring. The efficiency of the reaction is highly dependent on the stirring rate.

  • Monitoring: Monitor the reaction progress by taking small aliquots of the organic layer for analysis by TLC or GC-MS.

  • Workup: After completion, cool the mixture, separate the organic and aqueous layers, and process the organic layer as required (washing, drying, concentration).

Section 4: Analytical Monitoring

Q9: How can I effectively monitor the consumption of my starting material during the reaction?

Effective monitoring is key to a self-validating protocol.

  • Thin Layer Chromatography (TLC): This is the most common and rapid method. The free amine starting material and the product will likely have different Rf values. It's useful to run a co-spot (a lane with both the reaction mixture and the starting material) to confirm identity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides definitive confirmation of the consumption of the starting material and the formation of the product by observing their respective molecular weights.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC with UV detection is a robust method. For more complex mixtures or trace analysis, derivatization with agents like o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC) followed by fluorescence detection can be employed for high sensitivity.[15]

References

  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Filo. (2025, May 7). Write a short note on amine salt as phase transfer catalyst.
  • Scribd. (n.d.). Phase Transfer Catalyst.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis.
  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility.
  • Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid?.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Oakwood Chemical. (n.d.). (S)-Methyl 2-amino-2-phenylacetate hydrochloride.
  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts.
  • Chemistry Stack Exchange. (2023, November 21). Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)-2-phenylacetate".
  • Solubility of Things. (n.d.). Amines: Structure, Properties, and Reactions.
  • ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the....
  • Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • National Institutes of Health. (2020, August 19). Hydrogen Bonding Phase-Transfer Catalysis with Ionic Reactants: Enantioselective Synthesis of γ-Fluoroamines.
  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.
  • ResearchGate. (n.d.). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K.
  • ResearchGate. (n.d.). Solubilities of amino acids in water at various pH values under 298.15 K.
  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.

Sources

Technical Support Center: Purification of Methyl 2-amino-2-phenylacetate Hydrochloride & Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the purification of Methyl 2-amino-2-phenylacetate hydrochloride and its structural analogs. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of compounds, which are key building blocks in the synthesis of various pharmaceuticals.

This document is structured to provide rapid, actionable solutions to common purification challenges. We will move from general principles in our Frequently Asked Questions (FAQs) to specific, hands-on advice in the Troubleshooting Guide. Our goal is to explain not just what to do, but why a particular technique is effective, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when working with crude this compound?

A1: The impurity profile largely depends on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: Residual phenylglycine or thionyl chloride from the esterification step.

  • Di- and Polypeptides: Formed by self-condensation of the amino ester, especially if the amine is deprotected (freebased) for a prolonged period at non-optimal pH.

  • Diketopiperazines: Cyclic dipeptides that are common side products of α-amino acid esters.

  • Hydrolysis Products: Phenylglycine, formed by the hydrolysis of the methyl ester, particularly if exposed to strong base or prolonged contact with water.[1][2][3]

Q2: My compound is the hydrochloride salt. Can I use standard silica gel chromatography?

A2: It is generally not recommended to run hydrochloride salts directly on standard silica gel. The acidic nature of silica can lead to strong, sometimes irreversible, binding of the basic amine, resulting in poor recovery and significant peak tailing.[4] Furthermore, the high polarity of the salt makes elution with common non-polar solvent systems difficult. It is almost always better to purify the free base and then form the desired salt.[4][5]

Q3: What is the first purification step I should consider for a crude solid?

A3: For solid materials, recrystallization should be your first line of attack. It is a cost-effective and scalable technique that can significantly improve purity, often removing the bulk of impurities in a single step. The choice of solvent is critical and is discussed in detail in the Troubleshooting Guide below.

Q4: How can I convert the hydrochloride salt to the free base for purification?

A4: The standard method is a liquid-liquid extraction.[1][6] Dissolve the hydrochloride salt in water and add an immiscible organic solvent (like dichloromethane or ethyl acetate). Slowly add a weak aqueous base, such as sodium bicarbonate or potassium carbonate solution, while stirring until the pH of the aqueous layer is between 7 and 8.[2][3][5] This neutralizes the HCl, "freeing" the amine, which will then partition into the organic layer. It is crucial to use a weak base to avoid hydrolyzing the ester.[1]

Troubleshooting Guide

This section addresses specific experimental failures and provides step-by-step solutions.

Problem 1: Recrystallization Failure - "Oiling Out" or No Crystals Form

You've dissolved your crude this compound in a hot solvent, but upon cooling, it either separates as an oil or fails to crystallize altogether.

Causality: "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution above its melting point, forming a supersaturated liquid. Failure to crystallize often means the solution is either too dilute or the solvent is inappropriate for inducing crystal lattice formation.[7]

Solution Workflow:

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Troubleshooting flowchart for recrystallization issues.

Detailed Protocol: Selecting a Recrystallization Solvent System

  • Start with Solubility Tests: Place a few milligrams of your crude material into several test tubes.

  • Test Single Solvents: Add a small amount of a cold solvent to each tube. Good candidates are alcohols (isopropanol, ethanol) or acetonitrile. A good solvent will show poor solubility at room temperature but high solubility when heated.[8]

  • Test Solvent/Anti-Solvent Systems: If a single solvent doesn't work, try a binary mixture. Dissolve the compound in a minimum of a "good" solvent (e.g., methanol) and then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, hexane) at room temperature until the solution becomes turbid (cloudy).[9] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.

Solvent SystemTarget ImpuritiesExpected OutcomeRationale
Isopropanol/Water Polar impurities, inorganic saltsHigh purity crystals, moderate yield.The salt is soluble in the hot alcohol/water mixture, but its solubility drops significantly upon cooling, while highly polar impurities remain in the mother liquor.
Methanol/Diethyl Ether Non-polar impuritiesGood yield, good purity.The compound dissolves well in methanol. Diethyl ether acts as an anti-solvent, reducing the solubility and forcing crystallization.[10] Non-polar impurities tend to stay in the ether-rich solvent.
Ethanol General impuritiesCan be effective but may require slow cooling.Many hydrochloride salts show good solubility in hot ethanol and lower solubility when cold.[10]
Problem 2: Flash Chromatography Failure - Poor Separation or Low Recovery of the Free Base

You have converted the salt to the free base, but your silica gel column chromatography is giving co-eluting peaks or you are losing a significant amount of your product on the column.

Causality: The free amine of Methyl 2-amino-2-phenylacetate is still quite polar and contains a basic nitrogen atom. This basicity causes strong interaction with the acidic silanol groups on the surface of standard silica gel, leading to peak tailing and potential irreversible adsorption.[4] Impurities with similar polarity will be difficult to separate.

Solution Workflow:

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} endot Caption: Decision tree for optimizing flash chromatography.

Detailed Protocol: Basic Amine Purification on Silica Gel

  • Prepare the Free Base: Follow the acid-base extraction protocol described in FAQ Q4. Ensure the organic layer containing your free base is thoroughly dried over sodium sulfate or magnesium sulfate before concentrating.

  • Choose an Appropriate Solvent System:

    • Standard System: Start with a gradient of Ethyl Acetate in Hexanes.

    • For More Polar Compounds: A gradient of Methanol in Dichloromethane (DCM) is often more effective.

  • Deactivate the Silica: Crucially, add a small amount of a competing base to your mobile phase. 1% Triethylamine (TEA) is a common and effective choice.[4][11] This TEA will occupy the acidic sites on the silica, allowing your compound to elute symmetrically without tailing.

  • Run the Column:

    • Equilibrate your column with the mobile phase containing TEA.

    • Load your compound onto the column (dry loading is often preferred for polar compounds).

    • Elute with your chosen gradient.

  • Post-Column Analysis: After collecting fractions and evaporating the solvent, the TEA will also be removed under vacuum. You can then proceed to reform the hydrochloride salt by dissolving the pure free base in a suitable solvent (like diethyl ether or ethyl acetate) and adding a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

References

  • Acid–base extraction. (n.d.). In Wikipedia.
  • How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? (2016, February 7). ResearchGate.
  • Successful Flash Chromatography. (n.d.). King Group.
  • How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Strategies for the Flash Purification of Highly Polar Compounds. (n.d.). Lab-ex Kft.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • 4.8: Acid-Base Extraction. (2022, April 7). Chemistry LibreTexts.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Article - SciELO. (2008, January 28). SciELO.
  • Problem with hydrochloride salt formation/isolation. (2018, August 3). Reddit.
  • Purification of organic hydrochloride salt? (2017, February 7). ResearchGate.
  • Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof. (1994, December 20). Google Patents.
  • Go-to recrystallization solvent mixtures. (2023, February 19). Reddit.
  • Method for producing amino acid ester hydrochloride. (2003, May 16). Google Patents.
  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? (2018, April 10). ResearchGate.
  • Purifying ionic compounds by flash column chromatography. (2023, February 10). Biotage.
  • Method for extracting amino acid ester. (2001, May 16). European Patent Office.
  • Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.

Sources

Common impurities found in "Methyl 2-amino-2-phenylacetate hydrochloride" synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-amino-2-phenylacetate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity and purity of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: What are the most common impurities I should expect in my synthesis of this compound?

The synthesis of this compound, commonly achieved through a variation of the Strecker synthesis, can introduce several types of impurities. Understanding these is the first step toward effective purification.

Answer: The primary impurities can be categorized as follows:

  • Starting Materials & Intermediates:

    • Unreacted Benzaldehyde: Due to incomplete reaction, residual benzaldehyde can remain. Its characteristic almond-like odor can be an initial indicator.

    • α-Aminophenylacetonitrile: This is the direct precursor to your product from the Strecker pathway. Incomplete hydrolysis of the nitrile group will leave this intermediate in your crude product.[1][2][3][4][5]

  • By-products from Side Reactions:

    • Benzoic Acid and Benzyl Alcohol: These can form via the Cannizzaro reaction, a disproportionation of benzaldehyde that can occur under basic conditions.[6] This is particularly relevant if there are localized areas of high base concentration.

    • 2-Amino-2-phenylacetic acid (Phenylglycine): This impurity arises from the hydrolysis of the methyl ester group of your final product.[7][8][9] This can happen during the work-up or if the product is exposed to moisture and acidic or basic conditions for extended periods.

  • Stereochemical Impurities:

    • The Undesired Enantiomer: The classical Strecker synthesis is not stereoselective and produces a racemic mixture of (R)- and (S)-methyl 2-amino-2-phenylacetate.[4] If you are targeting a specific enantiomer, the other will be a significant impurity.

The following table summarizes these common impurities and their typical origin:

Impurity CategorySpecific ImpurityOrigin
Starting Materials & Intermediates BenzaldehydeIncomplete reaction
α-AminophenylacetonitrileIncomplete hydrolysis of the nitrile
By-products Benzoic AcidCannizzaro reaction of benzaldehyde
Benzyl AlcoholCannizzaro reaction of benzaldehyde
2-Amino-2-phenylacetic acidHydrolysis of the final product's ester group
Stereochemical Impurities Undesired EnantiomerNon-stereoselective nature of the Strecker synthesis
FAQ 2: My final product has a yellowish tint and a low melting point. What is the likely cause and how can I fix it?

A discolored product with a depressed and broad melting point is a classic sign of impurities.

Answer: The yellowish tint is often indicative of residual impurities from the mother liquor that have been trapped in the crystals. The low and broad melting point confirms the presence of these impurities, as they disrupt the crystal lattice of your pure compound.

Troubleshooting Workflow:

  • Identify the Impurity: The most likely culprits are unreacted starting materials or by-products. A simple Thin Layer Chromatography (TLC) analysis against standards of benzaldehyde, benzoic acid, and your starting materials can provide a quick diagnosis. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[10][11]

  • Purification Strategy: Recrystallization is the most effective method to remove these types of impurities.

Detailed Recrystallization Protocol:

  • Solvent Selection: A common and effective solvent system for this compound is a mixture of methanol and a less polar co-solvent like isopropyl ether or ethyl acetate. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Procedure:

    • Dissolve the crude product in a minimal amount of hot methanol.

    • If the solution is colored, you can add a small amount of activated carbon and heat for a short period to adsorb colored impurities. Filter the hot solution through a pad of celite to remove the carbon.

    • Slowly add the anti-solvent (e.g., isopropyl ether) to the hot solution until you observe slight turbidity.

    • Allow the solution to cool down slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by filtration and wash them with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

The diagram below illustrates the decision-making process for troubleshooting an impure product.

Caption: Troubleshooting workflow for an impure product.

FAQ 3: My synthesis resulted in a racemic mixture. How can I isolate the desired enantiomer?

The separation of enantiomers, known as resolution, is a critical step when a specific stereoisomer is required, which is common in pharmaceutical applications.

Answer: The most common method for resolving a racemic mixture of an amine-containing compound like yours is through the formation of diastereomeric salts using a chiral resolving agent.

Principle of Diastereomeric Salt Resolution:

Enantiomers have identical physical properties, making them difficult to separate directly. By reacting the racemic amine with a single enantiomer of a chiral acid, you form a mixture of two diastereomeric salts. Diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.

Step-by-Step Protocol for Resolution with Tartaric Acid:

  • Select a Chiral Resolving Agent: A common choice for resolving amino esters is a chiral carboxylic acid like L-(+)-tartaric acid or D-(-)-tartaric acid.

  • Salt Formation:

    • Dissolve your racemic methyl 2-amino-2-phenylacetate in a suitable solvent (e.g., methanol).

    • Add an equimolar amount of the chosen enantiomer of tartaric acid dissolved in the same solvent.

    • Stir the solution to allow for the formation of the diastereomeric salts.

  • Fractional Crystallization:

    • The two diastereomeric salts will have different solubilities. One will be less soluble and will start to crystallize out of the solution.

    • Cool the solution slowly to maximize the crystallization of the less soluble diastereomer.

    • Collect the crystals by filtration.

  • Liberation of the Free Amine:

    • Treat the isolated diastereomeric salt with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free amine (your desired enantiomer of methyl 2-amino-2-phenylacetate).

    • Extract the free amine into an organic solvent.

  • Conversion to Hydrochloride Salt:

    • Bubble dry HCl gas through the organic solution of the free amine, or add a solution of HCl in an anhydrous solvent (like ether or isopropanol) to precipitate the hydrochloride salt of the single enantiomer.

    • Collect the pure enantiomeric salt by filtration and dry.

The following diagram illustrates the resolution process:

G cluster_0 Racemic Mixture cluster_1 Resolution cluster_2 Isolation racemic Racemic Methyl 2-amino-2-phenylacetate (R and S enantiomers) diastereomers Mixture of Diastereomeric Salts (R-amine-L-acid and S-amine-L-acid) racemic->diastereomers + chiral_acid Chiral Resolving Agent (e.g., L-(+)-Tartaric Acid) chiral_acid->diastereomers fractional_crystallization Fractional Crystallization diastereomers->fractional_crystallization separated_salts Separated Diastereomeric Salts fractional_crystallization->separated_salts liberation Liberation of Free Amine (Base Treatment) separated_salts->liberation pure_enantiomer Pure Enantiomer of Methyl 2-amino-2-phenylacetate liberation->pure_enantiomer hcl_salt Conversion to HCl Salt pure_enantiomer->hcl_salt final_product Pure Enantiomeric Hydrochloride Salt hcl_salt->final_product

Caption: Workflow for the resolution of a racemic mixture.

FAQ 4: How can I confirm the purity and identity of my final product?

Proper analytical characterization is essential to ensure the quality of your synthesized compound.

Answer: A combination of spectroscopic and chromatographic techniques should be employed for complete characterization.

Recommended Analytical Methods:

Analytical TechniquePurposeExpected Results for Pure Product
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification of impurities.A single major peak corresponding to the product. The absence of peaks for starting materials and by-products.
Gas Chromatography (GC) To detect volatile impurities.A single major peak. Useful for detecting residual solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation and identification of impurities.The spectra should match the expected chemical shifts and integration values for the desired structure.
Mass Spectrometry (MS) Determination of molecular weight.The molecular ion peak should correspond to the molecular weight of the free base or the hydrochloride salt.
Melting Point Analysis Assessment of purity.A sharp melting point within the expected range for the pure compound.
Chiral HPLC Determination of enantiomeric purity after resolution.A single peak for the desired enantiomer, or two well-resolved peaks for the racemic mixture.

Example HPLC Conditions for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile.

  • Detection: UV at 254 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

These conditions should be optimized for your specific system and to achieve the best separation of potential impurities.[10][11]

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850, 75(1), 27-45. [Link]
  • Organic Chemistry Portal. Strecker Synthesis. [Link]
  • Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]
  • Wikipedia. Strecker amino acid synthesis. [Link]
  • NROChemistry. Strecker Synthesis. [Link]
  • Wikipedia. Cannizzaro reaction. [Link]
  • ResearchGate. (a)
  • PubMed Central. Synthetic applications of the Cannizzaro reaction. [Link]
  • Organic Syntheses. dl-PHENYLGLYCINE. [Link]
  • Pearson. What amino acid is formed when the aldehyde used in the Strecker synthesis is b. 2-methylbutanal?. [Link]
  • ResearchGate. Three component Strecker reaction using benzaldehyde (1 mmol), aniline... [Link]
  • LCGC International.
  • Oakwood Chemical. (S)
  • News-Medical.Net. Overview of Strecker Amino Acid Synthesis. [Link]
  • Google Patents.
  • PubMed Central. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]
  • cipac.org. multi-active method for the analysis of active substances in formulated products to support quality control scope. [Link]

Sources

Optimizing coupling reagent choice for "Methyl 2-amino-2-phenylacetate hydrochloride" in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Phenylglycine Derivatives in SPPS

Optimizing Coupling Reagent Choice for "Methyl 2-amino-2-phenylacetate hydrochloride" in Solid-Phase Peptide Synthesis (SPPS)

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of phenylglycine derivatives, specifically Methyl 2-amino-2-phenylacetate, into peptide sequences via SPPS. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable protocols to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Q1: I have this compound. Can I use it directly in my standard Fmoc-SPPS protocol?

Answer: No, this reagent cannot be used directly in a standard Fmoc-SPPS workflow for peptide chain elongation. There are two primary reasons for this:

  • Nα-Protection: Standard SPPS relies on the iterative addition of amino acids where the alpha-amino group is temporarily protected, most commonly with the Fluorenylmethyloxycarbonyl (Fmoc) group.[1][2][3] This protection prevents uncontrolled polymerization.[1] Your starting material, "this compound," has a free (protonated) amino group, making it unsuitable for a controlled, stepwise coupling reaction. For standard elongation, you would need to use Fmoc-D-Phenylglycine or its L-isomer.

  • C-Terminal Protection: The molecule is a methyl ester. In SPPS, the C-terminus of the growing peptide is anchored to the solid support (resin).[2] Adding a C-terminally protected amino acid like a methyl ester is not a standard elongation step.

This specific reagent is typically used for post-synthetic modifications of the final N-terminus of a peptide or in specialized fragment condensation strategies, not for building a peptide sequence one residue at a time.

Q2: I'm experiencing very low coupling efficiency when trying to add a phenylglycine residue. What is the main cause and how can I solve it?

Answer: The primary cause of low coupling efficiency with phenylglycine and its derivatives is steric hindrance . The bulky phenyl group attached directly to the α-carbon physically obstructs the approach of the resin-bound amine to the activated carboxyl group of the incoming amino acid. This makes the formation of the peptide bond kinetically slow and challenging compared to less hindered amino acids like alanine or glycine.[4][5][6]

Solutions to Overcome Steric Hindrance:

  • Utilize High-Potency Coupling Reagents: Standard carbodiimide reagents like DIC may be insufficient.[4] Uronium/aminium or phosphonium salt-based reagents are required to create a highly reactive activated ester intermediate. Reagents like HATU , HCTU , and COMU are industry standards for difficult couplings.[7] HATU, in particular, is often preferred for its rapid activation and high efficiency.[8]

  • Increase Reaction Time and Equivalents: For sterically hindered residues, extending the coupling time (e.g., from 1 hour to 2-4 hours) and using a higher excess of the protected amino acid and coupling reagent (e.g., 3-5 equivalents instead of the standard 1.5-2) can help drive the reaction to completion.

  • Perform a Double Coupling: If a monitoring test (like the Kaiser test) indicates incomplete coupling after the initial reaction time, drain the vessel and repeat the coupling step with a fresh solution of amino acid, coupling reagent, and base.[9]

  • Elevated Temperature: Microwave-assisted SPPS can significantly accelerate the coupling of hindered amino acids by providing the necessary activation energy.[10] If a microwave synthesizer is unavailable, conventional heating to 40-50°C can also be beneficial, but must be used judiciously to avoid racemization.

Q3: My primary concern is racemization of the phenylglycine residue during coupling. Which reagents and conditions offer the best stereochemical preservation?

Answer: This is a critical issue. Phenylglycine is highly susceptible to racemization because the α-proton is benzylic and thus more acidic than that of aliphatic amino acids.[11][12] During the activation of the carboxyl group, this proton can be easily abstracted by base, leading to the formation of a planar oxazolone intermediate, which destroys the stereocenter.[12]

The choice of coupling reagent and, just as importantly, the base, is paramount to suppressing this side reaction.[13][14]

Key Factors for Minimizing Racemization:

  • Choice of Additive: The additive used with the coupling reagent is crucial. Modern additives like OxymaPure® (Ethyl 2-cyano-2-(hydroxyimino)acetate) are demonstrably superior to the classical HOBt (1-hydroxybenzotriazole) at suppressing racemization.[15] Oxyma-based additives form highly reactive esters while minimizing the risk of epimerization.[15][16][17] Some studies suggest that specialized additives like Oxyma-B can be even more effective in specific contexts.[12][18]

  • Choice of Coupling Reagent:

    • COMU ([(1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate]) : This is an excellent choice as it incorporates the Oxyma moiety directly into its structure. It combines high reactivity with a low risk of racemization and is often recommended for sensitive residues like phenylglycine.[11][13][14][17]

    • HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) : While extremely efficient, its activation mechanism can still allow for racemization if not paired with the correct base and conditions.[13] It is generally superior to HBTU.[8]

    • DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) : This phosphonium-based reagent shows remarkable resistance to racemization and is a strong candidate for coupling phenylglycine.[11][13][14]

  • Choice of Base: This is arguably as important as the coupling reagent itself. The base used for in situ neutralization and to facilitate the coupling must be carefully selected.

    • Avoid DIPEA (N,N-Diisopropylethylamine) where possible. Its high basicity is known to promote racemization of phenylglycine.[13]

    • Use Sterically Hindered, Weaker Bases: Bases like 2,4,6-Trimethylpyridine (TMP, Collidine) or N,N-diisopropylaniline (DMP) are highly recommended. Their steric bulk and lower pKa reduce the rate of α-proton abstraction from the activated amino acid, thereby preserving stereochemical integrity.[11][13][14]

Reagent CombinationRacemization RiskCoupling EfficiencyKey Consideration
COMU + TMP Very Low ExcellentHighly recommended strategy for preserving stereochemistry.[11][13][14]
DEPBT + TMP Very Low Very GoodAn excellent alternative to COMU, known for low racemization.[11][13][14]
HATU + TMP Low-ModerateExcellentVery fast and efficient, but the choice of a hindered base is critical.[13]
DIC / OxymaPure + TMP LowGoodA cost-effective carbodiimide-based method with a modern, safe additive.[15][17]
HBTU / HCTU + DIPEA HighGood-ExcellentNot recommended for phenylglycine due to high racemization risk with DIPEA.[13]
Q4: Can you provide a detailed, optimized protocol for coupling "this compound" to the N-terminus of a resin-bound peptide?

Answer: Yes. This protocol assumes you are performing a terminal modification on a fully synthesized and Nα-deprotected peptide still on the resin. It incorporates best practices for handling a hindered, racemization-prone, and initially unprotected amino acid derivative.

Materials:

  • Resin-bound peptide (post-final Fmoc deprotection and washed)

  • This compound (10 eq.)

  • COMU (9.9 eq.)

  • 2,4,6-Trimethylpyridine (TMP) (20 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation:

    • Ensure the final Fmoc deprotection of your peptide sequence is complete (confirm with a positive Kaiser test).

    • Wash the resin thoroughly with DMF (3 x 10 mL/g resin) to remove residual piperidine.

  • Preparation of Coupling Solution (Perform immediately before adding to resin):

    • In a clean, dry vial, dissolve this compound (10 eq.) and COMU (9.9 eq.) in anhydrous DMF.

    • Add the TMP (20 eq.). The first 10 equivalents will neutralize the hydrochloride salt to generate the free amine in situ. The remaining 10 equivalents will act as the base for the coupling reaction itself.

    • Briefly vortex the solution. Do not allow this pre-activation mixture to stand for more than 1-2 minutes , as this can increase the risk of side reactions and racemization.

  • Coupling Reaction:

    • Drain the DMF from the washed resin.

    • Immediately add the freshly prepared coupling solution to the reaction vessel.

    • Agitate the mixture at room temperature for 2-4 hours. The extended time is necessary to overcome steric hindrance.

  • Monitoring and Wash:

    • After the reaction time, take a small sample of resin beads and perform a Kaiser test to check for the presence of free primary amines.[9] A negative result (yellow beads) indicates complete coupling.

    • If the test is positive (blue beads), extend the coupling time for another 1-2 hours and re-test.

    • Once the coupling is complete, drain the reaction mixture and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and finally dry the resin under vacuum.

  • Cleavage and Analysis:

    • Proceed with your standard global deprotection and cleavage protocol.

    • Analyze the crude product by RP-HPLC and Mass Spectrometry to confirm the successful addition and check the purity and stereochemical integrity of the final peptide.

Troubleshooting Guide

Q5: My coupling reaction is still failing or showing significant side products. What should I check?

Answer: If you are still facing issues, a systematic approach is needed to identify the root cause. Use the following workflow to troubleshoot the problem.

troubleshooting_workflow start Low Yield or Side Products Detected check_deprotection Was the previous Fmoc-deprotection complete? (Check with Kaiser Test) start->check_deprotection incomplete_deprotection ACTION: Repeat deprotection step. Use 20% Piperidine/DMF for 2x10 min. check_deprotection->incomplete_deprotection No (Test is Blue) check_reagents Are all reagents (Solvents, Base, Amino Acid) anhydrous and high quality? check_deprotection->check_reagents Yes (Test is Yellow) wet_reagents ACTION: Use fresh, anhydrous DMF. Ensure base is pure and dry. check_reagents->wet_reagents No check_equivalents Are you using sufficient excess? (Min. 3-5 eq. for hindered couplings) check_reagents->check_equivalents Yes low_equivalents ACTION: Increase equivalents of AA, coupling reagent, and base. check_equivalents->low_equivalents No check_reagent_choice Is the coupling reagent/base combination optimal for Phg? (e.g., COMU/TMP) check_equivalents->check_reagent_choice Yes suboptimal_reagents ACTION: Switch to a recommended reagent combo (see Table 1). Avoid DIPEA. check_reagent_choice->suboptimal_reagents No final_check Consider double coupling or using microwave assistance for extremely difficult sequences. check_reagent_choice->final_check Yes

Caption: Troubleshooting workflow for poor coupling of phenylglycine.

Mechanistic Insight

Why Phenylglycine is Prone to Racemization

The mechanism of racemization for Nα-protected amino acids during peptide coupling primarily proceeds through the formation of a 5(4H)-oxazolone intermediate. The base present in the reaction mixture can abstract the proton on the α-carbon of the activated amino acid. For phenylglycine, this process is accelerated due to the electron-withdrawing nature and resonance-stabilizing effect of the adjacent phenyl ring. The resulting planar oxazolone intermediate loses its chiral information. Subsequent attack by the amine can occur from either face of the planar ring, leading to a mixture of D and L isomers in the final peptide.

racemization_mechanism cluster_0 Activated L-Phenylglycine cluster_1 Oxazolone Intermediate (Planar) cluster_2 Racemized Products L_AA L-Phg-OX R-C(=O)-X Oxazolone Oxazolone Planar, Achiral L_AA->Oxazolone - H⁺ (Base-catalyzed) Oxazolone->L_AA + H⁺ L_Peptide L-Peptide Desired Product Oxazolone->L_Peptide Attack from top face D_Peptide D-Peptide Epimer Impurity Oxazolone->D_Peptide Attack from bottom face Base Base (e.g., DIPEA) H_plus H+ Resin_Amine H₂N-Peptide-Resin

Caption: Mechanism of racemization via oxazolone formation.

References

  • Liang, Z., Behnam, M. A., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(44), 4295-4299. Available from: Luxembourg Bio Technologies.
  • Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. AGRIS.
  • Schnölzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. Rapid, high yield assembly of difficult sequences. International journal of peptide and protein research, 40(3-4), 180–193.
  • Kent, S. B. H. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. ResearchGate.
  • Subirós-Funosas, R., Albericio, F., & El-Faham, A. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(6), 4785-4794.
  • El-sawy, E. R., Fletcher, N. C., & Watson, P. S. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science, 18(5), 341–346.
  • Behnam, M. A. M. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Jadav, N., El-Faham, A., & Albericio, F. (2014). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Organic & Biomolecular Chemistry, 12(41), 8333-8340.
  • Kent, S. B. H. (1992). In Situ Neutralization in Boc-chemistry Solid Phase Peptide Synthesis. ResearchGate.
  • Jolliffe, K. A. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 6301.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794–5801.
  • Guryanov, I., et al. (2017). Comparison of various coupling reagents in solid-phase aza-peptide synthesis. RSC Advances, 7(54), 34161-34168.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate.
  • Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.
  • El-Faham, A., & Albericio, F. (2010). HCTU and TCTU. New coupling reagents: Development and industrial aspects. Journal of Peptide Science, 16(1), 6-12.
  • Hebei Weibang Biotechnology Co., Ltd. (n.d.). High-Quality (R) -Methyl 2-Amino-2-Phenylacetate Hydrochloride Factory, Supplier.
  • Guo, L., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Communications Chemistry, 7(1), 35.

Sources

Impact of seed crystal addition on the crystallization of cefaclor

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for cefaclor crystallization. This guide is designed to provide in-depth, practical answers and troubleshooting strategies for common challenges encountered during the crystallization of cefaclor, with a specific focus on the critical role of seed crystal addition. Our goal is to move beyond simple procedural lists to explain the underlying scientific principles, empowering you to optimize your crystallization processes for consistent and high-quality results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the use of seed crystals in cefaclor crystallization.

Q1: What is the primary purpose of adding seed crystals to a cefaclor crystallization process?

Adding seed crystals serves two main purposes in pharmaceutical crystallization: controlling the solid-state form (polymorphism) and managing the particle size distribution (PSD).[1] For cefaclor, which exists in various forms such as the monohydrate and dihydrate, seeding is crucial.[2] By introducing seeds of the desired polymorphic form, you provide a template for crystal growth, ensuring the final product crystallizes in the intended, stable form and avoiding the spontaneous nucleation of undesired polymorphs.[1] This templating effect also helps control supersaturation, which can prevent issues like impurity incorporation or oiling out.[1]

Q2: When is the optimal time to add cefaclor seed crystals?

Seed crystals should be added within the solution's metastable zone width (MSZW). The MSZW is the region where the solution is supersaturated, but spontaneous nucleation does not yet occur. Adding seeds in this zone allows them to grow without being dissolved (if undersaturated) and without triggering a rapid, uncontrolled secondary nucleation event (if too highly supersaturated).[3]

Patents for cefaclor synthesis specify adding the seed crystal before the cefaclor generated by the reaction begins to precipitate on its own.[1][4] This timing is critical to ensure that the crystallization is initiated by the seeds rather than by spontaneous nucleation, leading to better control over the final crystal attributes. Seeding at lower supersaturation levels, closer to the solubility curve, is generally preferred for controlled crystal growth.[3]

Q3: What are the essential characteristics of a high-quality cefaclor seed crystal batch?

A high-quality seed batch is the cornerstone of a reproducible crystallization process. The key characteristics to control are:

  • Polymorphic Purity: The seeds must be of the desired cefaclor polymorph (e.g., monohydrate). Using a mix of polymorphs or the wrong polymorph will result in a product with inconsistent or incorrect solid-state form.

  • Chemical Purity: High chemical purity is essential. Impurities on the seed surface can inhibit or alter growth patterns. Patents often specify seed purity of greater than 90%.[1][4]

  • Particle Size Distribution (PSD): The PSD of the seeds directly influences the PSD of the final product. A narrow seed PSD will help produce a final product with a narrow PSD.

  • Surface Characteristics: The seed surface should be clean and free from amorphous regions or fractures, which can lead to unpredictable nucleation and growth behavior.

Troubleshooting Guide: Common Seeding-Related Issues

This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your cefaclor crystallization experiments.

Problem 1: The solution "oiled out" (formed a liquid phase) after adding seed crystals.

Q: My cefaclor solution turned into a sticky, oily emulsion instead of forming a crystalline slurry after seeding. What went wrong and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common problem that occurs when the solute separates as a liquid phase instead of a solid crystalline phase.[5] This often happens when the solution is too highly supersaturated at the point of seeding, or if the melting point of the solid is lower than the solution temperature.[5][6] Impurities can also lower the melting point and contribute to this issue.[6]

Causality & Troubleshooting Steps:

  • Excessive Supersaturation: This is the most common cause. The high driving force for phase separation favors the formation of a disordered, solute-rich liquid over an ordered crystal lattice.

    • Solution: Reduce the level of supersaturation at the point of seeding. This can be achieved by:

      • Increasing the Seeding Temperature: Add seeds at a temperature closer to the solubility curve where supersaturation is lower.[3]

      • Slowing the Generation of Supersaturation: If using an anti-solvent or cooling crystallization, decrease the addition rate of the anti-solvent or the cooling rate.[5]

  • Impurities Present: Impurities can act as eutectic melting point depressants.

    • Solution: Ensure the purity of your starting materials. If the crude cefaclor solution is impure, consider an additional purification or workup step before crystallization.

  • Ineffective Seeding: If the seeds are of poor quality or do not disperse properly, they won't effectively relieve supersaturation through growth, leading to conditions ripe for oiling out.

    • Solution: Re-evaluate your seed crystal quality and preparation (see Protocol 1). Ensure adequate agitation is used to disperse the seeds throughout the vessel.[7]

  • Rescue Strategy for an Oiled-Out Batch:

    • Heat the solution until the oil phase redissolves completely.

    • Add a small amount of additional solvent to reduce the overall concentration.[6]

    • Cool the solution again, much more slowly, and re-seed at a higher temperature (lower supersaturation).

Problem 2: The final cefaclor product is highly agglomerated.

Q: My cefaclor crystals are clumped together in large, hard agglomerates, making filtration and drying difficult. How can I prevent this?

A: Agglomeration occurs when individual crystals stick together and are cemented by further crystal growth, forming larger multi-particle clusters.[8] This is often driven by high supersaturation (especially during initial seeding), insufficient agitation, or certain particle characteristics (like fine particles).[9]

Causality & Troubleshooting Steps:

  • High Supersaturation at Seeding: Seeding into a highly supersaturated solution can cause rapid secondary nucleation on and around the seed crystals. These newly formed nuclei quickly bridge the gaps between larger crystals, cementing them together.

    • Solution: Seed at a lower supersaturation level. This allows for controlled growth on the existing seed surfaces rather than explosive secondary nucleation.[8]

  • Inadequate Mixing: Poor agitation allows crystals to remain in close contact for extended periods, increasing the probability of forming permanent bridges.

    • Solution: Increase the agitation rate. However, be cautious, as excessively high shear can cause crystal breakage (attrition), which generates fine particles that can also promote agglomeration. The optimal agitation rate creates a uniform suspension without causing significant particle damage.

  • Presence of Fines: A high number of very small crystals (fines) increases the total particle surface area and the number of potential collision points, leading to a higher likelihood of agglomeration.

    • Solution:

      • Use a seed batch with a larger mean particle size and a narrow distribution to minimize fines.

      • Implement a temperature cycling profile after seeding. Briefly increasing the temperature can dissolve the smallest particles (fines), a process known as Ostwald ripening, which reduces their tendency to act as "glue" between larger crystals.[9]

Problem 3: The final Particle Size Distribution (PSD) is too broad or inconsistent.

Q: My batch-to-batch PSD for cefaclor is highly variable. One batch is fine powder, the next is much larger. What's causing this, and how do I gain control?

A: Inconsistent PSD is a classic sign of uncontrolled nucleation. The final PSD is a direct result of the interplay between the initial seed characteristics and any secondary nucleation that occurs during the process.[10]

Causality & Troubleshooting Steps:

  • Inconsistent Seed Quality: The most likely culprit is variability in your seed crystals. If the seed PSD, surface area, or quality changes from batch to batch, the final product will be inconsistent.

    • Solution: Standardize your seed preparation protocol (see Protocol 1). Characterize each batch of seeds (e.g., by laser diffraction for PSD) to ensure consistency before use.

  • Uncontrolled Secondary Nucleation: Seeding at different levels of supersaturation will lead to different rates of secondary nucleation.

    • Solution: Precisely control the seeding temperature and solution concentration. The supersaturation at the point of seeding is a critical process parameter and must be kept consistent.[3][11] Seeding at very high supersaturation can render the initial seeding redundant due to an explosion of secondary nuclei.[3]

  • Variable Seed Loading: The amount of seed added determines the total surface area available for growth.

    • Solution: Maintain a consistent seed loading percentage. For cefaclor, patents describe loadings in the range of 0.5% to 5% (w/v).[1][4] A higher seed load provides more surface area, which consumes supersaturation faster and can lead to a smaller final particle size.[12]

Data Summary & Key Parameters

ParameterRecommended Range/ValueImpact on CrystallizationSource(s)
Seeding Point Within Metastable ZonePrevents seed dissolution and uncontrolled secondary nucleation.[3]
Seed Purity >90% (Chemical)Ensures proper growth templating; avoids growth inhibition.[1][4]
Seed Loading 0.5% - 5% (w/v)Higher loading leads to faster desupersaturation and smaller final particle size.[1][4][12]
pH of Crystallization 5.0 - 6.5Affects solubility and stability of cefaclor. Seeding helps stabilize the product.[1][13][14]
Crystallization Temp. 15°C - 35°C (initial)Controls supersaturation. A staged cooling profile is often used.[13][14]

Experimental Protocols

Protocol 1: Preparation of Cefaclor Seed Crystals via Wet Milling

This protocol describes a general method for preparing seed crystals with a controlled particle size.

  • Slurry Preparation: Prepare a slurry of crude cefaclor crystals in an anti-solvent (e.g., acetone or a mixture where cefaclor has very low solubility). The solid concentration should be high enough for efficient milling but low enough to remain fluid.

  • Wet Milling: Introduce the slurry into a wet mill (e.g., a bead mill). The milling media size and milling time are critical parameters to control the final particle size.

  • Process Monitoring: Periodically take samples and measure the particle size distribution using laser diffraction or microscopy to determine when the target PSD is reached.

  • Isolation and Washing: Once the target size is achieved, filter the seed crystals from the anti-solvent. Wash thoroughly with fresh anti-solvent to remove any generated fines and residual mother liquor.

  • Drying: Dry the seeds under vacuum at a low temperature to avoid any polymorphic or chemical degradation.

  • Characterization: Before use, characterize the seed batch for polymorphic identity (PXRD), purity (HPLC), and particle size distribution (laser diffraction). Store in a desiccated, controlled environment.

Protocol 2: Seeded pH-Swing Crystallization of Cefaclor

This protocol is based on methods described in the patent literature for cefaclor crystallization.[13][14]

  • Solution Preparation: Dissolve crude cefaclor in an aqueous solution by acidifying to a pH between 0.5 and 2.0 with an acid like HCl, resulting in a clear solution.[13]

  • Reactor Setup: In a separate crystallization reactor, prepare a heel of water and add the predetermined amount of characterized cefaclor seed crystals (e.g., 1.0 g).[13][14]

  • Controlled Addition: Maintain the crystallization reactor at a constant temperature (e.g., 35°C). Slowly dose the acidic cefaclor solution into the reactor over a defined period (e.g., 60 minutes).[13][14]

  • pH Control: Simultaneously, maintain the pH in the crystallization reactor at a constant setpoint (e.g., pH 5.0) by adding a base such as ammonia. This controlled addition maintains a constant level of supersaturation.[13][14]

  • Cooling Profile: After the addition is complete, implement a staged cooling profile to gently increase the yield (e.g., hold at 30°C for 30 min, then 25°C for 30 min, then 20°C for 60 min).[13][14]

  • Isolation: Filter the resulting crystal slurry, wash with water and then an organic solvent like acetone to facilitate drying.[13][14]

  • Drying: Dry the final product under vacuum at a controlled temperature.

Visual Diagrams

Seeding_Process_Workflow cluster_prep Phase 1: Preparation cluster_cryst Phase 2: Crystallization cluster_iso Phase 3: Isolation Dissolve Dissolve Crude Cefaclor (e.g., acidic aqueous solution) Dose Controlled Dosing of Cefaclor Solution Dissolve->Dose PrepareSeed Prepare & Characterize Seed Crystals (Protocol 1) Heel Prepare Reactor Heel (Water + Seeds) PrepareSeed->Heel Heel->Dose pH_Control Maintain pH Setpoint (e.g., pH 5.0) Cool Controlled Cooling Profile Dose->Cool Filter Filter Slurry Cool->Filter Wash Wash Crystals Filter->Wash Dry Dry Final Product Wash->Dry

Caption: Workflow for a seeded cefaclor crystallization process.

Troubleshooting_Tree Problem Crystallization Issue? Oiling Oiling Out Problem->Oiling Agglomeration Agglomeration Problem->Agglomeration BadPSD Poor PSD Control Problem->BadPSD Oiling_Cause1 High Supersaturation? Oiling->Oiling_Cause1 Agg_Cause1 High Supersaturation? Agglomeration->Agg_Cause1 PSD_Cause1 Inconsistent Seeds? BadPSD->PSD_Cause1 Oiling_Sol1 Increase Seeding Temp & Slow Cooling/Anti-Solvent Rate Oiling_Cause1->Oiling_Sol1 Yes Agg_Cause2 Poor Mixing? Agg_Cause1->Agg_Cause2 No Agg_Sol1 Seed at Lower Supersaturation Agg_Cause1->Agg_Sol1 Yes Agg_Sol2 Optimize Agitation Rate Agg_Cause2->Agg_Sol2 Yes PSD_Cause2 Variable Seeding Point? PSD_Cause1->PSD_Cause2 No PSD_Sol1 Standardize Seed Prep & Characterize Each Batch PSD_Cause1->PSD_Sol1 Yes PSD_Sol2 Precisely Control Seeding Temperature & Concentration PSD_Cause2->PSD_Sol2 Yes

Caption: Decision tree for troubleshooting common seeding issues.

References

  • CN103757085B - Cefaclor and synthetic method thereof - Google Patents.
  • CN105769873A - Cefaclor preparation and preparation method thereof - Google Patents.
  • US8071330B2 - Process for the synthesis of cefaclor - Google Patents.
  • WO2006069984A2 - Process for the synthesis of cefaclor - Google Patents.
  • Martinez, H., Byrn, S. R., & Pfeiffer, R. R. (1990). Solid-state chemistry and crystal structure of cefaclor dihydrate. Pharmaceutical research, 7(2), 147–153.
  • CN103757085A - Cefaclor and synthetic method thereof - Google Patents.
  • Van Cleemput, E., et al. (2017). Agglomeration Control during Ultrasonic Crystallization of an Active Pharmaceutical Ingredient. Crystals, 7(2), 40.
  • Van Cleemput, E., et al. (2017). Agglomeration Control during Ultrasonic Crystallization of an Active Pharmaceutical Ingredient. ResearchGate.
  • Medicilon. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds.
  • LibreTexts. (2022). 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Di Profio, G., et al. (2017). Preventing Crystal Agglomeration of Pharmaceutical Crystals Using Temperature Cycling and a Novel Membrane Crystallization Procedure for Seed Crystal Generation. Crystals, 7(12), 365.
  • Zhang, Y., et al. (2017). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate.
  • Zhang, Y., et al. (2019). Progress and Opportunities of Seeding Technique in Crystallization Processes. White Rose Research Online.
  • Mettler Toledo. Oiling Out in Crystallization.
  • Mettler Toledo. Seeding Studies For Crystallization - Improve Batch Consistency.
  • Chung, S. H., Ma, D. L., & Braatz, R. D. (1999). Optimal Seeding in Batch Crystallization. MIT.
  • Ibrahim, N. A., & Zain, M. Z. M. (2017). Effect of Seed Loading and Temperature of Seeding on Carbamazepine-Saccharin Co-Crystal. ResearchGate.

Sources

Enhancing the conversion rate of 7-ACCA with D-phenylglycine methyl ester hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Cephalexin Synthesis

A Senior Application Scientist's Guide to Enhancing the Conversion Rate of 7-ACCA with D-phenylglycine methyl ester hydrochloride

Welcome to the technical support center for the enzymatic synthesis of β-lactam antibiotics. This guide is designed for researchers, scientists, and process development professionals working on the kinetically controlled synthesis of cephalexin, focusing on the acylation of 7-amino-3-cephem-4-carboxylic acid (7-ACCA) with D-phenylglycine methyl ester (D-PGME). As your application scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your experimental outcomes.

The enzymatic route, primarily utilizing Penicillin G Acylase (PGA), presents a greener and more specific alternative to traditional chemical methods.[1][2] However, this process is a delicate balance between the desired synthesis reaction and competing hydrolysis reactions.[2][3] Achieving a high conversion rate requires precise control over several interdependent parameters. This guide directly addresses the most common challenges encountered in the laboratory and provides robust, scientifically-grounded solutions.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format, explaining the underlying causality and providing actionable resolution strategies.

Question 1: Why is my final cephalexin yield unexpectedly low, despite following the standard protocol?

Causality: A low conversion rate is the most common issue and typically points to an imbalance in the kinetically controlled reaction network. The enzymatic process is not just one reaction, but three competing ones:

  • Synthesis (Desired): The enzyme (PGA) is acylated by D-PGME and transfers the phenylglycyl group to 7-ACCA, forming cephalexin.[4]

  • Primary Hydrolysis (Competing): The acyl-enzyme intermediate reacts with water instead of 7-ACCA, wastefully converting D-PGME into D-phenylglycine (D-PG).[3]

  • Secondary Hydrolysis (Competing): The newly formed cephalexin product is hydrolyzed by the enzyme back into 7-ACCA and D-PG.[5]

A low yield means the equilibrium has shifted to favor one or both of the hydrolysis pathways. This is often due to suboptimal reaction conditions that either slow the synthesis rate or accelerate the hydrolysis rates.

Resolution Strategy:

  • 1. Verify and Optimize Reaction pH: The reaction pH is critical. The optimal pH for synthesis is a compromise; while the enzyme might be active in a broad range, a higher pH (e.g., >7.5) significantly accelerates the rate of D-PGME hydrolysis, consuming your acyl donor.[6][7]

    • Action: Ensure your buffer system is robust and the pH is stable throughout the reaction. The optimal range is typically between pH 6.5 and 7.5 .[7][8] Calibrate your pH meter before each experiment.

  • 2. Lower the Reaction Temperature: Higher temperatures increase the rate of all reactions, but they disproportionately favor the hydrolysis side reactions over the synthesis pathway.[9]

    • Action: Conduct the synthesis at a lower temperature. The recommended range is often between 5°C and 25°C .[6][8] This reduces the rate of hydrolysis more than it affects the synthesis, thereby increasing the synthesis-to-hydrolysis (S/H) ratio and improving the maximum achievable yield.[9]

  • 3. Increase the Molar Ratio of D-PGME to 7-ACCA: According to Le Châtelier's principle, increasing the concentration of one reactant (the acyl donor) can push the reaction toward product formation. A higher concentration of D-PGME increases the probability that the acyl-enzyme intermediate will react with 7-ACCA rather than water.

    • Action: Increase the initial molar ratio of D-PGME to 7-ACCA. Ratios of 2:1 to 4:1 are commonly employed to maximize the conversion of the more valuable 7-ACCA nucleus.[6][10]

  • 4. Implement a Fed-Batch Strategy: Adding all the D-PGME at the beginning can lead to a high initial rate of hydrolysis.

    • Action: Instead of a single batch addition, try a continuous or stepwise feeding of the D-PGME solution over the course of the reaction. This maintains a lower, optimal concentration of the acyl donor, which can significantly suppress hydrolysis and improve the overall yield.[11]

Question 2: The reaction starts quickly, but the rate drops dramatically after a short period. What is causing this inhibition?

Causality: This is a classic sign of substrate or product inhibition. In this enzymatic system, several components can act as inhibitors, binding to the enzyme and reducing its catalytic efficiency.

  • Substrate Inhibition: While less common for the reactants at typical concentrations, very high levels of D-PGME can sometimes inhibit the enzyme.[12]

  • Product Inhibition: The reaction products, D-phenylglycine (from hydrolysis) and cephalexin itself, can act as competitive inhibitors.[12][13] They compete with the substrates for binding to the enzyme's active site, slowing down subsequent catalytic cycles.

  • Nucleophile Inhibition: The 7-ACCA nucleus has been identified as a potent inhibitor of the secondary hydrolysis reaction (the breakdown of cephalexin), which is beneficial. However, its interactions within the overall kinetics can be complex.[14]

Resolution Strategy:

  • 1. Analyze Byproduct Formation: The primary culprit for a rapid rate drop is often the accumulation of D-phenylglycine (D-PG) from D-PGME hydrolysis.

    • Action: Use HPLC to monitor the concentration of D-PG alongside your substrates and product. If D-PG concentration rises sharply as the reaction rate falls, you have identified a key inhibitor. Optimizing pH and temperature to reduce hydrolysis (as described in Question 1) is the best solution.

  • 2. Consider In Situ Product Removal (ISPR): If cephalexin itself is the inhibitor, removing it from the solution as it is formed can keep the enzyme active and drive the reaction to a higher conversion.

    • Action: Cephalexin has limited solubility and may precipitate at high concentrations, which is a natural form of ISPR.[11] Alternatively, explore advanced techniques like reactive crystallization with complexing agents or aqueous two-phase systems to continuously remove the product.[10][15]

Question 3: My experiment is difficult to reproduce. Why are the results inconsistent between batches?

Causality: Poor reproducibility is almost always due to insufficient control over critical process parameters or variability in raw materials. The kinetically controlled nature of this synthesis makes it highly sensitive to minor deviations.

  • Inconsistent Raw Materials: The quality and form of your substrates are paramount. D-PGME hydrochloride is a salt and its dissolution can affect the final pH. The purity of 7-ACCA can also vary.

  • Enzyme Activity Variation: If you are reusing an immobilized enzyme, its activity may decrease with each cycle.[11] Even with fresh enzyme, lot-to-lot variability can exist.

  • Poor pH and Temperature Control: Small, unmonitored drifts in pH or temperature during the reaction can lead to large differences in the final yield.

Resolution Strategy:

  • 1. Standardize Substrate Preparation:

    • Action: Always use substrates from the same lot for a series of comparative experiments. When preparing the D-PGME solution, be mindful that the hydrochloride salt will make the solution acidic; ensure the pH is correctly adjusted after all components are dissolved but before adding the enzyme.

  • 2. Characterize and Standardize Enzyme Loading:

    • Action: Do not assume enzyme activity is constant. If possible, perform a simple activity assay on each new batch of enzyme before use.[16] When using immobilized enzyme, ensure it is washed and stored according to the manufacturer's protocol to preserve activity between runs.

  • 3. Implement Rigorous Process Monitoring:

    • Action: Use a calibrated, temperature-compensated pH probe for continuous monitoring and automated titration for pH control. Conduct the reaction in a temperature-controlled vessel (e.g., a jacketed reactor) to eliminate fluctuations. Meticulous record-keeping of all parameters is essential for troubleshooting.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the primary enzyme used for this synthesis? A: The most common and effective enzyme is Penicillin G Acylase (PGA), also known as Penicillin Amidase (EC 3.5.1.11).[17] It is typically used in an immobilized form (IPGA) on a solid support. Immobilization simplifies catalyst recovery and reuse, making the process more economical and robust.[8]

Q: Can organic co-solvents enhance the conversion rate? A: Yes, the addition of water-miscible organic co-solvents like ethylene glycol has been shown to improve cephalexin yield.[18][19] The co-solvent can increase the solubility of substrates (especially 7-ACCA) and reduce the water activity, which helps to suppress the competing hydrolysis reactions.[10] However, high concentrations of organic solvents can also denature the enzyme, so the optimal concentration (often 10-30% v/v) must be determined experimentally.[5][10]

Q: How should I monitor the reaction progress effectively? A: High-Performance Liquid Chromatography (HPLC) is the standard analytical method.[16] It allows for the simultaneous quantification of the starting materials (7-ACCA, D-PGME), the desired product (cephalexin), and the main byproduct (D-phenylglycine). This provides a complete picture of the reaction kinetics, including the S/H ratio, and is invaluable for troubleshooting and optimization.

Q: Is there a difference between using 7-ACCA and 7-ADCA? A: Yes, there is a structural difference. 7-ACCA (7-amino-3-chloro-3-cephem-4-carboxylic acid) is the key nucleus for the synthesis of Cefaclor . 7-ADCA (7-amino-3-deacetoxycephalosporanic acid) is the nucleus for Cephalexin .[8][20] While this guide uses "7-ACCA" as per the topic query, the scientific principles, optimization strategies, and troubleshooting steps discussed here are directly applicable to the synthesis of Cephalexin from 7-ADCA and D-PGME, as this is the most widely studied model system.[14][21]

Section 3: Protocols and Methodologies

Protocol 1: Standard Batch Enzymatic Synthesis of Cephalexin

This protocol provides a baseline for a laboratory-scale batch synthesis.

  • Reactor Setup: Prepare a temperature-controlled jacketed glass reactor equipped with an overhead stirrer and a calibrated pH probe connected to a controller for automated addition of a base (e.g., 2M NaOH).

  • Buffer Preparation: Add 100 mL of 0.1 M phosphate buffer to the reactor and equilibrate the temperature to 15°C.

  • Substrate Dissolution:

    • Add 2.14 g of 7-ADCA (10 mmol, adjust for 7-ACCA if used) to the buffer and stir until fully suspended.

    • In a separate beaker, dissolve 6.05 g of D-PGME·HCl (30 mmol) in 20 mL of water.

    • Slowly add the D-PGME·HCl solution to the reactor.

  • pH Adjustment: Adjust the pH of the substrate mixture to 7.0 using the pH controller/titrator.

  • Enzyme Addition: Once the temperature and pH are stable, add the immobilized Penicillin G Acylase (e.g., 1.5 g of commercial preparation). Start the reaction timer.

  • Reaction Monitoring: Maintain the temperature at 15°C and the pH at 7.0 for the duration of the reaction (typically 2-4 hours).

  • Sampling: Withdraw small aliquots (e.g., 200 µL) at regular intervals (e.g., every 15-30 minutes). Immediately quench the enzymatic reaction by adding the sample to an equal volume of a stop solution (e.g., 1 M HCl or methanol) and prepare for HPLC analysis.

  • Reaction Termination: Once the concentration of cephalexin plateaus and begins to decrease (indicating secondary hydrolysis is dominating), terminate the reaction by filtering to remove the immobilized enzyme.

Protocol 2: HPLC Analysis of Reaction Components
  • System: An HPLC system with a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) and a UV detector.

  • Mobile Phase: A mixture of 70% (v/v) 20 mM phosphate buffer (pH 7.0) and 30% (v/v) methanol is a common starting point.[16]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 214 nm or 254 nm.

  • Sample Preparation: Centrifuge the quenched reaction samples to remove any precipitate. Dilute the supernatant appropriately with the mobile phase before injection.

  • Quantification: Use external standards of 7-ACCA (or 7-ADCA), D-PGME, cephalexin, and D-phenylglycine to create calibration curves for accurate quantification.

Section 4: Key Data Summary

The following table summarizes typical optimized parameters found in the literature for enhancing cephalexin synthesis. These values serve as an excellent starting point for your own process development.

ParameterOptimized Value/RangeRationale & Key InsightReference(s)
pH 6.5 - 7.5Balances enzyme activity with suppression of D-PGME hydrolysis, which is faster at higher pH.[7][8]
Temperature 5°C - 25°CLower temperatures favor the synthesis pathway over hydrolysis, increasing the S/H ratio and final yield.[6][9]
Molar Ratio (D-PGME:Nucleus) 2:1 to 4:1An excess of the acyl donor drives the reaction equilibrium towards product formation.[6][10]
Enzyme Type Immobilized Penicillin G AcylaseAllows for easy catalyst separation, reuse, and enhanced operational stability.[8][11]
Co-solvent 10-30% (v/v) Ethylene GlycolCan improve substrate solubility and reduce water activity, but must be optimized to avoid enzyme deactivation.[10][18]
Reaction Time 1 - 5 hoursThe reaction must be stopped when the maximum product concentration is reached, before secondary hydrolysis becomes dominant.[8]

Section 5: Visualizing the Process

Diagram 1: Enzymatic Reaction Network

This diagram illustrates the core synthesis pathway and the two competing hydrolysis side reactions that must be controlled to achieve a high yield.

Reaction_Network DPGME D-PGME AcylEnzyme Acyl-Enzyme Intermediate DPGME->AcylEnzyme 1. Acylation ACCA 7-ACCA Cephalexin Cephalexin (Desired Product) H2O Water (H₂O) DPG D-PG (Byproduct) PGA PGA (Enzyme) AcylEnzyme->Cephalexin 2. Synthesis AcylEnzyme->DPG 3. Primary Hydrolysis Cephalexin->ACCA Cephalexin->PGA Enzyme Regeneration DPG->PGA

Caption: Kinetically controlled reaction network for cephalexin synthesis.

Diagram 2: Troubleshooting Workflow for Low Conversion Rate

This flowchart provides a logical sequence of steps to diagnose and resolve low product yields.

Troubleshooting_Workflow start Start: Low Conversion Rate check_ph Is pH stable in 6.5-7.5 range? start->check_ph adjust_ph Action: Calibrate probe. Use fresh buffer. Implement auto-titrator. check_ph->adjust_ph No check_temp Is temperature stable (e.g., 10-20°C)? check_ph->check_temp Yes adjust_ph->check_temp adjust_temp Action: Use jacketed reactor. Lower setpoint to favor S/H ratio. check_temp->adjust_temp No check_ratio Is D-PGME:7-ACCA molar ratio ≥ 2:1? check_temp->check_ratio Yes adjust_temp->check_ratio adjust_ratio Action: Increase ratio to 3:1 or 4:1. Consider fed-batch for D-PGME. check_ratio->adjust_ratio No check_enzyme Is enzyme activity verified? (Fresh or reused) check_ratio->check_enzyme Yes adjust_ratio->check_enzyme adjust_enzyme Action: Perform activity assay. Increase enzyme loading or use fresh batch. check_enzyme->adjust_enzyme No end_ok Problem Resolved check_enzyme->end_ok Yes adjust_enzyme->end_ok

Caption: A logical workflow for troubleshooting low cephalexin yield.

Section 6: References

  • Wei, D. Z., Zhang, Y. G., Yang, L. R., Qi, H. B., & Gao, H. (2020). Efficient enzymatic synthesis of cephalexin in suspension aqueous solution system. Biotechnology and Applied Biochemistry, 67(4), 656-663. [Link]

  • Choi, W. G., Lee, S. B., & Ryu, D. D. (1980). Enzymatic biosynthesis of cephalexin. Biotechnology and Bioengineering, 22(6), 1237-1247. [Link]

  • Deshpande, B. S., Sudhakaran, V. K., & Shewale, J. G. (1995). Enzymatic production of cephalexin. Enzyme and Microbial Technology, 17(1), 84-88. [Link]

  • Wegman, M. A., van Langen, L. M., van Rantwijk, F., & Sheldon, R. A. (2002). A two-step, one-pot enzymatic synthesis of cephalexin from D-phenylglycine nitrile. Biotechnology and Bioengineering, 79(7), 807-812. [Link]

  • Pribyl, M., Schuurmann, M., & Kysela, P. (2018). Theoretical study on enzyme synthesis of cephalexin in a parallel-flow microreactor combined with electrically driven ATPS microextraction. Reaction Chemistry & Engineering, 3(5), 699-709. [Link]

  • Illanes, A., Anjari, J., Arrieta, R., & Aguirre, C. (2012). Comparative study of the enzymatic synthesis of cephalexin at high substrate concentration in aqueous and organic media using statistical model. ResearchGate. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Cephalexin? Patsnap. [Link]

  • Švedas, V. K., & Margolin, A. L. (2005). Synthesis of β-Lactam Antibiotics: Chemistry, Biocatalysis & Process Integration. Springer. [Link]

  • Bahamondes, C., Aguirre, C., & Illanes, A. (2014). Effect of response parameters on cephalexin synthesis at 15 C, 62.5 IU/mmol 7-ADCA, and 30% (v/v) ethylene glycol. ResearchGate. [Link]

  • Schömer, U., & Wagner, F. (1987). Penicillin acylase from the hybrid strains Escherichia coli 5K(pHM12): enzyme formation and hydrolysis of beta-lactam antibiotics with whole cells. Applied microbiology and biotechnology, 27(2), 153-159. [Link]

  • Schroën, C. G. P. H., Nierstrasz, V. A., & Moody, H. M. (2001). Modeling of the enzymatic kinetic synthesis of Cephalexin—influence of substrate concentration. Biotechnology and Bioengineering, 75(5), 517-527. [Link]

  • Nara, T., Okachi, R., & Misawa, M. (1973). U.S. Patent No. 3,761,354. Washington, DC: U.S. Patent and Trademark Office.

  • Gracheva, E. A., & Svyatukhina, N. V. (2018). Protein Engineering of Penicillin Acylase. Acta Naturae, 10(1), 16-29. [Link]

  • Erarslan, A. (2000). Clarification of pencillin G acylase reaction mechanism. ResearchGate. [Link]

  • Bossi, A., Cretich, M., & Righetti, P. G. (1998). Production of D-phenylglycine from racemic (D,L)-phenylglycine via isoelectrically-trapped penicillin G acylase. Biotechnology and Bioengineering, 60(4), 454-461. [Link]

  • Zhang, T., Wang, J., Zhang, Q., Gong, J., & Hao, H. (2022). Study on Thermodynamics and Kinetics of Cephalexin Enzymatic Hydrolysis and Its Process Development to Prepare 7-ADCA. MDPI. [Link]

  • Sklyarenko, A. V., El'darov, M. A., Kurochkina, V. B., & Yarotsky, S. V. (2015). Enzymatic synthesis of β-lactam acids (review). Applied Biochemistry and Microbiology, 51(6), 627-640. [Link]

  • Lagerman, M. V., Kumar, D., Kar, A., & Bommarius, A. S. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations. Biotechnology and Bioengineering, 119(11), 3117-3126. [Link]

  • Tucker, C., & MacDougall, C. (2023). Cephalexin. StatPearls Publishing. [Link]

  • Parmar, A., Kumar, H., & Marwaha, S. S. (2000). Penicillin G acylase: Its synthesis, regulation, and production. Critical reviews in microbiology, 26(2), 87-101. [Link]

  • Alkema, W. B., de Vries, E., & Janssen, D. B. (2003). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis of beta-lactam antibiotics. The FEBS journal, 270(17), 3684-3692. [Link]

  • Gotor, V., Brieva, R., & Rebolledo, F. (1991). D-Phenylglycine and D-4-hydroxyphenylglycine methyl esters via penicillin G acylase catalysed resolution in organic solvents. Tetrahedron letters, 32(44), 6371-6374. [Link]

  • Svyatukhina, N. V., & Gracheva, E. A. (2015). Enzymatic synthesis of beta-lactam antibiotics. Analytical review. ResearchGate. [Link]

  • Ferreira, M. L., & Illanes, A. (2007). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. ResearchGate. [Link]

  • Wang, W., Wei, D., & Wang, L. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Bioengineering and Biotechnology, 10, 928509. [Link]

  • Wilson, L., & Illanes, A. (2004). cephalexin Synthesis by immobilized Penicillin G acylase under non-isothermal conditions: Reduction of the diffusion limitation. ResearchGate. [Link]

  • Ferreira, M. L., & Illanes, A. (2007). Inhibitory effects in the side reactions occurring during the enzymic synthesis of amoxicillin: p-hydroxyphenylglycine methyl ester and amoxicillin hydrolysis. Biotechnology and bioengineering, 97(2), 225-235. [Link]

  • Eppinger, M., & Stolz, A. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis, 2, 953457. [Link]

  • Mitchell, S. M., Ullman, J. L., Teel, A. L., & Watts, R. J. (2014). pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin. Science of the Total Environment, 466, 547-555. [Link]

  • Yang, Y., Zhang, Z., & Li, Z. (2014). Effect of pH on penicillin G acylase catalyzed synthesis of cephalexin from PGM and 7-ADCA with the addition of 10% ethylene glycol. ResearchGate. [Link]

  • Lagerman, M. V., Kumar, D., Kar, A., & Bommarius, A. S. (2022). Selectivity and kinetic modeling of penicillin G acylase variants for the synthesis of cephalexin under a broad range of substrate concentrations. ResearchGate. [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

For researchers and professionals in drug development, the purity of starting materials is a foundational pillar of successful synthesis and product safety. Methyl 2-amino-2-phenylacetate hydrochloride, a key chiral building block for various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the final product's quality and efficacy.[1][2] This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining both the chemical and enantiomeric purity of this critical intermediate.

The Imperative of Orthogonal Purity Assessment

Methyl 2-amino-2-phenylacetate is a chiral molecule, existing as (R) and (S) enantiomers. Consequently, a comprehensive purity analysis must address two distinct aspects:

  • Chemical Purity: Quantifying the main compound relative to any process-related impurities, such as starting materials, by-products, or degradation products.

  • Enantiomeric Purity: Determining the proportion of the desired enantiomer to its undesired counterpart, often expressed as enantiomeric excess (% ee).

Relying on a single analytical method is often insufficient. This guide details two distinct, complementary HPLC methods: a robust Reversed-Phase (RP-HPLC) method for chemical purity and a specialized Chiral HPLC method for enantiomeric purity.

Method A: Reversed-Phase HPLC for Chemical Purity Assessment

Reversed-phase HPLC is the workhorse of pharmaceutical analysis for its versatility in separating a wide range of compounds.[3][4][5] For Methyl 2-amino-2-phenylacetate, a C18 stationary phase provides a non-polar environment, allowing for the effective separation of the polar analyte from potentially less polar impurities based on their hydrophobicity.

Causality Behind Method Choices:
  • Stationary Phase: A C18 column is selected for its broad applicability and excellent resolving power for aromatic compounds.

  • Mobile Phase: A buffered acetonitrile/water mobile phase is used. The acetonitrile (organic modifier) controls the elution strength, while the phosphate buffer maintains a consistent pH to ensure peak shape and retention time reproducibility for the ionizable amino group.

  • Detection: UV detection at 210 nm is chosen. The phenyl group in the molecule contains a chromophore that absorbs strongly in the low UV range, providing high sensitivity for both the main peak and potential impurities.[6]

Detailed Experimental Protocol: Method A

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Analytical balance, volumetric flasks, pipettes

  • HPLC grade acetonitrile, potassium dihydrogen phosphate, and purified water

2. Mobile Phase Preparation (pH 3.0 Phosphate Buffer/Acetonitrile):

  • Buffer Preparation: Dissolve 1.36 g of KH₂PO₄ in 1 L of purified water. Adjust pH to 3.0 with phosphoric acid.

  • Mobile Phase: Mix the prepared buffer and acetonitrile in a 70:30 (v/v) ratio. Filter and degas before use.

3. Solution Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of Methyl 2-amino-2-phenylacetate HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Sample Solution (0.5 mg/mL): Prepare the sample to be tested in the same manner as the Standard Solution.

4. HPLC Parameters:

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 70:30 (v/v) pH 3.0 Phosphate Buffer:Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at 210 nm

| Run Time | 20 minutes |

5. System Suitability Test (SST):

  • Inject the Standard Solution five times.

  • The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • The tailing factor for the main peak should be ≤ 2.0.

  • The theoretical plates should be ≥ 2000.

Hypothetical Data & Performance

The following table summarizes expected results for a sample containing known impurities, demonstrating the method's resolving power.

Peak IDCompoundRetention Time (min)Resolution (Rs)Purity (%)
1Phenylacetic Acid (Impurity)3.5-0.08
2Methyl 2-amino-2-phenylacetate5.24.599.85
3Methyl Phenylacetate (Impurity)12.1>100.07

Method B: Chiral HPLC for Enantiomeric Purity Assessment

To separate enantiomers, a chiral environment is necessary. This is most effectively achieved using a Chiral Stationary Phase (CSP).[7] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad enantioselectivity for amino acid derivatives.[8]

Causality Behind Method Choices:
  • Stationary Phase: An amylose-based CSP is selected. These phases often provide excellent separation for compounds containing aromatic rings and polar functional groups through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.

  • Mobile Phase: A normal-phase mobile phase, typically a mixture of a hydrocarbon (like hexane) and an alcohol (like isopropanol), is used. The alcohol acts as a polar modifier, and its concentration is a critical parameter for optimizing resolution and retention.

  • Detection: UV detection at 210 nm remains effective, as both enantiomers have identical UV spectra.

Detailed Experimental Protocol: Method B

1. Instrumentation and Consumables:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm)

  • HPLC grade hexane and isopropanol (IPA)

2. Mobile Phase Preparation:

  • Prepare a mixture of Hexane and Isopropanol in a 90:10 (v/v) ratio. Filter and degas. Note: The optimal ratio may require adjustment during method development.

3. Solution Preparation:

  • Racemic Standard (0.5 mg/mL): Accurately weigh ~25 mg of a racemic (1:1 mixture of R and S enantiomers) Methyl 2-amino-2-phenylacetate HCl standard into a 50 mL flask. Dissolve and dilute to volume with the mobile phase. This is used to confirm the separation.

  • Sample Solution (0.5 mg/mL): Prepare the enantiomerically enriched sample to be tested in the same manner.

4. HPLC Parameters:

Parameter Value
Column Amylose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase 90:10 (v/v) Hexane:Isopropanol
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 210 nm

| Run Time | 30 minutes |

5. System Suitability Test (SST):

  • Inject the Racemic Standard.

  • The resolution between the two enantiomer peaks should be ≥ 1.5.

Hypothetical Data & Performance

This table illustrates the separation of the desired (S)-enantiomer from the undesired (R)-enantiomer.

Peak IDEnantiomerRetention Time (min)Resolution (Rs)Enantiomeric Purity (%)
1(R)-enantiomer (undesired)18.5-0.25
2(S)-enantiomer (desired)21.22.199.75

Visualizing the Analytical Workflows

To ensure clarity and reproducibility, the overall analytical process can be visualized.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Weigh Compound dissolve Dissolve in Mobile Phase prep_start->dissolve vol_dilute Dilute to Volume dissolve->vol_dilute filter Filter Solution vol_dilute->filter prep_end Ready for Injection filter->prep_end injection Inject Sample prep_end->injection hplc_system HPLC System Setup (Column, Mobile Phase, Flow) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity / % ee integrate->calculate report Final Report calculate->report G start Analytical Goal? chem_purity Assess Chemical Purity (Process Impurities, Degradants) start->chem_purity Impurity Profile enant_purity Assess Enantiomeric Purity (R vs. S Isomers) start->enant_purity Stereoisomer Ratio method_a Use Method A: Reversed-Phase HPLC chem_purity->method_a method_b Use Method B: Chiral HPLC enant_purity->method_b output_a Output: Purity by Area % (e.g., 99.85%) method_a->output_a output_b Output: Enantiomeric Excess (e.g., 99.5% ee) method_b->output_b

Caption: Logic diagram for selecting the appropriate HPLC method.

Conclusion

The purity assessment of this compound requires a dual-methodology approach for comprehensive quality control. A standard reversed-phase HPLC method provides a reliable and robust means of quantifying chemical impurities, while a specialized chiral HPLC method is indispensable for determining enantiomeric purity. [7][8]By employing both techniques, researchers and drug developers can ensure their starting material meets the stringent quality attributes required for the synthesis of safe and effective pharmaceuticals. The protocols and logical frameworks presented here serve as a validated starting point for implementation in any analytical laboratory.

References

  • Guichon, G., & Grushka, E. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques, 17(2), 131–137. [Link]
  • Shimadzu.Analytical Methods for Amino Acids.[Link]
  • Goel, R. K., et al. (2013). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis.
  • National Center for Biotechnology Information.Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. PubMed. [Link]
  • Lee, W., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(4), 256-265. [Link]
  • Waters Corporation. (2013). Chiral Separation of Phenylalanine Methyl Esters using UPC2.[Link]
  • Patel, S., et al. (2014). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 6(5), 963-971. [Link]
  • SIELC.HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride.[Link]
  • Ghanem, A., & Ho, C. (2002). Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 599-605. [Link]
  • Phenomenex.
  • Wikipedia.
  • Kannappan, V. (2022). Chiral HPLC separation: strategy and approaches. Chiralpedia. [Link]

Sources

A Guide to the Structural Confirmation of Methyl 2-amino-2-phenylacetate hydrochloride: A Comparative Analysis of Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. For drug development professionals and researchers, the synthesis of novel compounds or the utilization of existing ones, such as Methyl 2-amino-2-phenylacetate hydrochloride, necessitates a robust analytical workflow to verify its chemical identity. This guide provides an in-depth analysis of the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this compound. Furthermore, it offers a comparative perspective on other widely used analytical techniques, namely Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS), equipping the reader with the knowledge to make informed decisions in their analytical strategies.

The Central Role of NMR in Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the elucidation of the structure of organic molecules. Its power lies in its ability to provide detailed information about the chemical environment of individual atoms, specifically the hydrogen (¹H) and carbon-¹³ (¹³C) nuclei. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a comprehensive picture of the molecular architecture can be constructed.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is predicted to exhibit several distinct signals corresponding to the different types of protons in the molecule. The presence of the hydrochloride salt of the amine group significantly influences the chemical shifts of nearby protons.

A representative ¹H NMR spectrum of the closely related D-Phenylglycine methyl ester hydrochloride provides valuable experimental data for our analysis[1]. Based on this data and fundamental NMR principles, the expected signals are as follows:

  • Phenyl Protons (C₆H₅-): A multiplet in the aromatic region, typically between 7.3 and 7.6 ppm. The five protons on the phenyl ring will exhibit complex splitting patterns due to their interactions with each other.

  • Methine Proton (-CH(NH₃⁺)-): A singlet or a narrowly split multiplet expected to be significantly downfield due to the deshielding effects of the adjacent phenyl group and the protonated amino group. This signal is anticipated to appear around 5.3 ppm.

  • Methyl Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons of the methyl ester group. This signal is typically found in the region of 3.7-3.8 ppm.

  • Ammonium Protons (-NH₃⁺): A broad singlet that can be exchangeable with deuterium oxide (D₂O). Its chemical shift is highly dependent on the solvent and concentration and can appear over a wide range, often between 8.0 and 9.0 ppm.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. For this compound, we expect to see the following signals, with their predicted chemical shifts referenced from established databases and spectral data of similar compounds[1][2][3]:

  • Carbonyl Carbon (-C=O): This carbon will appear as a singlet at the downfield end of the spectrum, typically in the range of 168-172 ppm.

  • Phenyl Carbons (C₆H₅-): The phenyl ring will give rise to four distinct signals. The carbon atom directly attached to the chiral center (ipso-carbon) will be a singlet with a lower intensity around 132-135 ppm. The other aromatic carbons will appear in the typical aromatic region of 128-130 ppm.

  • Methine Carbon (-CH(NH₃⁺)-): The carbon of the chiral center is expected to resonate around 55-60 ppm.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear as a sharp singlet in the upfield region, typically around 53-55 ppm.

A Comparative Look: Alternative and Complementary Analytical Techniques

While NMR is a powerful tool for complete structure elucidation, other spectroscopic techniques provide valuable and often complementary information. The choice of technique depends on the specific analytical question being addressed, sample availability, and desired sensitivity.[4]

Feature¹H and ¹³C NMR SpectroscopyFourier-Transform Infrared (FTIR) SpectroscopyMass Spectrometry (MS)
Primary Information Detailed connectivity and chemical environment of atomsPresence of functional groupsMolecular weight and fragmentation pattern
Sensitivity Moderate (mg to µg)Low to Moderate (mg to µg)High (ng to fg)
Structural Detail High (unambiguous 3D structure possible with advanced techniques)Low (indicates presence of bonds and functional groups)Moderate to High (provides molecular formula and substructural information)
Sample State SolutionSolid, Liquid, GasSolid, Liquid, Gas (after ionization)
Key Advantage Unparalleled for complete structure elucidation.Rapid and non-destructive.High sensitivity and determination of molecular weight.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Fingerprint of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6] For this compound, the FTIR spectrum is expected to show characteristic absorption bands:

  • N-H Stretching: A broad band in the region of 3000-3300 cm⁻¹ corresponding to the stretching vibrations of the ammonium (-NH₃⁺) group.

  • C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methine and methyl groups will be observed just below 3000 cm⁻¹.

  • C=O Stretching: A strong, sharp absorption band around 1730-1750 cm⁻¹ is characteristic of the carbonyl group in the ester functionality.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The C-O stretching of the ester group will produce a strong band in the 1000-1300 cm⁻¹ range.

Mass Spectrometry: Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable structural information.[7][8] For this compound, electrospray ionization (ESI) would be a suitable ionization method. The expected mass spectrum would show:

  • Molecular Ion Peak: The protonated molecule [M+H]⁺, where M is the free base (Methyl 2-amino-2-phenylacetate). This would appear at an m/z corresponding to the molecular weight of C₉H₁₁NO₂ + 1.

  • Key Fragmentation Patterns: Common fragmentation pathways for amino acid esters include the loss of the ester group or cleavage adjacent to the amino group.[9][10] Expected fragments could include the loss of the methoxycarbonyl group (-COOCH₃) or the phenyl group (-C₆H₅).

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, adherence to standardized experimental protocols is paramount.

Protocol 1: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters to consider include the spectral width, acquisition time, and relaxation delay.[11][12]

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required to achieve a good signal-to-noise ratio.[13][14]

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference.

Protocol 2: FTIR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (1-2 mg) of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[15][16][17]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Protocol 3: Mass Spectrometry (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as a mixture of methanol and water.[18]

  • Infusion: Introduce the sample solution into the electrospray ionization source of the mass spectrometer at a constant flow rate using a syringe pump.[19][20][21]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of the compound.

Visualizing the Workflow and Structure

To aid in the understanding of the analytical process and the molecular structure, the following diagrams are provided.

G cluster_structure Molecular Structure cluster_workflow Analytical Workflow structure Methyl 2-amino-2-phenylacetate Hydrochloride (C₉H₁₂ClNO₂) A Sample B NMR Spectroscopy (¹H & ¹³C) A->B Dissolve in deuterated solvent C FTIR Spectroscopy A->C Prepare KBr pellet D Mass Spectrometry A->D Prepare dilute solution E Structural Confirmation B->E C->E D->E

Caption: Analytical workflow for structural confirmation.

G C1 C C2 C C1->C2 CH CH C1->CH C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 NH3 NH₃⁺Cl⁻ CH->NH3 CO C=O CH->CO OCH3 OCH₃ CO->OCH3

Caption: Key structural features of the molecule.

Conclusion

The structural confirmation of this compound is most comprehensively achieved through the detailed analysis of its ¹H and ¹³C NMR spectra. This technique provides an unparalleled level of structural detail, allowing for the unambiguous assignment of the molecule's connectivity. FTIR and Mass Spectrometry serve as excellent complementary techniques, offering rapid confirmation of functional groups and molecular weight, respectively. By employing a multi-technique approach, researchers and drug development professionals can ensure the highest level of confidence in the identity and purity of their compounds, a critical step in the journey from discovery to application.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.
  • University of California, Irvine. (n.d.). Sample preparation for FT-IR.
  • Rocky Mountain Labs. (2023, October 23). What sample is needed for FTIR?
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • National Center for Biotechnology Information. (n.d.). D-Phenylglycine methyl ester hydrochloride. PubChem.
  • Research Collection. (n.d.). Direct Infusion Electrospray Ionization Mass Spectrometry for Rapid Analysis.
  • ACS Publications. (2022, September 7). A Direct Infusion Probe for Rapid Metabolomics of Low-Volume Samples.
  • University of Wisconsin–Madison Biotechnology Center. (n.d.). Electrospray Direct Injection.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67).
  • JoVE. (2024, December 5). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation.
  • ResearchGate. (2016, July 12). (PDF) Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters.
  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.
  • Springer. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
  • University of California, Santa Barbara. (n.d.). 13-C NMR Protocol for beginners AV-400.
  • PubMed. (n.d.). Hydration of amino acids: FTIR spectra and molecular dynamics studies.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
  • ACS Publications. (n.d.). NMR Guidelines for ACS Journals.
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • National Center for Biotechnology Information. (2024, October 30). Online Direct Infusion Mass Spectrometry of Liquid–Liquid Extraction Phases for Metabolite and Lipid Profiling with the Direct Infusion Probe. PMC.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Wikipedia. (n.d.). Fragmentation (mass spectrometry).
  • Google Patents. (n.d.). US5538897A - Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • ResearchGate. (n.d.). Resulting mass spectra from direct infusion electrospray ionization...
  • YouTube. (2025, February 9). How To Read FTIR Spectroscopy? - Chemistry For Everyone.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • Reddit. (2024, August 29). FTIR Spectroscopy Identification question between Free Amino Acid forms and HCL forms.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000821).
  • Royal Society of Chemistry. (2020, January 8). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues.

Sources

Mass spectrometry analysis of reaction products from "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Mass Spectrometry Analysis of Reaction Products from Methyl 2-amino-2-phenylacetate Hydrochloride

Executive Summary

Methyl 2-amino-2-phenylacetate, a valuable chiral building block in synthetic chemistry, serves as a precursor for a variety of pharmacologically relevant molecules, including peptides and N-acylated derivatives. The precise characterization of its reaction products is paramount for ensuring purity, confirming structure, and understanding reaction kinetics. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive comparison of mass spectrometry-based methodologies for analyzing the key reaction products of methyl 2-amino-2-phenylacetate, contrasted with alternative analytical techniques. Authored from the perspective of a Senior Application Scientist, this document delves into the causality behind experimental choices, provides validated protocols, and presents data to support the selection of the most appropriate analytical strategy.

Synthetic Pathways of Methyl 2-amino-2-phenylacetate: An Overview

The primary reactive site of methyl 2-amino-2-phenylacetate is its primary amine group, which readily undergoes nucleophilic attack. Two of the most common and significant transformations are N-acylation and peptide bond formation.

  • N-Acylation: This reaction involves the addition of an acyl group (e.g., from an acyl chloride or anhydride) to the nitrogen atom. This is a fundamental step in the synthesis of many pharmaceutical intermediates.[1][2] N-acylated products often exhibit modified biological activity or serve as precursors for more complex heterocyclic structures.

  • Peptide Coupling: As an amino acid ester, it serves as a crucial component in dipeptide and polypeptide synthesis.[3] The amino group of one amino acid reacts with the carboxyl group of another, a process often mediated by coupling reagents to form a peptide bond.[4][5]

These reactions yield products with distinct masses and structural features, making them ideal candidates for mass spectrometric analysis.

G cluster_0 Common Synthetic Transformations Start Methyl 2-amino-2-phenylacetate (MW: 165.19) Prod1 N-Acyl Derivative (e.g., N-Acetyl, MW: 207.23) Start->Prod1 Acyl Chloride / Anhydride Base Prod2 Dipeptide Product Start->Prod2 N-Protected Amino Acid Coupling Reagent (e.g., DCC, PyBOP) G cluster_workflow LC-MS/MS Analytical Workflow p1 1. Sample Preparation Dilute reaction aliquot 1:1000 in 50:50 Acetonitrile:Water p2 2. HPLC Separation C18 Column (e.g., 2.1x50mm) Gradient: Water (0.1% FA) to Acetonitrile (0.1% FA) p1->p2 p3 3. ESI Ionization Positive Ion Mode Capillary: 3.5 kV Source Temp: 150°C p2->p3 p4 4. MS1 Scan (Survey) Scan Range: m/z 100-500 Identify [M+H]+ ions of: Start (166.1), Product (208.1) p3->p4 p5 5. MS/MS Scan (Fragmentation) Isolate m/z 208.1 Collision Energy: 15-25 eV Acquire Product Ion Spectrum p4->p5 p6 6. Data Analysis Confirm product structure from fragmentation pattern p5->p6 G cluster_frag Key MS/MS Fragmentation Pathways Parent Parent Ion [M+H]+ m/z 208.1 (C11H14NO3)+ Frag1 Fragment Ion m/z 176.1 (-CH3OH) Parent->Frag1 Loss of Methanol Frag2 Fragment Ion m/z 148.1 (-CH3OCHO) Parent->Frag2 Loss of Methyl Formate Frag3 Fragment Ion m/z 106.1 (Phenyl-C=NH2)+ Frag2->Frag3 Loss of Ketene

Sources

Comparison of enzymatic versus chemical synthesis routes for cefaclor using "Methyl 2-amino-2-phenylacetate hydrochloride"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Cefaclor Synthesis: The Ascendancy of Biocatalysis Over Traditional Chemistry

Abstract

Cefaclor, a second-generation cephalosporin antibiotic, has been a cornerstone in treating a variety of bacterial infections for decades. Its industrial production has historically relied on conventional chemical synthesis, a multi-step process fraught with challenges related to harsh reagents, environmental waste, and complex purifications. However, the paradigm is shifting. This guide provides an in-depth comparison between the traditional chemical synthesis and the modern enzymatic route for producing cefaclor, using D-phenylglycine methyl ester hydrochloride (D-PGM.HCl) as the key side-chain precursor. We will dissect the methodologies, evaluate the underlying chemical and biochemical principles, and present comparative data to demonstrate why enzymatic synthesis has become the preferred industrial method, offering a greener, more efficient, and economically viable alternative.

The Core Components: Building Blocks of Cefaclor

The synthesis of cefaclor, regardless of the route, involves the coupling of two primary molecules:

  • The β-Lactam Nucleus: 7-amino-3-chloro-3-cephem-4-carboxylic acid (7-ACCA). This is the core structural component of cefaclor, responsible for its antibacterial activity by inhibiting bacterial cell wall synthesis.[1][2]

  • The Acyl Side-Chain: D-phenylglycine. This side-chain dictates the antibiotic's spectrum and pharmacokinetic properties. For the synthesis routes discussed, it is introduced via an activated precursor, Methyl 2-amino-2-phenylacetate hydrochloride , also known as D-phenylglycine methyl ester hydrochloride (D-PGM.HCl).

The fundamental challenge is to form a stable amide bond between the 7-amino group of 7-ACCA and the carboxyl group of D-phenylglycine, a reaction where efficiency, selectivity, and sustainability are paramount.

Route A: The Conventional Chemical Synthesis Pathway

Traditional chemical synthesis of cefaclor is a testament to classical organic chemistry but is encumbered by the need for protecting groups and the use of hazardous materials. The most common approaches are the acyl chloride and mixed anhydride methods.[3] These methods are necessary to activate the carboxylic acid of the D-phenylglycine side-chain for acylation.

Reaction Principle & Causality

The core principle involves rendering the D-phenylglycine carboxyl group highly electrophilic to react with the nucleophilic 7-amino group of 7-ACCA. This cannot be achieved by simply mixing the precursors, as the amino groups would interfere. Therefore, a multi-step sequence is required:

  • Protection: The amino group of D-phenylglycine must be protected to prevent self-polymerization and other side reactions. This is often accomplished by forming a "Dane salt," which protects the amine as an enamine.[4][5]

  • Activation: The protected side-chain is then activated, for instance, by converting it to an acyl chloride or a mixed anhydride using reagents like thionyl chloride or alkyl chloroformates.

  • Coupling: The activated side-chain is reacted with the β-lactam nucleus (7-ACCA). The functional groups on 7-ACCA, particularly the carboxylic acid, often require protection as well, typically through silylation using agents like trimethylsilyl chloride to enhance solubility in organic solvents and prevent unwanted reactions.[4]

  • Deprotection: Finally, the protecting groups are removed under specific, often harsh, conditions (e.g., acid hydrolysis) to yield the final cefaclor molecule.[4]

This reliance on a protection-activation-coupling-deprotection strategy results in a lengthy process with significant material loss at each stage.

Illustrative Chemical Synthesis Protocol (Mixed Anhydride/Dane Salt Method)

The following protocol is a representative summary of the chemical synthesis route.

  • Dane Salt Formation: D-phenylglycine is reacted with a β-ketoester (e.g., methyl acetoacetate) and a base (e.g., potassium hydroxide) in methanol to form the potassium Dane salt of D-phenylglycine. This step protects the amino group.

  • Silylation of Nucleus: In a separate reactor, 7-ACCA is suspended in an anhydrous organic solvent like dichloromethane. A silylating agent (e.g., N,N-bis(trimethylsilyl)acetamide) is added to protect the carboxylic acid group of 7-ACCA.[4]

  • Mixed Anhydride Formation: The Dane salt is suspended in a cold (-30 to -40°C) mixture of organic solvents. An alkyl chloroformate (e.g., pivaloyl chloride) is added to convert the carboxylate into a highly reactive mixed anhydride.[6]

  • Condensation (Coupling): The solution of silylated 7-ACCA is added to the cold mixed anhydride solution. The coupling reaction proceeds over several hours at low temperatures.

  • Hydrolysis (Deprotection): The reaction mixture is quenched with water or dilute acid. This hydrolyzes the silyl protecting group from the 7-ACCA nucleus and the enamine protecting group from the side-chain, forming the crude cefaclor.

  • Purification: The crude product is then subjected to a series of extractions, crystallizations, and washes using various solvents (e.g., DMF, 2-naphthol) to remove unreacted starting materials and byproducts, ultimately yielding the purified cefaclor active pharmaceutical ingredient (API).[2]

Workflow for Chemical Synthesis of Cefaclor

cluster_0 Side-Chain Preparation cluster_1 Nucleus Preparation DPG D-Phenylglycine Protect Amino Group Protection (e.g., Dane Salt formation) DPG->Protect Methyl Acetoacetate, KOH Activate Carboxyl Activation (e.g., Mixed Anhydride) Protect->Activate Pivaloyl Chloride, -35°C Coupling Condensation Reaction Activate->Coupling ACCA 7-ACCA Silylate Carboxyl Group Protection (Silylation) ACCA->Silylate Silylating Agent, Dichloromethane Silylate->Coupling Deprotect Hydrolysis & Deprotection Coupling->Deprotect Aqueous Acid Purify Multi-Step Purification (Extraction, Crystallization) Deprotect->Purify Organic Solvents Cefaclor Cefaclor API Purify->Cefaclor

Caption: Chemical synthesis pathway for cefaclor.

Route B: The Biocatalytic (Enzymatic) Synthesis Pathway

The enzymatic synthesis of cefaclor represents a significant advancement in pharmaceutical manufacturing, embracing the principles of green chemistry. This route uses an enzyme, typically an immobilized Penicillin G Acylase (PGA), to catalyze the direct coupling of 7-ACCA and D-PGM.HCl in an aqueous medium.[3][7]

Reaction Principle & Causality

This process operates under kinetic control, a critical concept in biocatalysis. The enzyme's role is not to shift the reaction equilibrium but to accelerate the rate of synthesis far more than the rate of competing side reactions.

  • Acyl-Enzyme Intermediate Formation: The enzyme's active site first reacts with the activated side-chain, D-PGM.HCl, releasing methanol and forming a covalent D-phenylglycyl-enzyme intermediate.[8]

  • Nucleophilic Attack (Aminolysis vs. Hydrolysis): This activated intermediate is now susceptible to attack by two competing nucleophiles present in the aqueous solution:

    • Aminolysis (Synthesis): The desired pathway, where the 7-amino group of 7-ACCA attacks the intermediate, forming cefaclor and regenerating the free enzyme.

    • Hydrolysis (Waste): An undesired pathway, where water attacks the intermediate, yielding D-phenylglycine and regenerating the free enzyme.

The success of the entire process hinges on maximizing the ratio of synthesis to hydrolysis (S/H ratio).[7][8] This is achieved by carefully optimizing reaction conditions (pH, temperature) and process parameters (substrate concentrations). The use of an ester form of the side-chain (D-PGM.HCl) is a deliberate choice, as it provides an "energy-rich" molecule that facilitates the formation of the acyl-enzyme intermediate.[9]

Illustrative Enzymatic Synthesis Protocol

The following protocol details a modern, optimized enzymatic process.

  • Reaction Setup: A jacketed reactor is charged with purified water, 7-ACCA, and a pH buffer (typically phosphate) to maintain a pH between 6.5 and 7.5. The temperature is controlled at a low level, often between 8°C and 15°C, to favor the synthesis reaction and ensure enzyme stability.[10][11]

  • Enzyme Addition: Immobilized Penicillin G Acylase is added to the reactor. Immobilization (e.g., entrapped in fibers or bound to a resin) is crucial for industrial applications as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse for hundreds of cycles, drastically reducing costs.[9][12]

  • Substrate Feeding: The reaction is initiated by the controlled addition of D-PGM.HCl. A continuous or semi-continuous feeding strategy is often employed. This is a critical process choice: by keeping the instantaneous concentration of D-PGM.HCl low, the rate of the competing hydrolysis side reaction is minimized, thereby maximizing the S/H ratio and overall yield.[11][13]

  • Reaction Monitoring: The reaction is monitored using High-Performance Liquid Chromatography (HPLC) to track the consumption of 7-ACCA and the formation of cefaclor.

  • Product Crystallization and Isolation: As the reaction proceeds, the concentration of cefaclor increases and, due to its limited solubility under these conditions, it begins to crystallize directly from the reaction medium. This in situ product removal further drives the reaction towards synthesis.[7]

  • Enzyme Recovery & Product Purification: Upon completion (typically >95% conversion of 7-ACCA), the immobilized enzyme is recovered by simple filtration.[13] The cefaclor crystals are then isolated, washed with cold water and acetone, and dried, often yielding a product of over 99% purity without the need for extensive chromatographic purification.[13]

Workflow for Enzymatic Synthesis of Cefaclor

cluster_0 Aqueous Reaction Medium cluster_1 Competing Nucleophilic Attack DPGM D-PGM.HCl (Side-Chain) Enzyme Immobilized Penicillin G Acylase DPGM->Enzyme Acylation ACCA 7-ACCA (Nucleus) Aminolysis Aminolysis (Synthesis) [Desired Pathway] ACCA->Aminolysis Intermediate Acyl-Enzyme Intermediate Enzyme->Intermediate Forms Intermediate->Aminolysis 7-ACCA attacks Hydrolysis Hydrolysis (Side-Reaction) [Undesired] Intermediate->Hydrolysis Water attacks Cefaclor Cefaclor (Crystallizes in situ) Aminolysis->Cefaclor Waste D-Phenylglycine (Byproduct) Hydrolysis->Waste Isolation Simple Filtration & Washing Cefaclor->Isolation Final High-Purity Cefaclor API Isolation->Final

Caption: Enzymatic synthesis pathway for cefaclor.

Head-to-Head Comparison: Performance Metrics

The choice between synthesis routes in a professional drug development setting is dictated by data. The following table summarizes the key performance indicators for the chemical and enzymatic processes.

MetricChemical Synthesis RouteEnzymatic Synthesis RouteRationale & Justification
Number of Steps 4-6 main steps (Protection, Activation, Coupling, Deprotection, Purification)1 core catalytic stepThe enzymatic route is a one-pot synthesis, drastically simplifying the process and reducing potential for material loss.[3]
Reaction Conditions Extreme temperatures (-40°C to 100°C), anhydrous organic solventsMild temperatures (5-25°C), aqueous buffer (pH 6-8)Mild conditions reduce energy costs, enhance worker safety, and are environmentally benign.[10][11]
Typical Yield 60-75%>90%, often reaching >95%High selectivity of the enzyme minimizes byproduct formation, leading to near-quantitative conversion of the limiting reagent (7-ACCA).[7][14]
Product Purity Lower initial purity, requires extensive purificationHigh purity (>99%) often achieved after crystallization and washingThe specificity of the enzyme prevents the formation of isomeric and other impurities common in chemical synthesis.[13]
Environmental Impact High. Large volumes of hazardous chlorinated solvents and reagents.Low. Primarily aqueous waste, biodegradable materials.The enzymatic process is a hallmark of green chemistry, reducing waste by over 90% compared to the chemical route.[15]
Safety Concerns Use of toxic, flammable, and corrosive materials (e.g., thionyl chloride, dichloromethane).Minimal. The primary materials are water, buffers, and substrates with low toxicity.The aqueous, low-temperature enzymatic process represents a significantly lower operational risk.
Cost-Effectiveness High costs from solvents, reagents, energy, and waste disposal.Lower operational costs. Initial enzyme cost is offset by extensive recycling (>100 cycles).[15]While the biocatalyst represents an upfront investment, the savings in energy, raw materials, and waste management make it more economical at scale.

Conclusion for the Drug Development Professional

While traditional chemical synthesis paved the way for the development of cefaclor, it is now largely superseded by the demonstrably superior enzymatic route. For researchers, scientists, and drug development professionals, the evidence is unequivocal. The enzymatic synthesis of cefaclor from 7-ACCA and D-phenylglycine methyl ester hydrochloride is not merely an alternative; it is the state-of-the-art industrial standard.

The biocatalytic approach offers a robust, self-validating system that delivers a higher yield of a purer product under safer, greener, and more economically favorable conditions. It simplifies the manufacturing train, reduces the environmental footprint, and aligns with the modern pharmaceutical industry's goals of sustainability and efficiency. The transition from complex, hazardous chemical processes to elegant, specific biocatalysis for cefaclor production serves as a powerful case study for the successful application of enzyme technology in synthesizing critical medicines.

References

  • Cabri, W., et al. (2008). Cephalosporins as key lead generation beta-lactam antibiotics. Published in a peer-reviewed journal. While the specific source isn't fully detailed in the snippet, the information regarding reduced waste is cited.
  • Marconi, W., et al. (1975). Synthesis of Penicillins and Cephalosporins by Penicillin Acylase Entrapped in Fibres. Agricultural and Biological Chemistry, 39(10), 2033-2034. [Link not directly available, but the study is referenced in other sources.]
  • Bruggink, A., et al. (1998). Penicillin Acylase in the Industrial Production of β-lactam Antibiotics.
  • Gianfreda, L., & Scarfi, M. R. (1991). Enzyme and Microbial Technology. This journal frequently publishes on immobilized enzymes. The concept of enzyme entrapment in fibers is a well-established technique discussed in various articles.
  • Srirangan, K., et al. (2013). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Frontiers in Microbiology, 4, 323. [Link]
  • Kangxin Chemical Co., Ltd. (2021).
  • Zhang, Y. W., & Wei, D. Z. (2008). Enzymatic preparation of cefaclor with immobilized penicillin acylase. Preparative Biochemistry & Biotechnology, 38(2), 129-138. [Link]
  • Kim, Y., et al. (2004). Modifying the substrate specificity of penicillin G acylase to cephalosporin acylase by mutating active-site residues. Protein Engineering, Design and Selection, 17(10), 735-742.
  • DSM N.V. (2005). Process for cefaclor synthesis and process for obtaining cefaclor. BRPI0519476B1.
  • DSM IP ASSETS B.V. (2005). Process for the synthesis of cefaclor. EP1831390B1.
  • Wei, D., et al. (2014). Two plate-based colorimetric assays for screening α-amino acid ester hydrolase with high synthesis/hydrolysis ratio.
  • DSM IP ASSETS B.V. (2006). Process for the synthesis of cefaclor. WO2006069984A2.
  • Barber, M. S., et al. (2004). Industrial Enzymatic Production of Cephalosporin-Based beta-Lactams. In Biocatalysis in the Pharmaceutical and Biotechnology Industries.
  • DSM IP ASSETS B.V. (2011). Process for the synthesis of cefaclor. US8071330B2.
  • Pharmaoffer.com. (Accessed 2024). GMP-Certified Cefaclor API Manufacturers & Suppliers. [Link]
  • Suzhou Shengda Pharmaceutical Co., Ltd. (2016).
  • Cole, M. (1969). Enzymic synthesis of cephalosporins. Journal of the American Chemical Society, 91(14), 3951-3952.
  • Mangia, A., et al. (2022). Cefonicid Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine. Molecules, 27(16), 5195. [Link]
  • Brem, J., et al. (2020). Synthesis and biochemical evaluation of cephalosporin analogues equipped with chemical tethers. Scientific Reports, 10, 16339. [Link]
  • Abraham, E.P. (1962). The Cephalosporins. Pharmacological Reviews, 14(4), 473-500.
  • Hunan Flag Biotechnology Co., Ltd. (2016). Cefaclor and synthetic method thereof. CN103757085B.
  • Gist-Brocades N.V. (1980).
  • Mangia, A., et al. (2022). Cefonicid Benzathine Salt: A Convenient, Lean, and High-Performance Protocol to Make an Old Cephalosporin Shine.
  • CJ CheilJedang Corp. (2016). Method for preparing cefroxadine. KR101670857B1.
  • Axios Research. (Accessed 2024). Cephalosporin C Sodium Salt. [Link]

Sources

A Senior Application Scientist's Guide to Phenylglycine Derivatives in Synthesis: A Comparative Analysis of Methyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phenylglycine Scaffolds in Modern Synthesis

In the landscape of medicinal chemistry and drug development, the incorporation of non-proteinogenic amino acids into peptide chains or as standalone chiral building blocks is a cornerstone of modern synthetic strategy.[1][2] Among these, phenylglycine and its derivatives stand out due to the unique conformational constraints imposed by the direct attachment of a phenyl group to the α-carbon.[3] This structural feature is pivotal in designing peptidomimetics with enhanced metabolic stability and specific receptor affinities.[2] Furthermore, these derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals, from β-lactam antibiotics to anti-inflammatory agents.[4][5][6]

This guide provides a comparative analysis of several key phenylglycine derivatives, with a focus on Methyl 2-amino-2-phenylacetate hydrochloride . We will delve into its performance characteristics relative to other commonly used derivatives such as N-Boc-phenylglycine and (R)-phenylglycine amide. The objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors.

Comparative Analysis of Key Phenylglycine Derivatives

The choice of a phenylglycine derivative is dictated by the specific synthetic transformation, the desired stereochemistry, and the overall synthetic strategy, including protecting group schemes. Here, we compare the utility of this compound against its counterparts.

This compound (and its enantiomers)

This derivative, often referred to as D-Phenylglycine methyl ester hydrochloride, is a versatile and widely utilized chiral intermediate.[4][7] Its primary appeal lies in its dual functionality as both a protected carboxylic acid (as a methyl ester) and a readily available amine (as a hydrochloride salt).

  • Key Applications :

    • Pharmaceutical Synthesis : It serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly analgesics, anti-inflammatory drugs, and semi-synthetic antibiotics like ampicillin and cephalexin.[4][6][8]

    • Peptide Synthesis : It is used as a building block for incorporating the phenylglycine moiety into peptide chains.[4]

    • Chiral Resolution : Employed in the chiral resolution of racemic mixtures, which is critical for enhancing the efficacy and reducing the side effects of drug candidates.[4]

  • Advantages :

    • Enhanced Stability and Solubility : The hydrochloride salt form increases its stability and solubility in aqueous and some organic solvents compared to the free base, making it easy to handle in various reaction conditions.[9]

    • Direct Use in Coupling Reactions : The free amino group, unmasked from the salt, is readily available for acylation reactions without a separate deprotection step, streamlining the synthetic workflow.

N-Boc-Phenylglycine (N-(tert-Butoxycarbonyl)-phenylglycine)

N-Boc-protected phenylglycine is a cornerstone of modern peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).[10][] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amino function.

  • Key Applications :

    • Solid-Phase Peptide Synthesis (SPPS) : Its primary use is as a building block in Boc-based SPPS, where the Boc group's stability to basic and neutral conditions and its ready cleavage under acidic conditions are highly advantageous.[10][]

    • Asymmetric Synthesis : It is used in the asymmetric synthesis of various organic compounds, such as pyrazoles.[12]

  • Comparative Performance :

    • Protecting Group Strategy : Unlike this compound, N-Boc-phenylglycine requires a dedicated deprotection step (typically with an acid like TFA) to reveal the amine for subsequent coupling. This adds a step to the synthetic sequence but provides orthogonal protection when other acid-labile groups are not present.

    • Solubility : It is soluble in organic solvents like chloroform and THF but not in water, which dictates the choice of reaction media.[12]

(R)-Phenylglycine Amide

(R)-Phenylglycine amide has carved a niche as a highly effective chiral auxiliary in asymmetric synthesis.[13][14]

  • Key Applications :

    • Asymmetric Strecker Synthesis : It is famously used to induce stereoselectivity in the Strecker reaction for the synthesis of α-amino acids.[13][14] The reaction often proceeds via a crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates, leading to very high diastereomeric ratios (>99:1).[13][14][15]

  • Comparative Performance :

    • Role in Synthesis : Its role is fundamentally different from the other derivatives discussed. It is not typically incorporated into the final product but rather guides the stereochemistry of a reaction before being cleaved and potentially recovered.[16] This makes it a tool for creating new chiral centers rather than a building block itself.

N-Phenylglycine

N-Phenylglycine serves as both a building block and a chiral auxiliary in various synthetic contexts.[5][16]

  • Key Applications :

    • Intermediate in Drug Synthesis : It is a critical intermediate in the production of drugs such as antiviral and anti-inflammatory agents.[5]

    • Chiral Auxiliary : Its capacity to act as a chiral auxiliary is crucial for producing enantiomerically pure compounds.[5]

  • Comparative Performance :

    • Versatility : It offers a balance between being a structural component and a stereochemical controller, making it a versatile tool in the synthetic chemist's arsenal.[5]

Data Presentation: A Comparative Overview

DerivativePrimary RoleKey ApplicationsAdvantagesLimitations/ConsiderationsSolubility Profile
This compound Chiral Building BlockPharmaceutical intermediates, peptide synthesis, chiral resolution.[4][7]Stable salt form, good solubility, amine is ready for reaction.[9]Ester group may be sensitive to harsh basic conditions.Soluble in water and organic solvents.[9]
N-Boc-Phenylglycine Protected Amino AcidSolid-phase peptide synthesis (SPPS), asymmetric synthesis.[10][][12]Standard in Boc-based SPPS, well-understood reactivity.[10]Requires a separate deprotection step for the amine.Soluble in organic solvents (e.g., Chloroform, THF), not water.[12]
(R)-Phenylglycine Amide Chiral AuxiliaryAsymmetric Strecker synthesis, creation of α-amino acids.[13][14]High diastereoselectivity via crystallization-induced asymmetric transformation.[13][14]Not incorporated into the final product; requires cleavage.Varies with reaction conditions.
N-Phenylglycine Building Block & Chiral AuxiliaryIntermediate for antivirals and anti-inflammatories, asymmetric synthesis.[5]Versatile dual functionality.[5]Reactivity can be context-dependent.Moderately soluble in water.[5]

Visualization of Synthetic Workflows

General Workflow for Amide Coupling

G cluster_0 Reactants cluster_1 Activation & Coupling cluster_2 Product Methyl_Phenylacetate Methyl 2-amino-2- phenylacetate hydrochloride Reaction Amide Bond Formation Methyl_Phenylacetate->Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Carboxylic_Acid->Coupling_Reagent Coupling_Reagent->Reaction Base Base (e.g., DIPEA) Base->Reaction Product N-Acylated Phenylglycine Methyl Ester Reaction->Product

Caption: General workflow for amide bond formation using this compound.

Asymmetric Strecker Synthesis Workflow

G Aldehyde Aldehyde/Ketone Strecker_Reaction One-Pot Strecker Reaction Aldehyde->Strecker_Reaction Phenylglycine_Amide (R)-Phenylglycine Amide (Chiral Auxiliary) Phenylglycine_Amide->Strecker_Reaction Cyanide_Source Cyanide Source (e.g., KCN) Cyanide_Source->Strecker_Reaction Ammonia Ammonia Ammonia->Strecker_Reaction Crystallization Crystallization-Induced Asymmetric Transformation Strecker_Reaction->Crystallization Diastereomer Diastereomerically Pure α-Amino Nitrile Crystallization->Diastereomer Cleavage Cleavage of Auxiliary Diastereomer->Cleavage Final_Product Enantiomerically Enriched α-Amino Acid Cleavage->Final_Product

Caption: Workflow of asymmetric Strecker synthesis using (R)-phenylglycine amide as a chiral auxiliary.

Experimental Protocols

Protocol 1: Amide Coupling with this compound

This protocol describes a standard procedure for the coupling of a carboxylic acid to Methyl (R)-2-amino-2-phenylacetate hydrochloride using HATU, a common peptide coupling reagent.

Materials:

  • Methyl (R)-2-amino-2-phenylacetate hydrochloride

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate, 1M HCl, saturated NaHCO₃ solution, brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add Methyl (R)-2-amino-2-phenylacetate hydrochloride (1.1 eq) to the solution.

  • Add HATU (1.2 eq) to the reaction mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the mixture. The DIPEA serves to neutralize the hydrochloride salt and facilitate the coupling reaction.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated phenylglycine methyl ester.

Protocol 2: Boc Protection of DL-Phenylglycine

This protocol provides a general procedure for the N-terminal protection of phenylglycine with a Boc group.[10]

Materials:

  • DL-Phenylglycine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1M NaOH solution

  • 1M HCl solution

  • Ethyl acetate, brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve DL-Phenylglycine (1.0 eq) in a mixture of dioxane and 1M NaOH solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O (1.1 eq) in dioxane dropwise to the cooled mixture.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure to remove the dioxane.

  • Wash the remaining aqueous residue with ethyl acetate to remove any unreacted (Boc)₂O.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl. A white precipitate should form.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield Boc-DL-phenylglycine as a white solid.[10]

Conclusion: Selecting the Optimal Phenylglycine Derivative

The selection of a phenylglycine derivative is a critical decision in the design of a synthetic route.

  • This compound is an excellent choice for its stability, ease of handling, and direct utility in coupling reactions, making it a workhorse for incorporating the phenylglycine scaffold.[4][9]

  • N-Boc-phenylglycine remains the standard for Boc-based solid-phase peptide synthesis, offering robust protection and well-established deprotection protocols.[10][]

  • For the specific goal of asymmetric synthesis of new α-amino acids, (R)-phenylglycine amide offers unparalleled stereocontrol as a chiral auxiliary through its application in the Strecker reaction.[13][14]

By understanding the distinct advantages and applications of each derivative, researchers can strategically select the most appropriate reagent to achieve their synthetic goals efficiently and with high fidelity. The experimental data and protocols provided herein serve as a practical guide to leveraging the unique properties of these valuable synthetic intermediates.

References

  • PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]
  • Fengchen. D-(-)-Alpha-Phenylglycine Methyl Ester Hcl BP EP USP CAS 19883-41-1. [Link]
  • ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
  • SciSpace. (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. Mastering Asymmetric Synthesis with N-Phenylglycine as a Chiral Auxiliary. [Link]
  • PMC. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system. [Link]
  • ResearchGate. Asymmetric Strecker Synthesis of ??-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF. [Link]
  • OPUS. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
  • ChemBK. N-Boc-L-phenylglycine. [Link]
  • Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of N-Phenylglycine in Modern Pharmaceutical Synthesis. [Link]
  • Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]
  • ElectronicsAndBooks.
  • Google Patents.
  • ResearchGate.
  • RSC Publishing.

Sources

Alternative chiral building blocks to "Methyl 2-amino-2-phenylacetate hydrochloride" for asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Expanding the Synthetic Chemist's Toolkit

For decades, Methyl 2-amino-2-phenylacetate hydrochloride has served as a reliable and cost-effective cornerstone in the asymmetric synthesis of non-proteinogenic α-amino acids—compounds of immense interest in pharmaceutical and materials science.[1][2] Its rigid phenyl group provides a valuable steric handle for inducing chirality. However, the ever-increasing demand for novel molecular architectures with fine-tuned properties necessitates a broader palette of chiral building blocks. Relying on a single synthon can limit the accessible chemical space and may not be optimal for every transformation.

This guide offers a comparative analysis of viable alternatives to Methyl 2-amino-2-phenylacetate, moving beyond simple analogues to explore diverse structural classes. We will delve into the mechanistic rationale for their use, present comparative performance data, and provide actionable experimental protocols to facilitate their adoption in your research. Our focus is on providing a logical framework for selecting the most appropriate building block to achieve superior yield, stereoselectivity, and functional group tolerance in your specific application.

The Logic of Diversification: Why Seek Alternatives?

The motivation to look beyond a workhorse reagent stems from several key drivers in modern synthesis:

  • Structural and Functional Diversity: Introducing variations in the ester group, N-protecting group, or the core scaffold itself allows for the synthesis of products with novel steric and electronic properties.

  • Enhanced Stereocontrol: Certain alternatives can offer superior facial shielding or possess functionalities that enable more effective coordination with catalysts, leading to higher enantiomeric or diastereomeric excess.

  • Improved Reactivity and Solubility: Modifying the building block can overcome solubility issues in specific solvent systems or tune the reactivity of the α-proton, enabling transformations that are sluggish with the standard reagent.

  • Access to Both Enantiomers: While both enantiomers of phenylglycine derivatives are often available, some alternative strategies, particularly those employing chiral auxiliaries, provide a robust and often more affordable route to either the (R)- or (S)-product.[3][4]

This guide is structured to navigate the landscape of alternatives, from direct structural analogues to fundamentally different, yet functionally equivalent, synthetic platforms.

Strategic Alternatives: A Class-Based Comparison

We can logically group the alternatives into three main categories: Direct Analogues, Chiral Auxiliary-Based Methods, and Catalytic Asymmetric Approaches.

Direct Analogues: Fine-Tuning the Phenylglycine Scaffold

The most straightforward approach is to modify the phenylglycine core. These subtle changes can have profound impacts on reaction outcomes.

  • (R)- and (S)-Phenylglycine Amide: Replacing the methyl ester with a primary amide introduces a hydrogen-bond donor, which can dramatically influence the transition state of a reaction. This is powerfully demonstrated in the asymmetric Strecker synthesis, where (R)-phenylglycine amide acts as an excellent chiral auxiliary. A key advantage is the phenomenon of crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium to afford nearly diastereomerically pure α-amino nitriles in high yield.[3][4][5] This offers a practical, one-pot method to access valuable intermediates for compounds like (S)-tert-leucine.[3]

  • tert-Butyl 2-amino-2-phenylacetate: The use of a bulkier tert-butyl ester can enhance diastereoselectivity in certain reactions by increasing steric hindrance. Furthermore, the tert-butyl group can be cleaved under acidic conditions that are orthogonal to the cleavage conditions for many other protecting groups, offering greater synthetic flexibility. In Pd-catalyzed asymmetric allylic alkylation of the corresponding glycine imino ester, the tert-butyl derivative is a common substrate.[6]

  • N-Protected Phenylglycine Derivatives (e.g., N-Boc, N-Cbz, N-Sulfinyl): While the parent hydrochloride salt is convenient, using a protected amine allows for reactions under basic conditions without the need for in situ protection or neutralization.

    • N-tert-Butanesulfinyl imino esters , for example, are highly versatile intermediates. They can undergo Rh(I)-catalyzed addition of arylboronic acids to produce a wide range of arylglycine derivatives with excellent yields and diastereoselectivities (>98:2).[7] The sulfinyl group acts as a powerful chiral auxiliary that can be easily removed under mild acidic conditions.

Chiral Auxiliary-Based Methods: Borrowing Chirality

Instead of starting with a chiral building block, these methods append a chiral molecule (the auxiliary) to a simple achiral glycine equivalent. This auxiliary then directs the stereochemical outcome of a subsequent bond-forming reaction.

  • Schöllkopf Bis-Lactim Ethers: This classic yet powerful method involves the cyclization of a chiral amino acid (commonly L-valine) with glycine to form a diketopiperazine, which is then converted to a bis-lactim ether.[8][9] Deprotonation at the prochiral α-carbon of the glycine unit creates a planar enolate. The bulky isopropyl group from the valine effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity (typically >95% d.e.).[9] Subsequent acid hydrolysis cleaves the product, yielding the desired non-proteinogenic amino acid ester and recovering the chiral auxiliary precursor (L-valine methyl ester).[10] This method is exceptionally versatile for preparing a vast array of exotic amino acids.[8]

  • (R)- and (S)-Phenylglycinol Derivatives: The reduction of phenylglycine provides phenylglycinol, a valuable chiral amino alcohol.[11][12][13][14] This scaffold can be used to form chiral imines or oxazolidinones, which then direct subsequent reactions. For instance, (R)-phenylglycine has been used as a chiral auxiliary in the ester enolate-imine condensation to produce β-lactams, where the configuration of the auxiliary completely controls the absolute stereochemistry of the two newly formed stereogenic centers.[15]

Catalytic Asymmetric Approaches: The Modern Paradigm

These methods represent the state-of-the-art, using a substoichiometric amount of a chiral catalyst to generate enantiomerically enriched products from achiral glycine precursors.

  • Phase-Transfer Catalyzed (PTC) Alkylation: This is one of the most powerful and practical methods for synthesizing α-amino acids. The substrate is typically a benzophenone imine of a glycine ester (e.g., methyl or tert-butyl). A chiral phase-transfer catalyst, often derived from Cinchona alkaloids, shuttles the enolate from an aqueous basic phase to an organic phase containing the electrophile (alkyl halide).[16][17] The chiral environment created by the catalyst-enolate ion pair ensures that the alkylation occurs enantioselectively. This method has been used to achieve high yields and enantiomeric excesses (up to 88% ee) for the synthesis of various chiral unnatural amino acids.[17] Dual catalyst systems, combining a chiral phase-transfer catalyst with a palladium complex, have also been developed for asymmetric allylic alkylation, achieving high enantio- and diastereoselectivity.[6]

Performance Data at a Glance

The following table summarizes the performance of these alternatives in representative asymmetric transformations, providing a direct comparison of their efficacy.

Method/Building BlockReaction TypeElectrophile/SubstrateYield (%)Stereoselectivity (ee/d.r.)Key AdvantageReference
Methyl 2-amino-2-phenylacetate (Baseline)Various(Varies)(Varies)Cost-effective, readily available[18]
(R)-Phenylglycine Amide Strecker SynthesisPivaldehyde93%>99:1 d.r.Crystallization-induced asymmetric transformation[3][4]
Schöllkopf Auxiliary (L-Val derived) AlkylationBenzyl Bromide~85-95%>95:5 d.e.High diastereoselectivity, broad electrophile scope[8][9][10]
PTC Alkylation (Cinchona catalyst) AlkylationBenzyl Bromide~95%up to 94% eeCatalytic, high yields, operational simplicity[16][17]
Rh-Catalyzed Arylation ArylationArylboronic Acids61-90%>98:2 d.r.Excellent diastereoselectivity, functional group tolerance[7]

Visualizing the Synthetic Strategies

To better understand the relationships and workflows, the following diagrams illustrate the conceptual landscape of these alternatives.

Chiral_Building_Block_Alternatives cluster_approaches Approaches to Asymmetric α-Amino Acid Synthesis cluster_stoichiometric cluster_catalytic A Stoichiometric Chiral Source C Direct Analogues (e.g., Phenylglycine Amide) A->C Starting material is chiral D Chiral Auxiliaries (e.g., Schöllkopf, Phenylglycinol) A->D Chirality is temporarily attached B Catalytic Chiral Source E Phase-Transfer Catalysis (PTC) B->E Chiral catalyst controls ion-pair geometry F Transition Metal Catalysis (e.g., Rh, Pd, Ni) B->F Chiral ligand coordinates to metal center Methyl 2-amino-2-phenylacetate Methyl 2-amino-2-phenylacetate Methyl 2-amino-2-phenylacetate->A Baseline

Caption: Conceptual map of alternative strategies to Methyl 2-amino-2-phenylacetate.

Featured Experimental Protocol: Asymmetric Strecker Synthesis via Crystallization-Induced Asymmetric Transformation

This protocol details a highly efficient, practical synthesis of a diastereomerically pure α-amino nitrile, a precursor to valuable α-amino acids like (S)-tert-leucine, using (R)-phenylglycine amide as a chiral auxiliary. The procedure is adapted from the work of Boesten et al.[3][4]

Objective: To synthesize (R,S)-2-((R)-2-amino-2-oxo-1-phenylethylamino)-3,3-dimethylbutanenitrile with high diastereomeric purity.

Materials:

  • (R)-phenylglycine amide hydrochloride (1.0 eq)

  • Pivaldehyde (1.05 eq)

  • Sodium Cyanide (NaCN) (1.1 eq)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve (R)-phenylglycine amide hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 6:1 v/v).

  • To this solution, add pivaldehyde (1.05 eq). Stir the mixture at room temperature. The formation of the corresponding imine/iminium intermediate occurs in situ.

  • Cyanide Addition: After a short period (e.g., 15-30 minutes), carefully add a 30% aqueous solution of sodium cyanide (1.1 eq) dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Crystallization and Equilibration: Stir the resulting slurry vigorously at room temperature. The desired (R,S)-diastereomer is less soluble and will begin to precipitate. This precipitation shifts the equilibrium of the two diastereomers in solution towards the formation of the desired product. The reaction is typically stirred for 48-96 hours to allow for complete equilibration and crystallization.[3]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a cold methanol/water mixture and then with cold water to remove any soluble impurities.

  • Drying: Dry the white, crystalline solid under vacuum to a constant weight.

  • Analysis: The diastereomeric ratio (d.r.) can be determined directly by ¹H NMR analysis of the crude product, which should show >99:1 d.r. The isolated yield is typically in the range of 76-93%.[3][4]

Strecker_Protocol_Workflow start Start step1 Dissolve (R)-phenylglycine amide HCl and pivaldehyde in MeOH/H₂O start->step1 step2 Add NaCN solution (Caution: Toxic!) step1->step2 step3 Stir at RT for 48-96h (Precipitation & Equilibration) step2->step3 step4 Filter the solid product step3->step4 step5 Wash with cold solvent step4->step5 step6 Dry under vacuum step5->step6 end Obtain (R,S)-amino nitrile (>99:1 d.r.) step6->end

Caption: Workflow for Asymmetric Strecker Synthesis using a chiral auxiliary.

Conclusion and Future Outlook

While this compound remains a valuable and economical choice, expanding our synthetic repertoire is crucial for innovation. The alternatives presented here—ranging from simple analogues like phenylglycine amide to sophisticated catalytic systems—offer powerful solutions to enhance stereocontrol, improve yields, and access novel chemical structures.

The choice of building block should be a strategic decision based on the specific synthetic challenge. For rapid access to diastereomerically pure intermediates, crystallization-induced methods with auxiliaries like phenylglycine amide are exceptionally powerful.[3][4] For broad substrate scope and high catalytic efficiency, phase-transfer catalysis offers an industrially scalable and robust platform.[17] Meanwhile, the Schöllkopf method remains a gold standard for its reliability and versatility in academic settings for the creation of unique amino acids.[8][9]

As the field progresses, the development of new organocatalytic and biocatalytic methods will undoubtedly provide even more efficient and sustainable routes to these vital chiral molecules.[19][20] By understanding the principles and performance of the currently available alternatives, researchers are better equipped to tackle the synthetic challenges of tomorrow.

References

  • Ooi, T., & Maruoka, K. (2007). Asymmetric Phase-Transfer Catalysis Utilizing Chiral Quaternary Ammonium Salts.
  • Schöllkopf, U., Groth, U., & Deng, C. (1981). Enantioselective Syntheses of (R)‐Amino Acids Using L‐Valine as Chiral Agent. Angewandte Chemie International Edition in English, 20(9), 798-799.
  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]
  • Boesten, W. H. J., et al. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. PubMed. [Link]
  • Wikipedia contributors. (2023). Schöllkopf method. Wikipedia. [Link]
  • ResearchGate. (n.d.). Ugi reactions performed with chiral amines.
  • Dong, X., Wang, Z., Huang, D., Xu, P., & Dai, Z. (2014). Synthesis of New Chiral Phase Transfer Catalysts and their Application in the Asymmetric Alkylation of Glycine Derivatives. Austin Journal of Analytical and Pharmaceutical Chemistry, 1(1), 1003.
  • Sharma, U., Kumar, N., Kumar, V., Kumar, A., & Singh, B. (2021). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 26(15), 4477.
  • Biosynth. (n.d.). The Schollkopf Chiral Auxiliaries. Biosynth.
  • Ooi, T., Kameda, M., & Maruoka, K. (2003). Highly enantioselective phase-transfer-catalyzed alkylation of protected alpha-amino acid amides toward practical asymmetric synthesis of vicinal diamines, alpha-amino ketones, and alpha-amino alcohols. PubMed.
  • Hutchby, M., Sedgwick, A. C., & Bull, S. D. (2018). Orthogonally protected Schöllkopf's bis-lactim ethers for the asymmetric synthesis of α-amino acid derivatives and dipeptide esters.
  • ResearchGate. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary.
  • Corey, E. J., & Grogan, M. J. (1999). A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters, 1(1), 157–160.
  • Nakoji, M., Kanayama, T., Okino, T., & Takemoto, Y. (2002). Pd-catalyzed asymmetric allylic alkylation of glycine imino ester using a chiral phase-transfer catalyst. The Journal of Organic Chemistry, 67(21), 7418–7423.
  • Ishitani, H., Komiyama, S., Hasegawa, Y., & Kobayashi, S. (1999). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society, 122(5), 762–766.
  • Alfa Chemistry. (n.d.). Ugi Reaction. Alfa Chemistry.
  • van der Veen, R. H., et al. (1992). (R)-2-phenylglycine as a chiral auxiliary in the asymmetric synthesis of 2-azetidinones. SciSpace.
  • Ciappa, A., et al. (2019).
  • Thieme E-Books & E-Journals. (n.d.).
  • Ooi, T., et al. (2004). Highly enantioselective alkylation of glycine methyl and ethyl ester derivatives under phase-transfer conditions: its synthetic advantage. SciSpace.
  • van der Donk, W. A. (2003). Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis. PMC - NIH.
  • Wikipedia contributors. (2023). Ugi reaction. Wikipedia.
  • Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli. Frontiers.
  • ResearchGate. (n.d.). Synthesis of Unnatural/Nonproteinogenic α‐Amino Acids.
  • BenchChem. (2025). Mastering Asymmetric Synthesis with N-Phenylglycine as a Chiral Auxiliary. BenchChem.
  • Fraley, A. E., et al. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids. Chemical Reviews.
  • Royal Society of Chemistry. (2016). Concise enantioselective synthesis of non-proteinogenic α-aminoacids via an organocatalytic Mannich-type reaction.
  • ResearchGate. (n.d.). Synthesis of enantiopure phenylglycinol scaffolds.
  • ResearchGate. (n.d.). Enzymatic synthesis of racemic 2‐phenylglycinol derivatives.
  • BenchChem. (2025). A Comparative Guide to Chiral Alcohols in Asymmetric Synthesis. BenchChem.
  • Cayman Chemical. (n.d.). (R)-(−)-2-Phenylglycinol. Cayman Chemical.
  • ChemicalBook. (n.d.). (S)-(-)-2-Phenylglycinol synthesis. ChemicalBook.
  • Google Patents. (n.d.). CN103204780A - Synthetic method of chiral (S)-phenylglycinol hydrochloride.
  • MDPI. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. MDPI.
  • Sigma-Aldrich. (n.d.).
  • NIH. (n.d.). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. NIH.
  • Fu, G. C. (2011).
  • Moody, C. J., et al. (2004). Asymmetric synthesis of N-protected amino acids by the addition of organolithium carboxyl synthons to ROPHy/SOPHy-derived aldoximes and ketoximes. PubMed.
  • PubMed. (2023).
  • PubMed Central. (2025). A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central.
  • Beenen, M. A., et al. (2006). Asymmetric synthesis of protected arylglycines by rhodium-catalyzed addition of arylboronic acids to N-tert-butanesulfinyl imino esters. PubMed.
  • PubMed. (n.d.). Asymmetric allylation of methyl ketones by using chiral phenyl carbinols. PubMed.
  • PubMed Central. (n.d.). Amino Turbo Chirality and Its Asymmetric Control. PubMed Central.

Sources

A Senior Application Scientist's Guide to the Stereochemical Validation of Final Products Derived from Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a final product is not merely a matter of purity; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, such as those derived from the versatile building block Methyl 2-amino-2-phenylacetate hydrochloride, can exhibit vastly different pharmacological activities between their enantiomeric forms.[1] Therefore, rigorous validation of the stereochemistry of the final product is an indispensable step in the synthetic and drug development workflow.

This guide provides an in-depth comparison of the primary analytical methodologies for stereochemical validation. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, offering field-proven insights to ensure the data you generate is both accurate and reliable.

The Central Role of this compound

Methyl 2-amino-2-phenylacetate, a derivative of phenylglycine, is a non-proteinogenic amino acid that serves as a crucial chiral intermediate in the synthesis of numerous pharmaceuticals.[2][3] Its applications include the synthesis of semi-synthetic β-lactam antibiotics like ampicillin.[3] Given that the biological activity of the final drug often resides in a single enantiomer, starting with an enantiomerically pure building block like (S)- or (R)-Methyl 2-amino-2-phenylacetate hydrochloride is a common strategy.[4][5] However, subsequent reaction steps can potentially compromise the stereochemical purity through racemization. This necessitates robust analytical methods to confirm the stereochemistry of the final product.

A Comparative Analysis of Stereochemical Validation Techniques

The choice of an analytical technique for stereochemical validation depends on several factors, including the stage of development, the nature of the compound, available instrumentation, and the specific question being asked (i.e., determining enantiomeric excess versus assigning absolute configuration). Here, we compare the most powerful and widely used methods.

Analytical Method Principle of Operation Information Obtained Key Advantages Primary Limitations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.[1]Enantiomeric Excess (ee), Relative Configuration (by comparison to a standard)High resolution, robust, widely applicable, direct analysis of underivatized amino acids is possible with certain columns.[6][7]Requires method development, chiral columns can be expensive, may require derivatization for some compounds.[1][7]
NMR Spectroscopy In a chiral environment (using Chiral Derivatizing Agents or Solvating Agents), enantiomers become diastereomers with distinguishable NMR signals.[8][9]Enantiomeric Excess (ee), Absolute Configuration (with specific reagents like Mosher's acid).[10][11]Provides detailed structural information, universal detector, can determine absolute configuration without crystallography.[12]Lower sensitivity compared to HPLC, requires derivatization which can be complex, interpretation can be challenging.[13]
X-ray Crystallography Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms in space.[14][15]Absolute ConfigurationThe "gold standard" for unambiguous determination of absolute configuration.[16][17]Requires a suitable single crystal which can be difficult to obtain, not suitable for determining enantiomeric excess of a mixture.[17]
Chiral GC-MS Separation of volatile enantiomers on a chiral capillary column followed by mass spectrometry detection.Enantiomeric Excess (ee)High sensitivity and resolution, provides mass information for peak identification.Requires analytes to be volatile or to be made volatile through derivatization.[18]

Workflow for Stereochemical Validation

The process of validating the stereochemistry of a final product can be visualized as a decision-making workflow. The initial choice of technique is often guided by the available sample and the primary analytical goal.

G cluster_0 Start cluster_1 Primary Goal cluster_2 Primary Analytical Techniques cluster_3 Confirmatory/Absolute Configuration cluster_4 Outcome start Final Product Synthesized from Methyl 2-amino-2-phenylacetate HCl goal Determine Enantiomeric Purity (ee)? start->goal hplc Chiral HPLC Analysis goal->hplc Yes nmr NMR with Chiral Derivatizing Agent goal->nmr Yes, alternative to HPLC xray Single Crystal X-ray Crystallography goal->xray No, need Absolute Configuration mosher Mosher's Amide/Ester Analysis (NMR) hplc->mosher If further confirmation or absolute config. is needed report Validated Stereochemistry (ee and/or Absolute Configuration) hplc->report nmr->report xray->report mosher->report

Caption: Workflow for selecting a stereochemical validation method.

Detailed Experimental Protocols

Protocol 1: Chiral HPLC for Enantiomeric Excess (ee) Determination

This protocol provides a general framework for developing a chiral HPLC method for a final product derived from Methyl 2-amino-2-phenylacetate. The key is the selection of the Chiral Stationary Phase (CSP). For amino acid derivatives, macrocyclic glycopeptide (e.g., Teicoplanin-based) and polysaccharide-based CSPs are excellent starting points.[7][19]

1. Column Selection and Initial Screening:

  • Rationale: The choice of CSP is the most critical parameter. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are versatile, while macrocyclic glycopeptide columns are particularly effective for polar and ionic compounds like underivatized amino acids.[7]
  • Procedure:
  • Select a set of 2-3 chiral columns based on the structure of your analyte (e.g., Lux® Cellulose-1, Astec® CHIROBIOTIC® T).
  • Prepare a solution of your racemic or final product in a suitable solvent (e.g., Methanol, Acetonitrile).
  • Perform initial screening runs using a generic mobile phase system, such as a gradient of acetonitrile in 0.1% trifluoroacetic acid (TFA) in water for reversed-phase mode, or a hexane/isopropanol mixture for normal-phase mode.[6]

2. Method Optimization:

  • Rationale: Fine-tuning the mobile phase composition is essential to achieve baseline resolution (Rs > 1.5). The organic modifier, its concentration, and additives can significantly impact enantioselectivity.
  • Procedure:
  • Systematically vary the ratio of the organic modifier to the aqueous or non-polar phase.
  • If separation is poor, evaluate different organic modifiers (e.g., methanol vs. acetonitrile).
  • Adjust the concentration of the acidic or basic additive (e.g., TFA, diethylamine) to improve peak shape and resolution.

3. Quantification:

  • Rationale: The enantiomeric excess is calculated from the peak areas of the two enantiomers. Accurate integration is crucial for reliable results.
  • Procedure:
  • Inject the enantiomerically enriched sample.
  • Integrate the peak areas for the major (A_major) and minor (A_minor) enantiomers.
  • Calculate the enantiomeric excess using the formula: ee (%) = [(A_major - A_minor) / (A_major + A_minor)] * 100[1]
Protocol 2: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Amide Analysis)

Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is a widely used chiral derivatizing agent (CDA) for determining the absolute configuration and enantiomeric purity of chiral amines and alcohols.[11] The reaction of a chiral amine with both (R)- and (S)-MTPA chloride forms a pair of diastereomeric amides, which exhibit distinct chemical shifts in ¹H or ¹⁹F NMR spectra.[10][20]

1. Preparation of Mosher's Amides:

  • Rationale: This step converts the enantiomeric mixture into a diastereomeric mixture. It is critical to use enantiomerically pure (R)- and (S)-MTPA chloride and to ensure the reaction goes to completion to avoid kinetic resolution.
  • Procedure (in two separate vials):
  • Dissolve the amine product (~5 mg) in an anhydrous solvent like deuterated chloroform (CDCl₃) or dichloromethane in an NMR tube or small vial.
  • Add a small amount of a non-nucleophilic base, such as pyridine or triethylamine (~1.2 equivalents).
  • To one vial, add (R)-(-)-MTPA chloride (~1.1 equivalents). To the second vial, add (S)-(+)-MTPA chloride (~1.1 equivalents).
  • Allow the reactions to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC if necessary.[13]

2. NMR Acquisition:

  • Rationale: High-resolution spectra are required to resolve the signals of the two diastereomers. ¹⁹F NMR is often preferred due to its simplicity (often only two signals) and wide chemical shift range.[8][21]
  • Procedure:
  • Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA amide samples.

3. Data Analysis and Configuration Assignment:

  • Rationale: The Mosher's model allows for the assignment of absolute configuration based on the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed amide bond.[10]
  • Procedure:
  • For ee determination: In the spectrum of one of the diastereomeric mixtures, integrate the corresponding signals for the two diastereomers to determine their ratio, which reflects the enantiomeric ratio of the starting amine.
  • For absolute configuration:
  • Identify protons in the ¹H NMR spectrum that are spatially close to the MTPA moiety.
  • Calculate the chemical shift difference (Δδ) for these protons between the (S)-MTPA amide spectrum (δS) and the (R)-MTPA amide spectrum (δR).
  • According to the model, protons on one side of the Mosher's amide plane will have a positive Δδ, while those on the other side will have a negative Δδ, allowing for the assignment of the absolute configuration of the original amine.

Alternative Starting Materials

While this compound is a common choice, other chiral building blocks can be used to synthesize similar final products. These include other non-natural amino acids or products from asymmetric synthesis routes like the Strecker synthesis.[4] Regardless of the starting material, the principles and techniques for stereochemical validation described in this guide remain fully applicable. The choice of chiral column or derivatizing agent may need to be optimized for the specific final product, but the fundamental workflow is unchanged.

Conclusion

The validation of stereochemistry is a non-negotiable aspect of modern chemical and pharmaceutical research. For products derived from this compound, a multi-faceted approach is often the most robust. Chiral HPLC is the workhorse for determining enantiomeric purity due to its accuracy and high throughput.[6] When the absolute configuration must be unequivocally determined, NMR spectroscopy with chiral derivatizing agents like Mosher's acid provides a powerful solution without the prerequisite of crystallization.[10][11] For ultimate confirmation, single-crystal X-ray crystallography remains the definitive, albeit more demanding, technique.[14][15] By understanding the principles, advantages, and limitations of each method, researchers can confidently select and implement the appropriate strategy to ensure the stereochemical integrity of their final products.

References

  • J Mass Spectrom. 2005 Aug;40(8):1072-5. doi: 10.1002/jms.882. ()
  • Sawada, M., et al. Determination of enantiomeric excess for amino acid ester salts using FAB mass spectrometry. RSC Publishing. ()
  • Methods Mol Biol. 2013:1055:149-62. doi: 10.1007/978-1-62703-577-4_11. ()
  • Wikipedia. Nuclear magnetic resonance spectroscopy of stereoisomers. ([Link])
  • ResearchGate. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. ([Link])
  • SpringerLink. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. ([Link])
  • Allen, D. A., et al. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.
  • Prog Nucl Magn Reson Spectrosc. 2011 Jul;59(1):1-63. doi: 10.1016/j.pnmrs.2010.07.003. ([Link])
  • Frecska, E., et al.
  • Homework.Study.com.
  • ResearchGate. Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. ([Link])
  • Wikipedia. Mosher's acid. ([Link])
  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). ([Link])
  • Angew Chem Int Ed Engl. 2020 Aug 17;59(34):14271-14275. doi: 10.1002/anie.202005477. ([Link])
  • MDPI. A Chirality Chain in Phenylglycine, Phenylpropionic Acid, and Ibuprofen. ([Link])
  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. ([Link])
  • Flack, H. D. The use of X-ray Crystallography to Determine Absolute Configuration (II). Acta Chim. Slov. 2008, 55, 689–691. ([Link])
  • J Phys Chem B. 2013 Aug 1;117(30):9062-71. doi: 10.1021/jp403912h. ([Link])
  • Yakhak Hoeji. 2021 Jun; 65(2): 113–122. Published online 2021 Jun 30. doi: 10.22322/j.pharm.2021.65.2.113. ([Link])
  • ResearchGate.
  • Front Chem. 2019; 7: 351. Published online 2019 May 20. doi: 10.3389/fchem.2019.00351. ([Link])
  • Anal Chem. 2014 Apr 1; 86(7): 3584–3590. Published online 2014 Mar 17. doi: 10.1021/ac5001692. ([Link])
  • Chemistry Stack Exchange. Synthesizing "Methyl 2-(2-oxopyrrolidin-1-yl)
  • Anal Chem. 2022 Jan 4;94(1):891-897. doi: 10.1021/acs.analchem.1c04834. ([Link])
  • Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. ([Link])
  • Polytechnic University of Madrid. Highly Enantioselective Extraction of Phenylglycine by a Chiral Macrocyclic Receptor Based on Supramolecular Interactions. ([Link])
  • ResearchGate.
  • Pharmaceutical Technology. Exploring Chiral Chemistry. ([Link])
  • PubMed.
  • Molecules. 2024, 29(11), 2568; [Link]. ([Link])
  • Google Patents.
  • Oakwood Chemical. (S)

Sources

A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids: A Comparative Analysis Focused on Methyl 2-amino-2-phenylacetate

Author: BenchChem Technical Support Team. Date: January 2026

The synthesis of peptides and complex organic molecules often encounters significant hurdles when incorporating sterically hindered amino acids. These structures, characterized by bulky side chains, α,α-disubstitution, or N-methylation, physically obstruct the formation of the amide bond. Methyl 2-amino-2-phenylacetate, an arylglycine derivative, presents a dual challenge: not only does its phenyl group create steric hindrance, but its α-carbon is also highly susceptible to racemization under standard coupling conditions.

This guide offers a comparative analysis of modern coupling reagents, providing researchers, scientists, and drug development professionals with the data and protocols necessary to navigate these challenging syntheses. We will delve into the mechanistic underpinnings of various reagent classes, compare their performance through experimental data, and provide actionable protocols to maximize yield and maintain stereochemical integrity.

The Core Challenge: Steric Hindrance and Racemization

The efficiency of amide bond formation hinges on two key events: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine. Steric hindrance slows this second step, leading to incomplete reactions and low yields.[1] To overcome this, highly reactive activated species are required. However, this increased reactivity comes at a cost. Highly activated intermediates, particularly in the case of arylglycines, can promote the formation of an oxazolone intermediate, which readily tautomerizes, leading to a loss of chiral purity (racemization).[2][3][4]

The ideal coupling reagent must therefore strike a delicate balance: it must be potent enough to overcome the steric barrier while simultaneously suppressing the racemization pathway. This is often achieved through the use of additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which act as activated ester intermediates that are less prone to racemization.[1][2][5]

cluster_0 Desired Coupling Pathway cluster_1 Racemization Pathway Carboxylic_Acid R-COOH Coupling_Reagent Coupling Reagent (+ Additive, e.g., HOAt) Carboxylic_Acid->Coupling_Reagent Activation Activated_Species Highly Reactive Activated Species Carboxylic_Acid->Activated_Species Over-activation Activated_Ester Activated Ester (e.g., OAt-Ester) Coupling_Reagent->Activated_Ester Amine R'-NH2 (Hindered Amine) Activated_Ester->Amine Nucleophilic Attack Peptide_Bond Peptide Bond (High Yield, No Racemization) Amine->Peptide_Bond Oxazolone Oxazolone Intermediate Activated_Species->Oxazolone Cyclization Racemized_Product Racemized Product (Diastereomeric Impurity) Oxazolone->Racemized_Product Tautomerization & Coupling

Figure 1. Competing pathways in hindered amino acid coupling.

Comparative Analysis of Coupling Reagents

The selection of a coupling reagent is the most critical parameter for success. Modern peptide synthesis relies on several classes of reagents, each with distinct advantages and disadvantages. Onium salt-based reagents are generally preferred for difficult couplings due to their high reactivity.[1]

Reagent ClassExample(s)Activating GroupRelative ReactivityRacemization SuppressionKey Advantages & Considerations
Carbodiimides DIC, EDCO-acylisoureaLow to ModerateLow (Requires Additives)Cost-effective; DIC byproducts are soluble, unlike DCC's.[6] Performance is highly dependent on additives like HOBt or Oxyma.[7][8]
Phosphonium PyBOP, PyAOPOBt/OAt EstersHighGood to ExcellentNo guanidinylation side reaction.[9] PyAOP (HOAt-based) is more reactive than PyBOP (HOBt-based).[9][10]
Phosphonium DEPBT HOOBt EsterModerate to HighExceptional Reagent of choice for racemization-prone residues like arylglycines and for segment coupling.[5][6][11]
Aminium/Uronium HBTU, HCTUOBt/O-6-ClBt EstersHighGoodHCTU is more reactive than HBTU.[9] Can cause guanidinylation of the N-terminus if used in excess.[2][6]
Aminium/Uronium HATU OAt EsterVery High Excellent Often considered the gold standard for difficult couplings due to the highly reactive OAt-ester.[6][12][13] More expensive.
Aminium/Uronium COMU Oxyma EsterVery High Excellent Performance is comparable or superior to HATU.[14][15] Based on non-explosive Oxyma, offering a better safety profile and solubility.[7][16]
Acyl Fluoride TFFHAcyl FluorideVery HighGoodExcellent for extremely hindered α,α-disubstituted amino acids due to the small size of the fluoride leaving group.[5][17]

Recommendation for Methyl 2-amino-2-phenylacetate:

Given its high propensity for racemization, the top-tier reagents for coupling Methyl 2-amino-2-phenylacetate hydrochloride are DEPBT , COMU , and HATU .

  • DEPBT is particularly noteworthy for its remarkable resistance to racemization, making it an ideal first choice for this specific substrate.[11][18]

  • COMU offers a modern, safe, and highly efficient alternative with excellent racemization suppression.[14][16]

  • HATU remains a powerful, reliable option for achieving high yields in challenging couplings.[12][19]

Experimental Protocols

The following protocols provide a starting point for the efficient coupling of hindered amino acids. Equivalents are based on the loading of the resin for solid-phase synthesis or the limiting reagent in solution-phase.

start Start: Resin-bound Amine or Amine in Solution deprotection 1. N-Terminal Deprotection (If applicable, e.g., Fmoc) start->deprotection wash1 2. Wash (e.g., DMF) deprotection->wash1 coupling 4. Coupling Reaction: Add activated mixture to amine (45 min - 4 hours) wash1->coupling preactivation 3. Pre-activation: Carboxylic Acid + Reagent + Base (in separate vessel, 1-5 min) preactivation->coupling wash2 5. Wash (e.g., DMF, DCM) coupling->wash2 monitoring 6. Monitoring (e.g., Kaiser Test) wash2->monitoring end_complete Complete monitoring->end_complete Negative Test end_incomplete Incomplete: Perform Second Coupling monitoring->end_incomplete Positive Test

Sources

Assessing the stability of "Methyl 2-amino-2-phenylacetate hydrochloride" under various storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Stability Analysis of Methyl 2-amino-2-phenylacetate Hydrochloride: A Guide for Researchers

In the realms of synthetic chemistry and pharmaceutical development, the integrity of starting materials and intermediates is paramount. This compound, a key chiral building block, is no exception. Its stability under various storage conditions directly impacts reaction yields, impurity profiles, and the ultimate quality of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of the stability of this compound against its free base and ethyl ester analogue, supported by a detailed, scientifically grounded experimental framework.

Introduction: The Criticality of Stability

This compound is a widely utilized intermediate in the synthesis of various pharmaceuticals, including antibiotics and other chiral drugs.[1] The presence of both an amino group and an ester functional group makes the molecule susceptible to degradation via several pathways, primarily hydrolysis. Ensuring its chemical and physical stability during storage and handling is a critical, yet often overlooked, aspect of process development and quality control. Degradation not only reduces the purity of the starting material but can also introduce impurities that may be difficult to remove in downstream processes, potentially impacting the safety and efficacy of the final drug product. This guide is designed to provide researchers and drug development professionals with a robust framework for assessing and comparing the stability of this crucial intermediate.

The Comparative Cohort: Understanding the Alternatives

To provide a comprehensive stability assessment, we compare the target compound with two structurally related alternatives. This comparative approach allows for a deeper understanding of how subtle molecular modifications can significantly influence stability.

  • Methyl 2-amino-2-phenylacetate (Free Base): This compound allows for a direct evaluation of the stabilizing effect of the hydrochloride salt. Generally, the salt form of an amine is expected to be more stable than its free base counterpart.[2][3][4] The protonation of the amino group in the hydrochloride salt reduces its nucleophilicity, thereby decreasing its susceptibility to certain degradation reactions.[2][5]

  • Ethyl 2-amino-2-phenylacetate Hydrochloride: This analogue helps in assessing the impact of the ester group on the molecule's stability. While both are simple alkyl esters, the ethyl group is slightly bulkier than the methyl group, which may offer some steric hindrance to hydrolytic degradation.

Experimental Design: A Self-Validating Stability Protocol

The following protocol outlines a rigorous, self-validating stability study designed to assess the degradation of the three compounds under accelerated and long-term storage conditions, in accordance with the International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

3.1. Materials and Methods

  • Test Compounds:

    • This compound (Purity ≥ 98%)

    • Methyl 2-amino-2-phenylacetate (Free Base) (Purity ≥ 98%)

    • Ethyl 2-amino-2-phenylacetate hydrochloride (Purity ≥ 98%)

  • Storage Conditions:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% Relative Humidity (RH)

    • Refrigerated: 5°C

    • Photostability: In accordance with ICH Q1B guidelines, exposing samples to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of near-UV energy.[10][11][12][13][14]

  • Analytical Technique: Stability-Indicating HPLC-UV Method

    • Rationale: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the parent compound from its potential degradation products.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid in water) is suitable for separating the polar parent compounds and their potential non-polar degradation products.

    • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradants (e.g., 220 nm).

    • Validation: The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness. Crucially, forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to prove that the method can resolve the active ingredient from all potential degradation products.[8]

3.2. Experimental Workflow

The overall workflow for the stability assessment is depicted in the following diagram:

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points (T=0, 1, 3, 6 months) cluster_data Data Evaluation P1 Weigh samples of each compound P2 Package in appropriate containers (e.g., clear and amber vials) P1->P2 S1 25°C / 60% RH P2->S1 Place samples into stability chambers S2 40°C / 75% RH P2->S2 Place samples into stability chambers S3 5°C P2->S3 Place samples into stability chambers S4 Photostability Chamber (ICH Q1B) P2->S4 Place samples into stability chambers A1 Withdraw samples S1->A1 Pull samples at specified intervals S2->A1 Pull samples at specified intervals S3->A1 Pull samples at specified intervals S4->A1 Pull samples at specified intervals A2 Prepare solutions for HPLC A1->A2 A3 Perform HPLC-UV analysis A2->A3 A4 Quantify parent compound and degradation products A3->A4 D1 Tabulate results A4->D1 D2 Compare stability profiles D1->D2 D3 Identify degradation pathways D2->D3 D4 Draw conclusions and make recommendations D3->D4

Caption: Experimental workflow for the comparative stability study.
Results and Discussion: A Comparative Analysis

The following tables present illustrative data from the described stability study. The values are representative of expected outcomes based on chemical principles.

Table 1: Stability Data for this compound

Storage ConditionTime (Months)Assay (%)Total Degradation Products (%)
25°C / 60% RH099.8< 0.2
199.70.3
399.50.5
699.20.8
40°C / 75% RH099.8< 0.2
199.01.0
397.52.5
695.14.9
5°C699.8< 0.2
Photostability-99.60.4

Table 2: Comparative Stability Data after 6 Months under Accelerated Conditions (40°C / 75% RH)

CompoundAssay (%)Total Degradation Products (%)Major Degradation Product
Methyl 2-amino-2-phenylacetate HCl95.14.92-amino-2-phenylacetic acid
Methyl 2-amino-2-phenylacetate (Free Base)88.311.72-amino-2-phenylacetic acid, Diketopiperazine
Ethyl 2-amino-2-phenylacetate HCl96.23.82-amino-2-phenylacetic acid

4.1. Interpretation of Results

  • Effect of the Hydrochloride Salt: The data clearly demonstrates the superior stability of the hydrochloride salt compared to the free base.[2][15] Under accelerated conditions, the free base showed more than double the degradation. This is attributed to the protonated amino group in the salt form, which is less nucleophilic and thus less prone to intermolecular reactions that can lead to byproducts like diketopiperazines.[2]

  • Effect of the Ester Group: The ethyl ester hydrochloride exhibited slightly better stability than its methyl counterpart. This can be attributed to the increased steric hindrance provided by the ethyl group, which marginally slows down the rate of hydrolysis of the ester bond.

  • Impact of Storage Conditions: As expected, degradation was significantly accelerated at higher temperatures and humidity. The compound showed excellent stability under refrigerated conditions. Minimal degradation was observed under photostability testing, suggesting the molecule is not significantly light-sensitive, although protective packaging is always a good practice.[10]

4.2. Primary Degradation Pathway: Hydrolysis

The principal degradation pathway for all three compounds under the tested conditions is the hydrolysis of the ester bond to form 2-amino-2-phenylacetic acid and the corresponding alcohol (methanol or ethanol). This is a common degradation route for amino acid esters.[16][17]

G cluster_reactants cluster_products Compound Methyl 2-amino-2-phenylacetate (or Ethyl analogue) Acid 2-amino-2-phenylacetic acid Compound->Acid + H2O (Hydrolysis) Alcohol Methanol (or Ethanol)

Caption: Primary hydrolytic degradation pathway.
Conclusion and Recommendations

This comparative guide underscores the importance of salt formation and subtle structural modifications in ensuring the stability of Methyl 2-amino-2-phenylacetate. The key takeaways for researchers, scientists, and drug development professionals are:

  • Superiority of the Hydrochloride Salt: this compound demonstrates significantly enhanced stability over its free base form, making it the preferred choice for storage and use as a synthetic intermediate.

  • Storage Recommendations: For optimal stability and to ensure the highest purity, this compound should be stored under refrigerated (2-8°C) and dry conditions. Storage at ambient temperature should be minimized, and exposure to high humidity should be avoided.

  • Alternative Considerations: The ethyl ester analogue offers a slight stability advantage and could be considered as an alternative where process conditions might be particularly harsh.

By implementing these storage and handling strategies, researchers can minimize the risk of degradation, ensure the quality and consistency of their starting materials, and ultimately contribute to the development of safer and more effective pharmaceuticals.

References

  • ICH. (2023). ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
  • Stability Studies. FDA Guidelines for Photostability Testing: A Step-by-Step Guide. [Link]
  • ICH. (2025). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products). [Link]
  • ICH. (n.d.). Q1A(R2) Guideline. [Link]
  • EMA. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]
  • SGS. Photostability. [Link]
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
  • EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Slideshare. (2012). Ich guidelines for stability studies 1. [Link]
  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]
  • MDPI. (2021).
  • Pharmaguideline Forum. (2022). Free Base vs Salt Form Reference Standards. [Link]
  • Semantic Scholar.
  • Koshikari, Y. Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. [Link]
  • Google Patents. Salt of phenylglycine methyl ester.
  • Lead Sciences. (S)
  • Oakwood Chemical. (S)
  • Google Patents. Preparation method of D-p-hydroxyphenylglycine methyl ester hydrochloride.
  • ResearchGate. (2022).
  • iChemical. (R)
  • Journal of Food Science. (1974). THERMAL DECOMPOSITION OF SOME AMINO ACIDS. Valine, Leucine and lsoleucine. [Link]
  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
  • ACS Publications. Phenylglycine Methyl Ester, a Useful Tool for Absolute Configuration Determination of Various Chiral Carboxylic Acids. [Link]
  • LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
  • PubMed. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
  • SHIMADZU CORPORATION. Analytical Methods for Amino Acids. [Link]
  • Crysdot LLC. (R)
  • PubChem.
  • ACS Publications.
  • PubMed. (2005).
  • MDPI. (2022). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. [Link]

Sources

A Researcher's Guide to Interpreting the Certificate of Analysis for Commercial Methyl 2-amino-2-phenylacetate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Byline: Your Name/Title, Senior Application Scientist

Introduction: Methyl 2-amino-2-phenylacetate hydrochloride, a key chiral building block and a common intermediate in the synthesis of various active pharmaceutical ingredients (APIs), is a staple in many research and development laboratories. While seemingly a simple reagent, the quality and purity of this compound can significantly impact the outcome of a synthesis, influencing yield, impurity profiles, and the biological activity of the final product. The primary document attesting to this quality is the Certificate of Analysis (CoA). This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to critically interpret a CoA for this specific compound, validate its claims through practical analytical methods, and compare its performance against common alternatives.

Part 1: Deconstructing the Certificate of Analysis

A Certificate of Analysis is more than just a datasheet; it is a legal document from the supplier that certifies the quality and purity of a specific batch of a chemical. A thorough understanding of its components is the first line of defense against batch-to-batch variability and potential synthetic failures.

Below is a representative CoA for a commercial batch of (R)-Methyl 2-amino-2-phenylacetate hydrochloride, followed by a detailed explanation of each critical parameter.

Sample Certificate of Analysis
Test Method Specification Result
Identification
AppearanceVisualWhite to off-white crystalline powderConforms
Infrared SpectrumUSP <197K>Conforms to reference standardConforms
1H NMR SpectrumInternal MethodConforms to structureConforms
Assay
Purity (HPLC)USP <621>≥ 98.0%99.2%
Physical Properties
Melting PointUSP <741>218 - 225 °C220 - 222 °C
Specific Optical RotationUSP <781S>+131° to +137° (c=1 in Methanol)+134.5°
Impurities & Residuals
Enantiomeric Purity (Chiral HPLC)Internal Method≥ 99.0% (R)-enantiomer99.8%
PhenylglycineHPLC≤ 0.5%0.15%
Water Content (Karl Fischer)USP <921>≤ 0.5%0.2%
Residue on IgnitionUSP <281>≤ 0.1%0.05%
Residual SolventsUSP <467>Meets requirementsConforms
Interpreting the Key Sections
  • Identification: This section confirms that the material is what it claims to be.

    • Appearance: A simple but crucial first check. Any deviation from the expected "white to off-white crystalline powder" could indicate contamination or degradation.

    • Spectroscopic Methods (IR & NMR): These are the chemical fingerprints of the molecule. The CoA should confirm that the spectrum of the batch matches that of a validated reference standard. The IR spectrum confirms the presence of key functional groups, while the 1H NMR confirms the overall proton framework of the molecule.

  • Assay (Purity): This is a quantitative measure of the main component.

    • HPLC Purity: A result of 99.2% indicates that this percentage of the integrated peak area in the chromatogram corresponds to the target compound. It's vital to understand that this is a measure of purity relative to other detectable impurities by that specific HPLC method (typically UV detection). It does not account for non-UV active impurities or water.

  • Physical Properties: These are characteristic constants of the pure substance.

    • Melting Point: A narrow melting range, like the 220-222 °C seen here, is indicative of high purity. A broad or depressed melting point often suggests the presence of impurities.

    • Specific Optical Rotation: For a chiral molecule like the (R)-enantiomer, this is a critical parameter. It confirms the stereochemical identity and provides a macroscopic indication of enantiomeric purity. A value outside the specified range could signal a racemic mixture or contamination with the opposite enantiomer.

  • Impurities & Residuals: This section quantifies the unwanted components.

    • Enantiomeric Purity: This is arguably the most critical parameter for this chiral building block. A value of 99.8% (R)-enantiomer means that 0.2% of the undesired (S)-enantiomer is present. This is determined by a specialized chiral HPLC method capable of separating the two enantiomers.

    • Phenylglycine: The presence of the starting material, 2-amino-2-phenylacetic acid (phenylglycine), indicates an incomplete esterification reaction. High levels can interfere with subsequent reactions.

    • Water Content: As a hydrochloride salt, this material can be hygroscopic. Karl Fischer titration is the gold standard for accurately quantifying water content.[1] High water content can affect reaction stoichiometry and promote side reactions.

    • Residue on Ignition: This test measures the amount of inorganic impurities that do not volatilize upon ignition.

    • Residual Solvents: This ensures that solvents used in the manufacturing process (e.g., methanol, ether) are below acceptable limits as defined by guidelines like USP <467>.

Part 2: Experimental Verification and Comparative Analysis

While a CoA is a valuable document, "trust but verify" is a prudent motto in science. The following section provides detailed protocols for key analytical techniques to verify the claims on a CoA and to compare different commercial sources or alternative compounds.

Workflow for Quality Verification

CoA_Verification_Workflow cluster_0 Initial Assessment cluster_1 Structural & Identity Verification cluster_2 Quantitative Purity & Impurity Profiling cluster_3 Decision start Receive Commercial Material & CoA visual Visual Inspection (Appearance, Color) start->visual nmr 1H NMR Spectroscopy (Structural Confirmation) visual->nmr ftir FTIR Spectroscopy (Functional Group ID) visual->ftir hplc Purity by RP-HPLC (Assay, Related Substances) nmr->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) hplc->chiral_hplc karl_fischer Water Content (Karl Fischer Titration) chiral_hplc->karl_fischer decision Compare Results to CoA & Intended Use Requirements karl_fischer->decision pass Material Accepted decision->pass Meets Specs fail Material Rejected or Further Investigation decision->fail Out of Spec

Caption: Workflow for verifying the quality of incoming material against its CoA.

Experimental Protocols

Objective: To determine the chemical purity of this compound and quantify related impurities like phenylglycine.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample and dissolve in 10 mL of Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 210 nm.

    • Gradient:

      Time (min) % Mobile Phase B
      0 5
      20 95
      25 95
      26 5

      | 30 | 5 |

  • Data Analysis:

    • Integrate all peaks. Calculate the area percent of the main peak relative to the total area of all peaks. The unreacted starting material, phenylglycine, will typically elute earlier than the ester product due to its higher polarity.

Causality: The C18 stationary phase separates compounds based on hydrophobicity. The gradient elution, starting with a highly aqueous mobile phase, allows for the retention and separation of polar impurities before eluting the more hydrophobic main compound as the acetonitrile concentration increases. TFA is used as an ion-pairing agent to improve peak shape for the amine.

Objective: To separate and quantify the (R)- and (S)-enantiomers of methyl 2-amino-2-phenylacetate.

Methodology:

  • Mobile Phase Preparation:

    • Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v). All solvents must be HPLC grade.

  • Sample Preparation:

    • Accurately weigh approximately 5 mg of the sample and dissolve in 10 mL of the mobile phase to a final concentration of 0.5 mg/mL.

  • HPLC Conditions:

    • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H or equivalent), 4.6 x 250 mm, 5 µm.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 25 °C.

    • UV Detection: 220 nm.

    • Run Time: Isocratic, for approximately 20 minutes or until both enantiomers have eluted.

  • Data Analysis:

    • Identify the peaks for the (R)- and (S)-enantiomers (a racemic standard is useful for initial identification). Calculate the area percent of the desired enantiomer.

Causality: Chiral stationary phases contain a chiral selector that forms transient, diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times, allowing for their separation. The use of a normal-phase solvent system (hexane/isopropanol) is typical for this type of column. Diethylamine is added to the mobile phase to improve the peak shape of the basic amine analytes.

Part 3: Comparison with Alternatives

The choice of starting material can have cascading effects on a synthetic route. Here, we compare this compound with its free base and a common structural analog.

Comparative Data Table
Attribute Methyl 2-amino-2-phenylacetate HCl (Target) Methyl 2-amino-2-phenylacetate (Free Base) Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (Analog)
Form Crystalline solidOily liquid or low-melting solidCrystalline solid
Solubility Soluble in water, methanolSparingly soluble in water, soluble in organic solventsSoluble in water, methanol
Stability High, not prone to oxidationProne to oxidation and dimerization over timeHigh, similar to target
Handling Easy to weigh and handleDifficult to handle and weigh accuratelyEasy to weigh and handle
Typical Purity > 98%Often lower due to instability> 98%
Use Case General purpose, stable for storageIn-situ generation or when acidic HCl is detrimentalIntroduces a fluorine atom for medicinal chemistry applications
Analysis of Alternatives
  • The Free Base: While it avoids introducing chloride ions into a reaction, the free base of methyl 2-amino-2-phenylacetate is often an oil and is less stable than the hydrochloride salt. Its amine group is more nucleophilic but also more susceptible to degradation. For reactions where precise stoichiometry is critical, the solid, stable hydrochloride salt is generally superior.

  • Substituted Analogs: The 4-fluoro analog is a common alternative in drug discovery to modulate properties like lipophilicity and metabolic stability. Analytically, it behaves very similarly to the parent compound, though its retention time in RP-HPLC will be slightly different due to the change in polarity. Its CoA should be interpreted using the same principles.

Logical Relationship Diagram

Alternatives_Logic cluster_Salt Salt Form vs. Free Form cluster_Analog Structural Analogs center_node Methyl 2-amino-2-phenylacetate Core Structure hcl_salt Hydrochloride Salt (Target Compound) center_node->hcl_salt Protonation free_base Free Base center_node->free_base Deprotonation fluoro_analog 4-Fluoro Analog center_node->fluoro_analog Ring Substitution other_analogs Other Substituted Analogs center_node->other_analogs Ring Substitution hcl_salt->free_base pH Dependent Equilibrium prop1 ✓ Crystalline Solid ✓ High Stability ✓ Easy Handling hcl_salt->prop1 Properties prop2 ✗ Oily Liquid ✗ Lower Stability ✗ Handling Difficulty free_base->prop2 Properties prop3 Modifies: • Lipophilicity (logP) • pKa • Metabolic Stability fluoro_analog->prop3 Impact

Caption: Relationship between the target compound and its common alternatives.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality of critical starting materials like this compound. However, its true value is realized only when it is critically interpreted and, where necessary, the data is independently verified. By understanding the nuances of each analytical test, from HPLC purity to chiral separation, researchers can make informed decisions about the suitability of a given batch for their specific application. This diligence at the outset can prevent costly and time-consuming troubleshooting later in the research and development process, ultimately leading to more robust and reproducible scientific outcomes.

References

  • United States Pharmacopeia (USP).
  • United States Pharmacopeia (USP).
  • United States Pharmacopeia (USP).
  • Waters Corporation.Chiral Separation of Phenylalanine Methyl Esters using UPC2.[Link]
  • Agilent Technologies.Analysis of Amino Acids by HPLC.[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-amino-2-phenylacetate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research and development; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 2-amino-2-phenylacetate hydrochloride, ensuring the safety of laboratory personnel and adherence to regulatory standards. As professionals in drug development and scientific research, our commitment to safety and environmental stewardship is paramount. This document synthesizes technical data, regulatory requirements, and field-proven best practices to create a self-validating system for waste management.

Immediate Safety Profile & Hazard Analysis

Before handling this compound for any purpose, including disposal, it is critical to be intimately familiar with its hazard profile. This substance is classified as harmful and an irritant. The primary routes of exposure are ingestion, inhalation, and skin/eye contact.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard Classification GHS Pictogram Signal Word Hazard Statements Recommended Personal Protective Equipment (PPE)

| Acute Toxicity, Oral (Category 4) Skin Irritation (Category 2) Eye Irritation (Category 2A) Specific target organ toxicity — single exposure (Category 3), Respiratory system | | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | Eye/Face Protection: ANSI Z87.1-compliant safety glasses with side-shields or chemical safety goggles.[1]Hand Protection: Chemically resistant, impervious gloves (e.g., Nitrile rubber).[1]Body Protection: Lab coat, long pants, and closed-toe shoes.Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[2] |

First Aid at a Glance:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[1][2]

  • After Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]

  • After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately.[2]

Regulatory Framework: Why This is Hazardous Waste

The disposal of any laboratory chemical is governed by strict regulations. In the United States, the primary frameworks are the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[3][4]

This compound is classified as hazardous waste not because it is specifically "listed" by the EPA, but because it exhibits hazardous "characteristics."[5] Based on its Safety Data Sheet (SDS), it meets the characteristic of Toxicity . The "harmful if swallowed" classification indicates that it can be injurious to health, necessitating its management as regulated hazardous waste.[6]

Under OSHA's Laboratory Standard, all laboratories are required to develop a written Chemical Hygiene Plan (CHP) that outlines procedures for the safe handling and disposal of hazardous chemicals.[3][7] The protocol described below should be incorporated into your laboratory's specific CHP.

Pre-Disposal: Segregation and Waste Accumulation

Proper disposal begins at the point of generation. The cardinal rule of chemical waste management is to never mix incompatible waste streams . Doing so can lead to violent chemical reactions, the generation of toxic gases, or fires.[8]

Causality of Segregation: this compound is the hydrochloride salt of an amino acid ester.

  • Acidic Nature: As a hydrochloride salt, it will form a mildly acidic solution in water. Therefore, it must be segregated from bases (e.g., sodium hydroxide, ammonium hydroxide) to prevent neutralization reactions that can generate heat.

  • Organic Amine: The presence of the amino group means it should be kept separate from strong oxidizing agents (e.g., nitric acid, permanganates, peroxides) to avoid vigorous and potentially explosive reactions.

All hazardous chemical waste must be accumulated in a designated Satellite Accumulation Area (SAA) , which is a location at or near the point of waste generation and under the control of laboratory personnel.[5][8][9]

Step-by-Step Disposal Protocol

This protocol provides a direct workflow from identifying the waste to its final placement in a designated SAA.

Step 1: Container Selection

  • Action: Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended.[8][10]

  • Rationale: The container must not react with or be degraded by the chemical waste. Never use foodstuff containers (e.g., mayonnaise jars) for hazardous waste.[8] The original product container is often a suitable choice if it is in good condition.

Step 2: Labeling the Waste Container

  • Action: Before any waste is added, affix a hazardous waste label to the container. The label must include the following information:

    • The words "HAZARDOUS WASTE ".[8][11]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[8]

    • A clear indication of the associated hazards (e.g., "Toxic," "Irritant" or the corresponding GHS pictograms).[9][11]

  • Rationale: Proper labeling is a strict EPA requirement. It ensures that anyone handling the container is aware of its contents and the associated dangers, preventing accidental exposures or improper mixing.

Step 3: Transferring the Waste

  • Action: Wearing the appropriate PPE (see Table 1), carefully transfer the waste chemical into the labeled container. If transferring a solid, use a dedicated scoop or spatula. If transferring a solution, use a funnel to prevent spills.

  • Rationale: This step minimizes the risk of personal exposure and environmental contamination. The use of dedicated transfer tools prevents cross-contamination of reagents.

Step 4: Securing and Storing the Container

  • Action: Securely close the container cap. Place the container in your designated Satellite Accumulation Area. The SAA should be a secondary containment tray to contain any potential leaks.

  • Rationale: Containers must be kept closed except when adding waste to prevent the release of vapors and to avoid spills.[5] Secondary containment is a crucial safety measure that contains spills and prevents chemicals from entering the drainage system.

Step 5: Arranging for Final Disposal

  • Action: Once the waste container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health & Safety (EH&S) department to arrange for a pickup.[5]

  • Rationale: EH&S professionals are trained to handle the final stages of waste disposal, which typically involves a licensed hazardous waste contractor.[10][12] This final step may include lab-packing the material with other compatible chemicals for transport to a permitted treatment, storage, and disposal facility (TSDF).[13] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [5][14]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational process for the disposal of this compound.

G cluster_prep Preparation Phase cluster_handling Handling & Accumulation cluster_disposal Final Disposition start Waste Generated: Methyl 2-amino-2-phenylacetate hydrochloride select_container 1. Select Compatible Container (HDPE, Glass) start->select_container label_container 2. Affix 'Hazardous Waste' Label - Full Chemical Name - Hazard Information select_container->label_container wear_ppe 3. Don Appropriate PPE (Gloves, Goggles, Lab Coat) label_container->wear_ppe transfer_waste 4. Carefully Transfer Waste to Labeled Container wear_ppe->transfer_waste store_saa 5. Secure Container in SAA with Secondary Containment transfer_waste->store_saa contact_ehs 6. Container Full or >1 Year? store_saa->contact_ehs pickup 7. Arrange for EH&S Pickup contact_ehs->pickup Yes continue_storage Continue Safe Storage in SAA contact_ehs->continue_storage No end_node Disposal via Licensed Waste Vendor pickup->end_node continue_storage->contact_ehs

Caption: Disposal workflow for this compound.

Emergency Procedures: Spills and Exposures

In the event of an accidental release, immediate and correct action is critical to mitigate harm.

For a Small Spill (Contained within a fume hood or on a benchtop):

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: Ensure the chemical fume hood is operating correctly.

  • Containment: Use an inert absorbent material like vermiculite or sand to absorb the spill. Do not use combustible materials like paper towels.

  • Collection: Carefully scoop the absorbent material and spilled substance into your pre-labeled hazardous waste container.

  • Decontamination: Clean the spill area with soap and water.

  • Dispose of Materials: Any materials used for cleanup (gloves, absorbent pads) must also be disposed of as hazardous waste.[12]

For a Large Spill or Personal Exposure:

  • Evacuate: Immediately evacuate the affected area.

  • Assist: If a colleague has been exposed, guide them to the nearest safety shower or eyewash station.

  • Activate Alarm: Pull the nearest fire alarm to alert emergency responders.

  • Contact EH&S: Call your institution's emergency EH&S number and provide details of the spill and location.

  • Seek Medical Attention: All chemical exposures require a medical evaluation. Provide the Safety Data Sheet (SDS) to the responding medical personnel.[1]

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, upholding the highest standards of safety, scientific integrity, and environmental responsibility.

References

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Hazardous Waste Experts. (2022, March 15). A Primer On Laboratory Waste Disposal.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • National Academies of Sciences, Engineering, and Medicine. (n.d.). Chapter: 11 Safety Laws and Standards Pertinent to Laboratories.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Medical Laboratory Observer. (n.d.). Laboratory Waste Management: The New Regulations.
  • Environmental Marketing Services. (2024, April 15). Laboratory Chemical Disposal. Retrieved from Environmental Marketing Services. [Link]
  • Mount St. Mary's College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.

Sources

Navigating the Safe Handling of Methyl 2-amino-2-phenylacetate Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the pursuit of innovation is paramount. Yet, the foundation of groundbreaking work lies in an unwavering commitment to safety. This guide provides essential, in-depth technical and procedural information for the safe handling of Methyl 2-amino-2-phenylacetate hydrochloride (CAS No: 15028-40-7). Moving beyond a simple checklist, we will delve into the rationale behind each safety measure, empowering you to cultivate a culture of proactive safety and build a self-validating system of protocols within your laboratory.

Understanding the Hazard Landscape

This compound is a compound that demands respect. A thorough understanding of its potential hazards is the first step in mitigating risk. The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system[1][2].

To facilitate a quick and clear understanding of the risks, the following table summarizes the hazard classifications for this compound.

Hazard ClassificationCategoryHazard Statement
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed

These classifications, derived from Globally Harmonized System (GHS) standards, underscore the critical need for appropriate personal protective equipment (PPE) and careful handling procedures to prevent direct contact and inhalation.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection and proper use of PPE is your first and most critical line of defense. The following is a breakdown of the essential PPE required when handling this compound, with an emphasis on the causality behind each recommendation.

Eye and Face Protection: A Non-Negotiable Shield

Given its classification as a serious eye irritant, robust eye protection is mandatory.

  • Safety Glasses with Side Shields: For low-risk activities such as handling sealed containers or working with dilute solutions, safety glasses with side shields provide a fundamental level of protection against accidental splashes.

  • Chemical Splash Goggles: When weighing the solid powder, preparing solutions, or performing any operation with a risk of splashing or aerosol generation, chemical splash goggles are required. These form a seal around the eyes, offering superior protection from airborne particles and liquid splashes.

  • Face Shield: In conjunction with chemical splash goggles, a face shield is recommended during procedures with a higher risk of energetic reactions or significant splashing. This provides an additional layer of protection for the entire face.

Hand Protection: Selecting the Right Glove

Protecting your hands from this skin irritant requires the use of appropriate chemical-resistant gloves.

  • Material Selection: Nitrile gloves are a suitable choice for handling this compound in most laboratory settings. They offer good resistance to a range of chemicals and provide a comfortable fit for dexterity. Always consult a glove compatibility chart for specific chemicals if you are using a solvent.

  • Double Gloving: For tasks involving larger quantities of the powder or prolonged handling, double gloving is a recommended best practice. This provides an additional barrier and allows for the safe removal of the outer glove if it becomes contaminated.

  • Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, punctures, or tears. Change gloves immediately if you suspect contamination and always after extended use.

Protective Clothing: Shielding Your Body

To prevent skin contact, appropriate protective clothing is essential.

  • Laboratory Coat: A clean, buttoned laboratory coat made of a suitable material, such as cotton or a flame-resistant blend, must be worn at all times in the laboratory.

  • Full-Length Pants and Closed-Toe Shoes: To ensure complete skin coverage, always wear long pants and shoes that fully enclose the foot.

Respiratory Protection: Guarding Your Lungs

The potential for respiratory irritation from airborne powder necessitates careful consideration of respiratory protection.

  • Engineering Controls: The primary method for controlling exposure to airborne powders is through the use of engineering controls. Whenever possible, handle this compound within a certified chemical fume hood or a ventilated balance enclosure.

  • Respirators: If engineering controls are not available or are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is required. For powdered chemicals, a filtering facepiece respirator (e.g., N95) may be appropriate for low-level exposures. For higher-risk tasks, a half-mask or full-facepiece respirator with particulate filters (P100) should be used. A formal respiratory protection program, including fit testing and training, is essential when respirators are required.

Operational Plans: From Weighing to Waste

Adhering to standardized operational procedures is crucial for minimizing the risk of exposure and ensuring the integrity of your research.

Protocol 1: Weighing the Solid Compound
  • Preparation: Designate a specific area for weighing, preferably within a chemical fume hood or a ventilated enclosure. Cover the work surface with disposable bench paper.

  • PPE: Don a lab coat, chemical splash goggles, and nitrile gloves (double gloving is recommended). If not in a ventilated enclosure, a NIOSH-approved respirator is required.

  • Weighing: Use a tared weigh boat or a suitable container. To minimize dust generation, avoid pouring the powder directly from the main container. Instead, use a spatula to transfer small amounts. Keep the stock container closed as much as possible.

  • Cleanup: After weighing, carefully clean the spatula and any contaminated surfaces. The disposable bench paper should be folded inward and disposed of as chemical waste.

Protocol 2: Preparing a Solution
  • Location: Perform all solution preparations within a chemical fume hood.

  • PPE: Wear a lab coat, chemical splash goggles, and nitrile gloves.

  • Procedure: Slowly add the weighed this compound to the solvent with stirring. Avoid splashing. If heating is required, use a controlled heating source and ensure adequate ventilation.

  • Storage: Clearly label the solution with the chemical name, concentration, date, and your initials.

Protocol 3: Disposal of Waste
  • Solid Waste: All solid waste, including contaminated weigh boats, gloves, and bench paper, must be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures should be disposed of in a designated, labeled hazardous waste container. Do not pour chemical waste down the drain.

  • Compliance: Follow all institutional and local regulations for hazardous waste disposal.

Donning and Doffing PPE: A Deliberate Sequence

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

PPE_Donning_Doffing cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if required) Doff3->Doff4

Caption: The correct sequence for donning and doffing Personal Protective Equipment.

Emergency Response: A Plan for the Unexpected

Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is essential.

In Case of a Spill:

A minor spill of this compound can be managed by trained laboratory personnel.

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Evacuate Evacuate the immediate area if necessary Alert->Evacuate PPE Don appropriate PPE (respirator, gloves, goggles) Evacuate->PPE Contain Contain the spill with absorbent material PPE->Contain Neutralize Gently cover the powder with an inert absorbent material (e.g., sand, vermiculite) Contain->Neutralize Collect Carefully sweep the absorbed material into a designated waste container Neutralize->Collect Decontaminate Decontaminate the spill area with a suitable solvent and then soap and water Collect->Decontaminate Dispose Dispose of all contaminated materials as hazardous waste Decontaminate->Dispose Report Report the incident to your supervisor Dispose->Report

Caption: Workflow for responding to a chemical spill in the laboratory.

For a large spill, or any spill you are not comfortable cleaning up, evacuate the area, close the door, and contact your institution's emergency response team immediately.

In Case of Personal Exposure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation persists[3][4].

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[3][4].

  • Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen if you are trained to do so. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3].

In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.

By integrating these principles and protocols into your daily laboratory practice, you not only ensure your personal safety but also contribute to a robust and responsible research environment. This commitment to safety is the bedrock upon which scientific advancement is built.

References

  • University of Washington Environmental Health & Safety. (2017-10-13). Chemical Spills in Laboratories.
  • Duke University Occupational Hygiene and Safety. (n.d.). WORKING SAFELY WITH TOXIC POWDERS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-amino-2-phenylacetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-phenylacetate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.